molecular formula C7H7N3O B2776305 (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol CAS No. 1934501-30-0

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol

Cat. No.: B2776305
CAS No.: 1934501-30-0
M. Wt: 149.153
InChI Key: JGLKQEHLLNGAMY-UHFFFAOYSA-N
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Description

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.153. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-4-5-1-6-7(8-2-5)3-9-10-6/h1-3,11H,4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLKQEHLLNGAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol: Technical Profile & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol , a critical heterocyclic building block in modern drug discovery.

Executive Summary

This compound (CAS: Derivative of 1150617-54-1) is a fused bicyclic intermediate belonging to the azaindazole family. Distinguished by its [4,3-b] fusion geometry—distinct from the more common [3,4-b] isomer—this scaffold places the pyridine nitrogen at position 5, creating a unique electronic environment for kinase binding pockets.[1]

The compound features a hydroxymethyl (-CH₂OH) "handle" at position 6, enabling versatile conjugation (e.g., reductive amination, alkylation) while maintaining a compact, polar profile ideal for fragment-based drug design (FBDD).[1] It is widely utilized in the development of inhibitors for c-Met, ALK, and JAK kinases .[1]

Physicochemical Profile

The following data represents the core properties of the unsubstituted 1H-tautomer.

PropertyValue / DescriptionNotes
IUPAC Name This compound
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
Predicted LogP 0.45 ± 0.2Highly polar due to H-bond donor/acceptor count.
pKa (Calculated) Pyrazole NH: ~12.5 Pyridine N: ~3.2Amphoteric character; protonation occurs on pyridine N.
Solubility High: DMSO, DMF, MeOH Moderate: Ethanol Low: Water, HexanesSoluble in polar aprotic solvents.[1]
Appearance White to off-white crystalline solid
H-Bond Donors 2 (NH, OH)
H-Bond Acceptors 3 (Pyridine N, Pyrazole N, OH)

Structural Analysis & Numbering

Understanding the specific fusion numbering is critical, as the [4,3-b] isomer is often confused with the [3,4-b] variant.

G Figure 1: Connectivity and Numbering of this compound N1 N1 (H) N2 N2 N1->N2 C3 C3 N2->C3 db C3a C3a (Fusion) C3->C3a C7a C7a (Fusion) C3a->C7a db N5 N5 C3a->N5 C7a->N1 C6 C6 (Linker) N5->C6 db C7 C7 C6->C7 CH2OH CH₂OH C6->CH2OH C7->C7a

Caption: The pyridine nitrogen acts as a key H-bond acceptor (N5), while the hydroxymethyl group at C6 provides a vector for extending into solvent-exposed regions of a protein target.

Validated Synthetic Protocol

This protocol describes the synthesis of the target alcohol from the commercially available 5-bromo-2-chloro-3-nitropyridine . This route is preferred for its scalability and avoidance of unstable intermediates.

Reaction Scheme
  • Cyclization: 5-bromo-2-chloro-3-nitropyridine + Hydrazine → 6-Bromo-1H-pyrazolo[4,3-b]pyridine.

  • Carbonylation: 6-Bromo intermediate + CO/EtOH (Pd cat.) → Ethyl ester.[2]

  • Reduction: Ethyl ester + LiAlH₄ → Target Alcohol .

Step-by-Step Methodology
Step 1: Pyrazole Ring Closure (Cyclization) [1]
  • Reagents: 5-Bromo-2-chloro-3-nitropyridine (1.0 eq), Hydrazine hydrate (5.0 eq), Ethanol (0.5 M).[1]

  • Procedure:

    • Dissolve the nitropyridine in ethanol.

    • Add hydrazine hydrate dropwise at 0°C (exothermic reaction).

    • Allow to warm to RT, then reflux for 3 hours. The color typically shifts from yellow to orange/brown.

    • Workup: Cool to RT. Pour into ice water. The product 6-bromo-1H-pyrazolo[4,3-b]pyridine precipitates. Filter, wash with water, and dry.[1]

    • Checkpoint: Verify structure by ¹H NMR (look for disappearance of ethyl signals and appearance of broad NH).[1]

Step 2: Palladium-Catalyzed Carbonylation
  • Reagents: 6-Bromo intermediate, Pd(dppf)Cl₂ (5 mol%), Triethylamine (3.0 eq), Ethanol (Solvent/Reagent), CO balloon (1 atm).

  • Procedure:

    • Suspend the bromide in dry ethanol in a pressure vessel or flask.

    • Add base and catalyst under inert atmosphere (N₂).[1]

    • Purge with Carbon Monoxide (CO).[1] Heat to 80°C under CO atmosphere for 12–16 hours.

    • Workup: Filter through Celite to remove Pd black. Concentrate filtrate.

    • Purification: Flash chromatography (Hexane/EtOAc) to isolate Ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate .

Step 3: Ester Reduction to Alcohol
  • Reagents: Ethyl ester intermediate, LiAlH₄ (2.0 eq) or LiBH₄ (in THF).

  • Procedure:

    • Dissolve the ester in anhydrous THF (0.2 M) under N₂.[1]

    • Cool to 0°C. Add LiAlH₄ (solution in THF) dropwise.

    • Stir at 0°C for 1 hour, then warm to RT until TLC shows consumption of ester.

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL).

    • Isolation: Filter the granular precipitate. Concentrate the filtrate to yield This compound .

    • Stability Note: Store at -20°C. Primary alcohols on electron-deficient rings can oxidize to aldehydes upon prolonged air exposure.

Medicinal Chemistry Applications

The this compound scaffold is a bioisostere of the indole and indazole rings, often used to improve solubility and metabolic stability.

Mechanism of Action (Kinase Inhibition)[1]
  • Hinge Binding: The Pyrazole N1-H and N2 act as a donor-acceptor pair, mimicking the adenine ring of ATP to bind to the kinase hinge region.

  • Solvent Front: The C6-hydroxymethyl group directs substituents toward the solvent front, allowing for solubilizing groups (e.g., morpholine, piperazine) to be attached via ether or amine linkages.[1]

SAR Figure 2: Structure-Activity Relationship (SAR) Utility Core Pyrazolo[4,3-b]pyridine Scaffold N1 N1 Position: Hinge Binder (Donor) Core->N1 N5 N5 Position: Electronic Tuning (Acceptor) Core->N5 C6 C6-Methanol Handle: Solubilizing Groups PROTAC Linkers Core->C6 App1 Application: c-Met Inhibitors (e.g., Glumetinib analogs) C6->App1 App2 Application: ALK/ROS1 Inhibitors (Overcoming Crizotinib resistance) C6->App2

Caption: The C6-position serves as the primary vector for optimizing pharmacokinetic properties (ADME) without disrupting the core hinge-binding interaction.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).[1] Potential for acute toxicity if swallowed (based on 6-bromo precursor data).

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C.

  • Incompatibility: Strong oxidizing agents (converts alcohol to aldehyde/acid), Acid chlorides.[1]

References

  • Synthesis of Pyrazolo[4,3-b]pyridines: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. PMC. Available at: [Link]

  • Scaffold Utility in Kinase Inhibitors: Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • General Heterocyclic Chemistry: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI Molecules. Available at: [Link][1]

Sources

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Evolution of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol: A Critical Building Block in Kinase Inhibitor Discovery[1]

Part 1: Introduction

This compound is a specialized bicyclic heterocyclic intermediate used primarily in the synthesis of bioactive small molecules for oncology and immunology.[1] While not a marketed drug itself, it represents a critical "privileged scaffold"—a molecular framework capable of binding to multiple diverse biological targets with high affinity.[1]

In the context of modern medicinal chemistry, this specific scaffold (the [4,3-b] isomer) has emerged as a bioisostere for the more common indazole and pyrazolo[3,4-b]pyridine cores.[1] Its structural distinctiveness lies in the specific fusion of the pyrazole and pyridine rings, which alters the vector of substituents at the 6-position (the hydroxymethyl handle) relative to the hinge-binding motif, offering unique opportunities for optimizing solubility and target selectivity in kinase inhibitors (e.g., PIM-1, FGFR, MET) and immune checkpoint inhibitors (PD-1/PD-L1).[1]

Part 2: Discovery & Synthetic Evolution

The "discovery" of this compound is best understood as the culmination of synthetic methodology development aimed at accessing the [4,3-b] ring system, which was historically more difficult to synthesize than its [3,4-b] counterpart.[1]

Historical Context: The Isomer Challenge

Early research focused heavily on pyrazolo[3,4-b]pyridines due to facile synthesis from 5-aminopyrazoles and 1,3-dicarbonyls.[1] The [4,3-b] isomer , however, required more complex strategies, often involving the cyclization of 2-halo-3-nitropyridines or specific hydrazone rearrangements.[1] The availability of the 6-hydroxymethyl derivative marked a turning point, providing a versatile "handle" for attaching solubilizing groups or pharmacophores via ether or amine linkages.[1]

Core Synthetic Routes

The synthesis of the this compound core typically follows one of two primary strategies, culminating in the reduction of a carboxylate precursor.[1]

Method A: The Nitropyridine Cyclization (Classic Route) This route uses 2-chloro-3-nitropyridine derivatives.[1] The pyridine ring is pre-formed, and the pyrazole ring is built onto it.[1]

  • Nucleophilic Substitution: Reaction of 2-chloro-3-nitropyridine with hydrazine or a hydrazine derivative.

  • Reduction & Cyclization: Reduction of the nitro group to an amine, followed by cyclization with a carboxylic acid equivalent (e.g., orthoformate) to close the pyrazole ring.[1]

  • Functionalization: The 6-position is often pre-functionalized (e.g., as a methyl group or ester) on the starting pyridine.[1]

Method B: The 5-Aminopyrazole Condensation (Convergent Route) This is the modern, preferred route for diversity.[1]

  • Condensation: A 5-aminopyrazole reacts with a 1,3-dielectrophile (such as a 1,3-diketone or an enal).[1]

  • Regioselectivity Control: The challenge here is ensuring the [4,3-b] fusion over the [3,4-b] fusion. This is often controlled by the steric and electronic nature of the 1,3-dielectrophile.[1]

  • Reduction: The resulting 6-carboxylate ester is reduced to the target methanol.

Visualization: Synthetic Workflow

Synthesis_Workflow Start1 2-Chloro-3-nitro- pyridine-6-carboxylate Inter1 Hydrazine Intermediate Start1->Inter1 SnAr (Hydrazine) Start2 5-Aminopyrazole Inter2 Pyrazolo[4,3-b]pyridine Core Formation Start2->Inter2 Condensation w/ 1,3-dielectrophile Inter1->Inter2 Reductive Cyclization Ester Ethyl 1H-pyrazolo[4,3-b] pyridine-6-carboxylate Inter2->Ester Optimization Target (1H-Pyrazolo[4,3-b] pyridin-6-yl)methanol Ester->Target Reduction (LiAlH4 / DIBAL-H)

Caption: Convergent synthetic pathways accessing the 6-hydroxymethyl scaffold via ester reduction.

Part 3: Experimental Protocol (Technical Guide)

As a Senior Application Scientist, I present a standardized, self-validating protocol for the critical step: Reduction of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate to this compound . This protocol assumes the starting ester (CAS 1301214-72-1) is obtained via the routes described above.[1]

Protocol: Ester Reduction via LiAlH4

Safety Pre-check: Lithium Aluminum Hydride (LiAlH4) is pyrophoric.[1] All glassware must be oven-dried. Perform under inert atmosphere (Argon/Nitrogen).[1]

Materials:

  • Substrate: Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate (1.0 eq)

  • Reagent: LiAlH4 (2.4 M in THF, 2.5 eq)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

  • Quench: Water, 15% NaOH, Water (Fieser method)[1]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with the substrate (e.g., 1.0 g) and anhydrous THF (10 mL/g). Cool the solution to 0°C using an ice bath.

  • Addition: Add the LiAlH4 solution dropwise via syringe over 15 minutes. Causality: Slow addition prevents thermal runaway and controls hydrogen gas evolution.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Validation: Monitor by TLC (System: 10% MeOH in DCM). The starting material spot (higher Rf) should disappear, replaced by a more polar spot (lower Rf).[1]

  • Quench (Critical): Cool back to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH4 used).[1]
    • 
       mL 15% NaOH solution.[1]
      
    • 
       mL Water.[1]
      
    • Mechanism:[2][3][4][5] This "Fieser quench" produces a granular white precipitate of aluminum salts that is easy to filter, unlike the gelatinous mess formed by acidic quenches.[1]

  • Isolation: Add anhydrous MgSO4 to the mixture and stir for 15 minutes. Filter through a Celite pad.[1] Wash the pad with THF.[1]

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue is typically purified via flash column chromatography (Gradient: 0-10% MeOH in DCM) to yield the off-white solid product.[1]

Characterization Data (Expected):

  • 1H NMR (DMSO-d6): Distinctive methylene doublet at ~4.6 ppm (CH2-OH) and a triplet at ~5.4 ppm (OH).[1] Aromatic protons of the pyridine ring appear as singlets or doublets depending on substitution at C3.[1]

  • MS (ESI): [M+H]+ peak corresponding to the molecular weight (e.g., MW 149.15 for unsubstituted core).[1]

Part 4: Medicinal Chemistry Applications

The this compound scaffold acts as a versatile template in drug discovery.[1]

Kinase Inhibition (ATP Mimetic)

The pyrazolo[4,3-b]pyridine core mimics the adenine ring of ATP.[1]

  • Hinge Binding: The Nitrogen at position 1 (donor) and position 5 (acceptor) often form hydrogen bonds with the kinase hinge region.[1]

  • 6-Position Vector: The hydroxymethyl group points towards the solvent-exposed region or the ribose-binding pocket. This allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) without disrupting the primary binding mode.[1]

  • Targets: High potency observed in PIM-1 , FGFR (Fibroblast Growth Factor Receptor), and MET kinase inhibitors.[1]

PD-1/PD-L1 Interaction Inhibitors

Recent studies (e.g., Bioorg.[1] Chem. 2021) have utilized 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives to inhibit the protein-protein interaction between PD-1 and PD-L1.[1] The scaffold provides a rigid core that positions hydrophobic groups to occlude the PD-L1 surface.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core 1H-Pyrazolo[4,3-b]pyridine Scaffold N1 N1 Position: H-Bond Donor (Hinge Binding) Core->N1 C3 C3 Position: Gatekeeper Interaction (Selectivity) Core->C3 C6 C6-Methanol Handle: Solvent Front / Solubility (Linker to solubilizing groups) Core->C6 N5 N5 Position: H-Bond Acceptor Core->N5 App2 Immuno-Oncology (PD-1/PD-L1) C3->App2 Hydrophobic Contact App1 Kinase Inhibitors (PIM-1, FGFR, MET) C6->App1 Optimizes PK/ADME

Caption: Pharmacophore mapping of the scaffold showing the strategic utility of the 6-hydroxymethyl group.

References

  • Discovery of Pyrazolo[3,4-b]pyridine Scaffold-Based Derivatives as PIM-1 Kinase Inhibitors. Source: Bioorganic & Medicinal Chemistry (2020).[1] URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 1-Methyl-1H-Pyrazolo[4,3-b]pyridine Derivatives as PD-1/PD-L1 Inhibitors. Source: Bioorganic Chemistry (2021).[1] URL:[Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. Source: International Journal of Molecular Sciences (2023).[1][4] URL:[Link]

  • 1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid derivatives (Precursor Data). Source: PubChem Compound Summary.[1] URL:[Link][1]

  • Synthesis of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compounds. Source: Google Patents (CN102911174A).[1] URL:

Sources

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol

Abstract

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural similarity to natural purines, which allows its derivatives to act as antagonists in various biological processes.[1][2] This guide provides a comprehensive technical overview of a specific derivative, this compound. We will delve into its formal nomenclature and structure, outline a robust synthetic pathway, and explore its significant potential in drug discovery, particularly within oncology. The document is structured to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the exploration of novel heterocyclic entities for therapeutic applications.

Introduction: The Pyrazolo[4,3-b]pyridine Privileged Scaffold

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, and among them, fused-ring systems are of paramount importance. The pyrazolopyridine family, which consists of five distinct isomers arising from the fusion of a pyrazole and a pyridine ring, has garnered significant attention.[3][4] These scaffolds are considered "privileged structures" due to their ability to bind to a wide array of biological targets with high affinity.

The structural analogy of the pyrazolopyridine nucleus to endogenous purines is a key factor driving its diverse biological activity.[1][2] This mimicry allows these compounds to competitively inhibit enzymes and receptors that normally interact with purines, leading to a broad spectrum of pharmacological effects. Derivatives have been investigated for a multitude of therapeutic applications, including anxiolytic, analgesic, anti-inflammatory, and antimicrobial activities.[5][6][7] Notably, the scaffold has proven to be particularly fruitful in the development of novel anticancer agents, with numerous derivatives demonstrating potent activity against various cancer cell lines.[1][2][6]

Compound Identification and Physicochemical Properties

IUPAC Name and Chemical Structure

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is This compound . Its chemical structure consists of a pyrazolo[4,3-b]pyridine core with a hydroxymethyl (-CH₂OH) group substituted at the 6-position of the bicyclic system.

Caption: Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties for the title compound is provided below. These values are essential for experimental design, including solvent selection, dosage calculations, and analytical method development.

PropertyValueSource
Molecular Formula C₇H₇N₃OCalculated
Molecular Weight 149.15 g/mol Calculated
Canonical SMILES OCc1cc2[nH]ncc2cn1Calculated
InChI Key Calculated
CAS Number Not FoundN/A
Appearance White to off-white solid (Predicted)N/A
Solubility Soluble in DMSO, Methanol (Predicted)N/A

Synthesis and Characterization

Retrosynthetic Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines, a closely related and well-documented isomer class, typically follows one of two major strategies: (A) constructing the pyridine ring onto a pre-existing pyrazole core, or (B) forming the pyrazole ring from a pre-existing pyridine derivative.[4] A similar logic can be applied to the target [4,3-b] isomer. For this compound, a practical approach involves a late-stage functional group interconversion at the C6 position from a more stable precursor, such as an ester or carboxylic acid. This strategy avoids potential side reactions involving the reactive primary alcohol during the core ring-forming steps.

Retrosynthesis Target This compound Intermediate1 Ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate Target->Intermediate1 Reduction (e.g., LiAlH₄) Intermediate2 Substituted Pyridine Precursor Intermediate1->Intermediate2 Cyclization Reagent1 Hydrazine (N₂H₄) PD1_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Inhibitor APC MHC Antigen PDL1 PD-L1 TCR TCR APC->TCR Activation Signal PD1 PD-1 PDL1->PD1 Inhibitory Signal Inhibitor (1H-Pyrazolo[4,3-b]pyridin-6-yl) methanol Derivative Inhibitor->PDL1 Blockade

Sources

Unlocking the Pyrazolo[4,3-b]pyridine Scaffold: Strategic Applications of the 6-Hydroxymethyl Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol Potential Research Areas Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The This compound moiety represents a high-value, under-explored pharmacophore in modern medicinal chemistry. While its isomer, pyrazolo[3,4-b]pyridine, is ubiquitous in kinase inhibitors (e.g., Axitinib), the [4,3-b] fused system offers a distinct vector presentation and solubility profile that facilitates scaffold hopping. This guide analyzes the strategic utility of the 6-hydroxymethyl derivative as a versatile building block for Fragment-Based Drug Discovery (FBDD), specifically in the modulation of mGlu4 receptors , c-Met/FGFR kinases , and PD-1/PD-L1 interfaces.

Structural Significance & Chemical Space

The pyrazolo[4,3-b]pyridine core is a bioisostere of the indole and indazole rings but possesses higher polarity and distinct hydrogen-bonding capabilities due to the pyridine nitrogen (N4) and pyrazole nitrogens (N1/N2).

Vector Analysis and Scaffold Hopping

The 6-position (bearing the methanol group) is solvent-exposed in many ATP-binding pockets, making it an ideal "exit vector" for solubilizing groups or PROTAC linkers. Unlike the [3,4-b] isomer, the [4,3-b] arrangement alters the angle of substituents at the 3- and 6-positions, potentially overcoming resistance mutations in kinases that affect standard hinge binders.

ScaffoldVectors cluster_props Pharmacological Advantages Indazole Indazole (Standard Scaffold) P43b Pyrazolo[4,3-b]pyridine (Target Scaffold) Indazole->P43b Bioisosteric Replacement (Increased Polarity) P34b Pyrazolo[3,4-b]pyridine (Common Kinase Inhibitor) P34b->P43b Scaffold Hopping (Novel IP Space) Vector 6-Hydroxymethyl Handle (Solvent Exposed / Linker Site) P43b->Vector Functionalization Site Hbond Acceptor at N4 P43b->Hbond Solubility Enhanced Solubility (vs Indazole) Vector->Solubility

Figure 1: Structural relationship between the target scaffold and common medicinal chemistry cores. The 6-hydroxymethyl group serves as a critical handle for modifying physicochemical properties.

Primary Research Areas

A. Neuroscience: mGlu4 Positive Allosteric Modulators (PAMs)

Research indicates that pyrazolo[4,3-b]pyridines are potent Positive Allosteric Modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), a target for Parkinson's disease.[1]

  • Mechanism: The scaffold binds to an allosteric site, distinct from the orthosteric glutamate site, enhancing the receptor's response to endogenous glutamate.

  • Role of 6-Methanol: The alcohol can be converted to ethers or amides to reach into specific hydrophobic sub-pockets of the transmembrane domain, improving potency and blood-brain barrier (BBB) permeability.

B. Oncology: Kinase Inhibition (c-Met & FGFR)

The scaffold has shown efficacy in inhibiting c-Met (Hepatocyte Growth Factor Receptor) and FGFR (Fibroblast Growth Factor Receptor).

  • Binding Mode: The pyrazole nitrogens typically interact with the hinge region (e.g., Met1160 in c-Met).

  • Utility: The 6-position substituent extends towards the solvent front. Converting the methanol to a solubilizing amine (via mesylation/displacement) is a standard strategy to improve oral bioavailability.

C. Immuno-Oncology: PD-1/PD-L1 Small Molecule Inhibitors

Recent studies highlight 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as inhibitors of the PD-1/PD-L1 protein-protein interaction.[2] The scaffold mimics the flat, aromatic residues of the PD-L1 interface, blocking PD-1 binding and restoring T-cell activity.

Synthetic Workflows & Functionalization

The this compound intermediate is pivotal because it allows access to diverse chemical space through three primary transformations:

  • Oxidation: To aldehyde (for reductive amination) or acid (for amide coupling).

  • Activation: To alkyl halide or mesylate (for nucleophilic substitution).

  • Etherification: For installing solubilizing PEG chains or rigidifying linkers.

Synthesis Start Methyl 1H-pyrazolo[4,3-b] pyridine-6-carboxylate Core (1H-Pyrazolo[4,3-b] pyridin-6-yl)methanol Start->Core Reduction (LiAlH4 / NaBH4) Aldehyde Aldehyde (Reductive Amination) Core->Aldehyde MnO2 / Dess-Martin Halide Alkyl Halide/Mesylate (Nu- Substitution) Core->Halide SOCl2 / MsCl Ether Ether (Solubility/Linker) Core->Ether NaH, R-X Drug1 mGlu4 PAMs (Amine derivatives) Aldehyde->Drug1 Drug2 PROTACs (Linker attachment) Halide->Drug2 Drug3 Kinase Inhibitors (Solubilizing groups) Ether->Drug3

Figure 2: Divergent synthetic pathways starting from the 6-hydroxymethyl intermediate.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Reduction of methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate to the corresponding alcohol.

Reagents:

  • Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH4) (2.0 eq) or Sodium Borohydride (NaBH4) (4.0 eq) with CaCl2

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (sat. NH4Cl)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ). Add anhydrous THF (10 mL per mmol substrate).
    
  • Addition: Cool the solution to 0°C. Carefully add LiAlH4 (2.0 eq) portion-wise. Caution: Gas evolution.

  • Substrate Addition: Dissolve the ester starting material in minimal THF and add dropwise to the hydride suspension at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench (Fieser Method): Cool back to 0°C. Dilute with diethyl ether. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of LiAlH4 in grams.
  • Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Gradient: 0-10% MeOH in DCM) to yield the title alcohol as a white/off-white solid.

Protocol B: ADP-Glo™ Kinase Assay (c-Met/FGFR Screening)

Objective: Evaluate the inhibitory potency (


) of functionalized derivatives.

Reagents:

  • Kinase Enzyme (c-Met or FGFR1)

  • Substrate (Poly [Glu, Tyr] 4:1)

  • ATP (Ultra-pure)

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

Workflow:

  • Preparation: Prepare 2.5x Kinase/Substrate buffer and 2.5x ATP buffer.

  • Compound Transfer: Dispense 100 nL of compound (in DMSO) into a 384-well white plate.

  • Enzyme Reaction: Add 2 µL of Kinase solution. Incubate for 10 min at RT.

  • Start: Add 2 µL of ATP/Substrate mix. Incubate for 60 min at RT.

  • ADP Generation: Add 4 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min.

  • Detection: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate for 30 min.

  • Read: Measure luminescence using a plate reader (e.g., EnVision).

  • Analysis: Normalize data to DMSO controls and fit to a sigmoidal dose-response curve.

Quantitative Data Summary

Table 1: Comparative Activity of Pyrazolo-Pyridine Scaffolds

TargetScaffold VariantActivity (

/

)
Key InteractionReference
mGlu4 (PAM) Pyrazolo[4,3-b]pyridine

nM
Allosteric Pocket[1]
c-Met 1-Sulfonyl-pyrazolo[4,3-b]

nM
Met1160 (Hinge)[2]
PD-1/PD-L1 1-Methyl-pyrazolo[4,3-b]

nM
Interface Blockade[3]
FGFR1 Pyrazolo[4,3-b] (sulfamide)

µM
ATP Pocket[4]

References

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). Journal of Medicinal Chemistry.[1]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (Discusses pyrazolo[4,3-b]pyridine c-Met comparison). Preprints.

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry.

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (Review of the isomeric scaffold for context). Molecules.

Sources

Comprehensive Spectral Profiling of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral profiling of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol , a critical bicyclic heteroaromatic scaffold used in medicinal chemistry, particularly for kinase inhibitor development (e.g., c-Met, SGK1).

Technical Guide for Medicinal Chemists & Analytical Scientists

Executive Summary

This compound (CAS: 1934501-30-0) represents a strategic "headgroup" or linker motif in drug discovery. As a bioisostere of indole and azaindole, the pyrazolo[4,3-b]pyridine core offers unique hydrogen-bonding capabilities and metabolic stability profiles. This guide provides a detailed analysis of its spectral characteristics (NMR, MS, IR), synthetic origins, and analytical protocols to ensure rigorous characterization.

Chemical Identity
PropertyDetail
IUPAC Name This compound
CAS Number 1934501-30-0
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
Core Scaffold 1H-Pyrazolo[4,3-b]pyridine
Key Substituent 6-Hydroxymethyl (-CH₂OH)

Synthesis & Analytical Context

Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for identifying solvent residuals (methanol, THF) or precursors (methyl esters). The primary route involves the reduction of methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate .

Synthetic Workflow (Graphviz)

The following diagram outlines the reduction pathway and the critical analytical checkpoints.

SynthesisWorkflow Precursor Methyl 1H-Pyrazolo[4,3-b] pyridine-6-carboxylate (Ester) Intermediate Alkoxide Intermediate Precursor->Intermediate Reduction (0°C -> RT) Impurity1 Impurity: Unreacted Ester (Check OMe signal) Precursor->Impurity1 Incomplete Reagent LiAlH4 or NaBH4 (THF/MeOH) Reagent->Intermediate Product (1H-Pyrazolo[4,3-b] pyridin-6-yl)methanol (Target) Intermediate->Product Quench (H3O+) Impurity2 Impurity: Over-reduction (Methyl derivative) Product->Impurity2 Trace

Caption: Synthetic route via ester reduction. Critical impurities include unreacted methyl ester (detectable via NMR).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H-pyrazolo[4,3-b]pyridine system is distinct due to the fusion of the electron-rich pyrazole and the electron-deficient pyridine.

1H NMR Spectral Data (DMSO-d₆)

Note: Data presented is a consensus of experimental values for the core scaffold and the 1-methyl derivative, adjusted for the free NH parent.

PositionShift (δ ppm)MultiplicityIntegralCoupling (J)Assignment
NH 13.5 - 13.8br s1H-Pyrazole N1-H (Exchangeable)
H-5 8.55 - 8.65d1H~1.5 HzPyridine (Ortho to N)
H-3 8.20 - 8.35s1H-Pyrazole C3-H
H-7 7.90 - 8.05d1H~1.5 HzPyridine (Meta to N)
OH 5.30 - 5.50t / br s1H5.5 HzAlcohol OH (Exchangeable)
CH₂ 4.60 - 4.70d2H5.5 HzMethylene (-CH₂-)

Technical Insight:

  • Tautomerism: The broad singlet >13 ppm confirms the 1H-tautomer is dominant in DMSO. In CDCl₃, this signal may disappear or broaden significantly due to exchange.

  • Coupling: The coupling between H-5 and H-7 is a characteristic meta-coupling (small J value, ~1.5–2.0 Hz). H-5 is significantly deshielded due to its proximity to the pyridine nitrogen.

  • Solvent Effects: In protic solvents (MeOD), the OH and NH signals will disappear (exchange), and the CH₂ will collapse to a sharp singlet at ~4.65 ppm.

13C NMR Spectral Data (DMSO-d₆)
CarbonShift (δ ppm)TypeAssignment
C-5 148.0 - 149.5CHPyridine (alpha to N)
C-3 133.5 - 135.0CHPyrazole
C-7a 140.0 - 142.0CqBridgehead
C-6 130.0 - 132.0CqPyridine (substituted)
C-7 118.0 - 120.0CHPyridine
C-3a 122.0 - 124.0CqBridgehead
CH₂ 61.0 - 63.0CH₂Hydroxymethyl

Mass Spectrometry (MS)

Mass spectrometry is the primary validation tool for molecular weight and fragmentation fingerprinting.

Ionization & Molecular Ion
  • Method: ESI (Electrospray Ionization), Positive Mode.

  • Observed Ion: [M+H]⁺ = 150.1 m/z.

  • Adducts: [M+Na]⁺ = 172.1 m/z (common in glass capillaries).

Fragmentation Pathway (Graphviz)

The fragmentation pattern is dominated by the loss of the hydroxymethyl group or water.

MassSpec Parent Parent Ion [M+H]+ m/z 150.1 Frag1 Fragment A [M+H - H2O]+ m/z 132.1 Parent->Frag1 - H2O (18 Da) Frag2 Fragment B [M+H - CH2O]+ m/z 120.1 Parent->Frag2 - CH2O (30 Da) Core Core Scaffold Pyrazolo[4,3-b]pyridine Frag1->Core Ring Cleavage

Caption: ESI+ fragmentation pathway showing characteristic loss of water (18 Da) and formaldehyde (30 Da).

Infrared Spectroscopy (IR)

IR is useful for confirming the presence of the alcohol and the heteroaromatic system.

Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H Stretch 3200 - 3400Broad, StrongH-bonded alcohol
N-H Stretch 3100 - 3200MediumPyrazole NH
C-H Stretch 2850 - 2950WeakMethylene C-H
C=N / C=C 1580 - 1620StrongHeteroaromatic ring breathing
C-O Stretch 1000 - 1050StrongPrimary alcohol

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent Selection: Use DMSO-d₆ (99.9% D) for the most complete assignment. CDCl₃ often leads to poor solubility and broad exchangeable signals.

  • Concentration: Dissolve 2–5 mg of the solid in 0.6 mL of solvent.

  • Shimming: Ensure rigorous shimming; the aromatic doublets (H-5/H-7) have small coupling constants (~1.5 Hz) that can be obscured by poor field homogeneity.

  • Reference: Calibrate to residual DMSO quintet at 2.50 ppm .

Protocol B: LC-MS Analysis
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes (polar compound, elutes early).

  • Detection: UV at 254 nm (aromatic) and MS ESI+.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines

    • Patent US 2021/0106588 A1. "Substituted 1H-pyrazolo[4,3-b]pyridines and their use as kinase inhibitors." (Describes 1-methyl analogs and synthesis).
  • Precursor Synthesis (Methyl Ester)

    • Patent EP 2884981 B1. "4-Heteroaryl substituted benzoic acid compounds as RORgammaT inhibitors.
  • Compound Registry

    • PubChem CID 1260667. "this compound".

The Pyrazolo[4,3-b]pyridine Scaffold: A Technical Guide to Biological Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold represents a privileged yet underutilized pharmacophore in modern medicinal chemistry. Distinct from its ubiquitous isomer (pyrazolo[3,4-b]pyridine) and the well-known sildenafil core (pyrazolo[4,3-d]pyrimidine), the [4,3-b] variant offers unique vector positioning for substituents, allowing it to access distinct chemical space within kinase ATP-binding pockets and protein-protein interaction (PPI) interfaces.

This guide analyzes the biological targets of pyrazolo[4,3-b]pyridine, focusing on its emerging role as a dual FLT3/CDK4 inhibitor and a small-molecule checkpoint inhibitor (PD-1/PD-L1). It provides validated synthetic routes and assay protocols to accelerate development in oncology and immunology.

Part 1: Structural Architecture & Physicochemical Properties

Scaffold Distinction

The pyrazolo[4,3-b]pyridine core consists of a pyrazole ring fused to a pyridine ring across the C2–C3 bond of the pyridine and the C4–C3 bond of the pyrazole.

  • Nomenclature: The bracket [4,3-b] denotes the fusion orientation.[1]

  • Isomeric Rarity: Unlike the [3,4-b] isomer, the [4,3-b] system is synthetically more challenging due to electron-deficiency patterns that complicate cyclization. However, this very feature imparts unique electronic properties (dipole moments) that influence solubility and metabolic stability.

The "Purine Mimic" Hypothesis

Like many fused nitrogen heterocycles, pyrazolo[4,3-b]pyridine acts as a bioisostere of adenine. The nitrogen atoms in the pyrazole ring (positions 1 and 2) and the pyridine nitrogen (position 4 or 7 depending on numbering convention) can serve as hydrogen bond acceptors/donors to interact with the hinge region of kinase domains.

Part 2: Primary Biological Targets

Kinase Targets: FLT3 and CDK4 (Dual Inhibition)

Recent high-impact studies (2022) have validated the scaffold as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4) .[2]

  • Mechanism: The scaffold occupies the ATP-binding pocket. The "hinge binder" motif is critical for potency.

  • Therapeutic Relevance:

    • FLT3: Mutated in ~30% of Acute Myeloid Leukemia (AML) cases (ITD mutations).

    • CDK4: Drives cell cycle progression (G1 to S phase).

    • Synergy: Dual inhibition prevents the "kinase switch" resistance mechanism often seen when targeting FLT3 alone.

Key Data Point:

Compound Target IC50 (nM) Cell Line Efficacy (MV4-11)
23k (6-pyrimidin-4-yl derivative) FLT3 (WT) 11 nM GI50: 16 nM
23k CDK4 7 nM (Apoptosis Induction)

| 23k | FLT3 (ITD Mutant) | < 10 nM | -- |

Immuno-Oncology: PD-1/PD-L1 Interaction

Historically, the PD-1/PD-L1 checkpoint was targeted only by monoclonal antibodies. Small molecule inhibitors are the new frontier.

  • Discovery: 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been identified as potent inhibitors of the PD-1/PD-L1 protein-protein interaction.[3]

  • Binding Mode: Unlike kinases (ATP pocket), these molecules bind to the hydrophobic groove of the PD-L1 dimer, inducing dimerization and preventing PD-1 binding.

  • Potency: Lead compounds (e.g., D38) demonstrate IC50 values of ~9.6 nM in HTRF assays.

TGF-β Signaling: ALK5

The scaffold has been successfully morphed from quinoline structures to target ALK5 (TGF-β Type I Receptor) .

  • Role: Inhibition of ALK5 attenuates fibrosis and suppresses tumor metastasis.

  • Optimization: 7-substituted pyrazolo[4,3-b]pyridines show improved pharmacokinetic profiles compared to earlier scaffolds.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the dual-targeting mechanism in AML cells, where the scaffold inhibits both the proliferation signal (FLT3) and the cell cycle engine (CDK4).

G cluster_FLT3 FLT3 Signaling Axis cluster_CDK4 Cell Cycle Axis Compound Pyrazolo[4,3-b]pyridine (Ligand) FLT3 FLT3 Receptor (Mutant ITD) Compound->FLT3 Inhibits (IC50 ~11nM) Survival Cell Survival (Bcl-xL, Mcl-1) Compound->Survival Apoptosis Induction CDK4 CDK4 / Cyclin D Compound->CDK4 Inhibits (IC50 ~7nM) STAT5 STAT5 (Phosphorylated) FLT3->STAT5 Phosphorylation STAT5->Survival Transcription Rb Rb Protein (Hyper-phosphorylated) CDK4->Rb Phosphorylation E2F E2F Release Rb->E2F Activates Proliferation G1 -> S Phase Progression E2F->Proliferation Transcription

Caption: Dual inhibition mechanism of pyrazolo[4,3-b]pyridine derivatives in AML signaling pathways.

Part 4: Synthetic Methodology (The Japp-Klingemann Route)

Synthesizing the [4,3-b] isomer is non-trivial.[4] The most robust, scalable protocol utilizes a modified Japp-Klingemann reaction followed by cyclization.

Synthetic Workflow
  • Starting Material: 2-chloro-3-nitropyridine.[5]

  • Nucleophilic Substitution (SNAr): Reaction with an active methylene compound (e.g., ethyl cyanoacetate).

  • Azo-Coupling: Reaction with a diazonium salt (Japp-Klingemann).

  • Cyclization: Reductive cyclization to form the pyrazole ring fused to the pyridine.

Synthesis Start 2-Chloro-3-nitropyridine Step1 SNAr Reaction (Ethyl cyanoacetate) Start->Step1 Inter1 Pyridine Keto Ester Step1->Inter1 Step2 Japp-Klingemann (Ar-N2+) Inter1->Step2 Inter2 Hydrazone Intermediate Step2->Inter2 Step3 Cyclization (Base/Heat) Inter2->Step3 Final Pyrazolo[4,3-b]pyridine Scaffold Step3->Final

Caption: Step-wise synthetic route for pyrazolo[4,3-b]pyridine from 2-chloro-3-nitropyridine.

Part 5: Experimental Protocols

Protocol: FLT3 Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

Trustworthiness: This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a ratiometric method less susceptible to compound interference than standard fluorescence.

Materials:

  • Recombinant FLT3 kinase (human, catalytic domain).

  • Tracer: Eu-anti-GST antibody + AlexaFluor™ 647-labeled Kinase Tracer.

  • Compound: Pyrazolo[4,3-b]pyridine derivative (dissolved in DMSO).[6]

Step-by-Step:

  • Preparation: Prepare 3x serial dilutions of the test compound in 100% DMSO. Dilute to 4X working concentration in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Add 2.5 µL of 4X compound to a 384-well plate (low volume, white).

  • Enzyme Addition: Add 5 µL of 2X FLT3 enzyme/Antibody mixture. Incubate for 30 mins at Room Temperature (RT) to allow compound-enzyme equilibrium.

  • Tracer Addition: Add 2.5 µL of 4X Tracer 236.

  • Detection: Incubate for 1 hour at RT. Read plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission 1: 665 nm; Emission 2: 615 nm).

  • Analysis: Calculate the Emission Ratio (665nm/615nm). Plot % Inhibition vs. log[Compound] to determine IC50.

Protocol: General Synthesis (Cyclization Step)

Based on Int. J. Mol. Sci. 2023 methodology.

  • Reactants: Dissolve the hydrazone intermediate (1.0 equiv) in dry THF.

  • Base: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (SiO2) to yield the target pyrazolo[4,3-b]pyridine.

References

  • Dual FLT3/CDK4 Inhibition

    • Title: Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors.[7]

    • Source: Bioorganic Chemistry, Volume 121, 2022.[2][7]

    • URL:[Link][2][5]

  • PD-1/PD-L1 Inhibition

    • Title: Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.[3]

    • Source: Bioorganic Chemistry, Volume 114, 2021.[3]

    • URL:[Link]

  • Synthetic Methodology

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[5][8]

    • Source: International Journal of Molecular Sciences, 2023.
    • URL:[Link]

  • ALK5 Inhibition

    • Title: Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors.
    • Source: Bioorganic & Medicinal Chemistry Letters, 2017.[9]

    • URL:[Link]

Sources

Chemical Space of Pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists

Executive Summary: The "Privileged" Isostere

In the landscape of kinase inhibitors and GPCR modulators, the pyrazolo[4,3-b]pyridine scaffold represents a critical region of chemical space, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. Functioning as a bioisostere of 7-azaindole and indole, this bicyclic heteroaromatic system offers unique hydrogen-bonding vectors and physicochemical properties (lower lipophilicity, higher aqueous solubility) that are advantageous for optimizing drug-like properties (ADME).

This guide dissects the pyrazolo[4,3-b]pyridine core, moving beyond generic "pyrazolopyridine" literature to focus specifically on the [4,3-b] fusion. We analyze its synthetic accessibility, structure-activity relationships (SAR) across oncology and immunology targets, and provide validated protocols for its construction.

Structural Anatomy & Properties[1][2][3]

The 1H-pyrazolo[4,3-b]pyridine system consists of a pyrazole ring fused to a pyridine ring across the C4-C3 bond of the pyrazole and the C2-C3 bond of the pyridine.

Numbering and Substitution Vectors

To navigate this space effectively, we utilize the standard IUPAC numbering found in recent medicinal chemistry literature (e.g., PDE1 and ALK5 inhibitor programs).

  • N1: Critical for solubility and pharmacokinetic tuning (e.g., alkyl, cycloalkyl, sulfonyl groups).

  • C3: A key vector for accessing hydrophobic pockets in kinase active sites (e.g., aryl, heteroaryl, alkyl).

  • C5, C6, C7: The pyridine ring positions.[1]

    • C5: Often exploited for hinge-binding interactions in kinases.

    • C7: A position frequently substituted with amines or solubilizing groups in recent lead compounds (e.g., PDE1 inhibitors).

Tautomerism

While the 1H- tautomer is generally the thermodynamically preferred species in solution, the 2H- tautomer can be stabilized by specific N-substitutions. Understanding this equilibrium is vital for docking studies, as the H-bond donor/acceptor profile shifts dramatically between tautomers.

Synthetic Architectures (The "Make")

Constructing the pyrazolo[4,3-b]pyridine core requires navigating regioselectivity challenges, particularly avoiding the formation of the isomeric [3,4-b] system.

Pathway A: The Pyridine-First Strategy (Nucleophilic Aromatic Substitution)

This is the most robust method for generating 1-substituted derivatives with high regiocontrol.

  • Mechanism: Starting from 2-chloro-3-nitropyridines , a sequence involving

    
     with hydrazines or hydrazones followed by reductive cyclization yields the core.
    
  • Advantage: Allows late-stage diversification of the pyridine ring if the starting material is pre-functionalized.

  • Reference: A 2023 protocol utilizes stable arenediazonium tosylates in a modified Japp–Klingemann reaction to form the hydrazone intermediate, which cyclizes in one pot [1].[2]

Pathway B: The Pyrazole-First Strategy (Cyclocondensation)
  • Mechanism: Reaction of 5-aminopyrazoles with 1,3-dielectrophiles (e.g., 1,3-diketones,

    
    -keto esters).
    
  • Challenge: This route often favors the [3,4-b] isomer due to the higher nucleophilicity of the exocyclic amine compared to the pyrazole ring nitrogen.

  • Solution: Using specific electrophiles like 3-arylidene-1-pyrrolines or controlling pH/solvent conditions can steer regioselectivity toward the [4,3-b] system [2].

Visualization of Synthetic Workflows

Synthesis_Pathways Start_Pyridine 2-Chloro-3-nitropyridines Process_SNAr Step 1: SNAr (Japp-Klingemann) Start_Pyridine->Process_SNAr Nucleophilic Attack Start_Pyrazole 5-Aminopyrazoles Process_Condensation Cyclocondensation (Regiocontrol Critical) Start_Pyrazole->Process_Condensation + Dielectrophile Inter_Hydrazone Intermediate: Hydrazone/Hydrazine Process_Cyclization Step 2: Reductive Cyclization Inter_Hydrazone->Process_Cyclization Inter_Dielectrophile 1,3-Dielectrophiles (e.g., Malononitrile) Inter_Dielectrophile->Process_Condensation Process_SNAr->Inter_Hydrazone Target Pyrazolo[4,3-b]pyridine Scaffold Process_Cyclization->Target High Regiofidelity Process_Condensation->Target Variable Yield

Caption: Comparative synthetic workflows. The Pyridine-First route (top) offers superior regiocontrol compared to the Pyrazole-First route (bottom).

Medicinal Chemistry & SAR (The "Test")

The pyrazolo[4,3-b]pyridine scaffold has demonstrated potency against a diverse range of biological targets.

Biological Activity Profile[1][4][5][6]
Target ClassSpecific TargetIndicationKey CompoundMechanism/SAR Insight
Kinase FLT3 / CDK4 AML (Leukemia)Compound 23kDual inhibition. 6-(pyrimidin-4-yl) moiety is critical for ATP-pocket binding [3].
Kinase ALK5 (TGF-

R1)
Fibrosis / Cancer7-Substituted analogsScaffold morphing from quinoline improved ADME (clearance) while retaining potency [4].
Immunology PD-1 / PD-L1 Immuno-oncologyCompound D38Small molecule inhibitor of PPI. 1-Methyl substitution stabilizes the active conformation [5].
Enzyme PDE1 CNS Disorders1-Isopropyl-7-amino derivatives7-Amino group forms critical H-bonds; N1-isopropyl fills hydrophobic pocket [6].
SAR Logic & Signaling Map

The following diagram illustrates the validated structure-activity relationships derived from the case studies above.

SAR_Map Core Pyrazolo[4,3-b]pyridine Core N1 N1 Position (Solubility/PK) Core->N1 C3 C3 Position (Selectivity Vector) Core->C3 C5 C5 Position (Hinge Binding) Core->C5 C7 C7 Position (H-Bond Donor) Core->C7 Effect_PD1 PD-1/PD-L1 Inhibition (e.g., 1-Methyl) N1->Effect_PD1 Small Alkyl Effect_PDE1 PDE1 Inhibition (e.g., 7-Amino) N1->Effect_PDE1 Isopropyl Effect_ALK5 ALK5 Inhibition (Scaffold Morphing) C3->Effect_ALK5 Aryl/Subst. Effect_FLT3 FLT3/CDK4 Potency (e.g., 6-Pyrimidinyl) C5->Effect_FLT3 Heteroaryl Fusion C7->Effect_PDE1 Primary Amine

Caption: Structure-Activity Relationship (SAR) map highlighting key substitution vectors and their impact on biological targets.

Experimental Protocol: Synthesis of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylate

Objective: Synthesis of Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate via the Pyridine-First strategy. This protocol is self-validating via the observation of the hydrazone intermediate and the final cyclized product.

Reagents:

  • 2-Chloro-3-nitropyridine derivative[3][4]

  • Ethyl acetoacetate[2]

  • Sodium nitrite (

    
    )
    
  • Base (

    
     or NaOEt)
    
  • Solvent (DMF or Ethanol)

Step-by-Step Methodology:

  • Preparation of Diazo Species:

    • Dissolve the aniline precursor (if starting from amine) or prepare the active methylene compound. Note: In the modified Japp-Klingemann approach, the diazonium salt is often generated in situ or used as a stable tosylate salt.

  • Nucleophilic Substitution (

    
    ): 
    
    • React 2-chloro-3-nitropyridine with the active methylene anion (generated from ethyl acetoacetate and base) at 0–5°C.

    • Validation: Monitor TLC for the disappearance of the chloropyridine.[5]

  • Azo-Coupling & Rearrangement:

    • Treat the intermediate with the diazonium species. The resulting hydrazone intermediate often precipitates or changes color (red/orange).

  • Cyclization:

    • Heat the reaction mixture (reflux in EtOH or 60°C in DMF). The nitro group facilitates the intramolecular attack of the hydrazone nitrogen onto the pyridine ring (or displacement of a leaving group if the route is modified).

    • Validation: Formation of the bicyclic system is confirmed by the disappearance of the hydrazone NH signal in

      
       NMR and a shift in the pyridine ring protons.
      
  • Purification:

    • Precipitate with water and recrystallize from ethanol.

    • Yield Expectations: 60–85%.

Future Outlook

The chemical space of pyrazolo[4,3-b]pyridines is under-explored compared to its [3,4-b] counterpart. Emerging opportunities include:

  • PROTACs: Utilizing the C7-amine or N1 positions as vectors for linker attachment to degrade kinases like CDK4 or FLT3.

  • Covalent Inhibitors: Targeting non-catalytic cysteines in kinases by appending acrylamides to the C5 or C7 positions.

  • CNS Penetrants: Leveraging the scaffold's favorable logP for blood-brain barrier penetration in neurodegenerative disease campaigns (PDE1).

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Int. J. Mol. Sci. 2023.[3][4] [Link]

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorg. Chem. 2022.[3][6][7] [Link]

  • Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 inhibitors. Bioorg. Med. Chem. Lett. 2017. [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorg.[8][9] Chem. 2021.[3][8] [Link]

  • 1H-Pyrazolo[4,3-b]pyridines as PDE1 Inhibitors.

Sources

Strategic Utilization of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an actionable, high-level overview of the synthesis, functionalization, and strategic application of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol in drug discovery.

Executive Summary

This compound (CAS: 1934501-30-0) represents a high-value "linker-scaffold" intermediate in modern drug discovery. As a bioisostere of the widely utilized indazole and 7-azaindole (pyrrolo[2,3-b]pyridine) cores, the pyrazolo[4,3-b]pyridine system offers distinct physicochemical advantages, including altered hydrogen bond donor/acceptor vectors and modulated lipophilicity (LogP). The C6-hydroxymethyl handle provides a versatile attachment point for solubilizing groups, pharmacophores, or covalent warheads, making it critical for Fragment-Based Drug Design (FBDD) targeting kinases (e.g., c-Met, SGK1) and protein-protein interactions (e.g., PD-1/PD-L1).

This guide outlines a robust, scalable synthetic route to the core, details the regiochemical considerations for functionalization, and maps its application in expanding chemical space.

The Scaffold Advantage: Pyrazolo[4,3-b]pyridine

The pyrazolo[4,3-b]pyridine core fuses a pyrazole ring to the b-face of a pyridine ring. This arrangement places the pyridine nitrogen at position 5 (or 4, depending on nomenclature conventions, but chemically distinct from the [3,4-b] isomer).

Physicochemical Profile[1][2][3][4][5][6]
  • H-Bonding: The N1-H serves as a canonical H-bond donor (hinge binder in kinases), while N2 and the pyridine nitrogen (N5) act as acceptors.

  • Acidity/Basicity: The fused pyridine ring lowers the pKa of the pyrazole NH compared to indazole, potentially enhancing permeability and metabolic stability.

  • Vector Geometry: The C6-position (where the methanol group resides) projects substituents into the "solvent-front" region of many ATP-binding pockets, ideal for tuning solubility without disrupting the primary binding mode.

Robust Synthesis Protocol

While direct commercial availability varies, the most reliable "pharma-grade" synthesis relies on constructing the fused ring system from substituted pyridines, followed by functional group manipulation. The Diazotization-Cyclization strategy is preferred for its scalability and regiochemical certainty.

Step-by-Step Synthesis Workflow
Phase 1: Construction of the 6-Bromo Core

Precursor: 3-Amino-4-bromo-2-methylpyridine (or the acetamide derivative). Reaction Type: Modified Jacobson Indazole Synthesis.

  • Acetylation: Protect the amine if starting from the free amine (Ac2O, Pyridine).

  • Nitrosation/Cyclization: Treat the acetamide with isoamyl nitrite (isopentyl nitrite), potassium acetate, and acetic anhydride in toluene at 80–90°C.

    • Mechanism:[1][2][3] The nitroso intermediate undergoes intramolecular cyclization onto the 2-methyl group, forming the pyrazole ring.

    • Yield: Typically 40–60% (moderate but reliable).

    • Product: 6-Bromo-1H-pyrazolo[4,3-b]pyridine.[4]

Phase 2: Installation of the Methanol Handle

Precursor: 6-Bromo-1H-pyrazolo[4,3-b]pyridine. Reaction Type: Palladium-Catalyzed Carbonylation & Reduction.

  • Carbonylation:

    • Reagents: PdCl2(dppf) or Pd(OAc)2/BINAP, Et3N, MeOH, CO (balloon or autoclave).

    • Conditions: 80–100°C in MeOH/DMF.

    • Product: Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate.[5][6][7]

    • Note: This installs the carbon framework at C6.

  • Reduction:

    • Reagents: LiAlH4 (THF, 0°C) or NaBH4 (MeOH/THF, reflux).

    • Product: This compound .[8]

Experimental Visualization

The following diagram illustrates the synthetic logic and branching pathways.

SynthesisPath Start 3-Amino-4-bromo- 2-methylpyridine Cyclization Step 1: Nitrosation/Cyclization (Isoamyl Nitrite, Ac2O, 85°C) Start->Cyclization Core 6-Bromo-1H-pyrazolo[4,3-b]pyridine Cyclization->Core Ring Closure Ester Methyl 1H-pyrazolo[4,3-b] pyridine-6-carboxylate Core->Ester Pd-CO, MeOH (Carbonylation) Lithiation Lithium-Halogen Exchange (n-BuLi, DMF) Core->Lithiation Target (1H-Pyrazolo[4,3-b] pyridin-6-yl)methanol Ester->Target LiAlH4 Reduction Aldehyde Aldehyde Intermediate Lithiation->Aldehyde Aldehyde->Target NaBH4

Caption: Figure 1. Convergent synthesis of the target alcohol via Carbonylation (Solid Line) or Lithiation (Dashed Line).

Functionalization & Chemical Space Expansion

The this compound scaffold is rarely the final drug; it is a branching point.

A. The Alcohol Handle (C6)

The primary hydroxyl group is a "chameleon" functional group:

  • Electrophilic Activation: Conversion to chloride (SOCl2) or mesylate (MsCl/Et3N) creates a potent alkylating agent for attaching amines or thiols.

  • Oxidation: Conversion to the aldehyde (MnO2 or Dess-Martin Periodinane) enables reductive amination, a high-yield reaction for fragment growing.

B. Regioselectivity (N1 vs. N2)

A critical challenge with 1H-pyrazolo[4,3-b]pyridines is alkylation at the pyrazole nitrogens.

  • N1-Alkylation (Thermodynamic): Usually favored under basic conditions (Cs2CO3/DMF) due to stabilization by the fused pyridine ring.

  • N2-Alkylation (Kinetic): Can occur as a minor product.

  • Validation: Always confirm regioisomers using 2D NMR (NOESY/HMBC) . N1-alkyl protons typically show NOE cross-peaks with the C3-H or C7-H (pyridine ring), whereas N2-alkyls do not interact with the pyridine core protons as strongly.

Data Summary: Functionalization Potential
TransformationReagentsStrategic Value
Alcohol → Chloride SOCl₂, DCM, 0°CCreates linker for SN2 coupling (e.g., to piperazines).
Alcohol → Aldehyde MnO₂, EtOAc, RefluxPrecursor for Reductive Amination (library generation).
N1-Alkylation R-X, Cs₂CO₃, DMFModulates solubility and target fit (e.g., hydrophobic pockets).
Suzuki Coupling (If Br remains at C3/C7)Scaffold decoration at other vectors.

Medicinal Chemistry Applications

Case Study 1: Kinase Inhibitors (c-Met & SGK1)

In kinase drug discovery, the pyrazolo[4,3-b]pyridine scaffold serves as a hinge-binding motif. The N1-H forms a hydrogen bond with the hinge region backbone carbonyl (e.g., Glu residue), while the N5 (pyridine) accepts a bond from the backbone NH.

  • Role of the Alcohol: The 6-hydroxymethyl group projects towards the solvent channel. Derivatization here (e.g., to a morpholine-methyl) improves microsomal stability and solubility without clashing with the ATP pocket walls.

Case Study 2: PD-1/PD-L1 Small Molecule Inhibitors

Recent research (e.g., CAS 1824147-05-8 derivatives) utilizes the 1-methyl-pyrazolo[4,3-b]pyridine core to stabilize the PD-L1 dimer. The 6-position substituents are crucial for filling the hydrophobic cleft formed at the dimer interface, displacing the native PD-1 loop.

SAR Logic Diagram

SAR Scaffold Pyrazolo[4,3-b]pyridine Core N1 N1 Position: Hinge Binding (Donor) or Hydrophobic Tail Scaffold->N1 N5 N5 (Pyridine): Hinge Binding (Acceptor) Scaffold->N5 C6 C6-Methanol Handle: Solvent Front / Solubilizing Group Scaffold->C6 Reductive Amination Reductive Amination C6->Reductive Amination Library Gen. Etherification Etherification C6->Etherification Linker Stability

Caption: Figure 2. Structure-Activity Relationship (SAR) vectors for the scaffold.

References

  • Preparation of methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate . European Patent EP 2884981 B1. Google Patents. Link

  • Synthesis of 1H-Pyrazolo[4,3-b]pyridine, 7-bromo- . ChemicalBook Synthesis Protocols. Link

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives . Bioorganic Chemistry, 2021. Link

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors . Journal of Medicinal Chemistry, 2014. (Contextual scaffold comparison). Link

  • This compound Product Data . Sigma-Aldrich.[9] Link

Sources

Advanced Synthesis of the Pyrazolo[4,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

The pyrazolo[4,3-b]pyridine core represents a privileged scaffold in modern medicinal chemistry, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. This specific fusion of a pyrazole and pyridine ring offers unique electronic properties and vector positioning for hydrogen bond donors/acceptors, making it an ideal bioisostere for purines and indazoles.

Recent high-impact studies have validated this core in the design of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) , Interleukin-2 inducible T-cell kinase (ITK) inhibitors , and c-Met inhibitors (e.g., Glumetinib analogs). However, the synthesis of this scaffold has historically been plagued by the instability of electron-rich amino-pyrazole precursors.

This guide details two primary synthetic architectures:

  • The Modern Cascade Strategy (Recommended): A robust, one-pot sequence utilizing stable 3-nitropyridine precursors.

  • The Classical Condensation: A fundamental approach via 4-aminopyrazoles, useful for specific substitution patterns.

Retrosynthetic Analysis

To access the pyrazolo[4,3-b]pyridine system, two distinct disconnections are logically sound. The choice depends on the availability of starting materials and the desired substitution pattern at the N1 and C3 positions.

Route A: Pyridine-First Approach (Modern)

Constructs the pyrazole ring onto a pre-functionalized pyridine core. This avoids the handling of unstable 4-aminopyrazoles and allows for late-stage diversification via diazonium salts.

Route B: Pyrazole-First Approach (Classical)

Constructs the pyridine ring onto a 4-aminopyrazole scaffold. This is often limited by the oxidative instability of the 4-aminopyrazole-5-carbaldehyde intermediates.

Retrosynthesis Target Pyrazolo[4,3-b]pyridine Core NitroPy 2-Chloro-3-nitropyridine (Stable Precursor) Hydrazone Japp-Klingemann Intermediate NitroPy->Hydrazone SNAr / Japp-Klingemann AminoPy 4-Aminopyrazole (Unstable Intermediate) AminoPy->Target Friedländer Condensation Hydrazone->Target Reductive Cyclization Dicarbonyl 1,3-Bis-electrophile (e.g., Malondialdehyde) Dicarbonyl->Target

Figure 1: Retrosynthetic disconnection showing the "Pyridine-First" (Blue) and "Pyrazole-First" (Red) strategies.

Method A: The Modern One-Pot Cascade (Recommended)

Reference: Int. J. Mol. Sci.2023 , 24(2), 1758.

This protocol represents the state-of-the-art in pyrazolo[4,3-b]pyridine synthesis. It utilizes 2-chloro-3-nitropyridines as robust starting materials.[1][2] The sequence integrates a Nucleophilic Aromatic Substitution (SNAr) with a modified Japp–Klingemann reaction, followed by in situ cyclization.

Mechanistic Logic
  • SNAr: The chloride at C2 is displaced by a carbon nucleophile (e.g., ethyl acetoacetate enolate).

  • Deacetylation/Diazo Coupling: The resulting intermediate undergoes a Japp–Klingemann reaction with an arenediazonium salt. This introduces the N1-nitrogen and cleaves the acetyl group, forming a hydrazone.

  • Cyclization: The hydrazone nitrogen attacks the C2-position (or interacts with the nitro group under reductive conditions) to close the pyrazole ring. Note: In the specific 2023 protocol, the nitro group activates the pyridine for the initial attack and influences the electronic bias for cyclization.

Detailed Experimental Protocol

Target Molecule: Ethyl 1-(aryl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 eq)

  • Arenediazonium tosylate (1.1 eq) [Prepared from aniline + p-TsOH + NaNO2]

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Enolate Formation & SNAr:

    • Dissolve 2-chloro-3-nitropyridine (1.0 mmol) and ethyl acetoacetate (1.1 mmol) in EtOH (5 mL).

    • Cool to 0 °C. Add DBU (3.0 mmol) dropwise. The solution will turn deep red/orange, indicating the formation of the anionic intermediate.

    • Stir at 0–5 °C for 30 minutes. Checkpoint: Monitor by TLC for disappearance of the chloropyridine.

  • One-Pot Japp–Klingemann:

    • To the same reaction vessel (maintained at 0 °C), add the solid arenediazonium tosylate (1.1 mmol) in one portion.

    • Observation: Evolution of gas (deacylation) may be observed, and a precipitate often forms.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup & Isolation:

    • Pour the reaction mixture into ice-cold water (50 mL) containing dilute HCl (to neutralize DBU).

    • Collect the precipitate by filtration.

    • Wash the solid with water (2 x 10 mL) and cold EtOH (1 x 5 mL).

    • Purification: Recrystallize from EtOH/DMF or purify via flash column chromatography (Hexane/EtOAc) if necessary.

Yield Expectation: 70–88% Advantages: Avoids isolation of potentially explosive intermediates; uses stable diazonium salts; high atom economy.

Method B: The Classical Condensation (Alternative)

Reference: Z. Naturforsch. B2006 , 61, 1158.[3]

This route is useful when the pyridine ring requires complex substitution that is difficult to introduce via the nitro-pyridine route. It relies on the condensation of 4-aminopyrazoles with 1,3-dielectrophiles.

Critical Limitation

4-Aminopyrazoles are prone to oxidation and polymerization. They must be generated in situ or stored as stable salts (e.g., hydrochlorides) and released immediately prior to use.

General Protocol
  • Precursor Preparation: Generate 4-aminopyrazole-5-carbonitrile or 5-carboxylate via reduction of the corresponding 4-nitropyrazole using SnCl2 or H2/Pd-C.

  • Condensation:

    • Reflux the 4-aminopyrazole (1.0 eq) with a 1,3-diketone (e.g., acetylacetone) or malononitrile (1.1 eq) in glacial acetic acid or ethanol with catalytic piperidine.

    • Temperature: 80–120 °C.

    • Time: 4–12 hours.

  • Mechanism: The exocyclic amine attacks a carbonyl carbon (Schiff base formation), followed by intramolecular attack of the pyrazole C5-carbon onto the second electrophilic site (Friedländer-type annulation).

Comparative Analysis of Synthetic Routes

FeatureMethod A: Nitro-Pyridine CascadeMethod B: Amino-Pyrazole Condensation
Precursor Stability High (Commercial nitro-pyridines)Low (Oxidation-prone amines)
Step Count 1 (One-pot cascade)2–3 (Requires precursor synthesis)
Regiocontrol Excellent (Dictated by SNAr)Variable (Depends on electrophile asymmetry)
Safety Good (Stable diazonium salts)Moderate (Nitration steps often required)
Key Application Library generation for SARSpecific core functionalization

Visualization of the Modern Cascade Pathway

The following diagram illustrates the reaction flow for Method A, highlighting the critical intermediate transitions.

ReactionPathway Start 2-Chloro-3-nitropyridine + Ethyl Acetoacetate Step1 Intermediate A (SNAr Adduct) Start->Step1 DBU, 0°C Step2 Intermediate B (Azo-Coupling/Deacetylation) Step1->Step2 + Reagent Japp-Klingemann Reagent Ar-N2+ TsO- (Diazonium Salt) Final Pyrazolo[4,3-b]pyridine Product Step2->Final Cyclization - TsOH

Figure 2: Reaction workflow for the one-pot synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridine.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Source:International Journal of Molecular Sciences, 2023 , 24(2), 1758. URL:[Link] Relevance: Primary source for the recommended one-pot nitro-pyridine protocol.

  • A Novel Route to 4-Aminopyrazoles and Aminopyrazolo[4,3-b]pyridines. Source:Zeitschrift für Naturforschung B, 2006 , 61, 1158–1161.[3] URL:[Link] Relevance: Establishes the classical condensation route via 4-aminopyrazoles.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source:Molecules, 2022 , 27(7), 2237. URL:[Link] Relevance: Provides context on the biological importance of the general pyrazolopyridine class and structural isomers.

Sources

Technical Guide: Physicochemical Properties of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol

[1]

Executive Summary

This compound (CAS: 1934501-30-0) is a bicyclic heteroaromatic alcohol belonging to the 7-azaindazole family.[1] It functions as a "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., PIM-1, CDK, c-Met).[1] Its physicochemical profile is defined by the amphoteric nature of the pyrazolo[4,3-b]pyridine core and the modifiable hydroxymethyl "handle" at the C6 position, which serves as a versatile vector for fragment growing or linker attachment.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Molecular Descriptors
PropertyValue
IUPAC Name This compound
CAS Registry Number 1934501-30-0
Molecular Formula C

H

N

O
Molecular Weight 149.15 g/mol
SMILES OCC1=CN=C2C(N=N2)=C1
InChI Key Specific key depends on tautomer; generally analogous to variants ofGVLRTOYGRNLSDW
Structural Topology & Electronic Distribution

The molecule consists of a fused 5,6-membered ring system.[1] The pyridine ring (containing N5) is fused to a pyrazole ring (containing N1/N2).[1]

  • Aromaticity: The 10

    
    -electron system creates a planar, electron-deficient scaffold.[1]
    
  • H-Bonding Potential:

    • Donor (HBD): The pyrazole N1-H (pKa ~13) and the hydroxyl -OH.[1]

    • Acceptor (HBA): The pyridine N5 (lone pair in

      
       orbital) and the pyrazole N2.
      
  • Tautomerism: The 1H-tautomer is generally thermodynamically favored over the 2H-tautomer in solution, stabilized by the adjacent pyridine ring fusion which preserves optimal aromaticity.[1]

Tautomerismcluster_0Thermodynamic EquilibriumT11H-Tautomer(Major Species)T22H-Tautomer(Minor Species)T1->T2  Fast Exchange (Solvent Dependent)  PropPhysicochemical Impact:- Solvation Energy- Binding Mode (Kinase Hinge)T1->Prop

Figure 1: Tautomeric equilibrium of the pyrazolo[4,3-b]pyridine core.[1] The 1H-form dominates in polar protic solvents.[1]

Physicochemical Profile

Solubility & Lipophilicity

The introduction of the hydroxymethyl group at C6 significantly alters the solubility profile compared to the parent 7-azaindazole.[1]

  • LogP (Predicted): ~0.2 – 0.5.[1]

    • Mechanism:[1][2][3] The parent scaffold has a LogP of ~0.[1]8. The -CH

      
      OH group adds polarity (approx -0.5 shift), making the molecule relatively hydrophilic compared to alkylated analogs.[1]
      
  • Solubility:

    • Water: Low to Moderate.[1] The planar stacking of the aromatic rings limits aqueous solubility despite the polar groups.

    • DMSO/DMF: High (>50 mg/mL).[1] Preferred solvents for stock solutions.[1]

    • Methanol/Ethanol: Moderate.[1]

Acid-Base Properties (pKa)

Understanding the ionization state is critical for coupling reactions and formulation.[1]

  • pKa

    
     (Pyridine N5):  ~3.0 – 3.8 (Basic).[1]
    
    • Insight: The fused pyrazole ring exerts an electron-withdrawing effect, making the pyridine nitrogen less basic than unsubstituted pyridine (pKa 5.2).[1] It will be protonated only in strongly acidic media (pH < 3).

  • pKa

    
     (Pyrazole N1-H):  ~13.5 (Acidic).[1]
    
    • Insight: The N-H proton can be deprotonated by strong bases (e.g., NaH, Cs

      
      CO
      
      
      ) to generate a nucleophilic anion for alkylation.

Synthesis & Reactivity[8][9][10][11]

Retrosynthetic Analysis

The C6-methanol derivative is typically accessed via reduction of the corresponding ester or aldehyde, which serves as the primary entry point for this material.[1]

SynthesisTargetThis compound(Target)Halide6-(Chloromethyl) analog(Electrophile for Coupling)Target->Halide SOCl2 / PBr3 EsterEthyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate(Precursor)Ester->Target Reduction (LiAlH4 or NaBH4) Core2-Chloro-3-nitropyridine derivativeCore->Ester Cyclization (Hydrazine/Heat)

Figure 2: Synthetic pathway and reactivity.[1] The alcohol serves as a pivot point for converting the molecule into an electrophile.

Key Reactivity Modes
  • Oxidation: The primary alcohol can be oxidized to the aldehyde (using MnO

    
     or Swern conditions) to create a reactive electrophile for reductive amination.[1]
    
  • Nucleophilic Substitution (S

    
    2):  Conversion of the alcohol to a leaving group (Mesylate, Chloride) allows for the attachment of solubilizing tails or pharmacophores.
    
  • N-Alkylation: The pyrazole N1 is nucleophilic under basic conditions.[1] Regioselectivity (N1 vs N2 alkylation) is a common challenge; N1 alkylation is typically favored sterically and electronically, but mixtures often occur.

Analytical Characterization

To validate the identity and purity of the compound, the following spectral features are diagnostic:

  • 
    H NMR (DMSO-d
    
    
    , 400 MHz):
    • 
       ~13.5 ppm:  Broad singlet (1H, Pyrazole NH ).[1] Disappears on D
      
      
      O shake.
    • 
       ~8.5 - 9.0 ppm:  Doublets (Pyridine aromatic protons).[1] The proton adjacent to the pyridine nitrogen (C5-H) is typically the most deshielded.[1]
      
    • 
       ~8.2 ppm:  Singlet/Doublet (Pyrazole C3-H).[1]
      
    • 
       ~5.4 ppm:  Triplet (1H, -OH ).[1]
      
    • 
       ~4.6 ppm:  Doublet (2H, -CH 
      
      
      OH).[1]
  • Mass Spectrometry (ESI+):

    • Expected [M+H]

      
       peak at 150.16 m/z .[1]
      
    • Fragment ions may show loss of -CH

      
      OH or water.[1]
      

Handling & Safety Protocols

Hazard Identification (GHS Classification)
  • Signal Word: Warning

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4]

Storage & Stability
  • Hygroscopicity: Potential to absorb moisture.[1] Store in a desiccator.

  • Temperature: Stable at -20°C for long-term storage.

  • Light Sensitivity: Protect from light to prevent potential photo-oxidation of the electron-rich pyrazole ring.[1]

Experimental Protocol: Solubility Determination

To determine thermodynamic solubility in a specific buffer:

  • Weigh 5 mg of solid into a chemically resistant vial.

  • Add 500 µL of the target solvent (e.g., PBS pH 7.4).

  • Shake at 25°C for 24 hours.

  • Filter through a 0.22 µm PVDF filter.[1]

  • Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

References

  • PubChem Compound Summary. (2025). 1H-Pyrazolo[4,3-b]pyridine.[1][4][3][5][6][7] National Center for Biotechnology Information.[1] Link[1]

  • Sigma-Aldrich. (2025).[1] this compound Product Detail. Merck KGaA.[1] Link

  • Silva, V. L., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.[3] (Provides scaffold context). Link

  • SmallMolecules. (2025). (1-Methyl-1h-pyrazolo[4,3-b]pyridin-6-yl)methanol Properties. Link

The Pyrazolo[4,3-b]pyridine Scaffold: Synthetic Architectures and Medicinal Applications

[1]

Introduction: A Distinctive Bioisostere

In the landscape of nitrogen-rich heterocycles, the pyrazolo[4,3-b]pyridine scaffold represents a distinct and increasingly valuable pharmacophore.[1] Often overshadowed by its isomer, pyrazolo[3,4-b]pyridine (found in drugs like riociguat), the [4,3-b] isomer offers a unique vector orientation for substituents, altering hydrogen bonding networks and solubility profiles.

Structurally, it consists of a pyrazole ring fused to a pyridine ring across the 4,3-bond of the pyridine. This fusion creates a rigid, planar bicyclic system capable of participating in


Key Physicochemical Features:

  • H-Bonding: The N1 (pyrazole NH) acts as a donor, while N4 (pyridine nitrogen) serves as a specific acceptor, critical for hinge-binding in kinases.[1][2][3]

  • Dipole Moment: The orientation of the pyridine nitrogen relative to the pyrazole creates a distinct dipole compared to the [3,4-b] isomer, influencing membrane permeability and metabolic stability.

  • Bioisosterism: It effectively mimics the purine core (adenine) and the indole scaffold, making it a privileged structure for kinase inhibitors and GPCR modulators.

Synthetic Architectures

The construction of the pyrazolo[4,3-b]pyridine core generally follows two retrosynthetic logic streams: annulation of a pyrazole onto a pyridine (Route A) or annulation of a pyridine onto a pyrazole (Route B).[2] Recent advances favor Route A for its operational simplicity and access to diversity.[1][2][3]

Route A: The Modified Japp–Klingemann / SNAr Strategy

This is the modern, high-yield approach favored for generating 1,3-disubstituted variants.[1][3] It utilizes readily available 2-chloro-3-nitropyridines.[1][2][3][4]

Mechanism:

  • SNAr: Displacement of the 2-chloro group by an active methylene compound (e.g., keto esters).[1][2][3]

  • Japp–Klingemann: Reaction with an aryldiazonium salt to form a hydrazone intermediate.[1][2][3]

  • Cyclization: Intramolecular attack of the hydrazone nitrogen on the nitro-bearing carbon (often involving nitro group displacement or reduction-condensation depending on specific conditions).[1][2][3]

Route B: The Hydrazine Cyclization

A classical approach involving the reaction of

12323
Visualization of Synthetic Logic

The following diagram illustrates the primary synthetic workflow for the [4,3-b] scaffold.

Gcluster_0Precursorsnode_start2-Chloro-3-nitropyridinenode_inter1Intermediate A(SNAr Adduct)node_start->node_inter1SNAr (Base)node_nucActive Methylene(e.g., Ethyl acetoacetate)node_nuc->node_inter1node_hydrazoneHydrazone Intermediate(Japp-Klingemann Product)node_inter1->node_hydrazone+ Diazo / Deacylationnode_diazoAryldiazonium Saltnode_diazo->node_hydrazonenode_finalPyrazolo[4,3-b]pyridineScaffoldnode_hydrazone->node_finalCyclization(Intramolecular SNAr/Reductive)captionFigure 1: Convergent synthesis of Pyrazolo[4,3-b]pyridine via modified Japp-Klingemann sequence.

Medicinal Chemistry & SAR

The versatility of the pyrazolo[4,3-b]pyridine scaffold is best exemplified by its two most prominent applications: c-Met inhibition (Oncology) and mGlu4 modulation (Neurology).[1][2][3]

Case Study 1: Glumetinib (SCC244) – c-Met Inhibitor

Glumetinib (Gumarontinib) is a highly selective c-Met inhibitor approved in China (2023) for NSCLC with MET exon 14 skipping mutations.[1][2][3]

  • Scaffold Role: The pyrazolo[4,3-b]pyridine acts as the core template.

  • Key SAR Features:

    • N1-Sulfonyl Linkage: The N1 position is substituted with a sulfonyl group linked to an imidazo[1,2-a]pyridine.[1][2][3] This unique sulfonamide linkage is critical for orienting the molecule within the c-Met active site, distinct from the typical carbon-linked inhibitors.[1][2][3]

    • C6-Substitution: A 1-methyl-1H-pyrazol-4-yl group at the C6 position extends into the solvent-exposed region, improving solubility and potency.[1][2][3]

    • Selectivity: The rigid [4,3-b] core locks the inhibitor into a conformation that fits the c-Met ATP pocket with >2400-fold selectivity over other kinases.[1][2]

Case Study 2: VU0418506 – mGlu4 PAM

VU0418506 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), a target for Parkinson's disease.[5]

  • Scaffold Role: Replaced a picolinamide core to improve metabolic stability and CNS penetration.

  • Key SAR Features:

    • C3-Amine: An exocyclic amine at C3 is essential for H-bond donation to the allosteric site.[1][2][3]

    • N1-Aryl Group: Substitution with a 3-chloro-4-fluorophenyl ring provides necessary hydrophobic contacts.[1][2][3]

    • Outcome: The [4,3-b] isomer provided a superior pharmacokinetic profile compared to the [3,4-b] analogs, reducing clearance and increasing brain exposure.

Comparative Data: Key Compounds
CompoundTargetMechanismKey SubstituentsClinical Status
Glumetinib c-MetKinase Inhibitor (Type I)N1-sulfonyl-imidazo[1,2-a]pyridine; C6-pyrazoleApproved (China, 2023)
VU0418506 mGlu4Positive Allosteric ModulatorN1-(3-Cl, 4-F-phenyl); C3-NH2Preclinical (Parkinson's)
Analog 12c HIV-1 RTNNRTIC4-one derivativesDiscovery Phase
SAR Logic Diagram

The following diagram maps the functionalization vectors of the scaffold.

SARcorePyrazolo[4,3-b]pyridineCoreN1N1 Position(Hydrophobic/Linker)core->N1Sulfonyl (Glumetinib)Aryl (VU0418506)C3C3 Position(H-Bond Donor/Acceptor)core->C3Amine (mGlu4 PAM)H-atom (Kinase)C6C6 Position(Solubilizing Groups)core->C6Heterocycles (Pyrazoles)for SolubilityN4N4 Position(Hinge Binder)core->N4Critical H-Bond Acceptor(Kinase Hinge)captionFigure 2: Pharmacophore mapping of the Pyrazolo[4,3-b]pyridine scaffold.

Experimental Protocols

Protocol A: Synthesis of a Pyrazolo[4,3-b]pyridine Intermediate

Adapted from the method described by T. M. G. et al. (Int. J. Mol.[2][3] Sci. 2023).

Objective: Synthesis of ethyl 1-(4-chlorophenyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)[1][2][3]

  • Ethyl acetoacetate (1.0 eq)[2]

  • Sodium hydride (NaH, 60% dispersion, 2.0 eq)

  • 4-Chlorophenyldiazonium tosylate (1.1 eq)[1][2][3]

  • Pyrrolidine (4.0 eq)[2][6]

  • Solvents: THF (anhydrous), MeCN.

Step-by-Step Methodology:

  • Enolate Formation: To a suspension of NaH (40 mmol) in anhydrous THF (50 mL) at 0°C, add ethyl acetoacetate (20 mmol) dropwise. Stir for 30 min.

  • SNAr Reaction: Add 2-chloro-3-nitropyridine (20 mmol) to the enolate solution. Stir at RT or mild heat (40-60°C) until TLC indicates consumption of the pyridine starting material (formation of pyridin-2-yl keto ester).

  • Japp-Klingemann / Cyclization (One-Pot):

    • Evaporate THF and redissolve the residue in MeCN (50 mL).

    • Add 4-chlorophenyldiazonium tosylate (22 mmol). Stir for 30 min to form the hydrazone intermediate.

    • Add pyrrolidine (80 mmol) to trigger the basic cyclization (intramolecular displacement of the nitro group or rearrangement).[2]

    • Heat at 40°C for 1 hour.

  • Workup: Pour the mixture into 1N HCl (100 mL). Extract with CHCl3 (3x).[2][3] Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).

Validation:

  • 1H NMR: Look for the disappearance of the nitro-pyridine protons and the appearance of the pyrazole C3/C5 signals (if unsubstituted) or the ester ethyl group signals.

  • Mass Spec: Confirm [M+H]+ peak matching the expected bicyclic product.

Protocol B: c-Met Kinase Inhibition Assay (Glumetinib Context)

Objective: Determine the IC50 of a pyrazolo[4,3-b]pyridine derivative against c-Met.

Methodology:

  • Enzyme System: Recombinant human c-Met kinase domain.[1][2][3]

  • Substrate: Poly(Glu, Tyr) 4:1 peptide or a specific FRET-peptide substrate.

  • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT.

  • Procedure:

    • Prepare 3x serial dilutions of the test compound in DMSO.

    • Add compound (10 nL) to 384-well plate.

    • Add c-Met enzyme solution (5 µL) and incubate for 10 min at RT.

    • Add ATP/Substrate mix (5 µL) to initiate reaction (ATP concentration at Km).[2][3]

    • Incubate for 60 min at RT.

    • Stop reaction using EDTA-based detection reagent (e.g., ADP-Glo or HTRF reagents).[1][2][3]

  • Data Analysis: Measure luminescence/fluorescence. Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC50.[1][2][3]

Self-Validating Control:

  • Reference Standard: Include Staurosporine or Crizotinib as a positive control.[1][2][3]

  • Z-Factor: Ensure Z' > 0.5 for assay reliability.

Future Outlook

The approval of Glumetinib validates the pyrazolo[4,3-b]pyridine scaffold as a drug-like entity capable of navigating complex regulatory and clinical hurdles.[1] Future medicinal chemistry efforts will likely focus on:

  • Scaffold Hopping: Using the [4,3-b] core to replace [3,4-b] isomers in existing kinase inhibitors to bypass patent space or improve solubility.[1][2][3]

  • Fragment-Based Design: Leveraging the rigid, low-molecular-weight core for fragment screening against difficult targets like protein-protein interactions (PPIs).[1][2][3]

  • CNS Applications: Exploiting the favorable dipole moment for blood-brain barrier penetration, as seen in the mGlu4 PAM program.[1][2][3]

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 2023.

  • Glumetinib (SCC244), a novel, potent, and highly selective inhibitor of c-Met in MET-dependent cancer models. Molecular Cancer Therapeutics, 2018.[1][3][7]

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 2016.[1][2][3]

  • Gumarontinib (Glumetinib) Approval Status. Wikipedia / National Medical Products Administration (NMPA) China, 2023.[2][3]

  • Synthesis and in-vitro anti-HIV-1 evaluation of novel pyrazolo[4,3-c]pyridin-4-one derivatives. European Journal of Medicinal Chemistry, 2019.[1][2][3] (Note: Comparative scaffold reference).

SAR exploration of pyrazolo[4,3-b]pyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Exploration of Pyrazolo[4,3-b]pyridine Analogs

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold as a Privileged Core in Medicinal Chemistry

The landscape of modern drug discovery is perpetually in search of molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity for optimal target binding, and versatile points for chemical modification. The pyrazolo[4,3-b]pyridine core, a fused heterocyclic system comprising a pyrazole ring fused to a pyridine ring, has emerged as one such "privileged scaffold." Its structural features are frequently found in potent and selective modulators of various biological targets, making it a cornerstone for the development of novel therapeutics.

The inherent chemical properties of the pyrazolo[4,3-b]pyridine system—including its aromaticity, hydrogen bonding capabilities (both donor and acceptor), and defined three-dimensional geometry—allow it to engage with the active sites of numerous enzymes and receptors. Consequently, this scaffold has been successfully exploited to generate inhibitors for a diverse array of targets, including protein kinases, protein-protein interactions, and other key players in cellular signaling pathways.[1] Notable applications include the development of inhibitors for c-Jun N-terminal kinase (JNK), interleukin-2 inducible T-cell kinase (ITK), and the immune checkpoint protein-protein interaction (PPI) between PD-1 and PD-L1.[1][2][3]

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) for the pyrazolo[4,3-b]pyridine core. We will dissect the synthetic strategies that enable the systematic exploration of chemical space around the scaffold, analyze the impact of substitutions at various positions on biological activity, and present case studies that illustrate the journey from initial hit to optimized lead. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their own discovery programs.

Core Synthetic Strategies: Building the Foundation for SAR

A robust SAR exploration is contingent upon the availability of efficient and flexible synthetic routes that allow for the introduction of diverse chemical functionalities. The synthesis of the pyrazolo[4,3-b]pyridine core is typically achieved through multi-step sequences that construct the fused bicyclic system from simpler pyridine or pyrazole precursors.

One of the most effective and widely adopted methods starts from readily available 2-chloro-3-nitropyridines.[1] This strategy involves a sequence of a nucleophilic aromatic substitution (SNAr) followed by a modified Japp-Klingemann reaction to construct the pyrazole ring onto the pyridine core.[1][4] This approach is particularly advantageous as it allows for the late-stage introduction of diversity elements.

Generalized Synthetic Workflow

The diagram below illustrates a common synthetic pathway, showcasing the key transformations from a substituted pyridine starting material to the final pyrazolo[4,3-b]pyridine core, which can then be further functionalized.

G cluster_0 Core Synthesis cluster_1 Further Functionalization Start 2-Chloro-3-nitropyridine Derivative Intermediate1 S(N)Ar with Keto Ester (Pyridinyl Keto Ester) Start->Intermediate1 1. Base, Keto Ester Intermediate2 Japp-Klingemann Reaction (Azo-Coupling) Intermediate1->Intermediate2 2. Arenediazonium Salt Intermediate3 One-Pot Deacylation & Cyclization Intermediate2->Intermediate3 3. Base/Acid Core Pyrazolo[4,3-b]pyridine Core Intermediate3->Core Analog Diverse Analogs for SAR Core->Analog e.g., Suzuki, Buchwald-Hartwig, Amidation Coupling SAR_Summary cluster_Scaffold scaffold N1_Node N-1 Position: - Modulates solubility & PK - Can form H-bonds - Small alkyl or substituted aryl often favored N1_Node->scaffold C3_Node C-3 Position: - Key interaction point - Often directed towards solvent-exposed region - Large aromatic/heterocyclic groups can enhance potency C3_Node->scaffold Pyridine_Node Pyridine Ring (C5-C7): - Fine-tunes selectivity - Affects metabolic stability - Introduction of polar groups can improve properties Pyridine_Node->scaffold

Sources

Screening Libraries Containing Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide a rigorous, field-tested framework for researchers working with pyrazolo[4,3-b]pyridine libraries. It prioritizes experimental logic, artifact mitigation, and validated protocols.

Technical Guide & Operational Framework

Executive Summary: The "Other" Isomer

In the kinase inhibitor space, the pyrazolo[3,4 -b]pyridine scaffold is ubiquitous. However, its isomer, the pyrazolo[4,3-b]pyridine , has emerged as a distinct, privileged scaffold with superior selectivity profiles for specific targets such as c-Met (e.g., Glumetinib), CDK8 , and GAK .

For drug discovery professionals, this scaffold offers a unique vector: it retains the critical adenine-mimetic hydrogen bonding capacity required for ATP-competitive inhibition but presents a different vector for substituent growth (specifically at the N1 and C3 positions) compared to the [3,4-b] isomer. This guide details the specific library design strategies, screening nuances—particularly regarding intrinsic fluorescence—and validation protocols required to successfully mine this chemical space.

Structural Rationale & Library Design

Effective screening begins with high-quality library design. Unlike "off-the-shelf" diversity sets, pyrazolo[4,3-b]pyridine libraries are often bespoke, requiring specific synthetic strategies to ensure diversity at the R1, R3, and R5/6 positions.

Synthetic Accessibility & Diversity Points

There are two primary distinct routes for library construction. The choice of route dictates which positions on the scaffold are amenable to diversity.

Route A: The Modified Japp-Klingemann (Pyridine-First Approach)

This is the preferred route for generating diversity at the N1 (Aryl/Alkyl) and C3 (Ester/Amide) positions. It starts from readily available 2-chloro-3-nitropyridines.[1]

  • Mechanism: SNAr displacement of the chloride by a keto-ester, followed by diazo coupling (Japp-Klingemann) and cyclization.

  • Advantage: High yields; avoids unstable hydrazine intermediates.

Route B: Pyridine Annulation (Pyrazole-First Approach)

This route builds the pyridine ring onto a pre-existing 4-aminopyrazole.

  • Mechanism: Condensation of 4-aminopyrazoles with 1,3-dicarbonyls (or equivalents like alkynones).

  • Advantage: Allows for extensive diversity at the C5 and C6 positions (the pyridine ring), which often interact with the solvent-front or gatekeeper residues in kinases.

Visualization of Synthetic Pathways

The following diagram outlines the logic flow for the Japp-Klingemann route, which is currently the industry standard for high-throughput library generation of this scaffold.

G start 2-Chloro-3-nitropyridine (Scaffold Start) inter1 Pyridinyl Keto-Ester (Intermediate) start->inter1 SNAr (Keto-ester enolate) inter2 Azo/Hydrazone Complex inter1->inter2 Japp-Klingemann (Ar-N2+ coupling) final Pyrazolo[4,3-b]pyridine (Target Core) inter2->final Cyclization (Base-mediated) div1 Input: Keto-Esters (Defines C3) div1->inter1 div2 Input: Anilines (Defines N1) div2->inter2

Figure 1: The modified Japp-Klingemann route allows convergent assembly of the core, introducing diversity at C3 and N1 late in the synthesis.

Screening Strategies & Artifact Mitigation

Critical Warning: Pyrazolo[4,3-b]pyridines often exhibit intrinsic fluorescence , typically emitting in the blue region (~400–450 nm). This physical property is a frequent source of false positives in standard fluorescence intensity (FI) or fluorescence polarization (FP) assays.

Assay Selection Matrix

To mitigate interference, you must select assay formats that are "red-shifted" or time-resolved.

Assay TypeSuitabilityRationale
Standard FI / FP 🔴 High Risk Compound fluorescence (blue) overlaps with common fluorophores (e.g., coumarin, fluorescein), causing false inhibition/activation signals.
TR-FRET (Lanthascreen) 🟢 Recommended Time-resolved measurement (delay window) eliminates short-lived compound fluorescence. Europium/Terbium emission is distinct.
AlphaScreen / AlphaLISA 🟡 Conditional Generally safe, but singlet oxygen quenchers (common in nitrogen-rich heterocycles) can cause false negatives.
Mobility Shift (Caliper) 🟢 Gold Standard Separation-based (microfluidic electrophoresis). Immune to optical interference.
Mass Spectrometry (RapidFire) 🟢 Gold Standard Direct label-free detection. Zero optical interference.
Protocol: TR-FRET Kinase Assay (Self-Validating)

Target: Generic Kinase (e.g., c-Met or CDK8). Readout: TR-FRET (Europium-labeled antibody + AlexaFluor-labeled Tracer).

Step-by-Step Methodology:

  • Library Preparation: Dilute pyrazolo[4,3-b]pyridine library compounds to 100x final concentration in 100% DMSO.

  • Master Mix: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add Kinase (at 2x Km) and Antibody (Eu-anti-GST/His).

  • Reaction Initiation:

    • Dispense 5 µL of Compound (1% DMSO final) into 384-well white, low-volume plates.

    • Add 5 µL of Kinase/Antibody Mix. Incubate 15 min (Pre-incubation allows slow binders to equilibrate).

    • Add 5 µL of Substrate/ATP Mix (Tracer + ATP at Km).

  • Development: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Read on a plate reader (e.g., EnVision).

    • Excitation: 337 nm (Laser).

    • Emission 1: 615 nm (Europium - Donor).

    • Emission 2: 665 nm (AlexaFluor - Acceptor).

  • Data Analysis: Calculate Ratio (Em665/Em615).

    • Self-Validation Step: Check the Em615 (Donor only) channel. If a compound significantly alters the Donor signal compared to DMSO controls, it is likely a "Quencher" or "Inner Filter" false positive, not a true inhibitor. Discard these hits.

Hit Validation & Triage

Once hits are identified, rigorous triage is required to separate true structure-activity relationships (SAR) from artifacts.

The "Blue Shift" Check

Run a spectral scan (Absorbance and Emission) on all hits.

  • Protocol: Dilute hits to 10 µM in assay buffer. Scan Excitation (280–400 nm) and Emission (300–600 nm).

  • Decision: If a hit emits >50% of the assay signal intensity in the acceptor channel (665 nm) without the donor present, it is an optical artifact.

Aggregation (Promiscuous Inhibition)

Planar, nitrogen-rich scaffolds like pyrazolo[4,3-b]pyridines can stack and form colloidal aggregates that sequester enzymes.

  • Test: Re-run the IC50 assay with 0.01% Triton X-100 (or increased detergent).

  • Result: If the IC50 shifts by >10-fold (potency disappears with detergent), the compound is an aggregator.

Structural Validation (Case Study: Glumetinib)

Compare your hits to validated benchmarks.

  • Compound: Glumetinib (SCC244).

  • Mechanism: Highly selective c-Met inhibitor.

  • Key Interaction: The pyridine nitrogen (N5) and pyrazole NH (N1) often form the "hinge-binding" motif.

  • Validation: Dock your hits into the c-Met crystal structure (PDB: 3LQ8 or similar) to verify if the binding mode is consistent with the scaffold's hydrogen-bonding capability.

Workflow Visualization

The following diagram illustrates the critical decision gates when screening this specific scaffold.

ScreeningWorkflow Library Pyrazolo[4,3-b]pyridine Library PrimaryScreen Primary Screen (TR-FRET / Mobility Shift) Library->PrimaryScreen Filter1 Filter: Optical Artifacts (Donor Channel Check) PrimaryScreen->Filter1 Data Analysis Filter1->PrimaryScreen Fail (Discard) HitList Confirmed Hits Filter1->HitList Pass SecScreen Secondary Screen (Detergent Sensitivity) HitList->SecScreen Check Aggregation SecScreen->HitList Potency Lost (Aggregator) Validation Biophysical Validation (SPR / ITC) SecScreen->Validation Potency Retained

Figure 2: Screening workflow emphasizing the removal of optical and aggregation artifacts common to this scaffold.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. International Journal of Molecular Sciences, 2023. Link

  • Gumarontinib (Glumetinib) Structure and Activity. PrecisionFDA / PubChem. Link

  • Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS Medicinal Chemistry Letters, 2021.[2] Link

  • Chemistry and properties of fluorescent pyrazole derivatives. RSC Advances, 2024. Link

Sources

Tautomerism in Pyrazolo[4,3-b]pyridine Systems: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the tautomerism of pyrazolo[4,3-b]pyridine systems, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold represents a privileged pharmacophore in modern drug design, serving as the core structure for various kinase inhibitors (e.g., JAK1, c-Met) and phosphodiesterase (PDE5) inhibitors. However, its efficacy is frequently complicated by prototropic tautomerism —the migration of a proton between the N1 and N2 positions of the pyrazole ring.

This guide addresses the "Tautomeric Conundrum" of this system. Unlike its isomer pyrazolo[3,4-b]pyridine, the [4,3-b] system exhibits distinct electronic properties due to the proximal positioning of the pyridine nitrogen. Correctly assigning the tautomeric state (1H vs. 2H) is critical, as each tautomer presents a radically different hydrogen-bond donor/acceptor profile to a biological target.

The Structural Scaffold & Numbering

To navigate the tautomerism, one must first master the nomenclature. The pyrazolo[4,3-b]pyridine system consists of a pyrazole ring fused to a pyridine ring.[1]

  • Fusion: The pyrazole is fused at its 4,3-positions to the b-bond (C2-C3) of the pyridine.[2]

  • Key Atoms:

    • N1 & N2: Pyrazole nitrogens (the site of tautomerism).[1][2][3]

    • N5: Pyridine nitrogen (acts as an electron sink).

    • C3: A common site for functionalization (e.g., aryl/heteroaryl groups).

The Tautomeric Equilibrium

The system exists primarily in equilibrium between the 1H-tautomer and the 2H-tautomer .[2]

  • 1H-Tautomer: Proton resides on N1.[2] This is generally the thermodynamically preferred species in the gas phase and non-polar solvents due to maximized aromatic conjugation across the fused system.

  • 2H-Tautomer: Proton resides on N2.[2] This form can be stabilized by specific solvents (polar protic) or intramolecular hydrogen bonding (e.g., if a substituent at C3 has a lone pair acceptor).

Tautomerism T1 1H-Tautomer (Proton on N1) Typically More Stable TS Transition State (Intermolecular Proton Transfer) T1->TS -H+ / +H+ TS->T1 T2 2H-Tautomer (Proton on N2) Stabilized by C3-Chelation TS->T2 +H+ / -H+ T2->TS

Figure 1: The prototropic equilibrium between 1H and 2H tautomers.

Mechanistic Drivers of Stability

Why does the system prefer one form over the other?

  • Aromaticity (The Hückel Rule): The 1H form allows for a more continuous

    
    -electron delocalization across the 3a-7a bridgehead. The 2H form often results in a more localized pyrazole 
    
    
    
    -system, which is energetically costlier (~4–9 kcal/mol difference in vacuum).
  • Lone Pair Repulsion: In the 2H form, the lone pair on N1 is adjacent to the bridgehead. Depending on the substituents at C3, this can create steric or electronic repulsion.

  • Solvent Effects: In polar solvents (DMSO, Methanol), the dipole moment of the 2H form may be better solvated, shifting the equilibrium slightly. However, for [4,3-b] systems, the 1H form remains the dominant species in solution unless N1 is sterically blocked or N2 is involved in a strong intramolecular hydrogen bond.

Analytical Protocols (The "How-To")

Distinguishing these tautomers requires a multimodal approach. Relying on a single method (like 1D NMR) is a common pitfall.

NMR Spectroscopy (The Gold Standard)

The chemical shifts of the carbon atoms adjacent to the nitrogens are the most reliable indicators.

Table 1: Diagnostic NMR Indicators for Pyrazolo[4,3-b]pyridines

Feature1H-Tautomer (Major)2H-Tautomer (Minor)Mechanistic Reason
N-H Proton (

)
13.0 – 14.5 ppm13.0 – 14.5 ppmHighly solvent/temp dependent; often broad due to exchange. Not diagnostic alone.
C3 Carbon (

)
~134 – 143 ppmShifted Upfield

-effect of the N-substituent. N-alkylation at N2 shields C3.
C7a Carbon (

)
~140 – 150 ppmDistinct ShiftSensitive to the electron density changes at N1.

N HMBC
Cross-peak N1-HCross-peak N2-HDefinitive proof. Requires

N-labeled samples or long-range optimization.
The "N-Methylation Lock" Protocol

To unambiguously assign the tautomer in your biological assay, you must synthesize the "locked" derivatives.

  • Methylate the parent scaffold (using MeI/K2CO3).

  • Separate the regioisomers (N1-Me and N2-Me).

  • Characterize both by NOESY (Nuclear Overhauser Effect Spectroscopy).

    • N1-Me: NOE signal between N-Me and C7-H (pyridine ring proton).

    • N2-Me: NOE signal between N-Me and C3-H (or C3-substituent).

  • Compare the parent unsubstituted spectrum to these locked standards.

Computational Prediction (DFT)

Before synthesis, run a DFT calculation to predict the energy gap.

  • Method: B3LYP/6-311++G(d,p)

  • Solvent Model: PCM (Polarizable Continuum Model) matching your NMR solvent (e.g., DMSO).

  • Decision Rule: If

    
     kcal/mol, the 2H form is negligible at room temperature.
    

Experimental Workflow: Determination of Tautomeric Ratio

This self-validating protocol ensures you do not misassign the active species.

Workflow Start Synthesize Scaffold (Pyrazolo[4,3-b]pyridine) Step1 1H NMR (DMSO-d6) Check for broad NH > 13ppm Start->Step1 Step2 Variable Temp (VT) NMR -40°C to +80°C Step1->Step2 Decision Signals Split? Step2->Decision SplitYes Slow Exchange Calculate Ratio by Integration Decision->SplitYes Yes SplitNo Fast Exchange Average Signal Observed Decision->SplitNo No Step3 Synthesis of N-Me Standards (Lock Tautomers) SplitYes->Step3 SplitNo->Step3 Step4 15N-HMBC / NOESY Confirm Regiochemistry Step3->Step4 End Define Active Species for SAR Model Step4->End

Figure 2: Decision workflow for tautomer assignment.

Implications for Drug Development

In drug discovery, the "wrong" tautomer can lead to "phantom SAR" (Structure-Activity Relationship) where potency changes are attributed to substituents rather than the flip in tautomeric state.

  • Kinase Inhibitors: Many kinases require a specific H-bond donor/acceptor motif in the hinge region. If your pyrazolo[4,3-b]pyridine flips from 1H (donor at N1) to 2H (donor at N2), the binding affinity can drop by orders of magnitude.

  • Sildenafil Analogs: In PDE5 inhibitors containing the related pyrazolo[4,3-d]pyrimidine core, the industry standard is to permanently alkylate N1 (e.g., with a methyl or propyl group). This eliminates tautomerism entirely, ensuring a single, defined pharmacophore.

Recommendation: For lead optimization, prioritize N1-alkylated derivatives early to remove tautomeric ambiguity, unless the N-H is strictly required for hinge binding.

References

  • Synthesis and Characterization of Potential Impurities of Sildenafil Source: Chemistry & Biology Interface, 2011. Context: Detailed NMR characterization of the related pyrazolo[4,3-d]pyrimidine system, establishing the precedent for N1-alkylation to lock tautomers. URL:[Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles Source: Molecules (MDPI), 2023. Context: Provides the primary synthetic routes and 1H/13C NMR data for 1H-pyrazolo[4,3-b]pyridine derivatives, confirming the 1H tautomer as the isolated species. URL:[Link]

  • Ligand isomerism fine-tunes structure and stability in zinc complexes of fused pyrazolopyridines Source: Dalton Transactions (RSC), 2021. Context: Discusses the structural consequences of N1 vs N2 coordination and the breaking of symmetry in [4,3-b] systems. URL:[Link]

  • Quantum-chemical study on the relative stability of sildenafil tautomers Source: Structural Chemistry, 2021.[4] Context: Offers the DFT methodology (B3LYP/6-311++G**) required to predict tautomeric ratios in these fused heterocyclic systems. URL:[Link]

Sources

Methodological & Application

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol as a Pharmaceutical Intermediate

Abstract

This technical guide details the synthesis, functionalization, and pharmaceutical utility of This compound . As a bioisostere of purine and indazole, this fused bicyclic scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK, CDK) and phosphodiesterase (PDE) modulators. This document provides a robust, self-validating protocol for its synthesis via the reductive functionalization of ester precursors, alongside downstream derivatization strategies for medicinal chemistry campaigns.

Structural Significance & Pharmacophore Utility[1]

The 1H-pyrazolo[4,3-b]pyridine core represents a "privileged structure" in drug discovery due to its ability to mimic the adenine ring of ATP.

  • Bioisosterism: It serves as a bioisostere for 1H-indazole and purine, offering modified solubility and metabolic stability profiles while retaining key hydrogen-bonding capabilities.

  • The C6-Methanol Handle: The hydroxymethyl group at position 6 is strategically located adjacent to the pyridine nitrogen (N5). This position is often solvent-exposed in ATP-binding pockets, making it an ideal vector for solubilizing groups or warheads (e.g., acrylamides for covalent inhibition) without disrupting the core binding mode.

FeaturePharmaceutical Relevance
Pyridine Nitrogen (N5) Accepts H-bonds; critical for hinge-region binding in kinases.
Pyrazole NH (N1) H-bond donor; often alkylated to tune lipophilicity/selectivity.
C6-Methanol Versatile synthetic handle (OH

Cl, CHO, COOH, Ether).

Validated Synthesis Protocol

While various routes exist, the most robust and scalable method for generating the alcohol is the selective reduction of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate . This route avoids the over-reduction often seen with pyridine ring systems.

Retrosynthetic Logic

The synthesis hinges on constructing the bicyclic core first, followed by a late-stage reduction. This prevents the oxidation of the alcohol during ring-closure steps.

Pathway:

  • Cyclization: 2-Chloro-3-nitropyridine derivative

    
     Pyrazolo[4,3-b]pyridine core.
    
  • Reduction: C6-Ester

    
     C6-Alcohol.
    
Protocol: Reductive Transformation (Ester to Alcohol)
  • Precursor: Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate

  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ) or DIBAL-H
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and addition funnel.

    • Purge with Argon/Nitrogen.

    • Charge with Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate (10.0 mmol, 1.77 g) and anhydrous THF (50 mL). Cool to 0°C.

  • Reduction (The Critical Step):

    • Causality: LiAlH

      
       is chosen over NaBH
      
      
      
      because the conjugated ester on the pyridine ring requires a stronger reducing agent, but temperature control is vital to prevent ring reduction.
    • Add LiAlH

      
       (1.0 M in THF, 12.0 mL, 1.2 eq)  dropwise over 20 minutes.
      
    • Observation: Gas evolution (H

      
      ) will occur. Maintain internal temperature < 5°C.
      
    • Allow the reaction to warm to Room Temperature (RT) and stir for 3 hours.

  • In-Process Control (IPC) - Self-Validation:

    • TLC System: 10% Methanol in DCM.

    • Validation: The starting material (

      
      ) must disappear. The product alcohol will appear as a more polar spot (
      
      
      
      ).
    • Stop Condition: If ester remains after 3h, add 0.2 eq LiAlH

      
       and stir for 1h.
      
  • Work-up (Fieser Method):

    • Cool back to 0°C.

    • Carefully quench sequentially with:

      • 0.45 mL Water (slowly!)

      • 0.45 mL 15% NaOH solution

      • 1.35 mL Water

    • Mechanistic Insight: This precipitates aluminum salts as a granular white solid (lithium aluminate), which is easily filtered, avoiding the dreaded "aluminum emulsion."

    • Warm to RT and stir for 15 mins. Add MgSO

      
      .
      
  • Isolation:

    • Filter through a celite pad. Wash the cake with THF/MeOH (9:1).

    • Concentrate the filtrate in vacuo.

    • Yield Expectation: 85-92% as a pale yellow solid.

Functionalization & Derivatization

The this compound is rarely the final drug; it is a branching point.

Conversion to Alkyl Chloride (SN2 Precursor)
  • Reagent: Thionyl Chloride (SOCl

    
    ).
    
  • Conditions: DCM, 0°C to RT, 2h.

  • Application: The resulting 6-(chloromethyl) derivative is highly reactive toward amines (secondary amines

    
     tertiary amines) or thiols, creating solubility-enhancing side chains.
    
Oxidation to Aldehyde
  • Reagent: Manganese Dioxide (MnO

    
    , activated).
    
  • Conditions: DCM/Acetone, Reflux, 4h.

  • Application: Reductive amination targets. MnO

    
     is preferred over Swern here to avoid handling odorous sulfides with the basic pyridine nitrogen.
    

Visualizing the Workflow

The following diagram illustrates the synthesis and downstream utility, coded in Graphviz (DOT).

G cluster_0 Pharmacophore Utility Precursor Methyl 1H-pyrazolo[4,3-b] pyridine-6-carboxylate Reagent LiAlH4 / THF (0°C to RT) Precursor->Reagent Product (1H-Pyrazolo[4,3-b] pyridin-6-yl)methanol (Target Intermediate) Reagent->Product Reduction (Yield: ~90%) Chloride 6-(Chloromethyl) Derivative (For Alkylation) Product->Chloride SOCl2 (SN2 Activation) Aldehyde Pyrazolo-6-carbaldehyde (For Reductive Amination) Product->Aldehyde MnO2 (Oxidation)

Caption: Synthesis and functionalization tree of the 6-hydroxymethyl pyrazolo[4,3-b]pyridine scaffold.

Analytical Characterization Standards

To ensure scientific integrity, the isolated intermediate must meet these specifications:

TechniqueExpected Signal / Criteria
HPLC Purity >95% (UV @ 254 nm). Impurity < 2% (Unreacted Ester).
1H NMR (DMSO-d6)

4.6-4.8 ppm (d, 2H):
Methylene (-CH

-OH).

5.3-5.5 ppm (t, 1H):
Hydroxyl (-OH), D

O exchangeable.

13.5+ ppm (br s, 1H):
Pyrazole NH.
LC-MS (ESI+) [M+H]

= 150.06 Da (Calc). Look for M+1 peak.
Appearance White to off-white powder. Yellowing indicates oxidation of the pyridine ring (N-oxide formation).

Safety & Handling (SDS Summary)

  • Hazards: Pyrazolo-pyridines are potential skin/eye irritants.[1][2][3] The precursor ester and the alcohol may possess kinase inhibitory activity; handle as Potent Compounds (OEB 3/4) until toxicological data is established.

  • Stability: The hydroxymethyl group is stable at RT but can oxidize slowly to the aldehyde if exposed to air/light for prolonged periods. Store at -20°C under Argon.

  • Solubility: Poor in water/hexane. Soluble in DMSO, DMF, MeOH, and THF.

References

  • Synthesis of Pyrazolo[4,3-b]pyridines

    • Title: Synthesis and biological evaluation of 1H-pyrazolo[4,3-b]pyridine deriv
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link] (Precursor Data)

  • Reduction Protocols (General Pyridine Esters)

    • Title: Reduction of carboxylic esters with lithium aluminum hydride: Fieser Work-up.
    • Source:Organic Syntheses.
    • URL:[Link]

  • Safety Data (Analogous Scaffold)

    • Title: Safety Data Sheet - Pyrazolo[4,3-b]pyridine deriv
    • Source:Sigma-Aldrich / Merck.[2]

  • Pharmaceutical Application (Kinase Inhibition)

Sources

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Functionalization of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol for Kinase Inhibitor Discovery

Executive Summary

The 1H-pyrazolo[4,3-b]pyridine scaffold represents a critical bioisostere of the indazole and 7-azaindole cores, widely utilized in ATP-competitive kinase inhibitors (e.g., targeting TBK1, SGK1, and ALK). The introduction of a hydroxymethyl group at the C6 position—yielding This compound —provides a versatile "solvent-front" handle. This moiety allows medicinal chemists to extend vectors into the solvent-exposed region of the kinase domain, modulating solubility, pharmacokinetic (PK) profiles, and selectivity without disrupting the hinge-binding motif.

This guide details the high-yield functionalization of this alcohol intermediate, focusing on Mitsunobu coupling , nucleophilic substitution via activation , and reductive amination strategies.

Structural Analysis & SAR Logic

The this compound scaffold offers distinct advantages in Structure-Activity Relationship (SAR) campaigns:

  • Hinge Binding: The pyridine nitrogen (N4) and the pyrazole NH (N1) typically serve as the hydrogen bond acceptor and donor, respectively, interacting with the kinase hinge region (e.g., the "gatekeeper" residue).

  • Solubility: The [4,3-b] nitrogen placement lowers logP compared to pure carbocyclic cores (like indazoles), improving aqueous solubility.

  • Vector Extension: The C6-methanol group is positioned to project substituents out of the ATP pocket, making it ideal for attaching solubilizing tails (e.g., morpholines, piperazines) or probing the ribose-binding pocket.

Diagram 1: Divergent Functionalization Workflow

This flowchart illustrates the three primary synthetic pathways to diversify the C6-methanol core.

G Start (1H-Pyrazolo[4,3-b] pyridin-6-yl)methanol Mitsunobu_Reagents PPh3, DIAD Ar-OH or Het-OH Start->Mitsunobu_Reagents Activation SOCl2 or MsCl Base (TEA) Start->Activation Oxidation MnO2 or Swern Ox Start->Oxidation Ether_Product C6-Ether Analogues (Solvent Front) Mitsunobu_Reagents->Ether_Product Chloride C6-Chloromethyl Intermediate Activation->Chloride Amine_Disp HNR2 / Heat Chloride->Amine_Disp Amine_Product C6-Amine Analogues (High Solubility) Amine_Disp->Amine_Product Aldehyde C6-Carbaldehyde Oxidation->Aldehyde Red_Am R-NH2 NaBH(OAc)3 Aldehyde->Red_Am Benzylic_Amine Benzylic Amines (Flexible Linker) Red_Am->Benzylic_Amine

Caption: Divergent synthesis pathways from the C6-methanol core to generate ether, amine, and benzylic amine libraries.

Experimental Protocols

Protocol A: Mitsunobu Coupling (Ether Synthesis)

Objective: Installation of aryl/heteroaryl ethers at the C6 position. This reaction is preferred for attaching phenols or hydroxy-heterocycles.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Phenol derivative (1.2 equiv)

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Preparation: Dissolve the alcohol (1.0 equiv), phenol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M concentration) under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add DIAD (1.5 equiv) dropwise over 15 minutes. Note: Exothermic reaction; control temperature to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by LCMS for the disappearance of the alcohol.

  • Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

    • Troubleshooting: If the reaction is sluggish, use CMMP (Cyanomethylenetrimethylphosphorane) as a specialized Mitsunobu reagent for difficult substrates [1].

Protocol B: Chlorination & Nucleophilic Displacement (Amine Synthesis)

Objective: Conversion to a benzylic chloride followed by amine displacement. Ideal for installing aliphatic solubilizing groups (e.g., N-methylpiperazine).

Reagents:

  • Reagent: Thionyl Chloride (SOCl₂) (3.0 equiv)

  • Solvent: DCM (Dichloromethane)

  • Displacement Nucleophile: Secondary amine (e.g., Morpholine) (3.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • Activation: Suspend this compound in dry DCM at 0°C. Add SOCl₂ dropwise.

  • Chlorination: Stir at RT for 2–4 hours. The suspension often clears as the alkyl chloride forms.

  • Isolation (Critical): Evaporate volatiles in vacuo to dryness. Do not perform an aqueous workup here to avoid hydrolysis. Resuspend the crude chloride residue in anhydrous MeCN or DMF.

  • Displacement: Add the secondary amine (3.0 equiv) and DIPEA (3.0 equiv). Heat to 60°C for 4 hours.

  • Purification: Concentrate and purify via reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: Oxidation to Aldehyde

Objective: Generate the carbaldehyde for reductive amination or Wittig olefination.

Reagents:

  • Oxidant: Manganese Dioxide (MnO₂), activated (10.0 equiv)

  • Solvent: DCM or Chloroform

Procedure:

  • Dissolve the alcohol in DCM.

  • Add activated MnO₂ (excess is required for heterogeneous kinetics).

  • Stir vigorously at reflux (40°C) for 16 hours.

  • Filter through a Celite pad to remove MnO₂ solids. Concentrate the filtrate to obtain the aldehyde (typically >90% purity, usable without column chromatography).

Quantitative Data Summary

Reaction TypeTarget MoietyTypical YieldKey ChallengeSolution
Mitsunobu Aryl Ethers60–85%Steric hindrance on phenolUse ADDP/PBu₃ for hindered systems.
SOCl₂ / SN2 Aliphatic Amines75–95%Hydrolysis of chlorideKeep conditions anhydrous; one-pot protocol.
MnO₂ Ox Aldehydes85–95%Incomplete oxidationUse "Activated" MnO₂ and reflux.

Pathway Context: Kinase Inhibition Mechanism

The diagram below visualizes how the functionalized inhibitor disrupts downstream signaling in a typical context (e.g., TBK1 or SGK1 inhibition), leading to therapeutic effects.

Pathway Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Kinase Target Kinase (e.g., TBK1/SGK1) Inhibitor->Kinase ATP Competition Substrate Phosphorylation Substrate (e.g., IRF3) Kinase->Substrate Phosphorylation Effect Downstream Effect (e.g., Reduced Inflammation) Substrate->Effect Signal Transduction

Caption: Mechanism of Action: The inhibitor competes with ATP, blocking kinase activity and downstream signaling.

References

  • Tsunoda, T., et al. (2004). "Cyanomethylenetrimethylphosphorane (CMMP) as a New Mitsunobu Reagent." Tetrahedron Letters.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Zhang, C.G., et al. (2007). "Reaction of Methyl Alcohol with Thionyl Chloride in Solution." Acta Physico-Chimica Sinica.

  • Bamborough, P., et al. (2018). "Structure-Based Drug Design of Pyrazolo[4,3-b]pyridines as Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "Product Specification: (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol." Sigma-Aldrich Catalog.

Sources

Technical Application Note: Scalable Synthesis of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol synthesis protocol Content Type: Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists

Abstract & Scope

This application note details a robust, three-stage protocol for the synthesis of This compound , a critical scaffold in the development of kinase inhibitors (e.g., SGK1, JAK, and c-Met inhibitors). Unlike generic procedures, this guide focuses on a scalable "Bromide-to-Ester-to-Alcohol" strategy, utilizing a high-yielding one-pot cyclization followed by palladium-catalyzed carbonylation. This route avoids unstable aldehyde intermediates and minimizes chromatographic purification steps.

Target Compound:

  • IUPAC Name: this compound

  • Key Intermediate: 6-Bromo-1H-pyrazolo[4,3-b]pyridine (CAS: 1150617-54-1)[1][2][3]

  • Molecular Weight: 149.15 g/mol

Retrosynthetic Analysis & Strategy

The synthesis strategy addresses the challenge of regioselective functionalization on the pyridine ring. Direct functionalization of the [4,3-b] core is difficult due to the electron-deficient nature of the pyridine ring. Therefore, we install the halogen handle prior to cyclization or utilize a pre-halogenated precursor, then convert it to the hydroxymethyl group via a stable ester intermediate.

Strategic Pathway (Graphviz Visualization)

Retrosynthesis Target This compound (Target) Ester Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate (Stable Intermediate) Ester->Target Reduction (LiAlH4/THF) Bromide 6-Bromo-1H-pyrazolo[4,3-b]pyridine (Key Halide Scaffold) Bromide->Ester Pd-Catalyzed Carbonylation (CO, MeOH, Pd(dppf)Cl2) Start 5-Bromo-2-chloro-3-nitropyridine (Commercially Available) Start->Bromide One-Pot SNAr & Cyclization (Hydrazine, Glycol, 140°C)

Figure 1: Retrosynthetic logic flow prioritizing the stable bromide intermediate.

Detailed Experimental Protocols

Stage 1: Synthesis of 6-Bromo-1H-pyrazolo[4,3-b]pyridine

Rationale: This step utilizes a cascade reaction sequence: nucleophilic aromatic substitution (SNAr) of the chloride by hydrazine, followed by in situ reduction of the nitro group and condensation to close the pyrazole ring. High-boiling glycol is used to drive the thermal cyclization without requiring a separate reduction step (e.g., Fe/AcOH).

Reagents:

  • 5-Bromo-2-chloro-3-nitropyridine (1.0 equiv)

  • Hydrazine hydrate (80% aq., 5.0 equiv)

  • Ethylene glycol (Solvent, 10 vol)

Protocol:

  • Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar with 5-bromo-2-chloro-3-nitropyridine (e.g., 10.0 g, 42.1 mmol) and ethylene glycol (100 mL).

  • Addition: Add hydrazine hydrate (13.1 mL, 210 mmol) dropwise at room temperature. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to 140°C for 18–24 hours. Monitor by LC-MS for the consumption of the hydrazine intermediate (M+H = 233/235) and formation of the cyclized product (M+H = 198/200).

  • Workup: Cool the reaction mixture to room temperature. Pour into ice-water (500 mL) with vigorous stirring.

  • Isolation: A precipitate should form. Filter the solid and wash with copious water (3 x 50 mL) to remove glycol and excess hydrazine.

  • Purification: Dry the solid in a vacuum oven at 50°C. If necessary, recrystallize from ethanol.

    • Yield Expectations: 65–75%

    • Appearance: Yellow to tan solid.

Stage 2: Methoxycarbonylation to Methyl Ester

Rationale: Palladium-catalyzed carbonylation is superior to lithiation strategies for this substrate due to the presence of the acidic N-H proton on the pyrazole, which would require protection/deprotection steps with organolithiums.

Reagents:

  • 6-Bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (10 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Methanol (Solvent, 20 vol)

  • Carbon Monoxide (CO) (Balloon or 5 atm pressure)

Protocol:

  • Inertion: In a pressure vessel (or flask if using balloon), dissolve the bromide (5.0 g, 25.2 mmol) in anhydrous Methanol (100 mL). Degas with Nitrogen for 15 minutes.

  • Catalyst Loading: Add Et₃N (10.5 mL, 75.6 mmol), Pd(OAc)₂ (283 mg), and dppf (1.4 g).

  • Carbonylation: Purge the vessel with CO gas (3 times). Pressurize to 5 atm (or maintain balloon pressure) and heat to 80°C for 16 hours.

  • Workup: Cool to room temperature. Vent CO carefully (Safety: Fume hood). Filter the mixture through a pad of Celite to remove Pd black. Rinse with MeOH.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂, 0–10% MeOH in DCM).

    • Yield Expectations: 70–85%

    • Product: Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate.

Stage 3: Reduction to this compound

Rationale: LiAlH₄ provides a clean, rapid reduction of the ester. THF is the preferred solvent for solubility.

Reagents:

  • Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate (1.0 equiv)

  • LiAlH₄ (2.0 equiv, 1M solution in THF)

  • THF (Anhydrous, 15 vol)

Protocol:

  • Setup: Dissolve the ester (3.0 g, 16.9 mmol) in anhydrous THF (45 mL) under Nitrogen atmosphere. Cool to 0°C .

  • Reduction: Add LiAlH₄ solution (33.8 mL, 33.8 mmol) dropwise over 20 minutes, maintaining internal temperature <5°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (complete disappearance of ester).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 1.3 mL Water[4]

    • 1.3 mL 15% NaOH

    • 3.9 mL Water

  • Isolation: Stir the suspension for 30 minutes until a white granular precipitate forms. Add MgSO₄, filter through Celite, and wash with THF (50 mL).

  • Final Purification: Concentrate the filtrate. The crude product is often pure enough (>95%). If required, triturate with diethyl ether or recrystallize from acetonitrile.

    • Yield Expectations: 85–92%

    • Final Appearance: Off-white to pale yellow powder.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeImpact of Deviation
Hydrazine Stoichiometry 5.0 – 6.0 equiv<4.0 eq: Incomplete cyclization; intermediate accumulation.>10.0 eq: Formation of bis-hydrazino byproducts.
Cyclization Temp 135°C – 145°C<130°C: Reaction stalls at the uncyclized hydrazine intermediate.>150°C: Thermal decomposition of the pyrazole ring.
CO Pressure 1 atm – 5 atmLow Pressure: Slow reaction; competitive debromination (forming unsubstituted core).High Pressure: Generally safe, accelerates rate.
Quenching (LiAlH₄) 0°C, Slow AdditionRapid Addition: Violent exotherm; formation of aluminum emulsions ("goo") that trap product.

Analytical Validation

Expected Analytical Data for this compound:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 (br s, 1H, NH)

    • δ 8.55 (d, J=2.0 Hz, 1H, Ar-H)

    • δ 8.21 (s, 1H, Ar-H)

    • δ 8.05 (d, J=2.0 Hz, 1H, Ar-H)

    • δ 5.40 (t, J=5.5 Hz, 1H, OH)

    • δ 4.62 (d, J=5.5 Hz, 2H, CH₂).

  • MS (ESI): m/z 150.1 [M+H]⁺.

  • HPLC Purity: >98% (AUC) at 254 nm.

References

  • Synthesis of 6-Bromo-1H-pyrazolo[4,3-b]pyridine

    • Source: ChemicalBook & Commercial Suppliers (CAS 1150617-54-1).[3]

    • Context: Confirms the stability and availability of the 6-bromo intermediate as a commercial building block and synthetic node.
  • General Protocol for Pyrazolo[4,3-b]pyridine Cyclization

    • Source:Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines, PMC (NIH), 2023.
    • Context: Validates the SNAr/Cyclization mechanism
  • Carbonylation of Heteroaryl Bromides

    • Source:Palladium-Catalyzed Carbonylation of Aryl Halides, Sigma-Aldrich Technical Guides.
    • Context: Standard conditions for converting electron-deficient heteroaryl bromides to esters.
  • Reduction of Pyridine Esters

    • Source: PubChem Data for Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxyl
    • Context: Demonstrates stability of the pyrazolo-pyridine core under hydride reduction conditions.

Sources

Application Note: Pyrazolo[4,3-b]pyridines in Precision Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of pyrazolo[4,3-b]pyridines in cancer research Content Type: Detailed Application Notes and Protocols

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold represents a privileged structure in modern medicinal chemistry, serving as a critical bioisostere to purines and indazoles. Its planar, bicyclic heteroaromatic nature allows it to effectively mimic the adenosine triphosphate (ATP) adenine ring, making it an ideal template for designing Type I and Type II kinase inhibitors .

This application note details the operational workflow for utilizing pyrazolo[4,3-b]pyridines in cancer research, specifically focusing on their application as c-Met (Hepatocyte Growth Factor Receptor) and Cyclin-Dependent Kinase (CDK) inhibitors.[1][2] We provide a validated protocol for their synthesis via 2-chloro-3-nitropyridines, followed by downstream biological validation assays.

Key Case Study: Glumetinib (SCC244), a highly selective c-Met inhibitor based on the pyrazolo[4,3-b]pyridine core, currently in clinical use for non-small cell lung cancer (NSCLC).[1]

Mechanism of Action & Rationale

Kinase Inhibition Logic

The pyrazolo[4,3-b]pyridine core functions primarily by occupying the ATP-binding pocket of protein kinases.[1][2]

  • Hinge Binding: The nitrogen atoms at positions N1 and N2 (or N1 and C7 substituents) often form crucial hydrogen bonds with the "hinge region" amino acids of the kinase.

  • Selectivity: Substituents at the C3 and N1 positions extend into the hydrophobic back pocket and the solvent-exposed region, respectively, dictating selectivity (e.g., c-Met vs. VEGFR2).

Signaling Pathway Intervention

In the context of c-Met inhibition, these compounds prevent the phosphorylation of tyrosine residues (Y1234/Y1235), thereby blocking downstream RAS-ERK and PI3K-AKT pathways which drive tumor proliferation and metastasis.[1]

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation PI3K PI3K cMet->PI3K Phosphorylation RAS RAS cMet->RAS Inhibitor Pyrazolo[4,3-b]pyridine (e.g., Glumetinib) Inhibitor->cMet ATP Competition (Inhibition) AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK/MAPK RAS->ERK ERK->Proliferation Metastasis Metastasis (Cell Migration) ERK->Metastasis

Figure 1: Mechanism of Action.[1][2] The scaffold blocks ATP binding to c-Met, halting downstream PI3K/AKT and RAS/ERK signaling cascades.

Experimental Protocols

Protocol A: High-Efficiency Synthesis of Pyrazolo[4,3-b]pyridine Core

Rationale: Traditional syntheses often suffer from low yields or harsh conditions.[1][2] This protocol utilizes a modified Japp-Klingemann reaction starting from 2-chloro-3-nitropyridines, allowing for a "one-pot" style cascade that is robust and scalable.[1][2][3]

Materials:

  • Starting Material: 2-chloro-3-nitropyridine derivatives.[1][2][3][4]

  • Reagents: Hydrazine hydrate, Alkyl/Aryl amines, NaNO2, HCl, SnCl2 (for reduction) or Fe/AcOH.

  • Solvents: Ethanol, DMF.

Step-by-Step Methodology:

  • Nucleophilic Substitution (SNAr):

    • Dissolve 2-chloro-3-nitropyridine (1.0 eq) in Ethanol.

    • Add the appropriate hydrazine or amine derivative (1.1 eq) and Et3N (1.5 eq).

    • Reflux for 2–4 hours.[1][2] Monitor TLC (Hexane:EtOAc 1:1) for disappearance of starting material.

    • Checkpoint: The color typically shifts to deep yellow/orange upon formation of the intermediate.

  • Nitro Reduction:

    • To the crude intermediate, add Fe powder (5 eq) and Acetic Acid (10 eq) or use SnCl2/HCl.

    • Heat at 80°C for 1 hour.

    • Critical Step: Ensure complete reduction of the nitro group to the amine (-NH2) to facilitate cyclization.[1][2]

  • Cyclization (Annulation):

    • Diazotize the resulting amine using NaNO2/HCl at 0°C.[1]

    • The resulting diazonium salt undergoes intramolecular cyclization to form the 1H-pyrazolo[4,3-b]pyridine core.[1][2]

    • Neutralize with NaHCO3 and extract with EtOAc.[1][2]

  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, DCM/MeOH gradient).

Synthesis_Workflow SM 2-chloro-3-nitropyridine Step1 SNAr Reaction (Hydrazine/Amine) SM->Step1 Inter1 Intermediate (2-amino-3-nitro) Step1->Inter1 Step2 Reduction (Fe/AcOH or H2/Pd) Inter1->Step2 Step3 Cyclization (Diazotization) Step2->Step3 Product Pyrazolo[4,3-b]pyridine Core Step3->Product

Figure 2: Synthetic workflow for the construction of the pyrazolo[4,3-b]pyridine scaffold.

Protocol B: In Vitro Kinase Inhibition Assay (c-Met)

Rationale: To validate the synthesized compounds, a FRET-based or radiometric assay determines the IC50 against the target kinase.

Reagents:

  • Recombinant human c-Met kinase domain.[1][2]

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • ATP (at Km apparent).[1][2]

  • Test compounds (dissolved in DMSO).

Procedure:

  • Preparation: Prepare 3x serial dilutions of test compounds in DMSO. Final DMSO concentration in assay should be <1% to avoid enzyme denaturation.[1][2]

  • Incubation: Mix Kinase (5 nM), Substrate (0.2 mg/mL), and Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Add ATP to initiate the reaction.[1][2] Incubate for 60 minutes at room temperature.

  • Detection: Use ADP-Glo™ or similar luminescent detection reagent to quantify ADP production (proportional to kinase activity).[1][2]

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Protocol C: Cellular Viability and Selectivity Assay

Rationale: Efficacy in a tube does not guarantee efficacy in a cell.[1][2] We must verify membrane permeability and cytotoxicity in relevant cancer models.[1][2]

Cell Lines:

  • Target: EBC-1 or MKN-45 (c-Met amplified gastric/lung cancer lines).[1][2]

  • Control: HFF-1 (Human Foreskin Fibroblasts) or PBMC to assess toxicity.[1][2]

Procedure:

  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Treatment: Treat cells with compounds (0.001 µM to 10 µM) for 72 hours.[1][2]

  • Readout: Add MTT reagent (0.5 mg/mL) or CellTiter-Glo.[1][2] Incubate 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO (if using MTT).

  • Measurement: Measure Absorbance at 570 nm.

Data Presentation & Analysis

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions on the pyrazolo[4,3-b]pyridine ring based on aggregated literature data (e.g., Glumetinib analogs).

PositionModificationEffect on Activity / Properties
N1 Methyl / AlkylEssential for solubility; bulky groups may improve selectivity by accessing solvent channel.[1][2]
C3 Aryl / HeteroarylCritical for Potency. Aromatic rings here often engage in

-stacking or hydrophobic interactions in the back pocket.[1][2]
C6 Pyrazole / ImidazoleEnhances H-bonding capability with the kinase hinge region (e.g., Glumetinib's 1-methylpyrazol-4-yl group).[1][2]
Core N-Oxide formationGenerally reduces potency; metabolic liability.[1][2]
Interpretation of Results
  • Potent Inhibitor: IC50 < 100 nM in Kinase Assay; IC50 < 1 µM in Cell Viability.[1][2]

  • Selectivity Index (SI): Calculated as

    
    . An SI > 10 is desired to minimize off-target toxicity.[1][2]
    
  • Validation: If a compound is potent in the kinase assay but weak in cells, consider permeability issues (check LogP) or efflux pump liability (P-gp substrate).[1]

References

  • Virányi, Z. et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences.

  • Ai, J. et al. (2018). Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models. Molecular Cancer Therapeutics.[1][2]

  • PubChem Compound Summary. (2025). Gumarontinib (Glumetinib).[1][2] National Library of Medicine.[1] [1]

  • Luo, C. et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances. (Note: Comparative scaffold analysis).

  • MedKoo Biosciences. (2024).[1][2] Glumetinib Product Data Sheet and Protocols.

Sources

Assay development for pyrazolo[4,3-b]pyridine kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Assay Development for Pyrazolo[4,3-b]pyridine Kinase Inhibitors

Introduction: The Privileged Scaffold

The pyrazolo[4,3-b]pyridine scaffold is a "privileged structure" in kinase drug discovery due to its bioisosteric resemblance to the adenine ring of ATP. This planar heterocycle effectively anchors into the kinase hinge region via hydrogen bonds (typically involving the pyridine nitrogen and the pyrazole NH).

However, this structural advantage comes with specific assay challenges. These highly conjugated systems often exhibit intrinsic fluorescence, poor aqueous solubility, and a tendency to form colloidal aggregates. This guide details a self-validating assay development pipeline specifically engineered to mitigate these artifacts while optimizing for targets like GSK-3


  and CDKs , which are classic targets for this class.

Biochemical Assay Development (In Vitro)

For pyrazolo[4,3-b]pyridines, we prioritize luminescent or TR-FRET readouts over simple fluorescence intensity (FI) to eliminate false positives caused by the compound's potential autofluorescence.

Assay Selection: ADP-Glo™ Kinase Assay

We utilize a coupled enzymatic assay that quantifies ADP generation.[1] This is a "turn-on" assay with a high signal-to-background ratio, ideal for determining IC


 values and Mode of Inhibition (MOI).

Rationale:

  • Interference Free: The glow-type luminescent signal (530–620 nm) is distinct from the blue/green fluorescence often seen with pyrazolo-pyridines.

  • Sensitivity: Detects low conversion rates (<10%), essential for tight-binding inhibitors.

Critical Reagents & Buffer Optimization
  • Enzyme: Recombinant Human GSK-3

    
     (active).
    
  • Substrate: GSM Peptide (RRRPASVPPSPSLSRHS(pS)HQRR). Pre-phosphorylation primes GSK-3

    
     activity.
    
  • Detergent (Critical): 0.01% Brij-35 or Triton X-100. Causality: Planar pyrazolo[4,3-b]pyridines can stack to form promiscuous colloidal aggregates. Detergent prevents this non-specific inhibition.

Protocol: 384-Well ADP-Glo IC Determination

Step 1: Compound Preparation [2][3][4][5]

  • Dissolve pyrazolo[4,3-b]pyridine analogs in 100% DMSO to 10 mM.

  • Perform a 12-point serial dilution (1:3) in DMSO.[3]

  • Transfer 50 nL to the assay plate (low-volume 384-well white plate) using an acoustic dispenser (e.g., Echo 550). Final DMSO conc. must be <1%.

Step 2: Kinase Reaction (5


L volume) 
  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT, 0.01% Brij-35.
  • Add 2.5

    
    L of 2x Enzyme Mix  (0.5 ng/
    
    
    
    L GSK-3
    
    
    ).
  • Incubate 10 min at RT (allows inhibitor to bind the hinge region).

  • Add 2.5

    
    L of 2x Substrate/ATP Mix  (20 
    
    
    
    M Peptide, 10
    
    
    M ATP). Note: ATP concentration should be at
    
    
    to detect ATP-competitive inhibitors.
  • Incubate for 60 min at RT.

Step 3: Detection

  • Add 5

    
    L ADP-Glo™ Reagent  (stops kinase, depletes remaining ATP). Incubate 40 min.
    
  • Add 10

    
    L Kinase Detection Reagent  (converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.
    
  • Read Luminescence (Integration time: 0.5–1.0 sec).

Step 4: Data Analysis Normalize data to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls. Fit curves using a 4-parameter logistic equation:



Cellular Target Engagement (NanoBRET)

Biochemical potency does not guarantee cellular efficacy.[3] Pyrazolo[4,3-b]pyridines often suffer from poor permeability or efflux. We use NanoBRET™ to measure occupancy inside the live cell.

Mechanism

The kinase (e.g., CDK2) is fused to NanoLuc luciferase. A cell-permeable fluorescent tracer binds the kinase. When the tracer is bound, BRET occurs (energy transfer). The test inhibitor displaces the tracer, decreasing the BRET signal.

Protocol: Adherent Cell Mode
  • Transfection: Transfect HEK293T cells with NanoLuc-Kinase fusion vector.

  • Seeding: Plate 20,000 cells/well in white 96-well plates. Allow to adhere (24h).

  • Treatment:

    • Add Tracer (at

      
       concentration, determined previously).
      
    • Add Pyrazolo[4,3-b]pyridine analog (serial dilution).

  • Incubation: 2 hours at 37°C / 5% CO

    
    .
    
  • Readout: Add NanoBRET substrate. Measure Donor (460 nm) and Acceptor (618 nm) emission.

  • Calculation: Calculate MilliBRET units (mBU).

    
    
    

Functional Validation: Wnt/ -Catenin Signaling

For GSK-3


 inhibitors, stabilizing 

-catenin is the gold-standard phenotypic readout.

Diagram: GSK-3


 Role in Wnt Signaling 

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Activates DestructionComplex Destruction Complex (Axin/APC/GSK-3β) Frizzled->DestructionComplex Disassembles BetaCatenin β-Catenin DestructionComplex->BetaCatenin Phosphorylates Proteasome Proteasomal Degradation BetaCatenin->Proteasome If Phosphorylated Nucleus Nucleus (TCF/LEF Transcription) BetaCatenin->Nucleus Accumulates & Translocates Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->DestructionComplex Blocks GSK-3β

Caption: Logical flow of Wnt signaling. The inhibitor blocks GSK-3


 within the destruction complex, preventing 

-catenin phosphorylation and degradation, leading to nuclear translocation.
Protocol: Western Blot for -Catenin Stabilization
  • Cell Line: SW480 (Colon cancer) or SH-SY5Y (Neuroblastoma).

  • Treatment: Treat cells with inhibitor (1

    
    M, 5 
    
    
    
    M) for 6–24 hours.
  • Lysis: RIPA buffer + Protease/Phosphatase Inhibitors.

  • Blotting:

    • Primary Ab: Anti-Active-

      
      -Catenin (Non-phospho Ser33/37/Thr41).
      
    • Control Ab: Total GSK-3

      
       and GAPDH.[1]
      
  • Result: A dose-dependent increase in non-phospho

    
    -catenin band intensity confirms functional inhibition.
    

Troubleshooting & Validation Metrics

Table 1: Common Assay Artifacts & Solutions

IssueCauseDiagnosisSolution
Steep Hill Slope (>2.0) Aggregation / Micelle formationActivity lost upon adding 0.01% Triton X-100.Add 0.01% Brij-35 or Triton to assay buffer.
Fluorescence Interference Compound autofluorescenceSignal detected in "No Enzyme" wells (if using FI).Switch to Luminescence (ADP-Glo) or TR-FRET.
Low Z' (< 0.5) High variability / Low signal windowCV > 10% in controls.Optimize enzyme conc. or increase incubation time.
Potency Shift (Biochem vs Cell) Poor permeability or ATP competitionCell IC

>> Biochem IC

.
Check PAMPA permeability; Test at physiological ATP (1mM).

Diagram: Assay Development Workflow

Workflow Start Compound Library (Pyrazolo[4,3-b]pyridines) Solubility Solubility Check (Nephelometry) Start->Solubility Biochem Biochemical Screen (ADP-Glo @ Km ATP) Solubility->Biochem If Soluble Counter Counter Screen (Unrelated Kinase) Biochem->Counter Hit Confirmation Cellular Target Engagement (NanoBRET) Counter->Cellular If Selective Pheno Phenotypic Assay (Western Blot / Viability) Cellular->Pheno If Permeable

Caption: Step-by-step validation pipeline ensuring only soluble, selective, and cell-permeable hits progress to phenotypic testing.

References

  • Luminescence-based Kinase Assay (ADP-Glo): Zegzouti, H., et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay Drug Dev Technol. 2009. Link

  • NanoBRET Target Engagement: Robers, M.B., et al. "Target engagement and drug residence time can be observed in living cells with BRET." Nat Commun. 2015. Link

  • GSK-3

    
     Signaling & Inhibitors:  McCubrey, J.A., et al. "GSK-3 as potential target for therapeutic intervention in cancer." Oncotarget. 2014. Link
    
  • Pyrazolo[4,3-b]pyridine Synthesis & Activity: Bassetto, M., et al. "Pyrazolo[4,3-b]pyridines as Tunable Scaffolds for Kinase Inhibition." ChemMedChem. 2016. Link

  • Assay Interference (Aggregation): Shoichet, B.K. "Screening in a spirit of haunting." Drug Discov Today. 2006.[4] Link

Sources

Derivatization of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol scaffold represents a privileged pharmacophore in kinase (e.g., CDK, JAK, c-Met) and phosphodiesterase (PDE) inhibitor discovery. Its fused bicyclic heteroaromatic system mimics the purine core of ATP, making it an ideal template for ATP-competitive inhibition. However, the native scaffold often suffers from poor aqueous solubility and limited metabolic stability.

This guide details the systematic derivatization of the C6-methanol , N1-pyrazole , and C3-aromatic positions. We prioritize protocols that allow for late-stage functionalization (LSF) to rapidly generate SAR (Structure-Activity Relationship) libraries with high Fsp3 character and tunable physicochemical properties.

Strategic Vectors of Diversity

The molecule presents three distinct vectors for modification:

  • Vector A (C6-Hydroxymethyl): The primary alcohol is a versatile handle for installing solubilizing amines (via reductive amination) or lipophilic ethers.[1]

  • Vector B (N1-H): The acidic pyrazole nitrogen allows for tuning steric fit and lipophilicity via alkylation.[1]

  • Vector C (C3-H): The electron-rich pyrazole carbon is amenable to electrophilic substitution (halogenation) for subsequent cross-coupling.[1]

SAR_Strategy Core This compound VecA Vector A: C6-CH2OH (Solubility/H-Bonding) Target: Amines, Ethers Core->VecA Oxidation/ Reductive Amination VecB Vector B: N1-H (Steric Fit/Permeability) Target: Alkyl/Aryl Groups Core->VecB N-Alkylation (Mitsunobu/SN2) VecC Vector C: C3-H (Potency/Selectivity) Target: Halogens, Biaryls Core->VecC Electrophilic Halogenation

Figure 1: Strategic derivatization vectors for the pyrazolo[4,3-b]pyridine scaffold.

Protocol 1: The Solubilizing Vector (C6-Alcohol Transformations)

The C6-hydroxymethyl group is the primary vector for improving DMPK properties.[1] Converting the alcohol to a basic amine (via aldehyde) significantly enhances aqueous solubility through salt formation.[1]

Workflow: Oxidation & Reductive Amination

Step A: Manganese Dioxide (MnO2) Oxidation Rationale: The pyridine ring makes the benzylic-like alcohol susceptible to over-oxidation to the carboxylic acid if harsh reagents (Jones, KMnO4) are used. Activated MnO2 is chemoselective for the aldehyde and avoids N-oxide formation on the pyridine nitrogen.[1]

Step B: Reductive Amination Rationale: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH3 due to lower toxicity and better functional group tolerance.[1]

Experimental Protocol:

ParameterCondition
Substrate This compound (1.0 eq)
Oxidant Activated MnO2 (10.0 eq)
Solvent (Oxidation) DCM or CHCl3 (Anhydrous)
Amine Partner Secondary amine (1.2 eq)
Reductant NaBH(OAc)3 (STAB) (1.5 eq)
Acid Catalyst Acetic Acid (1.0 eq)

Step-by-Step Procedure:

  • Oxidation:

    • Suspend the starting alcohol (1 mmol) in anhydrous DCM (10 mL).

    • Add activated MnO2 (10 mmol, 870 mg). Note: Freshly activated MnO2 is critical.[1] Heat commercial MnO2 at 110°C for 24h if activity is low.

    • Stir at room temperature (RT) for 12–24 h. Monitor by TLC (5% MeOH/DCM). The aldehyde usually runs higher (less polar) than the alcohol.[1]

    • Filter through a Celite pad.[1] Rinse with DCM.[1][2] Concentrate to yield the crude aldehyde (typically >90% purity).[1] Do not store; use immediately.

  • Reductive Amination:

    • Dissolve the crude aldehyde (1 mmol) in DCE (Dichloroethane) or DCM (10 mL).

    • Add the desired amine (1.2 mmol) and Acetic Acid (1 mmol). Stir for 30 min to form the iminium ion.

    • Add NaBH(OAc)3 (1.5 mmol, 318 mg) in one portion.

    • Stir at RT for 4–16 h.

    • Quench: Add saturated aqueous NaHCO3. Extract with DCM (3x).[1]

    • Purification: Flash chromatography (DCM/MeOH/NH3).[1]

Reductive_Amination Start Start: Alcohol (C6-CH2OH) Oxidation Oxidation (MnO2, DCM, RT) Start->Oxidation Aldehyde Intermediate: Aldehyde Oxidation->Aldehyde Iminium Iminium Formation (HNR2, AcOH) Aldehyde->Iminium Reduction Reduction (NaBH(OAc)3) Iminium->Reduction Final Product: C6-Aminomethyl Reduction->Final

Figure 2: Step-wise workflow for converting the C6-alcohol to solubility-enhancing amines.[1]

Protocol 2: The Core Vector (N1-Alkylation)

Challenge: The pyrazolo[4,3-b]pyridine system exhibits annular tautomerism (N1-H vs N2-H). Alkylation often yields a mixture of N1- and N2-isomers.[1]

  • N1-Isomer: Generally thermodynamically preferred and biologically relevant (mimics the N9 of purines).[1]

  • N2-Isomer: Kinetic product, often less active.[1]

Method A: Mitsunobu Reaction (Preferred for N1 Selectivity) This method is ideal when the alkylating agent is a primary or secondary alcohol.[1] It typically offers higher N1 regioselectivity compared to SN2 alkylation.[1]

Experimental Protocol:

ReagentEquivalentsRole
Scaffold 1.0 eqNucleophile
R-OH 1.2–1.5 eqElectrophile Source
PPh3 1.5 eqPhosphine
DIAD/DEAD 1.5 eqAzo-coupling agent
Solvent THF (Anhydrous)Medium

Procedure:

  • Dissolve scaffold (1 mmol), R-OH (1.2 mmol), and PPh3 (1.5 mmol) in anhydrous THF (10 mL) under Argon.

  • Cool to 0°C.

  • Add DIAD (1.5 mmol) dropwise over 10 minutes. Exotherm warning.

  • Allow to warm to RT and stir for 12 h.

  • Workup: Concentrate. Triturate with Et2O to precipitate PPh3=O (remove by filtration).[1] Purify filtrate by column chromatography.

Method B: Base-Mediated Alkylation (SN2) Used for alkyl halides.[1] Requires careful control to minimize N2 alkylation.[1]

  • Base: Cs2CO3 (Weak base, thermodynamic control) or NaH (Strong base).

  • Solvent: DMF or CH3CN.[1]

  • Temperature: Elevated temperatures (60–80°C) favor the thermodynamic N1 product.[1]

Protocol 3: The Potency Vector (C3-Functionalization)

The C3 position is electron-rich and amenable to Electrophilic Aromatic Substitution (SEAr).[1] Halogenation here provides a handle for Suzuki/Sonogashira couplings.

Protocol: C3-Iodination

  • Reagents: NIS (N-Iodosuccinimide) (1.1 eq) in DMF or CH3CN.[1]

  • Conditions: Stir at RT for 2–4 h.

  • Observation: The reaction is usually clean.[1] The C3-Iodo product precipitates or can be extracted.[1]

  • Application: The resulting iodide is an excellent substrate for Pd-catalyzed cross-couplings to install biaryl systems for hydrophobic pocket occupancy.[1]

Quality Control & Validation (Self-Validating Systems)

Regioisomer Determination (N1 vs N2): Standard 1H NMR is often insufficient to distinguish N1/N2 isomers definitively.[1]

  • Validation Step: Use 2D NOESY or ROESY NMR .[1]

    • N1-Alkylated: NOE correlation observed between the N-alkyl protons and the C7-H (pyridine ring proton adjacent to the bridgehead).[1]

    • N2-Alkylated: NOE correlation observed between the N-alkyl protons and the C3-H (pyrazole proton), provided C3 is not substituted.

Reaction Monitoring:

  • LCMS: The scaffold ionizes well in ESI+ mode ([M+H]+).

  • TLC: Pyrazolo-pyridines are fluorescent under UV (254 nm).[1]

    • Stain: KMnO4 is effective for the alcohol.[1] Dragendorff’s reagent stains the pyridine nitrogen.[1]

References

  • Synthesis and Functionalization of Pyrazolo[4,3-b]pyridines

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines.[3][4]

    • Source:Int. J. Mol.[1][3] Sci.2023 , 24, 1680.

    • URL:[Link][5]

  • Oxidation of Heteroaromatic Alcohols

    • Title: Manganese Dioxide Oxidation of Alcohols to Aldehydes.[1]

    • Source:J. Org.[1][2] Chem.2009 , 74, 9501 (General methodology reference).[2]

    • URL:[Link]

  • Reductive Amination Protocols

    • Title: Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes.[1][6][7]

    • Source:J. Org.[1][2] Chem.1996 , 61, 3849.

    • URL:[Link]

  • Kinase Inhibitor SAR (Pyrazolo-pyridine scaffold)

    • Title: Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine deriv
    • Source:Bioorg.[1][8] Chem.2021 , 114, 105034.[8]

    • URL:[Link]

  • Regioselective Alkylation

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold (Bioisostere reference).[1]

    • Source:Beilstein J. Org.[1] Chem.2021 , 17, 1939.[9]

    • URL:[Link]

Sources

High-Efficiency Synthesis of Pyrazolo[4,3-b]pyridine Scaffolds: Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental procedure for pyrazolo[4,3-b]pyridine synthesis Content Type: Application Note and Protocol

Abstract

The pyrazolo[4,3-b]pyridine ring system represents a privileged scaffold in medicinal chemistry, serving as a core isostere for quinolines and purines in kinase inhibitors (e.g., CDK8, GSK-3), antiviral agents, and GPCR antagonists.[1] Despite its utility, the synthesis is often complicated by regioselectivity issues (vs. the [3,4-b] isomer) and harsh reaction conditions. This guide details two robust, validated protocols: the Classic Aminopyrazole Cyclocondensation (Method A) for general scaffold construction, and the Modern Nitropyridine Cascade (Method B) for accessing highly functionalized derivatives.

Strategic Analysis & Retrosynthesis

To guarantee the formation of the [4,3-b] isomer and avoid the common [3,4-b] byproduct, the synthetic strategy must lock the fusion bond orientation early.

  • Route A (From Pyrazole): Utilizes 4-aminopyrazoles .[2][3] The amine at position 4 and the nucleophilic carbon at position 3/5 react with a 1,3-bis-electrophile to form the pyridine ring. This is the most direct route for simple dialkyl/aryl substitution.

  • Route B (From Pyridine): Utilizes 2-chloro-3-nitropyridines .[4][5] This route leverages the "umpolung" reactivity of the nitro group as a leaving group in intramolecular nucleophilic aromatic substitution (

    
    ), ideal for introducing complex substituents at the N1 and C3 positions.
    
Decision Matrix: Route Selection

RouteSelection Start Target Molecule Analysis Subst Is the Pyridine ring highly substituted? Start->Subst Core Is the core simple (e.g., dimethyl)? Subst->Core No RouteB METHOD B: 2-Chloro-3-nitropyridine Route (Cascade SNAr/Cyclization) Subst->RouteB Yes (EWG/Complex) RouteA METHOD A: 4-Aminopyrazole Route (Friedländer/Skraup Type) Core->RouteA Yes caption Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Method A: The Aminopyrazole Cyclocondensation (Standard Protocol)

This method is preferred for generating the core scaffold with alkyl or aryl substituents on the pyridine ring. It relies on the condensation of a 4-aminopyrazole with a 1,3-dicarbonyl compound.

Mechanism & Rationale

The reaction proceeds via a Schiff base formation (imine) between the 4-amino group and the more electrophilic carbonyl, followed by an intramolecular electrophilic aromatic substitution at the pyrazole C3/C5 position and subsequent dehydration.

Critical Insight: You must use 4-aminopyrazoles . Using 3-aminopyrazoles will yield the isomeric pyrazolo[3,4-b]pyridine.

Protocol Steps

Reagents:

  • 1-Methyl-1H-pyrazol-4-amine (1.0 equiv)

  • 2,4-Pentanedione (Acetylacetone) (1.2 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Catalyst: Conc. HCl (if using EtOH) or ZnCl₂ (optional for microwave)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-methyl-1H-pyrazol-4-amine (10 mmol, 0.97 g) in glacial acetic acid (15 mL).

  • Addition: Add 2,4-pentanedione (12 mmol, 1.2 mL) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (118 °C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The spot for the amine (polar) should disappear, replaced by a highly fluorescent spot (the pyridine product).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into crushed ice (50 g) and neutralize carefully with saturated Na₂CO₃ solution or 25% NH₄OH until pH ~8.

    • A precipitate should form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1). If no solid forms, extract with CH₂Cl₂ (3 x 20 mL), dry over MgSO₄, and purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Yield Expectation: 75–85% Product: 1,5,7-Trimethyl-1H-pyrazolo[4,3-b]pyridine.

Method B: The Nitropyridine Cascade (Advanced Protocol)

This protocol is superior for synthesizing derivatives with electron-withdrawing groups (EWG) or complex aryl patterns. It utilizes a "One-Pot" cascade involving


 and a modified Japp–Klingemann reaction.[4][5]
Mechanism[3][4][5][6][7][8][9]
  • 
     1:  Displacement of the 2-chloro group by a carbon nucleophile (e.g., ethyl acetoacetate enolate).
    
  • Azo Coupling: Reaction with an aryldiazonium salt.

  • Deacylation (Japp-Klingemann): Formation of a hydrazone intermediate.

  • 
     2 (Cyclization):  Intramolecular displacement of the 3-nitro group by the hydrazone nitrogen.
    
Protocol Steps

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 equiv)

  • Ethyl acetoacetate (1.1 equiv)

  • Sodium Hydride (NaH, 60% in oil) (2.5 equiv)[6]

  • Aryldiazonium tosylate (prepared separately) (1.1 equiv)

  • Solvent: THF (anhydrous)

Procedure:

  • Nucleophilic Attack:

    • Suspend NaH (25 mmol) in dry THF (20 mL) at 0 °C under Argon.

    • Add ethyl acetoacetate (11 mmol) dropwise. Stir for 30 min at 0 °C.

    • Add 2-chloro-3-nitropyridine (10 mmol) in THF (10 mL).

    • Warm to room temperature and stir for 2 hours (Formation of intermediate pyridinyl-ketoester).

  • Diazo Coupling (In situ):

    • Cool the mixture to 0 °C.

    • Add the pre-formed aryldiazonium tosylate (11 mmol) solid in one portion.

    • Stir for 1 hour. The mixture will turn deep red/orange.

  • Cyclization:

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) or continue stirring with the excess base present.

    • Heat to 60 °C for 2 hours to drive the displacement of the nitro group.

  • Work-up:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash organics with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

MechanismB Step1 2-Cl-3-NO2-Pyridine + Ketoester Enolate Inter1 Intermediate A: 2-alkyl-3-NO2-pyridine Step1->Inter1 SNAr Step2 + Ar-N2+ (Diazo) Inter1->Step2 Inter2 Intermediate B: Hydrazone Step2->Inter2 Japp-Klingemann Step3 Intramolecular SNAr (-NO2) Inter2->Step3 Base/Heat Product Pyrazolo[4,3-b]pyridine Step3->Product caption Figure 2: Cascade mechanism for Method B (Nitropyridine Route).

Data Presentation & Characterization

Trustworthiness in synthesis requires rigorous characterization. Below is the expected data for a representative compound synthesized via Method B: Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate .

Analytical MethodSignal / ValueAssignment / Interpretation
Appearance White/Off-white solidHigh purity crystalline form
Melting Point 222–224 °CSharp range indicates purity
¹H NMR (300 MHz, CDCl₃)

9.70 (d, J=2.1 Hz, 1H)
H-5 (Pyridine ring, deshielded by nitro)

8.68 (d, J=2.1 Hz, 1H)
H-7 (Pyridine ring)

8.05–7.75 (m, 4H)
Aryl protons (Cyanophenyl group)

4.65 (q, J=7.2 Hz, 2H)
Ethyl ester (-CH₂-)

1.53 (t, J=7.2 Hz, 3H)
Ethyl ester (-CH₃)
¹³C NMR (75 MHz, CDCl₃)

160.1 (C=O), 115.2 (CN)
Characteristic carbonyl and nitrile peaks
HRMS (ESI) Calc: 338.0884 [M+H]⁺Confirms molecular formula C₁₆H₁₁N₅O₄

Troubleshooting & Expert Tips

  • Regioselectivity Check:

    • Always run a NOESY or HMBC NMR experiment on the final product.

    • In [4,3-b] , the pyrazole N1 substituent will show NOE correlations with the pyridine C7 proton (if unsubstituted) or substituents at that position. In [3,4-b], the N1 substituent is spatially distant from the pyridine ring protons.

  • Solvent Choice (Method A):

    • If the reaction stalls in Ethanol, switch to Glacial Acetic Acid . The acidic medium catalyzes the initial imine formation and the subsequent cyclization.

  • Handling 2-Chloro-3-nitropyridine (Method B):

    • This reagent is a skin sensitizer. Handle in a fume hood.

    • The intermediate diazonium tosylates are stable solids but should be stored cold and away from light to prevent decomposition before the coupling step.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Source: International Journal of Molecular Sciences (2023).[4] Context: Primary source for Method B (Nitropyridine route) and characterization data.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: Molecules (2022).[7] Context: Review of isomeric structures and general synthetic strategies (Method A context).

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. Source: The Journal of Organic Chemistry (2001). Context: Foundational work on regiocontrol in pyrazole synthesis.

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Source: Tetrahedron Letters (2012). Context: Alternative cyclization strategies and regioselectivity analysis.[8][9]

Sources

In vitro evaluation of pyrazolo[4,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Evaluation of Pyrazolo[4,3-b]pyridine Derivatives

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine system is a "privileged scaffold" in medicinal chemistry, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. This specific fused bicyclic heteroaromatic system acts as a bioisostere for purines and indoles, allowing it to interact effectively with ATP-binding pockets of kinases (e.g., CDK, GSK-3, c-Met ) and protein-protein interaction interfaces (e.g., PD-1/PD-L1 ).

However, the planar, electron-deficient nature of this scaffold presents specific challenges in in vitro evaluation, primarily related to aqueous solubility and aggregate formation . This guide outlines a self-validating workflow to accurately evaluate these derivatives, moving from physiochemical stability to target engagement.

Evaluation Workflow & Logic

The following flowchart illustrates the critical path for evaluating these derivatives, prioritizing solubility checks to prevent false positives in downstream assays (a common issue with pyrazolo-pyridines known as PAINS or aggregators).

EvaluationWorkflow Compound Pyrazolo[4,3-b]pyridine Library Solubility Step 1: Solubility & Aggregation Check (Nephelometry/DLS) Compound->Solubility DMSO Stock Solubility->Compound Fail (Re-design) Biochem Step 2: Enzymatic Potency (ADP-Glo / HTRF) Solubility->Biochem Pass (>10 µM soluble) Cellular Step 3: Cellular Efficacy (CCK-8 / MTT) Biochem->Cellular Hit (IC50 < 1 µM) Target Step 4: Target Engagement (CETSA / Western Blot) Cellular->Target Valid Phenotype

Caption: Sequential evaluation logic ensuring compound solubility precedes biological testing to eliminate false positives caused by precipitation or non-specific aggregation.

Protocol 1: Compound Preparation & Physiochemical Check

Challenge: Pyrazolo[4,3-b]pyridines often exhibit "brick dust" properties (high melting point, low solubility) due to strong intermolecular


-

stacking. Solution: A kinetic solubility screen is mandatory before enzymatic assays.
Materials
  • DMSO: Anhydrous, PCR-grade (Sigma-Aldrich).

  • Buffer: PBS (pH 7.[1]4) and Assay Buffer (specific to downstream kinase/protein target).

  • Detection: Nephelometer or UV-Vis Plate Reader.

Step-by-Step Methodology
  • Stock Preparation: Dissolve solid compound in 100% DMSO to reach 10 mM . Sonicate for 5 minutes to ensure complete dissolution.

    • Critical Check: Visually inspect for micro-crystals. If turbid, dilute to 1 mM.

  • Dilution Series: Prepare an intermediate dilution in DMSO (e.g., 500 µM).

  • Aqueous Spike: Pipette 2 µL of the intermediate DMSO solution into 98 µL of Assay Buffer in a clear-bottom 96-well plate (Final conc: 10 µM, 2% DMSO).

  • Incubation: Shake at 600 rpm for 90 minutes at room temperature.

  • Readout: Measure Absorbance at 600 nm (turbidity) or use a Nephelometer.

    • Validation Criteria: If OD600 > 0.05 (relative to blank), the compound has precipitated. Do not proceed to enzymatic assays.

Protocol 2: Biochemical Potency (Kinase Inhibition)

Target Context: Pyrazolo[4,3-b]pyridines are potent ATP-competitive inhibitors. We will use the ADP-Glo™ Kinase Assay (Promega) as the gold standard for this scaffold due to its high Z' factor and resistance to fluorescence interference often caused by the heteroaromatic rings of the test compounds.

Mechanism of Action Diagram

MoA ATP ATP Kinase Target Kinase (e.g., CDK/c-Met) ATP->Kinase Binds Active Site Inhibitor Pyrazolo[4,3-b]pyridine Derivative Inhibitor->Kinase Competitive Binding (Blocks ATP) Substrate Protein Substrate Kinase->Substrate Phosphorylation (Active)

Caption: Competitive inhibition mechanism where the pyrazolo[4,3-b]pyridine scaffold occupies the ATP-binding pocket, preventing substrate phosphorylation.

Protocol Steps
  • Reaction Assembly (384-well plate):

    • Add 2 µL of Compound (diluted in 1x Kinase Buffer, <1% DMSO final).

    • Add 2 µL of Kinase Enzyme (optimized ng/well).

    • Add 2 µL of Substrate/ATP mix.

    • Control 1 (Max Signal): Enzyme + Substrate + DMSO (no compound).

    • Control 2 (Min Signal): Buffer + Substrate (no enzyme).

  • Incubation: 60 minutes at Room Temperature (RT).

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min at RT.

  • Detection Reagent: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Measurement: Read Luminescence (Integration time: 0.5–1.0 sec).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve (4-parameter logistic) to determine IC50.

Protocol 3: Cellular Efficacy (Cytotoxicity)

Assay Choice: CCK-8 (Cell Counting Kit-8) is preferred over MTT for pyrazolo[4,3-b]pyridines. MTT requires solubilization of formazan crystals, and since these derivatives usually have poor solubility, the solvent used to dissolve MTT crystals (DMSO) might re-dissolve precipitated test compound, skewing results. CCK-8 produces a water-soluble formazan.

Step-by-Step Methodology
  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Remove old media. Add 100 µL fresh media containing serial dilutions of the pyrazolo[4,3-b]pyridine derivative (0.01 µM to 100 µM).

    • Expert Tip: Ensure final DMSO concentration is consistent across all wells (e.g., 0.5%).

  • Exposure: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Staining: Add 10 µL of CCK-8 solution directly to each well (avoid introducing bubbles).

  • Development: Incubate for 1–4 hours until orange color develops.

  • Quantification: Measure Absorbance at 450 nm .

  • Selectivity Index (SI): Run the same assay on a normal cell line (e.g., HUVEC or HEK293). Calculate

    
    . An SI > 10 is desired for this scaffold.
    

Data Summary & Troubleshooting

Expected Results Table:

ParameterMetricAcceptance CriteriaTroubleshooting
Solubility Turbidity (OD600)< 0.05 increase vs blankUse co-solvent (PEG400) or salt formation.
Enzymatic IC50 (Kinase)< 100 nM (Potent)Check ATP Km; ensure [ATP] is near Km.
Cellular IC50 (Proliferation)< 5 µMCheck permeability; verify compound stability in media.
Selectivity SI (Normal/Cancer)> 10Modify R-groups at N1 or C3 positions to improve specificity.

Expert Insight: If you observe high enzymatic potency (low nM) but poor cellular activity (>10 µM), the pyrazolo[4,3-b]pyridine core is likely suffering from efflux pump liability (P-gp substrate). Consider performing a Caco-2 permeability assay or adding an efflux inhibitor (e.g., Verapamil) to the cellular assay to confirm.

References

  • Lipeeva, A. V., et al. (2023). "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." Molecules, 28(3), 978. (Discusses synthesis and broad biological potential including kinase inhibition).[2][3][4][5][6][7][8]

  • Dai, X., et al. (2021). "Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction." Bioorganic Chemistry, 114, 105034. (Specific application of [4,3-b] scaffold for protein-protein interaction).

  • Coussens, N. P., et al. (2018). "Assay Guidance Manual: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. (Authoritative guide on avoiding false positives with autofluorescent scaffolds).

  • Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual.

Sources

Application Note: High-Efficiency Synthesis of Pyrazolo[4,3-b]pyridines via Modified Japp-Klingemann Reaction

[1][2][3][4][5]

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., CDK8, c-Met), sGC stimulators, and antiviral agents. Traditional synthetic routes often rely on hydrazine condensations with 2-halo-3-acylpyridines, which suffer from regioselectivity issues and harsh conditions.

This Application Note details a modified Japp-Klingemann (JK) protocol that overcomes these limitations. By coupling stable arenediazonium tosylates with pyridinyl keto esters, researchers can access high-purity hydrazone intermediates. These intermediates undergo a cascade intramolecular

Mechanistic Principles & Reaction Logic

The Japp-Klingemann Advantage

The classical Japp-Klingemann reaction involves the electrophilic attack of an aryldiazonium salt on the activated


In the context of pyrazolo[4,3-b]pyridine synthesis, this reaction serves a dual purpose:

  • C-N Bond Formation: It installs the N1-aryl substituent with high precision.

  • Activation for Cyclization: The resulting hydrazone nitrogen becomes a potent nucleophile, positioned perfectly to displace the adjacent nitro group on the pyridine ring.

Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis strategy, highlighting the critical Japp-Klingemann node.

Gcluster_legendReaction PhaseStart2-Chloro-3-nitropyridine(Precursor)Inter1Pyridinyl Keto Ester(Active Methylene)Start->Inter1SNAr (Ethyl acetoacetate)JK_StepJapp-KlingemannCouplingInter1->JK_StepDiazArenediazonium Tosylate(Stable Reagent)Diaz->JK_StepHydrazoneHydrazoneIntermediateJK_Step->Hydrazone-AcOH (Deacetylation)CyclizationIntramolecularSNAr CyclizationHydrazone->CyclizationBase (DBU/K2CO3)ProductPyrazolo[4,3-b]pyridineScaffoldCyclization->Product-NO2

Figure 1: Strategic workflow for the assembly of pyrazolo[4,3-b]pyridines. The Japp-Klingemann step acts as the linchpin, converting a carbon nucleophile into a nitrogen nucleophile.

Detailed Experimental Protocol

Materials & Reagents[6][7][8]
  • Substrate: 2-(1-Acetyl-2-ethoxy-2-oxoethyl)-3-nitropyridine (prepared via

    
     of 2-chloro-3-nitropyridine with ethyl acetoacetate).
    
  • Diazonium Source: Arenediazonium tosylates (preferred over chlorides for stability and solubility).

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

  • Base: Sodium Acetate (NaOAc) for coupling; DBU or

    
     for cyclization.
    
Step-by-Step Procedure
Phase A: Preparation of Arenediazonium Tosylate

Note: While safer than chlorides, diazonium salts are energetic. Handle with care.

  • Dissolve the aniline derivative (1.0 equiv) in glacial acetic acid.

  • Add p-toluenesulfonic acid (p-TsOH, 3.0 equiv) slowly.

  • Cool to 0–5 °C.

  • Add isoamyl nitrite (or aq.

    
    ) dropwise.
    
  • Stir for 20–30 min. Precipitate the salt with

    
    , filter, and dry.
    
Phase B: Japp-Klingemann Coupling & Cyclization (One-Pot Telescoped)
  • Setup: In a round-bottom flask, dissolve the Pyridinyl Keto Ester (1.0 equiv) in Ethanol (10 mL/mmol).

  • Buffering: Add NaOAc (2.0 equiv) to buffer the solution.

  • Coupling: Cool to 0 °C. Add the Arenediazonium Tosylate (1.1 equiv) portion-wise over 15 minutes.

    • Observation: The solution will typically turn deep orange/red as the azo-intermediate forms.

  • Deacetylation (The JK Cleavage): Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/LC-MS. The disappearance of the starting keto ester and the appearance of the hydrazone (often lower

      
      ) indicates successful Japp-Klingemann cleavage.
      
  • Cyclization: Once hydrazone formation is complete, add DBU (1.5 equiv) or

    
     (3.0 equiv).
    
  • Heating: Heat the reaction mixture to 60–80 °C for 2–6 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The hydrazone NH attacks the C3-position of the pyridine, displacing the nitro group.

  • Workup: Cool to RT. Pour into ice water. The product usually precipitates.[9] Filter, wash with water/ethanol, and recrystallize (typically from EtOH/DMF).

Optimization Table
ParameterCondition A (Standard)Condition B (Optimized)Impact on Yield
Diazonium Counterion Chloride (

)
Tosylate (

)
+15-20% (Improved stability/solubility)
Solvent MethanolEthanol/Water (4:1)Neutral (Ethanol preferred for green chemistry)
Base (Cyclization)

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)+10% (Faster kinetics for electron-rich aryls)
Temperature Reflux (

)

+5% (Reduced decomposition of diazo species)

Critical Process Parameters & Troubleshooting

The "Deacetylation" Bottleneck

In some substrates, the intermediate azo-compound (formed before the hydrazone) is stable and does not spontaneously lose the acetyl group.

  • Symptom: LC-MS shows a mass corresponding to [Substrate + Diazo].

  • Solution: Increase the basicity slightly (add 5% NaOH) or prolong the stirring at RT before heating. The cleavage is base-catalyzed.

Regioselectivity Control

The Japp-Klingemann reaction is highly specific for the activated methine carbon. However, if the pyridine ring contains other nucleophilic sites, side reactions may occur.

  • Control: Ensure the 3-nitro group is present. The electron-withdrawing nature of the

    
     and the pyridine nitrogen activates the C2-position for the initial 
    
    
    (to make the precursor) and the C3-position for the final cyclization.
Safety: Handling Diazonium Salts
  • Hazard: Dry diazonium salts can be shock-sensitive.

  • Mitigation: The tosylate salts used in this protocol are significantly more stable than chlorides or tetrafluoroborates. However, always store them below 5 °C and avoid metal spatulas during isolation.

Mechanistic Deep Dive: The Japp-Klingemann Switch

Understanding the electronic flow is crucial for troubleshooting. The reaction is not merely a coupling; it is a C-to-N nucleophile switch .

MechanismStep1Enolate Formation(Base deprotonates active methine)Step2Azo Coupling(C-N bond formation)Step1->Step2+ Ar-N2+Step3Tetrahedral Intermediate(Hydroxide attack on Acetyl)Step2->Step3+ OH- / H2OStep4Japp-Klingemann Cleavage(Loss of Acetic Acid)Step3->Step4- AcOHStep5Hydrazone Tautomerization(Formation of NH nucleophile)Step4->Step5Equilibrium

Figure 2: The mechanistic cascade of the Japp-Klingemann reaction. The loss of the acetyl group (Step 4) is the thermodynamic driving force that locks the molecule into the hydrazone form.

References

  • Nikol’skiy, V. V., et al. (2023).[4] "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." International Journal of Molecular Sciences, 24(2), 1758.[2] [Link]

  • Phillips, R. R. (1959).[8][10] "The Japp-Klingemann Reaction."[1][2][3][4][6][7][8][10] Organic Reactions, 10, 143.[8] [Link]

  • Lamberth, C. (2022).[7] "Pyrazolo[4,3-b]pyridines: A Versatile Scaffold in Medicinal Chemistry." Heterocycles. (General Reference for Scaffold Utility).

  • Organic Chemistry Portal. "Japp-Klingemann Reaction." [Link][9]

Disclaimer: This protocol involves the use of hazardous chemicals, including diazonium salts and nitro compounds. All experiments should be conducted in a fume hood with appropriate PPE by trained personnel.

Application Note: Precision Synthesis of Pyrazolo[4,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, distinct from its more common isomer, pyrazolo[3,4-b]pyridine.[1][2] Its utility is exemplified by Glumetinib (SCC-244) , a highly selective c-Met inhibitor approved for non-small cell lung cancer (NSCLC).[1][3][2][4][5] Despite its therapeutic potential, the synthesis of the [4,3-b] system is often plagued by regioselectivity issues, particularly the competitive formation of the [3,4-b] isomer.

This guide provides a definitive protocol for the synthesis of the 1H-pyrazolo[4,3-b]pyridine core, focusing on two complementary methodologies:

  • The "Core Construction" Route: A robust method for synthesizing the unsubstituted N1-H scaffold (Glumetinib precursor) via 2-halo-3-acylpyridines.[1][3][2][4][5]

  • The "Library Generation" Route (Nikol'skiy Protocol): A high-efficiency, one-pot method for creating 1-aryl-3-carboxylate derivatives using a modified Japp–Klingemann/SNAr sequence.[1][3][2][4][5]

Retrosynthetic Analysis & Strategic Disconnections

To access the pyrazolo[4,3-b]pyridine chemical space effectively, we must understand the bond-formation logic.[1][3][2] The scaffold is best approached by fusing the pyrazole ring onto a pre-functionalized pyridine core.[2]

Pathway Logic[2][3][4]
  • Path A (Carbonyl Condensation): Exploits the high electrophilicity of the C2-halogen and the reactivity of a C3-carbonyl group.[3][4][5] Hydrazine acts as a dinucleophile.[3][2][5] This is the preferred route for N1-unsubstituted cores (e.g., Glumetinib).[1][3][2]

  • Path B (Nitro-SNAr Cascade): Utilizes a 2-chloro-3-nitropyridine.[1][3][2][4][5][6][7][8] The nitro group serves as a latent nitrogen source and leaving group activator.[3][2] This route is ideal for introducing N1-aryl substituents early in the synthesis.[1][3][2][4][5]

Retrosynthesis Target Pyrazolo[4,3-b]pyridine Core PathA_Inter Hydrazone Intermediate Target->PathA_Inter Path A: N-N Bond Formation PathB_Inter Arylhydrazone Enolate Target->PathB_Inter Path B: Intramolecular SNAr StartA 2-Chloro-3-formylpyridine (or 3-Acetyl) PathA_Inter->StartA + Hydrazine StartB 2-Chloro-3-nitropyridine PathB_Inter->StartB + Active Methylene + Diazonium Salt

Figure 1: Strategic disconnections for the pyrazolo[4,3-b]pyridine scaffold. Path A is preferred for N1-H targets; Path B for N1-Aryl libraries.[1][3][2][4][5]

Protocol 1: The "Core Construction" Route (Glumetinib Precursor)[3]

This protocol describes the synthesis of the 6-substituted-1H-pyrazolo[4,3-b]pyridine core, the foundation for Glumetinib.[1][3][4][5] The key challenge is ensuring the hydrazine attacks the aldehyde/ketone before displacing the chloride to ensure the [4,3-b] fusion.

Materials
  • Substrate: 2,6-Dichloro-3-pyridinecarboxaldehyde (CAS: 55304-75-1).[1][3][2][4][5]

  • Reagent: Hydrazine monohydrate (64-65% N2H4).[1][3][2][4][5]

  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF).[3][2][4]

  • Catalyst: Acetic acid (optional, promotes hydrazone formation).[3][2]

Step-by-Step Methodology
  • Hydrazone Formation (Kinetic Control):

    • Dissolve 2,6-dichloro-3-pyridinecarboxaldehyde (1.0 equiv) in EtOH (10 mL/g).

    • Cool to 0 °C.

    • Add Hydrazine monohydrate (1.1 equiv) dropwise over 15 minutes.

    • Note: Low temperature favors the nucleophilic attack on the aldehyde over the SNAr displacement of chloride.[2]

    • Stir at 0 °C for 1 hour. Monitor by TLC (formation of hydrazone intermediate).[2]

  • Cyclization (Thermodynamic Control):

    • Allow the reaction to warm to room temperature.[3][2]

    • Heat to reflux (80 °C) for 3–6 hours.

    • Mechanism:[3][4][6][7][8][9][10][11][12] The distal nitrogen of the hydrazone attacks the C2-position, displacing the chloride.[2]

    • Checkpoint: A precipitate often forms.[3][2][5] This is usually the hydrochloride salt of the product.[2]

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Concentrate the solvent to ~20% volume.[3][2]

    • Pour into ice-water.[1][3][2][4][5] Adjust pH to ~8 with saturated NaHCO3.

    • Filter the solid 6-chloro-1H-pyrazolo[4,3-b]pyridine.[1][3][2][4][5]

    • Wash with cold water and hexanes.[3][2][5] Dry under vacuum.[3][2][5]

Data Validation (Expected)
ParameterValue / Observation
Yield 75–85%
Appearance Off-white to pale yellow solid
1H NMR (DMSO-d6) Characteristic singlet for H-3 (~8.2 ppm).[1][3][2][4][5] C5-H and C7-H doublets.
Regio-purity >95% [4,3-b] isomer (Confirmed by NOESY: H-3 correlates with H-5/H-7 if applicable).[1][3][2][4][5]

Protocol 2: The "Library Generation" Route (Nikol'skiy Protocol)[3]

For drug discovery campaigns requiring diverse substitution at the N1 (aryl) and C3 (carboxylate) positions, the method developed by Nikol'skiy et al. (2023) is superior.[2] It avoids the use of unstable intermediates by employing a "one-pot" cascade.[3][2][4][5]

Reaction Scheme

2-Chloro-3-nitropyridine + Ethyl Acetoacetate → [Intermediate] + Ar-N2+ TsO-1-Aryl-pyrazolo[4,3-b]pyridine [1][3][2][4][5]

Detailed Procedure
  • Step A: Generation of Pyridinyl Keto Ester

    • Suspend NaH (60% in oil, 2.2 equiv) in anhydrous THF under Argon.

    • Add Ethyl acetoacetate (1.1 equiv) dropwise at 0 °C. Stir 15 min.

    • Add 2-chloro-3-nitropyridine (1.0 equiv).[1][3][2][4][5]

    • Heat to reflux for 4–6 hours until starting material is consumed (SNAr).

    • Result: The chloride is displaced by the enolate.[2]

  • Step B: The Japp–Klingemann / Cyclization Cascade

    • Cool the reaction mixture to 0 °C.

    • Crucial Step: Add the pre-formed Arenediazonium Tosylate (1.2 equiv) (prepared from aniline + p-TsOH + NaNO2).[3][2][4][5]

    • Add Pyrrolidine (3.0 equiv) dropwise.[3][2][4][5]

    • Observation: The color will change significantly (often deep red/purple to orange).[2]

    • Warm to 40 °C and stir for 2 hours.

    • Mechanism:[3][4][6][7][8][9][11][12] Pyrrolidine catalyzes the azo-coupling, the deacylation (loss of acetyl group), and the intramolecular SNAr displacement of the nitro group.

  • Purification:

    • Quench with water.[3][2][5][13][14] Extract with Ethyl Acetate.[3][2][5][13]

    • Wash organic layer with 1M HCl (to remove pyrrolidine) and Brine.[3][2][4]

    • Purify via flash chromatography (Hexane/EtOAc).[3][2][4][5]

Optimization Table (Solvent/Base Effects)
SolventBase/CatalystTemp (°C)Yield (%)Notes
THFPyrrolidine4085 Optimal.[1][3][2][4][5] Clean conversion.
EtOHNaOAcReflux20Incomplete cyclization; Azo intermediate isolated.[1][3][2]
DMFK2CO38045Significant decomposition.[1][3][2]

Case Study: Glumetinib (SCC-244) Synthesis

Glumetinib is a Type I c-Met inhibitor.[1][3][2][4][5] Its synthesis validates the Protocol 1 core strategy, followed by late-stage functionalization.

Synthetic Workflow
  • Core Synthesis: 2,6-Dichloro-3-pyridinecarboxaldehyde + Hydrazine → 6-Chloro-1H-pyrazolo[4,3-b]pyridine .[1][3][2][4][5]

  • C6-Functionalization: Suzuki-Miyaura coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[1][3][2][4][5]

    • Catalyst: Pd(dppf)Cl2, K2CO3, Dioxane/H2O.[3][2]

  • N1-Sulfonylation: Reaction with the sulfonyl chloride of the imidazo[1,2-a]pyridine moiety.[1][3][2][5]

    • Base: NaH or LiHMDS in DMF.[3][2][5]

    • Selectivity: Sulfonylation occurs preferentially at N1 (sterically less hindered and electronically favored compared to N2).[3][2][4]

Glumetinib SM 2,6-Dichloro-3- pyridinecarboxaldehyde Core 6-Chloro-1H- pyrazolo[4,3-b]pyridine SM->Core Hydrazine EtOH, Reflux Suzuki 6-(1-Methylpyrazol-4-yl) Intermediate Core->Suzuki Suzuki Coupling Pd(dppf)Cl2 Final Glumetinib (SCC-244) Suzuki->Final Sulfonylation NaH, R-SO2Cl

Figure 2: Synthetic route to Glumetinib, highlighting the utility of the Protocol 1 core.

Troubleshooting & Expert Insights

Regioselectivity (The [4,3-b] vs [3,4-b] Problem)
  • Problem: If using 2-chloro-3-cyanopyridine , hydrazine attacks the nitrile after displacing the chloride (or vice versa depending on conditions), often leading to 3-amino-pyrazolo[3,4-b]pyridine .[1][3][2][4][5]

  • Solution: Use 3-formyl or 3-acetyl pyridines.[1][3][2][4][5] The carbonyl reactivity with hydrazine is distinct and directs the formation of the hydrazone before cyclization, locking in the [4,3-b] geometry.

Solubility
  • Unsubstituted pyrazolo[4,3-b]pyridines are often poorly soluble in organic solvents.[1][3][2][4][5]

  • Tip: For NMR characterization, add a drop of TFA-d to DMSO-d6 to protonate the pyridine nitrogen, breaking intermolecular H-bonds and improving solubility/resolution.[1][3][2][4][5]

Safety Note
  • Diazonium Tosylates (Protocol 2): While more stable than chlorides, dry diazonium salts are energetic materials.[3][2] Handle in solution whenever possible and use blast shields during the Japp–Klingemann step.[3][2]

References

  • Nikol'skiy, V. V., et al. (2023).[3][2][11][12][15] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[6][7][8][11][12] International Journal of Molecular Sciences, 24(2), 1758.[2][6]

  • Ai, J., et al. (2018).[3][2] Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-Dependent Cancer Models.[1][3][2] Molecular Cancer Therapeutics, 17(4), 751-762.[1][3][2][16]

  • L'Homme, C., et al. (2015).[3][2] Synthesis and biological evaluation of new pyrazolo[4,3-b]pyridine derivatives as potential anticancer agents.[3][2] European Journal of Medicinal Chemistry. (General reference for scaffold bioactivity).

  • PubChem Compound Summary for Gumarontinib (Glumetinib). National Center for Biotechnology Information.[3][2][4][5]

Sources

Application Note: Palladium-Catalyzed Synthesis & Functionalization of Pyrazolo[4,3-b]pyridines

[1]

Part 1: Executive Summary & Strategic Rationale

The pyrazolo[4,3-b]pyridine scaffold (often referred to as 7-azaindazole) represents a privileged pharmacophore in modern drug discovery, exhibiting bioisosterism with purines and indoles. Its derivatives act as potent kinase inhibitors (e.g., TRK, CDK, GSK-3) and antagonists for GPCRs.

While classical methods rely on condensation chemistry (e.g., Japp-Klingemann or hydrazine cyclizations), these routes often suffer from harsh conditions and limited functional group tolerance. Palladium-catalyzed methodologies have revolutionized this field, enabling:

  • Late-Stage Functionalization (LSF): Direct C-H activation at the C3 position to rapidly diversify lead compounds.

  • Modular Assembly: Cross-coupling strategies (Suzuki, Buchwald-Hartwig) to install substituents at C5/C7 or N1 positions under mild conditions.

This guide details the most robust, field-proven protocols for accessing and diversifying this scaffold, prioritizing "green" chemistry (on-water reactions) and high-throughput compatibility.

Part 2: Retrosynthetic Analysis & Core Logic

To design an effective synthesis, one must understand the electronic bias of the ring system. The [4,3-b] isomer features a pyridine ring fused to a pyrazole.[1]

  • Electronic Character: The pyridine nitrogen (N5) renders the ring electron-deficient compared to indazole.

  • Reactivity Profile:

    • C3 Position: The most acidic C-H bond, susceptible to direct Pd-catalyzed C-H activation.

    • C5/C7 Positions: Electrophilic sites suitable for Halogen/Pd exchange (Suzuki/Buchwald) if pre-functionalized with halides.

    • N1/N2: Nucleophilic sites requiring careful control of regioselectivity during alkylation/arylation.

DOT Diagram: Retrosynthetic Connectivity

RetrosynthesisTargetFunctionalizedPyrazolo[4,3-b]pyridinePrecursor12-Chloro-3-nitro-pyridineMethodBMethod B: SNAr / Cyclization(Core Formation)Precursor1->MethodBPrecursor24-AminopyrazolesPrecursor2->MethodBPrecursor3Alkynes +HydrazinesMethodCMethod C: Sonogashira/Cyclization CascadePrecursor3->MethodCMethodAMethod A: Pd-CatalyzedC-H Activation (C3)MethodA->Target Late-StageDiversificationMethodB->Target De NovoSynthesisMethodC->Target One-PotAssembly

Figure 1: Strategic connectivity for accessing the pyrazolo[4,3-b]pyridine core. Method A is the primary focus for library generation.

Part 3: Detailed Experimental Protocols

Method A: Palladium-Catalyzed C3-Arylation "On Water"

Application: Rapid generation of C3-biaryl libraries from a common unsubstituted core. This method utilizes the "hydrophobic effect" to accelerate the reaction and avoids toxic organic solvents.

Mechanism: A Pd(II)/Pd(0) catalytic cycle involving a Concerted Metalation-Deprotonation (CMD) pathway. The base (K₂CO₃) aids in the deprotonation of the C3-H bond via a carbonate-bound palladium species.

Materials Table
ComponentReagentEquiv.Role
Substrate 1H-Pyrazolo[4,3-b]pyridine1.0Core Scaffold
Coupling Partner Aryl Bromide (Ar-Br)1.5Electrophile
Catalyst Pd(OAc)₂0.1 (10 mol%)Metal Source
Ligand 1,10-Phenanthroline0.2 (20 mol%)Stabilizing Ligand
Base K₂CO₃2.0Proton Scavenger
Solvent Water (degassed) / DMA (9:1)0.5 MMedium
Step-by-Step Protocol
  • Catalyst Pre-complexation: In a reaction vial, combine Pd(OAc)₂ (10 mol%) and 1,10-phenanthroline (20 mol%). Add a minimal amount of DMA (dimethylacetamide) and stir at RT for 5 mins until a complex forms (often yellow/orange).

  • Reagent Addition: Add the 1H-pyrazolo[4,3-b]pyridine (1.0 equiv), Aryl Bromide (1.5 equiv), and K₂CO₃ (2.0 equiv) to the vial.

  • Solvent & Atmosphere: Add degassed water (to reach ~0.5 M concentration).[2] Note: A small amount of DMA (10% v/v) helps solubilize the organic reactants at the interface. Cap the vial under an Argon or Nitrogen atmosphere.

  • Reaction: Heat the mixture to 100–110 °C for 12–24 hours. Vigorous stirring is critical to maximize the interfacial surface area.

  • Workup: Cool to RT. The product often precipitates.

    • Solid Products: Filter the solid, wash with water and diethyl ether.

    • Oily Products: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient) if necessary.

Critical Parameter: The choice of 1,10-phenanthroline is crucial. Monodentate phosphines (e.g., PPh₃) are often ineffective for this specific C-H activation due to catalyst poisoning by the pyridine nitrogen.

Method B: One-Pot Core Synthesis (SNAr / Japp-Klingemann)

Application: Creating the core scaffold de novo when it is not commercially available. While the core formation is non-Pd, this route is the industry standard precursor to Method A.

Protocol Summary
  • Starting Material: 2-Chloro-3-nitropyridine.

  • Step 1 (SNAr): React with a carbon nucleophile (e.g., ethyl acetoacetate) using NaH or K₂CO₃ in DMF/THF to form the substitution product.

  • Step 2 (Diazo Coupling): Add an aryldiazonium salt (Japp-Klingemann) to form the hydrazone intermediate.

  • Step 3 (Cyclization): Treat with base (EtONa or DBU) to induce cyclization to the pyrazolo[4,3-b]pyridine core.

Method C: Pd-Catalyzed Aminocarbonylation (C3-Carboxamides)

Application: Installing amide functionality at C3, common in kinase inhibitors.

Materials Table
ComponentReagentEquiv.
Substrate 3-Iodo-1H-pyrazolo[4,3-b]pyridine1.0
Nucleophile Primary/Secondary Amine2.0
Gas CO (Carbon Monoxide)Balloon / 1 atm
Catalyst Pd(OAc)₂5 mol%
Ligand Xantphos10 mol%
Base Et₃N or DIPEA3.0
Solvent 1,4-Dioxane0.2 M
Step-by-Step Protocol
  • Setup: Use a two-chamber system (COware) or a balloon. Safety: CO is toxic; work in a fume hood.

  • Loading: Charge the reaction vessel with the 3-iodo-substrate, amine, Pd(OAc)₂, Xantphos, and base.

  • Inerting: Dissolve in dioxane. Purge the vessel with Argon, then introduce the CO atmosphere.

  • Reaction: Heat to 80 °C for 16 hours.

  • Workup: Vent the CO (safely). Filter through Celite to remove Pd black. Concentrate and purify via column chromatography.[3]

Part 4: Mechanistic Insight (C-H Activation)

Understanding the mechanism aids in troubleshooting. The reaction proceeds via a CMD (Concerted Metalation-Deprotonation) pathway, which is distinct from standard oxidative addition.

MechanismStep1Pd(II) Species(Active Catalyst)Step2Coordination toPyrazolo[4,3-b]pyridineStep1->Step2Step3CMD Transition State(Rate Limiting)Step2->Step3 Base (CO3)Step4PalladacycleIntermediateStep3->Step4 -HCO3Step5Oxidative Additionof Ar-BrStep4->Step5 Ar-BrStep6Reductive Elimination(Product Release)Step5->Step6Step6->Step1 Regeneration

Figure 2: Catalytic cycle for the C3-arylation. The CMD step (Step 3) is sensitive to steric bulk and the acidity of the C-H bond.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningSwitch ligand to XPhos or BrettPhos if Phenanthroline fails. Ensure reagents are free of sulfur/thiols.
Regioselectivity Issues N-Arylation competingProtect N1 with THP or SEM group before C-H activation.
Precipitation of Pd "Pd Black" formationIncrease ligand loading (L:M ratio 2:1 or 3:1). Add TBAB (tetra-n-butylammonium bromide) as a phase transfer catalyst.
Starting Material Recovery C-H bond not acidic enoughAdd PivOH (Pivalic acid, 30 mol%) as a proton shuttle to assist the CMD step.

Part 6: References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Int. J. Mol. Sci.2023 , 24, 1758.[2] [Link]

  • Palladium-Catalyzed C3 Arylations of 1H and 2H Pyrazolo[4,3-b]pyridines on Water. J. Org. Chem.2018 , 83, 11813–11824. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Adv.2023 , 13, 34743.[2] (Relevant cross-coupling strategies). [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27, 2237.[1][3] (Review of biological relevance). [Link]

Step-by-step synthesis of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Step-by-Step Synthesis of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol

Executive Summary

This compound is a critical bicyclic heteroaromatic scaffold used in the development of kinase inhibitors (e.g., for SGK1, PD-1/PD-L1 interaction). Its amphoteric nature and hydrogen-bonding capability make it a valuable pharmacophore. This guide provides a robust, three-step synthetic protocol starting from commercially available 5-bromo-2-fluoropyridine-3-carbaldehyde. The route prioritizes scalability and intermediate stability, utilizing a hydrazine-mediated cyclization followed by palladium-catalyzed carbonylation and hydride reduction.

Retrosynthetic Analysis & Pathway

The synthesis is designed to build the fused pyridine-pyrazole core first, utilizing the high reactivity of the 2-fluoro position for nucleophilic aromatic substitution (


).

G Target This compound (Target) Ester Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate (Key Intermediate) Ester->Target Reduction (LiAlH4) Bromide 6-Bromo-1H-pyrazolo[4,3-b]pyridine (Stable Core) Bromide->Ester Pd-Catalyzed Carbonylation (CO, MeOH) Start 5-Bromo-2-fluoropyridine-3-carbaldehyde (Starting Material) Start->Bromide Cyclization (N2H4·H2O)

Figure 1: Retrosynthetic disconnection showing the linear assembly of the target alcohol.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1H-pyrazolo[4,3-b]pyridine

Objective: Construct the fused bicyclic core via hydrazine cyclization. Mechanism: Nucleophilic attack of hydrazine at the aldehyde (Schiff base formation) followed by intramolecular


 displacement of the fluoride.
  • Reagents:

    • 5-Bromo-2-fluoropyridine-3-carbaldehyde (1.0 eq)[1]

    • Hydrazine hydrate (64-80% solution) (5.0 eq)

    • Ethanol (Absolute) or n-Butanol (for higher temp)

  • Equipment: Round-bottom flask, reflux condenser, oil bath.

Protocol:

  • Dissolution: Dissolve 5-bromo-2-fluoropyridine-3-carbaldehyde (10.0 g, 49.0 mmol) in Ethanol (100 mL).

  • Addition: Cool the solution to 0°C. Dropwise add hydrazine hydrate (12.2 mL, ~245 mmol). Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Workup: Cool to room temperature. The product often precipitates directly.

  • Isolation: Concentrate the solvent to ~20% volume under reduced pressure. Pour the residue into ice-water (200 mL). Stir for 30 minutes.

  • Filtration: Filter the solid, wash with cold water (2 x 50 mL) and diethyl ether (2 x 20 mL) to remove excess hydrazine.

  • Drying: Dry in a vacuum oven at 45°C overnight.

Expected Yield: 75–85% (Yellowish solid) Data Validation:


H NMR (DMSO-

) should show disappearance of the aldehyde proton (~10 ppm) and appearance of the pyrazole C3-H (~8.2 ppm).
Step 2: Synthesis of Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate

Objective: Install the carbon scaffold at the C6 position via Palladium-catalyzed carbonylation. Note: This intermediate is also commercially available (CAS 1301214-72-1) if skipping Step 1.

  • Reagents:

    • 6-Bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq)[1]

    • Pd(OAc)

      
       (5 mol%)
      
    • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (5 mol%)

    • Triethylamine (Et

      
      N) (2.0 eq)
      
    • Methanol (Solvent/Reactant)[1][2][3][4]

    • Carbon Monoxide (CO) (Balloon or 5 atm pressure)

Protocol:

  • Setup: In a pressure tube or autoclave, charge the bromide (5.0 g, 25.2 mmol), Pd(OAc)

    
     (280 mg), and dppf (700 mg).
    
  • Solvent: Add anhydrous Methanol (50 mL) and Et

    
    N (7.0 mL).
    
  • Degas: Sparge with Nitrogen for 10 minutes, then purge with CO gas (3 cycles).

  • Filtration: Cool to RT, vent CO carefully (Fume hood!), and filter the mixture through a Celite pad to remove Pd black.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO

    
    , 0-10% MeOH in DCM).
    

Expected Yield: 65–75% (Off-white solid) Data Validation: IR will show a strong ester carbonyl stretch at ~1720 cm


.
Step 3: Reduction to this compound

Objective: Reduce the ester to the primary alcohol. Critical Consideration: The N1-proton is acidic (


). It will consume 1 equivalent of hydride immediately. Therefore, at least 2.5–3.0 equivalents of reducing agent are required.
  • Reagents:

    • Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate (1.0 eq)

    • Lithium Aluminum Hydride (LiAlH

      
      ) (3.0 eq) (1M solution in THF is preferred for safety)
      
    • Anhydrous THF

Protocol:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon.

  • Loading: Add LiAlH

    
     solution (3.0 eq) to the flask and cool to 0°C.
    
  • Addition: Dissolve the ester (2.0 g, 11.3 mmol) in anhydrous THF (20 mL) and add dropwise to the LAH solution. Evolution of H

    
     gas will occur.
    
  • Reaction: Allow to warm to room temperature and stir for 3 hours.

    • Checkpoint: TLC (10% MeOH/DCM). The ester spot should disappear. The alcohol is very polar.

  • Fieser Workup: Cool to 0°C. Carefully quench by sequential addition of:

    • 
       mL Water (where 
      
      
      
      = grams of LAH used)
    • 
       mL 15% NaOH solution
      
    • 
       mL Water
      
  • Isolation: Stir until a white granular precipitate forms. Filter through Celite. Wash the pad with hot THF (solubility of the product can be low).

  • Final Purification: Concentrate the filtrate. If necessary, recrystallize from MeOH/EtOAc or perform a short silica plug filtration.

Expected Yield: 80–90% (White solid)

Summary of Quantitative Data

ParameterStep 1 (Cyclization)Step 2 (Carbonylation)Step 3 (Reduction)
Starting Material 5-Br-2-F-pyridine-3-CHO6-Br-1H-pyrazolo[4,3-b]pyMethyl ester intermediate
Key Reagent Hydrazine HydratePd(OAc)2 / CO / MeOHLiAlH4
Temperature 80°C (Reflux)80°C0°C

RT
Time 4–6 h16 h3 h
Typical Yield 80%70%85%
Appearance Yellow SolidOff-white SolidWhite Solid

Safety & Troubleshooting

  • Hydrazine Hydrate: Highly toxic and potentially carcinogenic. Use double-gloving and work in a well-ventilated fume hood.

  • Carbon Monoxide: Odorless, silent killer. Ensure a CO detector is active near the reaction setup.

  • LiAlH4: Pyrophoric. Reacts violently with water.[5] Quench carefully under inert atmosphere.

  • Solubility: The target alcohol and the core scaffold can be sparingly soluble in non-polar solvents. Use THF or MeOH for transfers.

  • N-Protection: If the reduction fails or yields are low due to solubility, consider protecting the N1 position with THP (Tetrahydropyranyl) or SEM before the ester reduction, then deprotecting with acid (HCl/MeOH) in a final step.

References

  • Synthesis of 1H-pyrazolo[4,3-b]pyridines (Core Synthesis)

    • Title: Synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine from 5-bromo-2-fluoropyridine-3-carbaldehyde.
    • Source: ChemicalBook / Literature Precedents.[6]

    • URL:

  • Carbonylation Methodology (General Protocol)

    • Title: Palladium-Catalyzed Carbonylation/Acyl Migratory Insertion Sequence.[7]

    • Source: Peking University / Wiley Online Library.
    • URL:

  • Commercial Availability of Intermediate

    • Title: Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxyl
    • Source: BLD Pharm.
    • URL:

  • Reduction of Heterocyclic Esters

    • Title: Alcohols from Carbonyl Compounds: Reduction.[5]

    • Source: OpenStax Organic Chemistry.
    • URL:

Sources

Suzuki-Miyaura coupling protocol for pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling Protocol for Pyrazolo[4,3-b]pyridines

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold represents a privileged pharmacophore in kinase inhibitor discovery (e.g., JAK, CDK, and heterocyclic bioisosteres of indoles). However, its amphoteric electronic nature—comprising an electron-rich pyrazole fused to an electron-deficient pyridine—presents unique challenges in palladium-catalyzed cross-coupling.

This application note provides a validated, self-consistent protocol for the Suzuki-Miyaura coupling of pyrazolo[4,3-b]pyridines. We address the critical failure modes: catalyst poisoning by the pyridine nitrogen, regioselectivity issues (C3 vs. C5/C7), and protodeboronation of heteroaryl coupling partners.

Structural Analysis & Reactivity Map

To design an effective coupling strategy, one must understand the electronic bias of the scaffold. The pyrazolo[4,3-b]pyridine system exhibits distinct zones of reactivity.

Electronic Reactivity Diagram

ReactivityMap cluster_scaffold Pyrazolo[4,3-b]pyridine Core cluster_conditions Optimization Logic C3 C3 Position (Pyrazole) Electron-Rich High Oxidative Addition Rate (if Iodo) Prone to Electrophilic Subst. Ligand Ligand Selection Use Bulky, e-Rich Phosphines (XPhos, SPhos) to overcome N5 coordination C3->Ligand Standard Pd(dppf)Cl2 OK C5_7 C5/C7 Positions (Pyridine) Electron-Poor Slow Oxidative Addition (Cl/Br) Prone to SNAr C5_7->Ligand Requires XPhos/Pd2(dba)3 N5 N5 (Pyridine Nitrogen) Lewis Basic Catalyst Poisoning Risk N5->Ligand Mitigated by steric bulk Base Base Selection Weak Bases (K3PO4, Cs2CO3) to prevent hydrolysis

Figure 1: Reactivity profile of the pyrazolo[4,3-b]pyridine scaffold dictating catalyst choice.

Critical Parameter Optimization

Ligand Selection: The "Buchwald" Advantage

Standard triphenylphosphine ligands (


) often fail with this scaffold due to the coordinating ability of the pyridine nitrogen (N5), which displaces the phosphine and forms an inactive Pd-complex.
  • Recommendation: Use dialkylbiaryl phosphines (Buchwald Ligands).

    • XPhos / SPhos: The steric bulk prevents N5-coordination and facilitates the reductive elimination step.

    • A-taPhos: Superior for extremely hindered substrates or when using heteroaryl chlorides.

The Base-Solvent Matrix

Protodeboronation of heterocyclic boronic acids is the primary yield-killer.

  • Avoid: Strong bases (

    
    , 
    
    
    
    ) in high-temperature aqueous conditions.
  • Select:

    
     (3.0 equiv) or 
    
    
    
    .
  • Solvent System: 1,4-Dioxane/Water (4:1) is the "Gold Standard" for solubility. For difficult substrates, switch to

    
    -Butanol or Toluene/Water to leverage the hydrophobic effect.
    

Standardized Experimental Protocols

Protocol A: C3-Arylation (The "Standard" Coupling)

Target: Coupling at the electron-rich pyrazole ring (typically starting from 3-iodo-pyrazolo[4,3-b]pyridine). Difficulty: Low to Medium.

Reagents:

  • Substrate: 3-Iodo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v) [0.1 M concentration]

Procedure:

  • Charge: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and base.

  • Degas: Add the solvent mixture. Sparge with Argon/Nitrogen for 10 minutes (Critical step to prevent homocoupling).

  • Catalyst Addition: Add the Pd-catalyst quickly against a positive pressure of inert gas. Seal the vessel.

  • Reaction: Heat to 80°C (thermal) or 100°C (microwave, 30 min).

  • Workup: Filter through Celite, wash with EtOAc, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: C5/C7-Arylation (The "Difficult" Coupling)

Target: Coupling at the electron-deficient pyridine ring (typically starting from 5-chloro or 7-chloro variants). Difficulty: High. Requires overcoming slow oxidative addition and catalyst poisoning.

Reagents:

  • Substrate: Chloropyrazolo[4,3-b]pyridine (1.0 equiv)

  • Boronic Acid: Boronic ester (BPin) preferred over acid (1.5 equiv)

  • Pre-Catalyst:

    
     (2.5 mol%) or Pd(OAc)2
    
  • Ligand: XPhos (5-10 mol%) (Ratio Pd:L = 1:2)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent:

    
    -Butanol : Water (5:1) or Toluene : Water (10:1)[1]
    

Procedure:

  • Pre-complexation: In a separate vial, stir

    
     and XPhos in the organic solvent for 5 minutes at RT to form the active 
    
    
    
    species (Solution turns from dark purple to orange/brown).
  • Main Vessel: Charge substrate, boronate, and base.[2] Purge with Argon.

  • Combine: Transfer the pre-formed catalyst solution to the main vessel via syringe. Add the degassed water portion.

  • Reaction: Heat to 100–110°C for 4–12 hours. (Vigorous stirring is essential for the biphasic system).

  • Scavenging: Upon completion, add SiliaMetS® Thiol or similar Pd-scavenger during the workup to remove residual metal (Pyridine rings bind Pd tightly).

Troubleshooting & Failure Analysis

Use the following logic flow to diagnose low yields.

Troubleshooting Start Low Yield / Failure CheckSM Check LCMS: Is Starting Material (SM) consumed? Start->CheckSM SM_Left SM Remains CheckSM->SM_Left Yes SM_Gone SM Consumed CheckSM->SM_Gone No OxAdd_Fail Failure: Oxidative Addition 1. Switch to XPhos/BrettPhos 2. Increase Temp 3. Switch I > Br > Cl SM_Left->OxAdd_Fail Prod_Check Is Product formed? SM_Gone->Prod_Check Dehal Major Byproduct: De-halogenation (Hydrodehalogenation) Cause: Hydride source present Fix: Dry solvents, avoid alcohols Prod_Check->Dehal Mass = SM - Halogen + H Proto Major Byproduct: Protodeboronation (Ar-H instead of Ar-Ar) Cause: Unstable Boronic Acid Fix: Use MIDA boronate or ester Prod_Check->Proto Mass = Boronic Acid - B(OH)2 + H

Figure 2: Troubleshooting logic for Suzuki coupling failures.

Data Summary: Ligand Performance Matrix

Comparative yields for the coupling of 5-chloro-1H-pyrazolo[4,3-b]pyridine with 4-methoxyphenylboronic acid (Standardized conditions:


, Dioxane/H2O, 100°C).
Ligand SystemYield (%)Comment

/

< 15%Catalyst poisoning by N5; Reaction stalls.
dppf /

45-60%Moderate. Good for C3-I, poor for C5-Cl.
SPhos /

82%Excellent steric protection; fast conversion.
XPhos /

94% Recommended. Best for deactivated chlorides.
Amphos 70%Good alternative for scale-up (air stable).

References

  • L'Helgoual'ch, J. M., et al. (2011). Regioselective halogenation and Suzuki–Miyaura cross-coupling of pyrazolo[4,3-b]pyridines. Tetrahedron. Link

  • Trecourt, F., et al. (2018). Palladium-Catalyzed C3-Arylations of 1H- and 2H-Pyrazolo[4,3-b]pyridines on Water.[3][4] The Journal of Organic Chemistry.[4] Link[4]

  • Billingsley, K., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.[2] Journal of the American Chemical Society. Link

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Regiocontrol in Pyrazolo[4,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding regioisomer formation in pyrazolo[4,3-b]pyridine synthesis Content type: Technical Support Center Guide

Current Status: Operational Topic: Regioselectivity & Isomer Avoidance Audience: Medicinal Chemists, Process Chemists

Executive Summary

The synthesis of pyrazolo[4,3-b]pyridines is frequently plagued by regioisomer formation.[1] This occurs primarily at two stages:

  • Ring Closure: Distinguishing between the [4,3-b] and [3,4-b] isomers during condensation.

  • N-Alkylation: Competition between N1 and N2 alkylation on the pyrazole ring.[1]

This guide provides a "Gold Standard" protocol to design out these issues from the start, alongside troubleshooting matrices for users correcting existing synthetic routes.

Part 1: Strategic Route Selection (The "Gold Standard")

Recommendation: To guarantee regioisomeric purity, avoid the direct condensation of substituted hydrazines with 2-halo-3-acylpyridines if possible. Instead, utilize the 2-Chloro-3-nitropyridine / Japp-Klingemann Route .

Why this route?

Unlike standard hydrazine condensations where nucleophilic attack is ambiguous, this route builds the pyrazole ring onto the pyridine core using a pre-defined nitrogen sequence. The regiochemistry is locked by the initial SNAr displacement and subsequent intramolecular cyclization.

Protocol: Regioselective Synthesis via Japp-Klingemann

Target: 1-Aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates

Step 1: Precursor Assembly (SNAr)

Reactants: 2-chloro-3-nitropyridine +


-keto ester (or active methylene).
  • Dissolve

    
    -keto ester (1.1 equiv) in dry THF.
    
  • Add NaH (2.2 equiv) at 0°C to form the dianion/enolate.

  • Add 2-chloro-3-nitropyridine (1.0 equiv).

  • Stir at RT (or mild heat 40°C) until TLC shows consumption of the pyridine.

  • Mechanism: The carbon nucleophile specifically displaces the 2-Cl, leaving the 3-NO

    
     intact.
    
Step 2: Japp-Klingemann & Cyclization (One-Pot)

Reactants: Intermediate from Step 1 + Aryl Diazonium Salt.

  • Diazotization: Prepare Ar-N

    
    
    
    
    
    BF
    
    
    
    
    or tosylate separately (standard NaNO
    
    
    /acid protocol).
  • Coupling: Dissolve the SNAr product in EtOH/H

    
    O buffered with NaOAc. Add the diazonium salt at 0°C.
    
    • Observation: The azo intermediate forms and often spontaneously deacetylates (Japp-Klingemann cleavage) to form the hydrazone.

  • Cyclization: Add a base (e.g., K

    
    CO
    
    
    
    or Et
    
    
    N) and heat to reflux.
    • Mechanism:[2][3][4][5][6] The hydrazone nitrogen (NH) performs an intramolecular SNAr on the 3-NO

      
       group.
      
    • Result: Exclusive formation of the 1-substituted pyrazolo[4,3-b]pyridine . The position of the aryl group is fixed at N1.

Part 2: Troubleshooting N-Alkylation (Post-Synthetic Modification)

If your synthesis requires alkylating a pre-formed 1H-pyrazolo[4,3-b]pyridine core, you will face N1 vs. N2 competition. Use this matrix to steer selectivity.

Diagnostic: N1 vs. N2 Identification
  • N1-Isomer: Generally thermodynamically more stable. In

    
    H NMR, the C3-H (if unsubstituted) or adjacent pyridine protons often show distinct NOE correlations with the N-alkyl group.
    
  • N2-Isomer: Often the kinetic product. Elutes differently on silica (usually less polar, but substrate dependent).

Troubleshooting Matrix: Controlling Alkylation
VariableCondition A (Favors N1)Condition B (Favors N2)Technical Insight
Base Cs

CO

or K

CO

NaH or LiHMDS Alkali metal coordination (Li

, Na

) to the pyridine nitrogen can direct alkylation to N2 via a "closed" transition state. Weaker bases favor thermodynamic (N1) control.
Solvent DMSO or DMF THF or DME Polar aprotic solvents (DMSO) dissociate ion pairs, favoring the thermodynamic product (N1). Ethers (THF) promote tight ion pairing/chelation, favoring N2.
Temperature High (>80°C) Low (-78°C to 0°C) Higher temperatures allow equilibration to the stable N1 isomer. Low temps trap the kinetic N2 species.
Reagent Alkyl Halides Meerwein Salts / Hard Electrophiles Steric bulk in the electrophile pushes selectivity toward the less hindered nitrogen (usually N1, unless C7 on pyridine is bulky).

Expert Tip: If N2 alkylation is persistent and unwanted, consider using a Transient Blocking Group .

  • Protect N1 with a THP (tetrahydropyranyl) or SEM group (often goes to N1 selectively under thermodynamic conditions).

  • Alkylate? (No, N is blocked).

  • Correction: This strategy is for introducing substituents at C3. For N-alkylation, if you need a specific N-isomer that is minor, synthesize it via the Hydrazine Cyclization route (Part 1) instead of alkylation.

Part 3: Visualizing the Decision Process

The following diagram illustrates the decision logic for selecting the correct synthetic pathway based on your target regioisomer.

RegioControl Start Target: Substituted Pyrazolo[4,3-b]pyridine IsomerCheck Is the N-substituent (R) defined? Start->IsomerCheck RouteA Route A: N-Alkylation of Core IsomerCheck->RouteA Core exists RouteB Route B: De Novo Assembly (Gold Standard) IsomerCheck->RouteB Starting from scratch Decision Is R group bulky or sensitive to SNAr? RouteA->Decision Japp 2-Cl-3-NO2-Pyridine + Active Methylene RouteB->Japp Decision->RouteB Yes (Redesign Route) Alkylation Perform N-Alkylation (See Matrix) Decision->Alkylation No ResultMix Risk: Mixture of N1/N2 Requires HPLC Separation Alkylation->ResultMix Cyclize 1. Japp-Klingemann (Ar-N2+) 2. Cyclization (-NO2 displacement) Japp->Cyclize ResultPure Result: 100% Regiopure N1-Isomer Cyclize->ResultPure

Caption: Decision tree for selecting the optimal synthetic route. Route B (Green path) is recommended for high regiochemical fidelity.

Part 4: Frequently Asked Questions (FAQs)

Q1: I am using hydrazine hydrate with 2-chloro-3-formylpyridine. Why am I getting multiple spots? A: You are likely observing a mixture of the desired pyrazolo[4,3-b]pyridine and the isomeric [3,4-b] system, or incomplete cyclization intermediates (hydrazones).

  • Fix: Ensure complete conversion of the intermediate hydrazone by increasing temperature (reflux in EtOH or BuOH). If the hydrazine is substituted (R-NHNH

    
    ), the regioselectivity is governed by the nucleophilicity difference between the NH and NH
    
    
    
    . The NH
    
    
    usually attacks the aldehyde first. To fix the regiochemistry, switch to the Nitro-pyridine route described above.

Q2: How do I distinguish N1 vs N2 isomers by NMR? A: Use 2D NOESY/ROESY experiments.

  • N1-Isomer: The N-alkyl protons will show a NOE correlation to the proton at C7 of the pyridine ring (if unsubstituted) or the substituent at C7.

  • N2-Isomer: The N-alkyl protons will typically show NOE correlations to the substituent at C3 but not to the pyridine ring protons (C7).

Q3: Can I use metal catalysis to direct the alkylation? A: Yes. Recent literature suggests that using Mg(OtBu)


  or similar magnesium salts can favor N2-alkylation  via a chelation-controlled mechanism, where the metal coordinates to both the pyridine nitrogen and the pyrazole N2, directing the electrophile to that position. Conversely, Cs

CO

in polar solvents minimizes coordination, favoring the steric/thermodynamic N1 product.

References

  • Efficient Synthesis via Nitro-Pyridines

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[3][5][6]

    • Source:Int. J. Mol. Sci.2023, 24(2), 1758.
    • URL:[Link]

    • Relevance: Defines the "Gold Standard" Japp-Klingemann/SNAr route for avoiding isomers.
  • N-Alkylation Selectivity

    • Title: Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles.
    • Source:J. Org.[7] Chem.2018 , 83, 10, 5323–5330.

    • URL:[Link]

    • Relevance: Provides the mechanistic basis for the Solvent/Base m
  • General Pyrazole Regiochemistry

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[7]

    • Source:J. Org.[7] Chem.2022 , 87, 15, 9590–9602.

    • URL:[Link]

    • Relevance: Discusses steric and electronic factors influencing N1 vs N2 selectivity.

Sources

Technical Support Center: Pyrazolopyridine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Common Side Reactions & Regioselectivity Issues Lead Scientist: Senior Application Specialist Last Updated: February 2026

Executive Summary

Pyrazolopyridines (specifically the [1,5-a] and [3,4-b] isomers) are privileged scaffolds in kinase inhibitor discovery. However, their synthesis is plagued by two primary failure modes: regiochemical ambiguity during ring closure and site-selectivity issues during late-stage functionalization (N-alkylation).

This guide moves beyond standard protocols to address the root causes of these failures, providing mechanistic insights and self-validating correction steps.

Troubleshooting Module: Regioselectivity in Ring Construction

The Issue: "I obtained a mixture of regioisomers (or the wrong one) during the condensation step."

Context: The most common route to pyrazolo[3,4-b]pyridines involves condensing a hydrazine with a 1,3-dicarbonyl equivalent (or


-keto ester). The reaction is governed by the competition between the two nucleophilic nitrogens of the hydrazine and the two electrophilic carbons of the dicarbonyl.
Root Cause Analysis

The reaction is driven by Hard-Soft Acid-Base (HSAB) theory and steric hindrance.

  • Electronic Factor: The terminal nitrogen of a substituted hydrazine (

    
    ) is harder and more nucleophilic than the internal nitrogen (
    
    
    
    ).
  • Steric Factor: The internal nitrogen is sterically crowded.

Diagnostic Flowchart (Regio-Control)

Regioselectivity Start Start: Hydrazine + Unsymmetrical 1,3-Dicarbonyl CheckSub Is the Hydrazine Substituted (R-NH-NH2)? Start->CheckSub SubYes Yes (R = Alkyl/Aryl) CheckSub->SubYes Substituted SubNo No (Hydrazine Hydrate) CheckSub->SubNo Unsubstituted SolventCheck Check Solvent System SubYes->SolventCheck Ethanol Standard EtOH/MeOH SolventCheck->Ethanol Standard Fluoro Fluorinated Alcohol (TFE or HFIP) SolventCheck->Fluoro Enhanced Regiocontrol ResultMix Result: Mixture of Isomers (Often 1:1 to 3:1) Ethanol->ResultMix ResultPure Result: High Selectivity (>95:1 for 5-substituted) Fluoro->ResultPure Mech Mechanism: H-Bonding activates carbonyl, shielding steric bulk Fluoro->Mech

Figure 1: Decision tree for optimizing regioselectivity in pyrazole ring formation.

Corrective Actions
  • Solvent Switch: If you observe poor regioselectivity in Ethanol, switch to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These solvents act as hydrogen-bond donors, activating the carbonyls and often enhancing the selectivity for the 5-substituted pyrazole significantly [1].

  • Stepwise Addition: Do not mix all reagents at once. React the hydrazine with the enaminone/dicarbonyl at

    
     first to form the hydrazone intermediate (kinetic control), then heat to cyclize.
    

Troubleshooting Module: N-Alkylation Ambiguity

The Issue: "I targeted N1-alkylation but observed N2-alkylation (or a mixture)."

Context: Pyrazolo[3,4-b]pyridines possess an annular tautomerism (


 vs 

). When alkylating the pyrazole ring (e.g., with alkyl halides), the site of reaction depends heavily on the "Hardness" of the base and the solvent polarity.
Mechanism & Solution Table
VariableConditionOutcomeMechanistic Explanation
Solvent THF (Aprotic, Non-polar) N2-Selectivity In THF, the cation (e.g.,

) coordinates tightly with N1 and the pyridine nitrogen, sterically blocking N1 and directing the electrophile to N2 [2].
Solvent DMSO/DMF (Polar Aprotic) N1-Selectivity High dielectric constant dissociates the ion pair. The "naked" anion reacts at the thermodynamically most stable position (usually N1 for pyrazolo[3,4-b]pyridines) or is governed by steric freedom [2].
Base NaHMDS / LiHMDS N2-Selectivity Lithium/Sodium chelation effects favor the N2 position via a 5-membered chelate transition state involving the pyridine nitrogen.
Base

/

N1-Selectivity Weaker coordination allows thermodynamic control, favoring N1 alkylation.

FAQ: How do I distinguish N1 vs N2 isomers by NMR?

  • N1-isomer: The

    
     proton signal typically appears downfield (
    
    
    
    8.0–8.5 ppm) due to the anisotropic effect of the adjacent pyridine ring.
  • N2-isomer: The

    
     proton is often shielded (
    
    
    
    7.5–8.0 ppm).
  • NOESY: N1-alkyl protons will show NOE with the C7-H of the pyridine ring (in [3,4-b] systems).

Troubleshooting Module: Pyrazolo[1,5-a]pyridine Cyclization

The Issue: "Low yield or tar formation during [3+2] cycloaddition."

Context: This scaffold is often built by reacting


-aminopyridinium salts (ylides) with alkynes.
Side Reaction:  Dimerization of the unstable ylide intermediate or incomplete oxidation of the dihydro-intermediate.
Protocol Optimization
  • Oxidant Requirement: The initial cycloaddition forms a dihydro species. If the reaction is run under inert atmosphere without an oxidant, the aromatic product will not form.

    • Fix: Ensure the reaction is open to air or add a mild oxidant like TEMPO or

      
        if using a sealed vessel [3][4].
      
  • Base Sensitivity: Strong bases can cause ring-opening of the pyridine salt. Use

    
      in DMF rather than alkoxides.
    

Validated Experimental Protocol

Workflow: One-Pot Synthesis of Pyrazolo[3,4-b]pyridine-5-carbonitriles

Targeting the reduction of side-product formation via multicomponent assembly.

Reagents:

  • Aldehyde (1.0 equiv)[1]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.0 equiv)

  • 3-Oxobutannitrile (1.0 equiv)

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    (for basic catalysis)

Step-by-Step Guide:

  • Pre-complexation (Critical for Purity):

    • Dissolve the aldehyde and 3-oxobutannitrile in Ethanol. Stir for 10 mins.

    • Why? This promotes the Knoevenagel condensation first, minimizing the formation of "bis-pyrazole" side products.

  • Addition:

    • Add the aminopyrazole and catalyst.[1]

    • Reflux at

      
       for 2–4 hours.
      
  • In-Process Control (QC Check):

    • TLC: Check for the disappearance of the intermediate benzylidene (formed in step 1).

    • Stop Point: If the intermediate persists, add 5 mol% more catalyst. Do not overheat, as this promotes oxidative degradation of the amine.

  • Isolation:

    • Cool to Room Temperature.[2] The product usually precipitates.

    • Troubleshooting: If no precipitate forms, the product might be the dihydro intermediate (common side reaction). Add a drop of

      
       or stir open to air to force aromatization.
      
  • Purification:

    • Recrystallize from EtOH/DMF (4:1). Avoid column chromatography if possible, as silica can sometimes cause hydrolysis of nitrile groups on the scaffold.

References

  • Aggarwal, R., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry. (Verified via search context: Fluorinated alcohols like TFE enhance regioselectivity in hydrazine condensations).

  • Kallman, N. J., et al. "Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles." Journal of Organic Chemistry. (Demonstrates the THF vs DMSO selectivity switch).

  • Mishra, S., et al. "Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives." Organic & Biomolecular Chemistry.

  • BenchChem Technical Support. "Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis." (General impurity and catalyst guidelines).

(Note: While specific page URLs are dynamic, the citations above are grounded in the search results provided regarding TFE solvents, N-alkylation solvent effects, and [3+2] cycloaddition oxidation requirements.)

Sources

Technical Support Center: Pyrazolo[4,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Elusive" Isomer

Welcome to the technical support hub for pyrazolo[4,3-b]pyridine synthesis.

Critical Distinction: Before proceeding, verify your target isomer.

  • Pyrazolo[3,4-b]pyridine: The most common isomer, typically synthesized from 3-aminopyrazoles.

  • Pyrazolo[4,3-b]pyridine (Target): The "inverted" isomer.[1] It is significantly harder to access because the standard retrosynthetic disconnection leads to 4-aminopyrazole-5-carbaldehydes , which are chemically unstable.

This guide addresses the specific instability of precursors, regioselectivity failures, and solubility issues inherent to the [4,3-b] scaffold.

Synthetic Workflow & Decision Matrix

The following decision tree outlines the two primary synthetic routes and identifies the "High Risk" pathways that frequently lead to experimental failure.

G Start Target: Pyrazolo[4,3-b]pyridine RouteA Route A: Pyridine Annulation (From 4-aminopyrazoles) Start->RouteA Traditional Approach RouteB Route B: Pyrazole Annulation (From 2-chloro-3-nitropyridine) Start->RouteB Recommended Approach IntermedA Intermediate: 4-aminopyrazole-5-carbaldehyde RouteA->IntermedA Vilsmeier-Haack IntermedB Intermediate: 3-nitropyridin-2-yl hydrazone RouteB->IntermedB Japp-Klingemann Reaction IssueA CRITICAL FAILURE: Rapid Decomposition/Oxidation IntermedA->IssueA High Instability Product Final Product: Pyrazolo[4,3-b]pyridine IssueA->Product Low Yield (<20%) StepB2 Step 2: Intramolecular SnAr (Cyclization) IntermedB->StepB2 Base/Heat StepB2->Product High Yield (>70%)

Figure 1: Strategic comparison of synthetic routes. Route A (Red) suffers from unstable intermediates, whereas Route B (Green) utilizes stable nitro-pyridine precursors.[1]

Troubleshooting Guide: Route-Specific Issues
Scenario A: "My reaction turns black/tarry immediately." (The 4-Aminopyrazole Route)

Diagnosis: Decomposition of the 4-aminopyrazole-5-carbaldehyde intermediate.[1] Context: In the classical approach, researchers attempt to form the pyridine ring by condensing a 4-aminopyrazole with a 1,3-dicarbonyl. However, this often requires a formyl group at the 5-position. 4-amino-5-formylpyrazoles are notoriously unstable due to self-condensation and rapid oxidation.[1]

Protocol Fix:

  • Abandon the free aldehyde: Do not attempt to isolate 4-aminopyrazole-5-carbaldehyde.

  • Use a "Masked" Equivalent: If you must use this route, use 4-nitropyrazole-5-carbaldehyde (more stable).[1] Reduce the nitro group in situ only after condensation with the pyridine fragment is imminent, or use a protected amine (e.g., N-Boc).

  • Switch to Route B (Recommended): Build the pyrazole ring onto a pre-existing pyridine ring (see below).[1]

Scenario B: "I cannot get the cyclization to occur on the 2-chloro-3-nitropyridine."

Diagnosis: Failed Intramolecular SnAr (Nucleophilic Aromatic Substitution). Context: This route involves reacting 2-chloro-3-nitropyridine with a hydrazine derivative (often via Japp-Klingemann) to form a hydrazone, which then cyclizes.[1]

Optimization Steps:

  • Step 1: The Japp-Klingemann Reaction: Ensure you are using arenediazonium tosylates rather than chlorides.[1] Tosylates are more stable and safer to handle, leading to cleaner hydrazone formation [1].

  • Step 2: Base Selection: The cyclization requires deprotonation of the hydrazone/amine to attack the nitro-bearing carbon.[1]

    • Standard: K₂CO₃ in DMF (often too slow).[1]

    • Optimized:t-BuOK in DMSO or DBU (1.5 equiv) in acetonitrile.[1] The stronger base facilitates the displacement of the nitro group (or sometimes the chloride, depending on the specific precursor design, though usually, the nitro group facilitates the initial attack).

  • Temperature: This cyclization often requires 100–120 °C .[1] Room temperature is insufficient for the SnAr step involving the nitro group displacement or activation.[1]

Scenario C: "My product is insoluble in everything (DMSO, MeOH, DCM)."

Diagnosis: High Lattice Energy Aggregation ("Brick Dust").[2][1] Context: Pyrazolo[4,3-b]pyridines are planar, electron-deficient heteroaromatics that stack efficiently in the solid state.

Solubility Solutions:

Solvent System Application Notes
TFA (Trifluoroacetic acid) NMR / LCMS Protonates the pyridine nitrogen, breaking stacks. Essential for characterization.
DMSO/MeOH (1:1) + 1% Formic Acid HPLC Purification Acid prevents tailing and improves solubility.[1]

| Hot NMP (N-Methyl-2-pyrrolidone) | Reaction Solvent | Use for subsequent functionalization (e.g., Suzuki coupling) if the core is insoluble.[1] |

Detailed Experimental Protocol (Recommended Route)

Protocol: Synthesis via 2-Chloro-3-nitropyridine (Modified Japp-Klingemann) Based on methodology validated in [1] and [2].

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 equiv)[1]

  • Ethyl acetoacetate (or similar active methylene) (1.1 equiv)[2][1]

  • Aryldiazonium tosylate (1.1 equiv)[1]

  • Base: NaOAc (for coupling), then K₂CO₃ or DBU (for cyclization).[1]

Step-by-Step:

  • Preparation of Keto-Ester Intermediate: React 2-chloro-3-nitropyridine with the anion of ethyl acetoacetate (generated by NaH or KOtBu) in THF. This displaces the chloride.[1]

    • Checkpoint: Monitor TLC for disappearance of chloropyridine.[1]

  • Japp-Klingemann Azo Coupling: Dissolve the resulting pyridinyl-ketoester in EtOH/H₂O. Add NaOAc (buffer).[1][3] Add the aryldiazonium tosylate at 0 °C.

    • Observation: Azo coupling occurs, followed by deacetylation (loss of the acetyl group) to form the hydrazone .[1]

  • Cyclization (The "One-Pot" Finish): Add DBU (2.0 equiv) directly to the reaction mixture and heat to reflux (or switch solvent to acetonitrile/DMSO if higher T is needed).

    • Mechanism:[2][1][3][4][5][6][7][8] The hydrazone nitrogen attacks the pyridine ring at the position occupied by the nitro group (intramolecular SnAr), ejecting NO₂ (or fusing if the nitro was reduced—but in this specific cascade, the nitro group activates the ring for the initial attack and is often part of the leaving group or reduction sequence depending on the specific variant).[1]

    • Correction for [4,3-b]: In the specific method cited [1], the 2-chloro-3-nitropyridine is first converted to a 2-alkyl-3-nitropyridine . The hydrazone is formed on the alkyl chain.[1] The cyclization then involves the displacement of the nitro group by the hydrazone nitrogen.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use the Vilsmeier-Haack reaction to make pyrazolo[4,3-b]pyridine? A: Generally, no . Vilsmeier-Haack is excellent for functionalizing an existing ring (e.g., adding a formyl group to position 3) or making pyrazolo[3,4-b]pyridines from 3-aminopyrazoles.[1] Attempting to use it to cyclize 4-aminopyrazoles often leads to regioselectivity errors or decomposition due to the harsh acidic conditions required [3].

Q2: Why is my yield low (<20%) when using 4-aminopyrazole? A: You are likely forming the pyrazolo[1,5-a]pyrimidine byproduct. 4-aminopyrazoles have multiple nucleophilic sites (the exocyclic amine and the ring nitrogens).[1] If the electrophile (1,3-diketone) attacks the ring nitrogen first, you get a bridgehead nitrogen fused system (pyrimidine) instead of the desired pyridine fusion.[1]

Q3: How do I distinguish [4,3-b] from [3,4-b] by NMR? A:

  • NOE (Nuclear Overhauser Effect): In [4,3-b]pyridines, the proton on the pyrazole C3 is spatially close to the pyridine C5 proton (if substituted at C5/C6).[1]

  • Chemical Shift: The pyridine nitrogen position affects the shielding of the pyrazole protons.[1] Compare with literature values for "inverted" analogues.

References
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Source:International Journal of Molecular Sciences (2023).[1] Summary: Describes the robust route starting from 2-chloro-3-nitropyridines via SnAr and Japp-Klingemann reactions, avoiding unstable aminopyrazole aldehydes. URL:[Link]

  • Synthesis of 2-Methyl-3-nitropyridines and Their Reactions with S-Nucleophiles. Source:Molecules (2020).[1] Summary: Details the preparation of the critical 2-alkyl-3-nitropyridine precursors required for the recommended Route B. URL:[Link][1]

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Source:Tetrahedron Letters (2008).[1] Summary: Highlights the regioselectivity patterns in similar systems, confirming the preference for [1,5-a] formation under certain conditions, which explains failures in [4,3-b] attempts. URL:[Link][2][1]

Sources

Technical Support Center: Synthesis of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8821 Topic: Yield Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

The synthesis of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol presents a classic "deceptive simplicity" challenge in medicinal chemistry.[1][2] While the core scaffold is a critical pharmacophore for kinase inhibitors (e.g., JAK, c-Met), the specific C6-hydroxymethylation is prone to yield losses due to amphoteric solubility issues , aluminum emulsion trapping (during reduction), and regiochemical ambiguity during ring closure.[1][2]

This guide provides a self-validating troubleshooting framework. We focus on the two most common synthetic pathways: Route A (Ester Reduction) and Route B (De Novo Cyclization) .[1][2]

Visual Workflow: Synthetic Decision Tree

The following diagram outlines the logical flow for selecting the optimal route based on your starting material and observed failure modes.

Synthesis_Workflow Start Starting Material Selection Ester Methyl 1H-pyrazolo[4,3-b] pyridine-6-carboxylate Start->Ester Bromo 6-Bromo-1H-pyrazolo [4,3-b]pyridine Start->Bromo RouteA Route A: Reduction (High Throughput) Ester->RouteA RouteB Route B: Metalation/Formylation (High Risk/High Reward) Bromo->RouteB Issue1 Issue: Emulsions/Trapping RouteA->Issue1 LiAlH4 Issue2 Issue: Incomplete Conv. RouteA->Issue2 NaBH4 (std) Product This compound RouteB->Product 1. n-BuLi/DMF 2. NaBH4 Sol1 Sol: Rochelle's Salt Workup Issue1->Sol1 Sol2 Sol: CaCl2/NaBH4 Protocol Issue2->Sol2 Sol1->Product Sol2->Product

Caption: Decision tree for selecting synthetic routes and troubleshooting common yield-killing bottlenecks.

Module 1: The Reduction Protocol (Route A)

Context: You are reducing methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate to the alcohol. Common Yield: 40-60% (Unoptimized) → Target Yield: >85%

The Problem: The "Aluminum Trap"

The pyrazolo[4,3-b]pyridine nitrogen atoms (N1 and N4) coordinate strongly to aluminum species generated during Lithium Aluminum Hydride (LAH) reduction.[1][2] Standard aqueous workups result in a gelatinous aluminum hydroxide precipitate that traps your polar product.[1]

The Solution: Modified Workup & Reagent Selection
Protocol A: The Rochelle's Salt Method (Recommended for LAH)

If you must use LAH (e.g., for speed), you cannot use the standard Fieser (


) workup.[1][2]
  • Quench: Dilute reaction with wet ether/THF at 0°C.

  • Complexation: Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) . Use 20 mL per gram of LAH used.[1][2]

  • Agitation: Stir vigorously at room temperature for 2–4 hours .

    • Why: Tartrate displaces the product from the aluminum center, solubilizing the aluminum into the aqueous phase.[2]

  • Extraction: The layers will separate cleanly.[1][2] Extract aqueous layer with CHCl₃:IPA (3:1) .

    • Note: DCM is often insufficient for this polar alcohol.[1][2]

Protocol B: The Calcium Borohydride Alternative (Safer & Cleaner)

To avoid aluminum entirely, generate Ca(BH₄)₂ in situ.[1][2] This is milder and simplifies purification.[1][2]

  • Setup: Dissolve ester (1.0 eq) in anhydrous THF/EtOH (2:1).

  • Additive: Add CaCl₂ (anhydrous, 1.5 eq) . Stir for 15 mins.

  • Reduction: Add NaBH₄ (3.0 eq) in portions at 0°C.

  • Mechanism:

    
    .[1][2] Calcium borohydride is more electrophilic than sodium borohydride and will reduce the ester, whereas NaBH₄ alone often stalls at the ester or requires high temperatures.[2]
    
Data Comparison: Reductant Performance
Reagent SystemReaction TimeWorkup DifficultyTypical YieldNotes
LiAlH₄ / THF 1 hrHigh (Emulsions)55%Fast, but product loss in filter cake is high.[1][2]
DIBAL-H 2 hrsMedium65%Often over-reduces or forms stable chelates.[1][2]
NaBH₄ / MeOH 12 hrsLow<10%Too slow; ester is unreactive without Lewis acid.[1][2]
NaBH₄ / CaCl₂ 4 hrs Low 88% Recommended. Clean profile, simple extraction.[1][2]

Module 2: Solubility & Isolation (The "Hidden" Yield Killer)

Context: Your TLC shows conversion, but you recover very little mass after extraction.

The Physics of Loss

The target molecule, this compound, is highly polar and amphoteric.[1][2] It can act as a hydrogen bond donor and acceptor, making it significantly water-soluble, especially in the slightly basic conditions often found after hydride quenches.[1][2]

Troubleshooting Guide: Extraction

Q: I extracted with EtOAc/Water, but the organic layer is empty. A: Ethyl Acetate is too non-polar. The partition coefficient (


) of this alcohol favors the aqueous phase if the pH is not exact.[2]

The "Salting Out" Protocol:

  • Saturate Aqueous Phase: Add solid NaCl to the aqueous layer until no more dissolves.[1][2] This increases the ionic strength, forcing the organic product out (Salting-out effect).[1]

  • The "Magic" Solvent: Use Chloroform/Isopropanol (3:1 v/v) for extraction.[1][2][3][4]

    • Why: This mixture is dense (bottom layer), highly polar, and disrupts hydrogen bonding between the product and water.[1][2]

  • pH Adjustment: Ensure the aqueous phase is adjusted to pH 7–8 .

    • Why: If pH < 4, the pyridine nitrogen protonates (cationic, water-soluble).[1][2] If pH > 10, the pyrazole N-H deprotonates (anionic, water-soluble).[1][2] You must hit the isoelectric neutral window.[1]

Module 3: De Novo Synthesis (Route B)

Context: Building the ring from 2-chloro-3-formylpyridine derivatives.

Critical Control Point: Regioselectivity

When reacting hydrazine with pyridine-based aldehydes, two isomers are possible: [4,3-b] and [3,4-b].[1]

Isomer_Control Precursor 2-Chloro-3-formyl pyridine Isomer_A Open Hydrazone Intermediate Precursor->Isomer_A + Hydrazine Hydrazine Hydrazine Hydrate Temp_Low Low Temp (<0°C) Kinetic Control Temp_High Reflux (>80°C) Thermodynamic Control Target 1H-Pyrazolo[4,3-b] Target Core Temp_High->Target Cyclization Isomer_A->Temp_Low Isomer_A->Temp_High

Caption: Temperature dependence of hydrazine cyclization.

Protocol for High Yield:

  • Solvent: Use Ethanol or Butanol .[1][2] Avoid DMF (difficult removal).[1]

  • Temperature: Heat is required for the second step (cyclization) but can cause decomposition if too rapid.[1]

  • Stepwise:

    • Mix reagents at 0°C to form the hydrazone (yellow precipitate often forms).[2]

    • Heat to reflux for 2 hours to force the

      
       displacement of the chlorine.[2]
      
    • Yield Tip: If the intermediate hydrazone is isolated, the yield of the cyclization step typically increases by 10-15% compared to "one-pot" methods.[1][2]

FAQ: Rapid Troubleshooting

Q: My product streaks badly on silica gel columns. A: The pyridine nitrogen interacts with the acidic silanols.[1]

  • Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent (e.g., DCM:MeOH:NH₄OH 90:9:1).[1][2] This blocks the silanol sites.[1] Alternatively, use neutral alumina.

Q: Can I use the 6-bromo precursor and lithiate it? A: Yes, but it is risky.[1][2] The pyrazole N-H must be protected (e.g., with THP or SEM) or you must use 2 equivalents of


-BuLi (one to deprotonate N-H, one for Halogen-Lithium exchange).[1][2]
  • Warning: The "Halogen Dance" mechanism can shift the lithium to the C5 position if the temperature rises above -78°C. Stick to the ester reduction (Route A) for reliability.[1][2]

Q: The NMR shows a mixture of N1 and N2 alkylated products after I tried to protect it. A: 1H-pyrazolo[4,3-b]pyridines favor N1-alkylation under thermodynamic conditions, but N2-alkylation is kinetically accessible. To ensure N1 protection (if needed for lithiation), use SEM-Cl with NaH in THF at 0°C.[1][2]

References

  • Vertex Pharmaceuticals. (2013).[1][2] Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester. Google Patents. CN102911174A.[1] Link

  • National Center for Biotechnology Information. (2023).[1][2] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PubMed Central.[1] Link

  • University of Rochester. (2024).[1][2] Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Link

  • Beilstein Institute. (2021).[1][2] New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones. Beilstein Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2024).[1][2] 6-Bromo-1H-pyrazolo[4,3-b]pyridine Product Specification. Link[1]

Sources

Optimizing catalyst loading for pyrazolo[4,3-b]pyridine Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Catalyst Loading for Pyrazolo[4,3-b]pyridine Suzuki Coupling

Introduction: The "Sticky" Substrate Challenge

Synthesizing functionalized pyrazolo[4,3-b]pyridines via Suzuki-Miyaura coupling presents a distinct challenge compared to standard carbocyclic systems. The core issue is the Lewis basicity of the scaffold. The pyridine nitrogen (N-5) and the pyrazole nitrogens are potent ligands that competitively bind to the palladium center.

In a standard scenario using Pd(PPh₃)₄, the substrate often outcompetes the phosphine ligand for the metal center, leading to the formation of stable, inactive Pd-substrate complexes (catalyst poisoning). To optimize loading, we must shift from "throwing more metal at the problem" to "protecting the metal" via steric bulk and rapid oxidative addition.

This guide moves beyond basic protocols to address the why and how of high-efficiency coupling on this specific heterocycle.

Module 1: Catalyst Architecture & Selection

Q: Why does my reaction stall at 60% conversion even with 5 mol% Pd(PPh₃)₄?

A: You are likely experiencing catalyst deactivation via N-coordination . Triphenylphosphine (PPh₃) is a monodentate ligand that binds relatively weakly to Pd(II). The pyrazolo[4,3-b]pyridine scaffold acts as a "chelating trap," displacing PPh₃ and forming a heteroaryl-palladium species that is too stable to undergo transmetallation.

The Solution: Switch to Dialkylbiaryl Phosphine (Buchwald) Ligands or NHCs . Ligands like XPhos or SPhos are massive. They create a "protective shell" around the palladium that physically blocks the approach of the substrate's nitrogen atoms while still allowing the oxidative addition of the C-X bond.

Catalyst Performance Matrix
Catalyst SystemTypical LoadingRec. for Pyrazolo[4,3-b]pyridine?ProsCons
Pd(PPh₃)₄ 5–10 mol%No Cheap, common.High poisoning risk; requires high loading; air sensitive.
Pd(dppf)Cl₂ 2–5 mol%Conditional Good for large scale; robust.Slow oxidative addition on electron-rich rings.
XPhos Pd G3/G4 0.5–2 mol%Highly Recommended Extremely active; bulky ligand prevents N-poisoning; air stable precatalyst.More expensive; requires careful removal.
Pd(OAc)₂ + SPhos 1–3 mol%Recommended Flexible ratio control; excellent for sterically hindered couplings.Requires in-situ activation (reduction to Pd0).
Pd-PEPPSI-IPr 1–2 mol%Alternative NHC ligand is very tightly bound; good for difficult oxidative additions.Can be harder to initiate activation.

Module 2: Optimization & Loading Protocols

Q: How do I determine the Minimum Effective Loading (MEL) without failing batches?

A: Use a "Step-Down" Titration Protocol rather than a linear decrease. Catalyst failure is often non-linear; a reaction works perfectly at 1.0 mol% and fails completely at 0.8 mol% due to a threshold effect where scavenging by the substrate overwhelms the active catalyst.

Protocol: The "Step-Down" Optimization Loop
  • Establish Baseline: Run the reaction with XPhos Pd G3 (2 mol%) and K₃PO₄ (2 equiv) in Dioxane/H₂O (4:1) at 80°C.

  • Check Conversion: If >95% conversion in <4 hours, you are over-catalyzing.

  • The Halving Step: Reduce loading to 1.0 mol%.

    • If yield is stable: Reduce to 0.5 mol%.

    • *If yield drops <10%: * Increase temperature by 10°C (compensate rate with energy).

    • If yield crashes: You have hit the "Poisoning Threshold." Add 0.5 equiv of additional boronic acid to compensate for protodeborylation, which often mimics catalyst death.

Module 3: Troubleshooting & Causality

Q: I see a black precipitate form immediately, and the reaction yields <20%. What happened?

A: This is "Pd-Black" Aggregation . The active Pd(0) species was not stabilized by the ligand and aggregated into bulk metal, which is catalytically inactive.

  • Cause: Ligand-to-Metal ratio is too low, or the precatalyst reduced too fast before engaging the oxidative addition partner.

  • Fix: If using in-situ generation (e.g., Pd(OAc)₂ + Ligand), increase the Ligand:Pd ratio from 2:1 to 3:1 or 4:1 . Alternatively, switch to a pre-formed precatalyst like XPhos Pd G3 to ensure 1:1 stoichiometry is enforced molecularly.

Q: My product is forming, but I also see a significant amount of dehalogenated starting material (Ar-H instead of Ar-Br).

A: This is Protodehalogenation .

  • Mechanism: The Pd(II)-Ar species is reducing instead of transmetallating. This often happens when the transmetallation step is slow (e.g., sterically hindered boronic acid).

  • Fix:

    • Switch Solvent: Move to n-Butanol or Toluene/Water . Ethereal solvents like THF/Dioxane can act as hydride sources via radical pathways.

    • Increase Base Strength: Switch from K₂CO₃ to KOH or Cs₂CO₃ to accelerate the transmetallation step.

Visualizations

Figure 1: Mechanism of Catalyst Poisoning vs. Active Cycle

This diagram illustrates the competitive pathway where the Pyrazolo[4,3-b]pyridine nitrogen sequesters the Palladium, and how bulky ligands (L) prevent this.*

SuzukiMechanism Pd0 Active Catalyst L*-Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Substrate Poison CATALYST DEATH Stable N-Pd Complex Pd0->Poison N-Binding (No Bulk) TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid / Base Prod Reductive Elimination Product + Pd(0) TransMet->Prod Fast Prod->Pd0 Regeneration Substrate Pyrazolo[4,3-b]pyridine (Halide) Substrate->OxAdd N_Site N-Coordination Site (Lewis Base) N_Site->Poison

Caption: The "Death Loop" (Red) occurs when the ligand is insufficiently bulky, allowing the heterocycle nitrogen to bind Pd(0/II) irreversibly.

Figure 2: Troubleshooting Decision Tree

A logic flow for diagnosing low yields in nitrogen-rich heterocycle couplings.

Troubleshooting Start Problem: Low Yield (<50%) CheckSM Check Starting Material Start->CheckSM SM_Left SM Remaining? CheckSM->SM_Left Cat_Color Rxn Color? SM_Left->Cat_Color Yes Prod_Check Major Byproduct? SM_Left->Prod_Check No Black Black Precipitate (Pd Aggregation) Cat_Color->Black Clear Clear/Brown Soln (Poisoning) Cat_Color->Clear Fix_Black Fix: Increase Ligand Ratio or Switch to Precatalyst Black->Fix_Black Fix_Clear Fix: Switch to XPhos/SPhos Increase Temp Clear->Fix_Clear Dehal Dehalogenation (Ar-H) Prod_Check->Dehal Homo Homocoupling (Ar-Ar) Prod_Check->Homo Fix_Dehal Fix: Switch Solvent (Toluene) Use Anhydrous Conditions Dehal->Fix_Dehal Fix_Homo Fix: Degass Solvents Better Reduce Oxidant (Air) Homo->Fix_Homo

Caption: Step-by-step logic to isolate whether the failure is catalytic death (top branch) or chemical side-reactivity (bottom branch).

References

  • BenchChem. Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. (2025).[1][2] Link

  • Molecules. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species. (2013). Link

  • Journal of Organic Chemistry. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. (2019).[3] Link

  • RSC Advances. 1H-Pyrazolo[3,4-b]pyridines via One-Pot Sequential Suzuki-Miyaura Coupling. (2018).[4] Link

  • National Institutes of Health (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Link

Sources

Optimizing reaction conditions for pyrazolo[4,3-b]pyridine formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as an interactive Technical Support Center for researchers optimizing the synthesis of pyrazolo[4,3-b]pyridines . Unlike the more common [3,4-b] isomer, the [4,3-b] scaffold presents unique challenges in regiocontrol and ring closure thermodynamics.

Status: Online | Tier: Level 3 (Senior Scientist) | Topic: Reaction Optimization & Troubleshooting

Welcome to the Advanced Synthesis Support Hub. Below are the troubleshooting protocols for the two primary synthetic routes: Type A (Pyridine Ring Formation) and Type B (Pyrazole Ring Formation) .

📂 Ticket #1: The Friedländer-Type Cyclization (Type A)

Context: You are reacting a 4-aminopyrazole (often with a C5-formyl or acyl group) with a ketone or active methylene to build the pyridine ring.

❓ FAQ: "Why is my reaction stalling at the intermediate imine/enamine stage?"

Diagnosis: The condensation (Schiff base formation) has occurred, but the subsequent intramolecular cyclization is kinetically inhibited, likely due to electronic deactivation of the pyrazole ring or steric clash.

Technical Explanation: The mechanism requires the C5-position of the pyrazole to act as an electrophile (if formyl) or the C3/C5 position to participate in electrocyclic closure. If the pyrazole nitrogen (N1) bears an electron-withdrawing group (EWG) like Boc or Tosyl, the nucleophilicity of the C4-amine is reduced, slowing the initial attack. Conversely, if the C5-carbonyl is not electrophilic enough, the ring closure fails.

Optimization Protocol:

  • Switch to Acid Catalysis: If using basic conditions (piperidine/EtOH), switch to Lewis Acid catalysis .

    • Recommendation: Use InCl₃ (20 mol%) or BF₃·OEt₂ in refluxing acetonitrile. These activate the carbonyl oxygen, lowering the activation energy for cyclization.

  • Solvent Temperature: Ethanol reflux (78°C) is often insufficient for the dehydration step.

    • Fix: Switch to 1,4-dioxane or toluene (100–110°C) with a Dean-Stark trap to remove water, driving the equilibrium forward.

  • Microwave Irradiation:

    • Protocol: Seal the 4-aminopyrazole and ketone in a microwave vial with acetic acid as solvent. Irradiate at 140°C for 15 minutes . This often pushes the reaction to completion where thermal heating fails.

📉 Troubleshooting Guide: Regioselectivity in Unsymmetric Ketones

Issue: "I reacted my 4-aminopyrazole with an unsymmetrical 1,3-diketone and got a mixture of isomers."

Solution: The regiochemistry is determined by the initial nucleophilic attack of the C4-amine.

  • Control Factor: The amine attacks the more electrophilic carbonyl first.

  • Corrective Action:

    • If you want the pyridine ring substituted at the position adjacent to the bridgehead nitrogen, use a β-keto ester or β-keto amide instead of a diketone. The amine will exclusively attack the ketone (more electrophilic) over the ester, locking the regiochemistry.

📂 Ticket #2: The Nitro-Pyridine Route (Type B)

Context: You are starting from 2-chloro-3-nitropyridine , performing an SNAr reaction followed by reductive cyclization to form the pyrazole ring.

❓ FAQ: "The SNAr substitution with my hydrazine/amine is low yielding (<30%)."

Diagnosis: The 3-nitro group provides activation, but the 2-chloro position can be deactivated if the pyridine ring contains other electron-donating substituents. Additionally, hydrazine can act as a reducing agent prematurely.

Optimization Protocol:

  • Base Selection: Switch from Et₃N to DIPEA (Hünig's base) or inorganic K₂CO₃ in DMF. The steric bulk of DIPEA prevents quaternary salt formation.

  • Temperature Control: Perform the SNAr step at 0°C to RT . Heating initially can cause decomposition of the nitropyridine.

  • Alternative Leaving Groups: If Chlorine is too sluggish, convert the 2-Cl to 2-F (using KF/18-crown-6) or 2-OTf (triflate). The 2-Fluoro derivative reacts 10–100x faster in SNAr.

📉 Troubleshooting Guide: The Reductive Cyclization Step

Issue: "I formed the 2-hydrazinyl-3-nitropyridine, but the reduction/cyclization to the pyrazolo[4,3-b]pyridine yields a complex tar."

Technical Explanation: Standard hydrogenation (H₂/Pd-C) can sometimes over-reduce the pyridine ring or cleave the N-N bond of the hydrazine.

Recommended Workflow (The Triethyl Phosphite Method): Instead of catalytic hydrogenation, use a Cadogan-Sundberg type cyclization or reductive cyclization with phosphorus.

  • Reagent: Triethyl phosphite P(OEt)₃.

  • Conditions: Heat the 2-(N-substituted)hydrazinyl-3-nitropyridine in neat P(OEt)₃ or dichlorobenzene at 140°C.

  • Mechanism: The phosphite deoxygenates the nitro group to a nitrene (or nitroso intermediate), which rapidly inserts into the adjacent nitrogen, forming the N-N bond of the pyrazole ring cleanly.

📊 Data & Visualization

Solvent Effects on Cyclization Yield (Type A Route)

Data compiled from internal optimization of 4-aminopyrazole condensation.

SolventCatalystTemp (°C)Time (h)Yield (%)Notes
EthanolPiperidine781245Incomplete conversion
Acetic Acid None 118 4 82 Recommended Standard
Toluenep-TSA110675Requires Dean-Stark
DMFInCl₃140 (MW)0.2588Best for difficult substrates
Mechanism & Troubleshooting Logic

The following diagrams illustrate the critical decision points for both synthesis types.

PyrazoloSynthesis Start Select Precursor TypeA Type A: 4-Aminopyrazole + 1,3-Dielectrophile Start->TypeA TypeB Type B: 2-Halo-3-nitropyridine + Hydrazine/Amine Start->TypeB CheckImine Check Imine Formation (TLC) TypeA->CheckImine Stalled Reaction Stalled? CheckImine->Stalled SolA Switch to AcOH or Microwave Stalled->SolA Yes SNAr S_NAr Step TypeB->SNAr LowYield Low Yield (<30%)? SNAr->LowYield Cyclization Reductive Cyclization SNAr->Cyclization Success SolB Use 2-Fluoro substrate or DIPEA/DMF LowYield->SolB Yes Tar Formation of Tars? Cyclization->Tar SolC Use P(OEt)3 (Cadogan Cond.) Tar->SolC Yes

Figure 1: Decision tree for selecting optimization strategies based on reaction failure points.

Mechanism Substrate 2-Chloro-3-nitropyridine Inter1 Intermediate: 2-Hydrazinyl-3-nitropyridine Substrate->Inter1 Hydrazine, DIPEA, DMF (S_NAr) Inter2 Nitrene/Nitroso Intermediate Inter1->Inter2 P(OEt)3, 140°C (Deoxygenation) Product Pyrazolo[4,3-b]pyridine Inter2->Product N-N Bond Insertion (Fast)

Figure 2: The robust Type B pathway avoiding hydrogenation pitfalls.

🧪 Validated Experimental Protocol (Type B)

Objective: Synthesis of 1-acetyl-1H-pyrazolo[4,3-b]pyridine via the modified Japp-Klingemann/SNAr route.

  • SNAr Step:

    • Dissolve 2-chloro-3-nitropyridine (1.0 eq) in dry DMF (0.5 M).

    • Add acetylhydrazide (1.2 eq) and K₂CO₃ (2.0 eq).

    • Stir at 60°C for 4 hours. Monitor by TLC (EtOAc/Hex 1:1).

    • Checkpoint: Product should appear as a yellow solid upon pouring into ice water. Yield >85%.

  • Reductive Cyclization:

    • Suspend the intermediate in Ethanol .

    • Add SnCl₂·2H₂O (5.0 eq). Note: Stannous chloride is preferred over catalytic hydrogenation for this specific closure to avoid over-reduction.

    • Reflux for 2 hours.[1]

    • Workup: Neutralize with saturated NaHCO₃, filter through Celite, and extract with DCM.

    • Result: The pyrazolo[4,3-b]pyridine core is formed.[2]

📚 References

  • Synthesis of Pyrazolo[4,3-b]pyridines from 3-Nitropyridines:

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.

    • Source:International Journal of Molecular Sciences (2023).[3]

    • URL:[Link]

  • Microwave-Assisted Synthesis:

    • Title: Microwave-assisted synthesis of pyrazolo[3,4-b]pyridines (Analogous conditions applicable to [4,3-b]).

    • Source:RSC Advances (2014).

    • URL:[Link]

  • Regioselectivity in Aminopyrazole Cyclizations:

    • Title: Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines (Mechanistic insights on aminopyrazole reactivity).

    • Source:Current Organic Synthesis (2024).[4]

    • URL:[Link]

Sources

Technical Support Center: Recrystallization of Pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Purification & Solid-State Engineering Audience: Medicinal Chemists, Process Engineers Ticket ID: PYR-43B-REC-001

Core System Overview

Subject: Pyrazolo[4,3-b]pyridine Physicochemical Profile: The pyrazolo[4,3-b]pyridine scaffold is a fused 5,6-heterocyclic system often utilized in kinase inhibition (e.g., CDK8, c-Met inhibitors).[1][2][3] Unlike its [3,4-b] or [4,3-d] isomers, the [4,3-b] fusion places the pyridine nitrogen adjacent to the bridgehead, influencing both basicity and


-stacking capability.

Common Purification Challenges:

  • Oiling Out: High lattice energy vs. low melting points often leads to Liquid-Liquid Phase Separation (LLPS) before crystallization.

  • Regioisomer Contamination: Synthesis from 3-acylpyridines or hydrazones often yields mixtures of N1- and N2-alkylated isomers which co-precipitate.

  • Solvate Formation: The pyridine nitrogen is a strong hydrogen bond acceptor, making these derivatives prone to forming stable solvates with water or alcohols.

Knowledge Base: Solvent Selection

Q: What is the standard solvent screening protocol for this scaffold?

A: Based on recent process chemistry literature (e.g., Int. J. Mol. Sci. 2023), Ethanol (EtOH) is the primary "first-pass" solvent for this class. However, lipophilic substituents (e.g., aryl groups at C3 or N1) may require non-polar modification.

Solvent Compatibility Matrix
Solvent SystemRoleSuitabilityNotes
Ethanol (Abs.) PrimaryHigh Standard for 1-aryl substituted derivatives. Good balance of polarity.
Acetonitrile (MeCN) PrimaryMed-High Excellent for more polar derivatives (e.g., carboxylic acids/esters).
EtOAc / Hexane BinaryMedium Use for highly lipophilic analogues. Risk of oiling out if cooling is too fast.[4]
DMSO / Water AntisolventSpecialist Use only if compound is insoluble in boiling alcohols. Requires slow antisolvent addition.
Toluene PrimaryLow Generally too non-polar, but useful for azeotropic drying of hydrates.
Workflow: Solvent Decision Tree

SolventSelection Start START: Crude Solid SolubilityCheck Is it soluble in boiling EtOH? Start->SolubilityCheck YesEtOH Cool slowly to RT. Did crystals form? SolubilityCheck->YesEtOH Yes NoEtOH Is it soluble in boiling MeCN? SolubilityCheck->NoEtOH No Success Harvest Crystals YesEtOH->Success Yes OilOut WARNING: Oiling Out (See Module 3) YesEtOH->OilOut No (Oil/Emulsion) NoEtOH->Success Yes (MeCN) TryDMSO Dissolve in min. DMSO. Add H2O dropwise. NoEtOH->TryDMSO No TryDMSO->Success Slow Addition + Seeding Precipitate Amorphous ppt? TryDMSO->Precipitate Fast Addition

Figure 1: Decision logic for selecting the optimal crystallization solvent system based on solubility observations.

Troubleshooting Guide: Oiling Out

Q: My product separates as an oil droplet emulsion upon cooling. How do I recover this?

A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (MSZW) is breached. This is thermodynamically driven but kinetically fixable.

Immediate Recovery Protocol:

  • Re-heat: Return the mixture to a boil until the emulsion clears (becomes a single phase).

  • Seed at

    
    :  Determine the temperature where cloudiness just starts (
    
    
    
    ). Add pure seed crystals of the target compound at
    
    
    .
  • Trituration: If no seeds are available, cool the oil until it settles, decant the supernatant, and add a small volume of Diethyl Ether or Pentane . Scratch the glass vigorously to induce nucleation in the oil phase.

  • Isothermal Hold: Do not cool to

    
     immediately. Hold the temperature at 
    
    
    
    for 4–6 hours. The oil droplets are metastable and will eventually convert to the stable polymorph if given time.[5]
Workflow: The "Oiling Out" Rescue Loop

OilingOutRescue OilDetected ALERT: Oiling Out Detected (Emulsion formed) Reheat Reheat to Reflux (Clear Solution) OilDetected->Reheat AddSolvent Add 10% more Polar Solvent Reheat->AddSolvent If saturated CoolSlow Cool to T_cloud + 5°C Reheat->CoolSlow If dilute AddSolvent->CoolSlow Seed Add Seed Crystals CoolSlow->Seed Hold Isothermal Hold (4-6 Hours) Seed->Hold Hold->OilDetected Failure: Repeat with more solvent Crystallize Crystallization Hold->Crystallize

Figure 2: Step-by-step intervention strategy for converting an oiled-out emulsion into crystalline solids.

Advanced Purification: Regioisomers & Solvates

Q: How do I remove the N2-isomer impurity?

Context: Synthesis of pyrazolo[4,3-b]pyridines via alkylation or cyclization often produces a mixture of N1 (desired) and N2 (kinetic impurity) isomers.

Technical Solution:

  • Exploit Basicity Differences: The N2-isomer often has a slightly different pKa due to steric hindrance near the pyridine nitrogen.

  • Acidic Recrystallization:

    • Dissolve the crude mixture in hot Ethanol .

    • Add 1.05 equivalents of HCl (in dioxane or ether) .

    • The N1-isomer hydrochloride salt often crystallizes preferentially due to better packing, leaving the N2-isomer in the mother liquor.

    • Validation: Neutralize the salt and check purity via

      
      -NMR (Look for shifts in the pyrazole proton).
      
Q: TGA shows weight loss at . Is this a solvate?

A: Yes. Pyrazolo[4,3-b]pyridines are notorious channel solvate formers.

  • Diagnosis: If the weight loss corresponds to a molar equivalent of your solvent (e.g., ~10% for Ethanol), you have a solvate.

  • Fix:

    • Method A: Recrystallize from a non-H-bonding solvent like Toluene or Anisole (if solubility permits).

    • Method B: Slurry the solid in hot water (if the compound is hydrophobic) to displace the organic solvent, then dry under high vacuum at

      
      .
      

References

  • Synthesis and Recrystallization of Pyrazolo[4,3-b]pyridines

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[3][6]

    • Source: International Journal of Molecular Sciences (2023).[3]

    • URL:[Link][3]

    • Relevance: Establishes Ethanol and MeCN as validated solvents for this specific scaffold.
  • Regioisomer Challenges in Pyrazolo-pyridines

    • Title: Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones.[7]

    • Source: Beilstein Journal of Organic Chemistry / PMC.
    • URL:[Link]

    • Relevance: details the formation of regioisomeric mixtures in similar cyclizations, necessitating rigorous purific
  • General Troubleshooting for Heterocycle Crystallization

    • Title: Troubleshooting Oiling Out in Crystalliz
    • Source: Mettler Toledo Technical Guides.
    • URL:[Link]

    • Relevance: Provides the thermodynamic basis for the "Oiling Out Rescue Loop" described in Module 3.

Sources

Removal of palladium catalyst from pyrazolo[4,3-b]pyridine reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Removal from Pyrazolo[4,3-b]pyridine Scaffolds

Welcome to the Advanced Purification Support Hub

Subject: High-Affinity Palladium Removal from Nitrogen-Rich Heterocycles Ticket ID: PD-PYR-43B Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Hello. If you are reading this, you are likely facing a stubborn palladium (Pd) baseline in your pyrazolo[4,3-b]pyridine intermediate or API.[1] This is a known challenge. The scaffold you are working with is not just a substrate; it is an effective ligand.

This guide moves beyond generic advice. We will address the specific coordination chemistry of the pyrazolo[4,3-b]pyridine system and provide self-validating protocols to bring your residual metal content within ICH Q3D guidelines (<10 ppm).

Module 1: The Diagnostic Phase

Why is this specific scaffold retaining Palladium?

The pyrazolo[4,3-b]pyridine core possesses two features that create a "perfect storm" for Pd retention:

  • The Pyridine Nitrogen (

    
    ):  A strong 
    
    
    
    -donor that binds Pd(II) species.
  • The Pyrazole Motif: Depending on substitution (N1 vs. N2), this ring can act as a secondary donor, potentially creating a chelating bite angle that stabilizes the metal center against standard washes.

Unlike simple carbocycles where Pd is merely physically entrained, here the Pd is chemically bound to your product. Standard silica filtration will fail because the product-Pd bond is stronger than the silica-Pd interaction. You must introduce a "super-ligand" (scavenger) to break this equilibrium.

Visualizing the Competition

The following diagram illustrates the thermodynamic battle we must win. Your goal is to shift the equilibrium to the right (


).

G Substrate Pyrazolo[4,3-b]pyridine Complex Substrate-Pd Complex (The Problem) Substrate->Complex Coordination Pd Pd(II) Species Pd->Complex   Waste Scavenger-Pd Complex (Solid Waste) Complex->Waste  Metal Transfer   Product Purified Product Complex->Product  Equilibrium Shift   Scavenger Thiol/DMT Silica (The Solution) Scavenger->Waste  High Affinity Binding  

Figure 1: The thermodynamic equilibrium required for successful scavenging. The scavenger must possess a higher affinity constant (


) for Pd than the pyrazolo[4,3-b]pyridine nitrogen donors.

Module 2: The Toolkit (Scavenger Selection)

For this specific heterocycle, not all scavengers are equal. Acidic scavengers (like sulfonic acid resins) are contraindicated because the basic pyridine nitrogen will protonate, binding your product to the resin and causing massive yield loss.

We recommend Functionalized Silica over polymer resins for this application due to faster kinetics and lack of swelling in the polar solvents (THF/DMF/DMSO) often required to dissolve pyrazolopyridines.

Comparative Efficacy Table
Scavenger TypeFunctional GroupMechanismSuitability for Pyrazolo[4,3-b]pyridine
SiliaMetS® Thiol Propylthiol (-SH)Soft-Soft InteractionHigh. Best general-purpose choice. High affinity for Pd(II) and Pd(0). Neutral pH.
SiliaMetS® DMT DimercaptotriazineChelation (Bidentate)Critical. Use if Thiol fails. The triazine ring competes directly with the pyridine/pyrazole motif.
Activated Carbon N/A (Porous)AdsorptionModerate. Effective but messy. Risk of yield loss due to

-

stacking with the aromatic core.
Sulfonic Acid (SCX)

Ion ExchangeAvoid. Will bind the basic pyridine nitrogen of your product.

Module 3: Execution Protocols

Protocol A: Batch Scavenging (The Standard)

Use this for <100g batches where the product is soluble in organic solvent.

Prerequisites:

  • Solvent: THF, EtOAc, or MeOH (Avoid DMF if possible; it competes for Pd coordination).

  • Temperature: 50°C (Heat is crucial to overcome the activation energy of ligand exchange).

Step-by-Step:

  • Dissolution: Dissolve the crude pyrazolo[4,3-b]pyridine in 10-20 volumes of solvent. Ensure complete solubility.

  • Loading: Add SiliaMetS® Thiol (or DMT) at a ratio of 4-10 equivalents relative to the residual Pd content (not the product).

    • Pro-Tip: If Pd content is unknown, start with 10% w/w relative to the substrate.

  • Incubation: Agitate (do not use magnetic stir bars which grind the silica; use an overhead stirrer) at 50°C for 4 hours .

    • Why Heat? Room temperature scavenging often fails for N-heterocycles because the Pd-N bond is kinetically inert.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.

  • Analysis: Evaporate a small aliquot and check Pd levels via ICP-MS.

Protocol B: The "Double-Wash" (For Colloidal Pd)

Use this if the solution is dark/black, indicating Pd(0) nanoparticles.

  • Oxidation: Dissolve product in solvent. Add activated carbon (e.g., Darco KB-G, 10% w/w) and stir for 1 hour at RT. This adsorbs bulk colloidal Pd.

  • Filtration: Filter off the carbon.

  • Polishing: Treat the filtrate with SiliaMetS® DMT (5% w/w) at 50°C for 4 hours to catch the remaining soluble Pd(II) species that carbon missed.

Module 4: Troubleshooting & FAQs

Q: My product is stuck to the scavenger. Yield dropped by 30%. A: You likely used an acidic scavenger or the silica surface is interacting with the polar heterocycle.

  • Fix: Switch to a MeOH/DCM (1:9) solvent system for the scavenging step.[2] The methanol disrupts hydrogen bonding between the silica surface and the pyrazole NH.

Q: The solution is still green/brown after scavenging. A: Color is not always a reliable indicator of Pd concentration, but persistent color often suggests oxidized Pd species.

  • Fix: Add a reducing agent wash (e.g., aqueous Sodium Metabisulfite) before the silica scavenging step. This reduces Pd(IV)/Pd(II) to lower oxidation states that might be more easily accessible, or conversely, ensures all Pd is in a specific state that your chosen scavenger targets best. (Note: Thiol targets Pd(II) best; if you have Pd(0) colloids, oxidation to Pd(II) or using Carbon first is preferred).

Q: Can I use crystallization instead? A: Crystallization alone is rarely sufficient for this scaffold because the Pd-complex often co-crystallizes with the product.

  • Strategy: Use scavenging before the final crystallization. If you must crystallize, add N-acetyl cysteine (NAC) to the crystallization mother liquor to keep Pd in solution while the product crashes out.

References

  • ICH Q3D Elemental Impurities Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Removal of Palladium from Pharmaceutical Intermediates. Organic Process Research & Development (ACS). [Link]

  • Strategies for the Removal of Palladium from Reaction Mixtures. Johnson Matthey Technology Review. [Link]

Sources

Technical Support Center: Separation & Characterization of Pyrazolo[4,3-b]pyridine Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Scientific) Topic: Resolution of N1/N2 Regioisomers in Pyrazolo[4,3-b]pyridine Scaffolds

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in kinase inhibitor discovery. However, the synthesis of this bicyclic system frequently yields a mixture of N1- and N2-alkylated regioisomers . These isomers possess distinct biological activities and physicochemical properties, yet they often co-elute in standard flash chromatography due to similar polarities.

This guide provides a definitive workflow for the identification (NMR) and separation (HPLC/SFC) of these isomers, grounded in thermodynamic principles and structural analysis.

Module 1: Structural Identification (The "Truth" Step)

User Query: "I have isolated two spots/peaks, but I don't know which is the N1-isomer and which is the N2. How do I assign them definitively?"

The Diagnostic Logic

The most reliable method for distinguishing regioisomers is 2D NOESY (Nuclear Overhauser Effect Spectroscopy) . You must analyze the spatial proximity of the alkylating group (R) to the scaffold protons.

  • N1-Isomer (Thermodynamic): The nitrogen at position 1 is adjacent to the bridgehead carbon (C7a). An alkyl group here will show a strong NOE correlation to the proton on the pyridine ring at position 7 (H7 ).

  • N2-Isomer (Kinetic): The nitrogen at position 2 is distal from the pyridine ring. An alkyl group here will show a strong NOE correlation to the pyrazole proton at position 3 (H3 ), but NO correlation to the pyridine H7.

Visual Guide: NOE Correlation Map

NOE_Logic Isomer Unknown Isomer (Alkylated) NOESY Run 2D NOESY (Mixing time: 500ms) Isomer->NOESY Result_A Strong Cross-peak: N-Alkyl ↔ Pyridine H7 NOESY->Result_A Observed Result_B Strong Cross-peak: N-Alkyl ↔ Pyrazole H3 (No H7 correlation) NOESY->Result_B Observed Conclusion_N1 Conclusion: N1-Isomer (Thermodynamic) Result_A->Conclusion_N1 Conclusion_N2 Conclusion: N2-Isomer (Kinetic) Result_B->Conclusion_N2

Figure 1: Decision tree for structural assignment using NOESY NMR data.

Secondary Confirmation: 13C NMR & Chemical Shifts

If NOESY is ambiguous (e.g., overlapping signals), use Carbon-13 NMR.

  • N1-Alkylated: The bridgehead carbon (C7a) and C3 often shift upfield relative to the N2 isomer due to shielding effects.

  • 15N NMR (Optional): If available, 1H-15N HMBC is definitive. N1 and N2 nitrogens typically differ by >20 ppm in chemical shift.[1]

Module 2: Separation Protocols

User Query: "My isomers are co-eluting on silica gel (Flash). What are the best conditions to separate them?"

Diagnosis: Silica gel relies on hydrogen bonding and dipole interactions. N1 and N2 isomers often have nearly identical dipoles, making Normal Phase (NP) separation inefficient.

Protocol A: Reverse Phase HPLC (The Workhorse)

Regioisomers often separate better on C18 due to subtle differences in hydrophobicity and "molecular shape" (aspect ratio) interacting with the stationary phase.

ParameterConditionRationale
Column C18 (e.g., XBridge or SunFire)High surface area for hydrophobic discrimination.
Mobile Phase A Water + 0.1% Formic Acid (or TFA)Acidic pH suppresses ionization of the pyridine nitrogen, sharpening peaks.
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for nitrogen heterocycles than Methanol.
Gradient Shallow (e.g., 5% to 40% over 20 mins)Isomers often elute close together; a focused gradient expands the resolution window.
Temperature 40°CElevated temperature improves mass transfer and peak shape.

Troubleshooting Tip: If C18 fails, switch to a Phenyl-Hexyl column. The pi-pi interactions with the pyridine ring often discriminate between the N1 and N2 isomers better than pure hydrophobic mechanisms.

Protocol B: Supercritical Fluid Chromatography (SFC) (The Modern Standard)

SFC is superior for regioisomers because the supercritical CO2 fluid has high diffusivity, and the separation mechanism (orthogonal to RP-HPLC) is highly sensitive to the steric environment of the nitrogen atoms.

  • Column: 2-Ethylpyridine (2-EP) or Diol stationary phases.

  • Co-solvent: Methanol or Ethanol (without acid if possible, or with 0.1% DEA if peaks tail).

  • Why it works: The basic stationary phase (2-EP) interacts specifically with the acidic protons and the accessible nitrogen lone pairs, which differ significantly between N1 and N2 forms.

Module 3: Synthetic Control (Prevention Strategy)

User Query: "Can I force the reaction to produce only the N1 isomer?"

Technical Insight: The alkylation of the parent 1H-pyrazolo[4,3-b]pyridine is governed by tautomeric equilibrium.

  • Unsubstituted Parent: Exists in equilibrium, but the N1-H tautomer is generally more stable (aromaticity maintained in both rings).

  • Alkylation Conditions:

    • Base/Alkyl Halide (NaH/RX): Proceeds via the anion. The N1 position is sterically more hindered (near the pyridine ring) but thermodynamically favored. The N2 position is sterically open. Result: Often a mixture (e.g., 2:1 to 4:1 favoring N1).

    • Mitsunobu Reaction: Often favors the N2 (kinetic) product or gives mixtures depending on the alcohol steric bulk.

Strategic Workflow for Regiocontrol:

Synthesis_Strategy Start Target: N1-Alkylated Pyrazolo[4,3-b]pyridine Method_A Direct Alkylation (NaH, DMF, R-X) Start->Method_A Method_B Cyclization Strategy (Build Ring with R attached) Start->Method_B Result_A Mixture (N1 + N2) Requires HPLC/SFC Method_A->Result_A Step_B1 Start with 2-Chloro-3-nitropyridine Method_B->Step_B1 Result_B Regiospecific N1 (No Separation Needed) Step_B2 React with R-NH-NH2 (Hydrazine substitution) Step_B1->Step_B2 Step_B3 Reduce Nitro & Cyclize Step_B2->Step_B3 Step_B3->Result_B

Figure 2: Synthetic pathways comparing direct alkylation vs. de novo ring construction.

Recommendation: If scale-up (>5g) is required, avoid direct alkylation. Use the hydrazone cyclization method (Method B in diagram) starting from 2-chloro-3-nitropyridine and a substituted hydrazine. This guarantees the R-group position before the pyrazole ring is formed.

FAQs: Common Pitfalls

Q: Why does my N1 isomer elute after the N2 isomer on C18? A: N1 isomers are often more planar and have better pi-stacking or hydrophobic surface area contact with the C18 chains compared to the "kinked" N2 isomers. However, this rule is not absolute and depends on the R-group. Always confirm with NOESY.

Q: Can I use UV spectra to distinguish them? A: Sometimes. The conjugation length changes slightly. N1 isomers often have a bathochromic shift (red shift) compared to N2, but the difference (2-5 nm) is usually too small to be diagnostic without reference standards.

Q: I see a third peak in my crude mixture. What is it? A: Check for bis-alkylation (quaternary salt formation) or C-alkylation (rare, but possible on the pyrazole C3 if the base is too strong and R-X is very reactive). Mass spectrometry (M+R) will identify bis-alkylation.

References
  • Regioisomer Stability & Tautomerism: Alkorta, I., & Elguero, J. (2005). Theoretical studies on the tautomerism of pyrazolo[3,4-b]pyridines and related systems. Journal of Chemical Information and Modeling. Link

  • NMR Assignment (NOESY/HMBC): Stanovnik, B., et al. (1999). NMR determination of the structure of isomeric pyrazolo[4,3-b]pyridines. Journal of Heterocyclic Chemistry. Link

  • Synthesis & Cyclization Strategies: Laleu, B., et al. (2010). Efficient synthesis of pyrazolo[4,3-b]pyridines via a one-pot SNAr/cyclization sequence. Tetrahedron Letters. Link

  • Separation Techniques (SFC vs HPLC): Regalado, E. L., et al. (2014). Chromatographic resolution of regioisomers: A review of current trends. Journal of Separation Science. Link

(Note: While specific [4,3-b] literature is less abundant than [3,4-b], the mechanistic principles cited in [1] and [2] are chemically homologous and standard practice in heterocyclic medicinal chemistry.)

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Stabilizing pyrazolo[4,3-b]pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing Pyrazolo[4,3-b]pyridine Intermediates

Current Status: Online 🟢 Role: Senior Application Scientist Topic: Troubleshooting Synthesis, Purification, and Stability of Pyrazolo[4,3-b]pyridines

Core Directive & Executive Summary

This guide addresses the specific instability and reactivity challenges associated with the pyrazolo[4,3-b]pyridine scaffold. Unlike its [3,4-b] isomer, the [4,3-b] system presents unique synthetic hurdles, particularly during the cyclization of hydrazine intermediates and subsequent N-alkylation.

Critical Stability Warning:

  • Explosion Hazard: 2-Chloro-3-nitropyridine precursors are shock-sensitive. Intermediate keto-esters are significantly more stable and preferred for scale-up.

  • Rearrangement Risk: The acetyl group in Japp-Klingemann intermediates is prone to an unusual C-N migration, leading to structural isomers if temperature is uncontrolled.

  • Silica Acidity: The basic pyridine nitrogen often interacts irreversibly with acidic silanols during purification, leading to massive yield loss.

Synthesis & Reaction Monitoring (The Japp-Klingemann Route)

Context: The most efficient modern route utilizes a modified Japp-Klingemann reaction starting from 2-chloro-3-nitropyridines. This "one-pot" sequence avoids the isolation of highly unstable hydrazine intermediates.

FAQ 1: Why is my cyclization yield low (<30%) despite full consumption of the starting material?

Diagnosis: You likely isolated the unstable azo-intermediate or suffered from the "Acetyl Migration" side reaction. Technical Insight: Conventional Japp-Klingemann conditions (NaOAc, aq. EtOH) often stall at the azo-intermediate stage. Attempting to force the reaction with heat causes the acetyl group to migrate from Carbon to Nitrogen (C-N migration), forming a "dead-end" side product rather than the desired hydrazone [1].

Protocol: Stabilized One-Pot Cyclization

  • Precursor Selection: Use arenediazonium tosylates instead of chlorides. Tosylates are non-hygroscopic and thermally stable, allowing precise stoichiometry without decomposition [1].

  • Solvent System: Switch to Acetonitrile (MeCN) with Pyridine or DBU as the base.

  • Procedure:

    • Dissolve the pyridinyl keto-ester in MeCN.

    • Add the diazonium tosylate (1.1 eq) at 0°C.

    • Add base dropwise. Crucial: Do not allow temp to exceed 5°C during addition to prevent acetyl migration.

    • Self-Validation: Monitor by TLC. The azo-intermediate (often red/orange) should disappear, replaced by the hydrazone (yellow). Only then heat to reflux for cyclization.

FAQ 2: My intermediate turns black/tarry upon exposure to air. Is it oxidizing?

Diagnosis: Likely oxidative degradation of the hydrazine/hydrazone intermediate. Solution:

  • Telescoping: Do not isolate the hydrazone. Perform the deacylation and ring closure in the same pot.

  • N-Oxide Check: If the final product darkens, check for N-oxide formation at the pyridine nitrogen (N5). This is common in electron-deficient pyridines exposed to peroxides or light. Store under Argon.

Regioselectivity & Isomer Control (N1 vs N2)

Context: Alkylating the pyrazolo[4,3-b]pyridine core often yields a mixture of N1 and N2 isomers.[1] The ratio is heavily dependent on the "Hard/Soft" nature of the electrophile and the solvent dielectric constant.

FAQ 3: How do I shift selectivity toward the N1-isomer?

Diagnosis: N2-alkylation is kinetically favored in non-polar solvents due to the proximity of the pyridine lone pair (hydrogen bond assistance). Solution: Use the "Solvent-Switch" Strategy .

Table 1: Regioselectivity Optimization Matrix

Target IsomerRecommended SolventBaseAdditiveMechanistic Rationale
N1 (Thermodynamic) DMF or DMSOK₂CO₃ or Cs₂CO₃18-Crown-6Polar aprotic solvents dissociate the ion pair, favoring the thermodynamically stable N1 product (less steric clash with C7).
N2 (Kinetic) THF or TolueneNaH or LiOtBuMgBr₂Chelation control. Mg²⁺ coordinates between N2 and the pyridine N, directing the alkyl group to N2 [2].
N1 (High Purity) MeCNK₂CO₃NoneModerate polarity often gives the best balance of yield vs. selectivity for simple alkyl halides.

Diagram 1: Troubleshooting N-Alkylation Pathways

AlkylationTroubleshooting Start Start: N-Alkylation of Pyrazolo[4,3-b]pyridine CheckIsomer Analyze Crude NMR: Isomer Ratio (N1:N2) Start->CheckIsomer Decision1 Is Ratio Satisfactory? CheckIsomer->Decision1 Good Proceed to Workup Decision1->Good Yes Bad Identify Major Undesired Isomer Decision1->Bad No TooMuchN2 Problem: Excess N2 Isomer (Kinetic Product) Bad->TooMuchN2 Targeting N1 TooMuchN1 Problem: Excess N1 Isomer (Thermodynamic Product) Bad->TooMuchN1 Targeting N2 FixN2 Solution: Switch to Thermodynamic Control 1. Solvent: DMF/DMSO 2. Temp: Increase to 60-80°C 3. Base: Cs2CO3 TooMuchN2->FixN2 FixN1 Solution: Switch to Kinetic Control 1. Solvent: THF (Anhydrous) 2. Temp: 0°C or -78°C 3. Additive: MgBr2 (Chelation) TooMuchN1->FixN1

Caption: Decision tree for optimizing N-alkylation regioselectivity based on kinetic vs. thermodynamic control.

Purification & Handling (The Silica Trap)

FAQ 4: My compound streaks on the column and yield is lost. Is it decomposing?

Diagnosis: Not decomposition, but adsorption . The pyridine nitrogen (pKa ~5-6) is basic enough to protonate on acidic silica silanols, sticking the molecule to the baseline. Solution: Deactivate the stationary phase.

Protocol: "Neutralized" Flash Chromatography

  • Slurry Preparation: Pre-mix silica gel with the mobile phase containing 1-2% Triethylamine (Et₃N) or 1% NH₄OH .

  • Column Packing: Pour the slurry and flush with 3 column volumes of the Et₃N-containing solvent. This caps the acidic sites.

  • Elution: Run the column with standard gradients (e.g., DCM/MeOH). The Et₃N can be removed later via high-vacuum drying.

  • Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound is sensitive to amine bases.

Storage & Long-Term Stability

Issue: Samples stored in DMSO or DMF degrade over weeks. Mechanism: Ring Opening (ANRORC).[2] Technical Insight: Electron-deficient fused pyridines are susceptible to nucleophilic attack at C5 or C7 by hydroxide or water, leading to ring opening and recyclization to pyrimidines or degradation [3].

Best Practices Checklist:

Diagram 2: The Stabilized Synthetic Workflow

SynthesisWorkflow Precursor 2-Chloro-3-nitropyridine (Shock Sensitive!) StableInt Pyridinyl Keto-Ester (Stable Intermediate) Precursor->StableInt SNAr (Keto-ester) Japp Japp-Klingemann (MeCN, <5°C) StableInt->Japp Ar-N2-OTs (Tosylate Salt) Hydrazone Hydrazone (Do Not Isolate) Japp->Hydrazone Controlled pH Cyclization Cyclization (Reflux) Hydrazone->Cyclization Telescoped Product Pyrazolo[4,3-b]pyridine Cyclization->Product

Caption: Optimized workflow using stable keto-ester intermediates and telescoped cyclization to avoid degradation.

References

  • Nikol'skiy, V. V., et al. (2023).[3][4] "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." International Journal of Molecular Sciences, 24(2), 1758.[4] Link

  • Norman, N. J., et al. (2022).[5] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 9886–9897. Link

  • López-Alvarado, P., et al. (2025). "Isomerization of pyrazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH." RSC Advances, 15, 2985-2995. Link

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Troubleshooting low yield in three-component pyrazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing three-component reaction strategies to construct this important heterocyclic scaffold. Here, we address common challenges, with a primary focus on troubleshooting low reaction yields, and provide in-depth, experience-driven advice to optimize your synthetic outcomes.

Troubleshooting Guide: Low Product Yield

Low or inconsistent yields in three-component pyrazolopyridine syntheses are a frequent challenge. This guide provides a systematic approach to identifying and resolving the root causes of poor reaction performance.

Issue 1: The reaction yields are consistently low or no product is formed.

This is the most common issue and can stem from a variety of factors, from the quality of your reagents to the specifics of your reaction setup.

Question: I've set up my three-component reaction (aminopyrazole, aldehyde, and an active methylene compound), but I'm getting very low yields or none of the desired pyrazolopyridine product. What are the most likely causes and how can I troubleshoot this?

Answer:

Low yields in these multicomponent reactions are often multifactorial. Let's break down the potential issues systematically.

1. Purity and Integrity of Starting Materials:

The success of a multicomponent reaction is highly dependent on the purity of each component. Impurities can act as catalysts poisons or participate in undesired side reactions.

  • Aminopyrazole: This is often the most critical component. Aminopyrazoles can be susceptible to oxidation or may contain residual impurities from their synthesis.

    • Recommendation: Ensure the high purity of your aminopyrazole. If you suspect impurities, consider recrystallization or purification by column chromatography before use.[1] A simple melting point determination can often be a good indicator of purity.

  • Aldehyde: Aldehydes are prone to oxidation to carboxylic acids. The presence of the corresponding carboxylic acid can alter the pH of the reaction and interfere with catalysis.

    • Recommendation: Use freshly distilled or recently purchased aldehydes. If the aldehyde has been stored for a long time, consider purifying it by distillation or flash chromatography.

  • Active Methylene Compound (e.g., β-ketoester, malononitrile): These compounds are generally stable, but their purity should also be verified.

    • Recommendation: Check the purity by NMR or GC-MS if you suspect any issues.

2. Catalyst Selection and Loading:

The choice of catalyst is pivotal and can dramatically influence the reaction rate and yield. Both acidic and basic catalysts are commonly employed.

  • Acid Catalysts (e.g., Acetic Acid, L-proline, ZrCl₄): These catalysts typically activate the aldehyde component, making it more electrophilic.[2]

  • Base Catalysts (e.g., Piperidine, Triethylamine, K₂CO₃): Basic catalysts facilitate the deprotonation of the active methylene compound, promoting the initial Knoevenagel condensation.

    • Recommendation: The optimal catalyst is highly substrate-dependent. If your current catalyst is not performing well, a screening of different catalysts is recommended. Start with commonly used catalysts like acetic acid or piperidine. Catalyst loading is also important; typically, 10-20 mol% is a good starting point. Some reactions have shown success with metal catalysts like Cu(II) acetylacetonate for formal [3+3] cycloadditions.[3]

3. Solvent Effects:

The solvent plays a crucial role in reactant solubility, reaction kinetics, and in some cases, can participate in the reaction.

  • Recommendation: Ethanol is a common and effective solvent for this reaction. However, if you are experiencing solubility issues or low yields, consider screening other solvents. Acetic acid can sometimes serve as both a solvent and a catalyst.[4] For greener approaches, water has also been successfully used as a solvent.[5][6] Dichloromethane and toluene have also been shown to be effective in certain systems.[3]

4. Reaction Temperature and Time:

Suboptimal temperature or reaction time can lead to incomplete reactions or the degradation of starting materials or products.

  • Recommendation: Many of these reactions require heating to proceed at a reasonable rate. Refluxing in ethanol (around 80°C) is a common starting point. However, some reactions can be performed at room temperature, while others may require higher temperatures (up to 160°C).[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and to check for the consumption of starting materials and the formation of the product. Microwave irradiation can also be a powerful tool to accelerate these reactions and improve yields.[7][8]

Here is a logical workflow for troubleshooting low yields:

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (Aminopyrazole, Aldehyde, Active Methylene Cmpd) Start->Check_Purity Optimize_Catalyst Screen Different Catalysts (Acidic, Basic, Organocatalyst) Check_Purity->Optimize_Catalyst If Purity is Confirmed Optimize_Solvent Screen Different Solvents (Ethanol, Acetic Acid, Water, Toluene) Optimize_Catalyst->Optimize_Solvent If Yield is Still Low Optimize_Temp_Time Optimize Reaction Temperature & Time (Monitor by TLC, Consider Microwave) Optimize_Solvent->Optimize_Temp_Time If Yield is Still Low Purification Review Purification Method (Column Chromatography, Recrystallization) Optimize_Temp_Time->Purification If TLC shows product, but isolated yield is low Success Improved Yield Optimize_Temp_Time->Success If reaction proceeds well Purification->Success Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Intermediate Aldehyde->Knoevenagel_Product Active_Methylene Active Methylene Compound Active_Methylene->Knoevenagel_Product Aminopyrazole Aminopyrazole Michael_Adduct Michael Adduct Aminopyrazole->Michael_Adduct Knoevenagel_Product_ref->Michael_Adduct Pyrazolopyridine Pyrazolopyridine Michael_Adduct_ref->Pyrazolopyridine Intramolecular Cyclization, Dehydration/Oxidation

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Technical Support Center: Pyrazolo[4,3-b]pyridine Synthesis via Japp-Klingemann Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines using the Japp-Klingemann reaction. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this powerful synthetic transformation. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing in-depth, mechanistically-grounded solutions to common experimental hurdles.

The Japp-Klingemann reaction is a classic method for forming hydrazones from β-keto-esters (or acids) and aryl diazonium salts.[1][2] These hydrazones are pivotal intermediates that, through subsequent intramolecular cyclization, yield the pyrazolo[4,3-b]pyridine scaffold—a privileged core in many biologically active molecules. However, researchers often find that conventional Japp-Klingemann conditions are not directly transferable and can fail when applied to pyridine-based substrates, necessitating careful optimization and troubleshooting.[3][4]

This guide provides a structured approach to identifying and solving these issues, ensuring a higher success rate in your synthetic campaigns.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format. Each answer provides a diagnostic approach and a series of corrective actions grounded in chemical principles.

Q1: My reaction yield is extremely low, or the reaction fails entirely. What are the most likely causes?

A1: Low or zero yield is the most common issue and typically points to problems in one of three areas: diazonium salt formation/stability, pH control during the coupling reaction, or the reactivity of your starting materials.

1. Inefficient Diazotization or Diazonium Salt Decomposition:

  • Causality: The aryl diazonium salt is the electrophilic partner in this reaction. Its formation requires cold, acidic conditions (typically using NaNO₂ and HCl), and the resulting salt is often thermally unstable.[5] Decomposition, which can be rapid above 5-10 °C, is a primary cause of failure. Electron-rich anilines form less stable diazonium salts.[6]

  • Troubleshooting Steps:

    • Temperature Control: Maintain a strict temperature of 0-5 °C during the addition of sodium nitrite and throughout the life of the diazonium salt solution. Use an ice-salt bath for consistent cooling.[7]

    • Fresh Preparation: Always prepare the diazonium salt solution fresh and use it immediately. Do not store it.

    • Use More Stable Salts: If instability is a persistent issue, consider isolating the diazonium salt as a more stable tetrafluoroborate (by using HBF₄) or tosylate salt.[3][8][9] These solid salts are often stable enough to be handled at room temperature for short periods and can be added directly to the coupling reaction.

2. Incorrect pH for the Coupling Step:

  • Causality: The Japp-Klingemann reaction is a tale of two pH requirements. Diazotization is performed in strong acid, but the coupling step requires the deprotonation of your β-keto-ester to form a nucleophilic enolate. This deprotonation is base-mediated. If the pH of the coupling mixture is too acidic, the enolate concentration will be too low for the reaction to proceed.[6] Conversely, if the pH is too high (basic), the diazonium salt will rapidly decompose.[10]

  • Troubleshooting Steps:

    • Buffered System: The most common solution is to add the acidic diazonium salt solution to a solution of the β-keto-ester that is buffered with a mild base, such as sodium acetate. This raises the pH to a weakly acidic range (typically pH 4-6), which is often sufficient to generate the enolate without destroying the electrophile.

    • pH Monitoring: Before adding the diazonium salt, check the pH of your β-keto-ester solution after adding the buffer. Adjust as necessary. The optimal pH can be substrate-dependent.[11]

3. Purity of Reagents:

  • Causality: As with any multi-step synthesis, the purity of starting materials is critical. Impurities in the aniline can interfere with diazotization, while impurities in the β-keto-ester can lead to unwanted side reactions.[12]

  • Troubleshooting Steps:

    • Verify the purity of your aniline and β-keto-ester by NMR or other appropriate analytical methods.

    • Ensure solvents are anhydrous where necessary, particularly if using strong bases to generate the enolate.

Q2: I've isolated a stable azo-compound intermediate, but it's not converting to the desired hydrazone. How do I facilitate this transformation?

A2: This is a known challenge, particularly in the synthesis of pyrazolopyridines.[3] The initially formed azo-compound must undergo hydrolysis and rearrangement to form the final hydrazone product. If this intermediate is unexpectedly stable, it will not proceed to the cyclization precursor.

  • Causality: The conversion of the azo intermediate to the hydrazone is essentially a hydrolytic cleavage of the acyl or carboxyl group, followed by tautomerization.[1] In some systems, this process is slow or stalled under standard buffered conditions.

  • Troubleshooting Steps:

    • Avoid Harsh Conditions: While it may be tempting to force the reaction with heat or strong base, this often leads to a complex mixture of side products.[3][4]

    • Adopt a One-Pot Protocol: A highly effective, modern approach is to perform the azo-coupling and the subsequent cyclization in a one-pot manner. After the initial coupling reaction is complete (monitored by TLC), a suitable base (e.g., DBU or pyrrolidine) is added directly to the reaction mixture. This base facilitates both the deacylation/decarboxylation to the hydrazone and the subsequent intramolecular SₙAr cyclization to form the pyrazolo[4,3-b]pyridine ring system.[3][13][14] This avoids the isolation of potentially unstable intermediates and drives the reaction to completion.

Q3: My reaction is messy and produces multiple side products that are difficult to separate. How can I improve the reaction's cleanliness?

A3: A "messy" reaction is often a result of diazonium salt decomposition or competing reaction pathways.

  • Causality:

    • Phenol Formation: If the diazonium salt solution warms up or is exposed to basic conditions, it can decompose to form phenols, which can complicate purification.

    • Homocoupling/Side Reactions: The highly reactive enolate or diazonium salt can engage in undesired reaction pathways if the primary coupling reaction is slow.

    • Incorrect pH: As noted, an unoptimized pH is a frequent cause of side product formation.[6]

  • Troubleshooting Steps:

    • Strict Temperature Control: Reiteration is necessary—maintaining 0-5 °C is the single most critical parameter for a clean reaction.

    • Order of Addition: Always add the diazonium salt solution slowly and dropwise to the stirred solution of the β-keto-ester and buffer. This maintains a low instantaneous concentration of the diazonium salt, minimizing decomposition and side reactions.

    • Optimize Stoichiometry: While a slight excess of the diazonium salt is sometimes used, a large excess can lead to more byproducts. Start with a 1:1 or 1.1:1 ratio of the aniline to the β-keto-ester.

Q4: I've identified an unexpected product where a nitro group on my aniline has been replaced by a chlorine atom. What caused this?

A4: This is an unusual but documented side reaction that occurs at the diazonium salt stage.

  • Causality: This is essentially an unintended Sandmeyer-type reaction. If the diazotization is performed with hydrochloric acid, the high concentration of chloride ions can act as a nucleophile, displacing the diazonium group (with loss of N₂) to form an aryl chloride. This is more likely with highly activated systems.[8]

  • Troubleshooting Steps:

    • Change the Acid: The simplest solution is to replace hydrochloric acid with an acid whose conjugate base is less nucleophilic. Using tetrafluoroboric acid (HBF₄) or p-toluenesulfonic acid (TsOH) for the diazotization will generate the corresponding tetrafluoroborate or tosylate diazonium salts, which will not undergo this chloro-substitution.[8]

Frequently Asked Questions (FAQs)

  • What is the optimal pH for the Japp-Klingemann coupling step?

    • There is no single universal pH. It is a compromise: acidic enough to prevent rapid diazonium salt decomposition but basic enough to allow for sufficient enolate formation. A weakly acidic buffered environment (pH 4-6) is the most common starting point. Optimization within this range may be required for your specific substrates.

  • How can I effectively monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is an excellent tool. Spot your reaction mixture against your starting β-keto-ester. The disappearance of the starting material and the appearance of a new, typically more colored (yellow/orange) spot corresponding to the hydrazone product indicates progress.

  • Are there specific structural features on the aniline or β-keto-ester that are known to cause problems?

    • Yes. Very electron-donating groups (like -OMe or -NMe₂) on the aniline can make the diazonium salt less stable and less electrophilic, potentially slowing the reaction.[6] Sterically hindered β-keto-esters may also react more slowly.

Data & Optimization Summary

The choice of base and solvent can be critical, especially when employing a one-pot strategy for the final cyclization step. The following table summarizes conditions found to be effective for the one-pot synthesis of ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates.[3]

Aryl Diazonium Salt CounterionBase for CyclizationSolventTypical YieldNotes
Tosylate (TsO⁻)PyrrolidineAcetonitrile75-85%Highly efficient for a range of substituted anilines.[3]
Tosylate (TsO⁻)DBUAcetonitrile70-80%DBU is a strong, non-nucleophilic base suitable for promoting the cyclization.[3]
Chloride (Cl⁻)PyridineEthanolModerateMore traditional conditions, may require heating and can be lower yielding.

Experimental Protocols

Protocol 1: Standard Japp-Klingemann Synthesis of Aryl Hydrazone Intermediate

This protocol describes the preparation of the hydrazone, which would then be isolated before subsequent cyclization.

Part A: Diazotization of Aryl Amine

  • In a flask, dissolve the aryl amine (1.0 eq) in 3M hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature never exceeds 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes. Use this solution immediately in the next step.

Part B: Japp-Klingemann Coupling

  • In a separate, larger flask, dissolve the pyridine β-keto-ester (1.0 eq) and sodium acetate trihydrate (3.0 eq) in a suitable solvent like ethanol or methanol.

  • Cool this solution to 0-5 °C in an ice-salt bath with stirring.

  • Slowly add the cold diazonium salt solution from Part A to the β-keto-ester solution dropwise over 30-45 minutes. A color change and/or precipitation is typically observed.

  • Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis shows consumption of the β-keto-ester.

  • Quench the reaction by pouring it into a large volume of cold water.

  • Collect the precipitated solid hydrazone by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization or chromatography.

Protocol 2: Modified One-Pot Synthesis of Pyrazolo[4,3-b]pyridines

This protocol, adapted from modern literature, combines the coupling, rearrangement, and cyclization steps for improved efficiency.[3][13][14][15]

  • Prepare the aryl diazonium tosylate salt beforehand (this is typically done by reacting the aniline with NaNO₂ and p-toluenesulfonic acid).

  • In a reaction flask, dissolve the pyridine β-keto-ester (1.0 eq) and the aryl diazonium tosylate (1.1 eq) in acetonitrile.

  • Add sodium acetate (1.5 eq) to the mixture and stir at room temperature for 1-2 hours to form the azo-intermediate. Monitor by TLC.

  • Once the formation of the intermediate is complete, add pyrrolidine (2.0 eq) or DBU (1.5 eq) directly to the reaction mixture.

  • Stir the reaction at room temperature for an additional 2-6 hours, or until TLC indicates the formation of the final pyrazolo[4,3-b]pyridine product.

  • Upon completion, concentrate the solvent under reduced pressure.

  • Purify the residue using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure product.

Visual Diagrams

Japp-Klingemann Reaction Mechanism```dot

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}

Caption: One-pot workflow for pyrazolo[4,3-b]pyridine synthesis.

Troubleshooting Decision Tree

Troubleshooting Logic problem Problem: Low/No Yield cause1 Check Diazonium Formation (Temp > 5°C? Reagents old?) problem->cause1 cause2 Check Coupling pH (Buffered? pH 4-6?) problem->cause2 cause3 Intermediate Stall? (Azo formed but not hydrazone?) problem->cause3 sol1 Solution: - Strict 0-5°C control - Use fresh reagents - Consider stable tosylate salt cause1->sol1 Yes sol2 Solution: - Add NaOAc buffer to keto-ester - Verify pH before adding diazonium cause2->sol2 Yes sol3 Solution: - Use one-pot method - Add base (DBU) after coupling to drive cyclization cause3->sol3 Yes

Sources

Technical Support Center: Pyrazolo[4,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 2/3 Support Dashboard for medicinal chemists. It assumes the user is familiar with basic organic synthesis but is encountering the specific physicochemical frustrations associated with the pyrazolo[4,3-b]pyridine (4-azaindazole) scaffold.

Ticket Subject: Work-up, Purification, and Regio-control Protocols Status: Active Assigned Specialist: Senior Application Scientist

System Overview: The Scaffold Paradox

The pyrazolo[4,3-b]pyridine core is a "privileged but punishing" scaffold. Unlike its isomer pyrazolo[3,4-b]pyridine (7-azaindazole), the [4,3-b] system places the pyridine nitrogen at position 5.

  • The Chemical Challenge: The molecule is amphoteric. The pyrazole NH is acidic (

    
    ), while the pyridine Nitrogen is basic (
    
    
    
    ).
  • The Work-up Consequence: Standard aqueous washes often fail because the molecule can hide in the aqueous phase as a cation (at low pH) or an anion (at high pH). It is most soluble in organic solvents only at its isoelectric point (neutral pH).

Standard Operating Procedures (SOPs)

Protocol A: The "Crash-Out" Method (Preferred)

Best for: Cyclization reactions performed in high-boiling solvents (DMF, DMSO, NMP) or ethanol.

The Logic: Pyrazolo[4,3-b]pyridines are planar and stack efficiently. They often have poor solubility in water compared to the reaction solvent. We exploit this to avoid difficult extractions.

Step-by-Step Workflow:

  • Cooling: Allow reaction mixture (e.g., hydrazine cyclization) to cool to Room Temperature (RT).

  • Concentration (Critical): If EtOH was used, remove at least 75% of the volume via rotary evaporation. If DMF/DMSO was used, skip this step.

  • The Quench:

    • Pour the reaction mixture slowly into ice-cold water (ratio: 10 volumes water to 1 volume reaction mix).

    • Troubleshooting: If no solid forms, adjust pH to ~7.0 using dilute HCl or saturated NaHCO₃. (See Solubility Diagram below).

  • Filtration: Collect the precipitate via vacuum filtration.

  • The "Desalting" Wash: Wash the filter cake with:

    • 3x Water (removes inorganic salts and hydrazine traces).

    • 1x Hexane/Pentane (removes non-polar grease/byproducts).

  • Drying: Dry in a vacuum oven at 50°C. Warning: These compounds can trap water in the lattice; use P₂O₅ if carrying forward to water-sensitive steps.

Protocol B: The "Scavenger" Extraction (Alternative)

Best for: Derivatives with high organic solubility or when the "Crash-Out" yields a gum/oil.

Step-by-Step Workflow:

  • Dilution: Dilute the reaction mixture with EtOAc/THF (3:1) . Note: Pure EtOAc often fails to solubilize the polar core; THF helps.

  • Phase Control: Wash with Brine (saturated NaCl) rather than pure water to prevent emulsion.

  • Back-Extraction: Re-extract the aqueous layer with CHCl₃ (Chloroform).

    • Why? The [4,3-b] core has a high affinity for chlorinated solvents due to hydrogen bond donor/acceptor matching.

  • Drying: Dry combined organics over Na₂SO₄ (avoid MgSO₄ as it can coordinate to the pyridine nitrogen causing yield loss).

Visualization: Work-up Decision Logic

WorkupLogic Start Reaction Complete SolventCheck Reaction Solvent? Start->SolventCheck Polar DMF, DMSO, NMP SolventCheck->Polar Volatile EtOH, MeOH, THF SolventCheck->Volatile WaterPour Pour into Ice Water (10:1) Polar->WaterPour Concentrate Evaporate to 25% Vol Volatile->Concentrate Concentrate->WaterPour PrecipCheck Precipitate Formed? WaterPour->PrecipCheck Filter Filter & Wash (H2O) PrecipCheck->Filter Yes AdjustPH Adjust pH to 7.0 (Isoelectric Point) PrecipCheck->AdjustPH No (Gum/Soln) AdjustPH->PrecipCheck Re-check Extract Extract w/ CHCl3:iPrOH (3:1) AdjustPH->Extract Still Soluble

Figure 1: Decision tree for selecting the optimal work-up pathway based on reaction solvent and product behavior.

Troubleshooting & FAQs

Issue 1: "My product is streaking/tailing on the silica column."

Diagnosis: The basic pyridine nitrogen (N5) is interacting with the acidic silanols on the silica gel, causing retention and peak broadening. The Fix:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

  • Alternative Solvent System: Switch from Hexane/EtOAc to DCM/MeOH (95:5) . The methanol helps disrupt the hydrogen bonding with silica.

  • Reference: This is a standard protocol for basic heterocycles, confirmed effective for pyrazolopyridines in recent isolation protocols [1].

Issue 2: "I have a mixture of N1 and N2 alkylated isomers. How do I separate them?"

Diagnosis: Alkylation of the pyrazole ring often yields a mixture. Differentiation (NMR):

  • N1-Isomer (Thermodynamic): The substituent is on the nitrogen closer to the pyridine ring's C7. Look for an NOE correlation between the N-CH₂ protons and the Pyridine C7-H.

  • N2-Isomer (Kinetic): The substituent is distal. You will often see an NOE to the Pyrazole C3-H, but not to the Pyridine ring.

Separation Strategy:

Property N1-Isomer N2-Isomer
Polarity Generally Less Polar (elutes first) Generally More Polar (elutes second)
Crystallinity Higher melting point (usually) Lower melting point

| Column Conditions | Hex/EtOAc (Gradient) | DCM/MeOH (may require) |

Note: In [4,3-b] systems, the N1 isomer is typically the major product under thermodynamic conditions (high temp, carbonate base) [2].

Issue 3: "How do I remove excess hydrazine? It's toxic and sticking to my product."

Diagnosis: Hydrazine is used in the cyclization of 2-chloro-3-acylpyridines but is difficult to remove due to boiling point and polarity. The Fix:

  • The Azeotrope: Co-evaporate the crude residue with Toluene (2x) or Isopropanol . Hydrazine forms an azeotrope and is removed more easily.

  • The Bleach Quench (Waste): Do not rotovap pure hydrazine. Treat the aqueous waste streams with dilute bleach (sodium hypochlorite) to oxidize hydrazine to nitrogen gas before disposal.

  • Chemical Wash: If the product is dissolved in organic solvent, wash with 0.5M HCl . The hydrazine forms a water-soluble salt (

    
    ) and partitions into the aqueous layer. Caution: Ensure your product does not protonate and extract into the acid layer too (check pH).
    

Advanced Visualization: Regioselectivity & NOE

Figure 2: Diagnostic logic for distinguishing regioisomers using Nuclear Overhauser Effect (NOE) NMR spectroscopy.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Source: International Journal of Molecular Sciences (2023).[1][2] Context: Describes the 2-chloro-3-nitropyridine route and purification via flash chromatography (SiO2/10% EtOAc in CHCl3). URL:[Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Source: Magnetic Resonance in Chemistry (2024).[3] Context: Definitive guide on using NOESY and HMBC to distinguish N1 vs N2 isomers in pyrazolopyridines. URL:[Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines (Comparative Workup). Source: RSC Advances (2023). Context: Provides comparative work-up protocols (extraction vs precipitation) for the isomeric [3,4-c] system, applicable to [4,3-b]. URL:[Link]

Sources

Validation & Comparative

Comparison Guide: (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol Activity Validation Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol (CAS: 1824147-05-8 for 1-methyl analog context) represents a "privileged scaffold" in modern drug discovery.[1] Unlike its more common isomer, pyrazolo[3,4-b]pyridine, the [4,3-b] fusion system offers unique vectors for exploring chemical space, particularly in kinase inhibition (c-Met) and immune checkpoint blockade (PD-1/PD-L1).[1]

This guide details the validation protocols for this specific pharmacophore. While the methanol derivative itself is often a fragment or synthetic intermediate, its "activity validation" encompasses two critical phases:

  • Fragment/Intermediate Quality: Ensuring the chemical integrity of the hydroxymethyl handle.

  • Functional Efficacy: Validating the biological activity of the final inhibitors derived from this core.

Key Comparison:

Feature Pyrazolo[4,3-b]pyridine (Target Scaffold) Pyrazolo[3,4-b]pyridine (Alternative) Indazole (Bioisostere)
Primary Target c-Met (e.g., Glumetinib), PD-1/PD-L1 ALK, TBK1 CDK, VEGFR
Selectivity Profile High specificity for c-Met; lower off-target kinase hits Broader kinase promiscuity Moderate; often requires extensive decoration

| Synthetic Utility | 6-position vector (Methanol) allows precise linker extension | 3- or 6-position functionalization | 3-position functionalization |[1]

Chemical Validation: The Prerequisite

Before biological screening, the "activity" of the building block must be validated by its chemical purity and reactivity.

Protocol A: Structural Integrity Check

Objective: Confirm the oxidation state of the C6-methanol group. Oxidation to aldehyde or carboxylic acid renders the scaffold inactive for specific coupling reactions.

  • Method: 1H-NMR (DMSO-d6, 400 MHz).[1]

  • Critical Signal: Look for the hydroxymethyl doublet/triplet at δ 4.5–4.7 ppm . Disappearance of this peak or appearance of an aldehyde proton (~δ 10.0 ppm) indicates degradation.

  • Purity Threshold: >98% by HPLC (254 nm) is required for fragment-based screening (FBS) to avoid false positives from contaminants.

Functional Activity Validation Assays

The biological validation of this scaffold focuses on its two most proven therapeutic pathways: c-Met Kinase Inhibition and PD-1/PD-L1 Blockade .[1]

Assay B: c-Met Kinase Inhibition (Enzymatic)

Context: Derivatives of this scaffold, such as Glumetinib, are potent c-Met inhibitors.[1] This assay validates the core's ability to bind the ATP pocket when appropriately substituted.

Methodology: ADP-Glo™ Kinase Assay (Promega) or Z´-LYTE™ (Thermo Fisher).[1]

Step-by-Step Protocol:

  • Enzyme Prep: Dilute recombinant human c-Met kinase (0.2 ng/µL) in kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Dispense 10 nL of the test compound (derived from the methanol scaffold) in DMSO.

  • Substrate Initiation: Add ATP (10 µM) and Poly(Glu, Tyr) 4:1 substrate (0.2 mg/mL).

  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP.[1] Incubate 40 mins.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Measure Luminescence.

Data Interpretation:

  • Valid Scaffold: IC50 < 10 nM (for optimized derivatives).[1][2]

  • Fragment Activity: If screening the methanol fragment itself, expect weak binding (IC50 in µM to mM range). Use SPR (Surface Plasmon Resonance) for direct fragment binding kinetics.[1]

Assay C: PD-1/PD-L1 Interaction (HTRF)

Context: 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been validated as small-molecule inhibitors of the PD-1/PD-L1 interface.[1][3]

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF).[1]

Step-by-Step Protocol:

  • Reagents: Tagged PD-1 (e.g., His-tag) and PD-L1 (e.g., Fc-tag).

  • Donors/Acceptors: Anti-His-Europium Cryptate (Donor) and Anti-Human Fc-d2 (Acceptor).[1]

  • Reaction: Mix PD-1 protein, PD-L1 protein, and the test compound in a 384-well low-volume plate.

  • Equilibrium: Incubate for 2 hours at RT.

  • Measurement: Excitation at 337 nm. Read emission at 665 nm (Acceptor) and 620 nm (Donor).[1]

  • Calculation: Ratio = (Signal 665 nm / Signal 620 nm) × 10,000.[1]

Validation Criteria:

  • Inhibition: A decrease in the HTRF ratio indicates the compound successfully blocked the PD-1/PD-L1 interaction.[1]

  • Control: Use BMS-1166 as a positive control (IC50 ~ 1-10 nM).[1]

Cellular Validation: Phenotypic Confirmation

Assay D: c-Met Addicted Cell Viability (MKN-45)

Objective: Prove that the biochemical inhibition translates to cellular efficacy.[1]

  • Cell Line: MKN-45 (Human Gastric Carcinoma) – MET amplified.[1]

  • Control Line: H460 (MET independent) – to assess selectivity/toxicity.

  • Protocol:

    • Seed 3,000 cells/well in 96-well plates.

    • Treat with serial dilutions of the scaffold derivative for 72 hours.

    • Add CellTiter-Glo® reagent.[1]

    • Success Metric: Significant potency shift between MKN-45 (sensitive) and H460 (resistant).

Mechanism of Action & Workflow Visualization

The following diagrams illustrate the critical pathways and the experimental logic flow for validating this scaffold.

Diagram 1: c-Met Signaling Pathway & Inhibition

Caption: The pyrazolo[4,3-b]pyridine scaffold blocks ATP binding, preventing c-Met autophosphorylation and downstream PI3K/AKT/RAS signaling.[1]

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates P_cMet Phospho-c-Met cMet->P_cMet Autophosphorylation ATP ATP ATP->cMet Phosphorylates Inhibitor Scaffold Derivative (Inhibitor) Inhibitor->cMet Competes with ATP (BLOCKS) PI3K PI3K P_cMet->PI3K Signaling RAS RAS/MAPK P_cMet->RAS AKT AKT PI3K->AKT CellResponse Cell Proliferation & Survival AKT->CellResponse RAS->CellResponse

[1][4][5][6]

Diagram 2: Validation Workflow Logic

Caption: Step-by-step decision tree for validating the this compound scaffold.

Validation_Workflow Start Start: this compound QC QC: NMR / LCMS (Verify Purity) Start->QC Decision1 Pass QC? QC->Decision1 Synthesis Derivatization (Linker Extension) Decision1->Synthesis Yes Discard Discard / Re-design Decision1->Discard No Assay_Biochem Biochemical Assay (ADP-Glo / HTRF) Synthesis->Assay_Biochem Decision2 IC50 < 100 nM? Assay_Biochem->Decision2 Assay_Cell Cellular Assay (MKN-45 Viability) Decision2->Assay_Cell Yes Decision2->Discard No Valid VALIDATED LEAD Assay_Cell->Valid

References

  • Glumetinib (SCC244) Discovery: Identification of a highly selective c-Met inhibitor based on the pyrazolo[4,3-b]pyridine scaffold.[1]

    • Source: [1]

  • PD-1/PD-L1 Inhibitors: Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.[1][3]

    • Source: [1]

  • Synthesis Protocols:Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines.

    • Source: [1]

  • General Scaffold Review:1H-Pyrazolo[3,4-b]pyridines vs [4,3-b]pyridines: Synthesis and Biomedical Applic

    • Source: [1]

Sources

Advanced Antitumor Profiling: Novel Pyrazolo[4,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold represents a privileged pharmacophore in modern oncology drug discovery.[1] Distinct from its more common isomer (pyrazolo[3,4-b]pyridine), the [4,3-b] fusion system offers unique vector positioning for substituents, allowing for precise engagement with the ATP-binding pockets of kinases (FLT3, CDK4, ALK) and the colchicine-binding site of tubulin.

This guide objectively analyzes the performance of recently developed pyrazolo[4,3-b]pyridine derivatives, specifically focusing on Compound 23k (Dual FLT3/CDK4 inhibitor) and Compound 60c (Tubulin polymerization inhibitor). We compare these novel agents against industry standards like Sorafenib, Crizotinib, and Paclitaxel, providing actionable insights for lead optimization.

Part 1: Comparative Performance Analysis

Dual Kinase Inhibition: FLT3 & CDK4

Targeting FMS-like tyrosine kinase 3 (FLT3) is critical in Acute Myeloid Leukemia (AML), but resistance often emerges. The novel pyrazolo[4,3-b]pyridine derivative, Compound 23k , utilizes a dual-inhibition strategy, targeting both FLT3 and Cyclin-Dependent Kinase 4 (CDK4) to prevent compensatory cell cycle escape.

Table 1: Kinase Inhibitory Profile (IC50 in nM)

CompoundTarget: FLT3 (Wild Type)Target: CDK4Target: c-KitSelectivity Note
Compound 23k [1]11 nM 7 nM 15 nMHigh selectivity over non-related kinases
Sorafenib (Standard)3 nM>10,000 nM68 nMPotent FLT3, but lacks CDK4 coverage
Palbociclib (Standard)>10,000 nM11 nM>10,000 nMPure CDK4/6 inhibitor

Analysis: While Sorafenib is a potent FLT3 inhibitor, it fails to arrest the downstream cell cycle machinery directly. Compound 23k achieves nanomolar potency against both targets. In MV4-11 xenograft models, 23k (200 mg/kg) demonstrated a 67% tumor growth inhibition (TGI) , validating the dual-target hypothesis [1].[2]

Tubulin Polymerization Inhibition

Microtubule-targeting agents are cornerstones of chemotherapy but suffer from multidrug resistance (MDR). Compound 60c , a pyrazolo[4,3-b]pyridine derivative, targets the colchicine-binding site and has shown efficacy in Taxol-resistant lines.

Table 2: Cytotoxicity in Multidrug-Resistant Lines (IC50 in nM)

Cell LinePhenotypeCompound 60c [2]Paclitaxel (Taxol)Colchicine
A375 Melanoma (Parental)2.4 nM4.5 nM12.0 nM
A375/TxR Taxol-Resistant (MDR+)2.8 nM >1000 nM15.0 nM
MCF-7 Breast Cancer3.1 nM5.2 nM14.0 nM

Analysis: The structural rigidity of the pyrazolo[4,3-b]pyridine core in Compound 60c allows it to bypass P-glycoprotein (P-gp) efflux pumps, a major failure point for Paclitaxel. The resistance index (RI) for 60c is near 1.0, whereas Paclitaxel shows an RI >200 in the resistant line.

Part 2: Mechanistic Visualization

Dual Inhibition Pathway (FLT3/CDK4)

The following diagram illustrates how the pyrazolo[4,3-b]pyridine scaffold (Compound 23k) interrupts two distinct nodes of the leukemic proliferation pathway.

G Compound Pyrazolo[4,3-b]pyridine (Cmpd 23k) FLT3 FLT3 Receptor (Mutant/WT) Compound->FLT3 Inhibits (IC50: 11nM) CDK4 CDK4/Cyclin D Compound->CDK4 Inhibits (IC50: 7nM) STAT5 STAT5 Phosphorylation FLT3->STAT5 Activates Proliferation G1/S Transition (Proliferation) STAT5->Proliferation Transcriptional Control Rb Retinoblastoma (Rb) Phosphorylation CDK4->Rb Phosphorylates E2F E2F Release Rb->E2F Releases E2F->Proliferation Drives

Figure 1: Mechanism of Action for Compound 23k. The scaffold simultaneously blocks upstream signaling (FLT3) and downstream cell cycle progression (CDK4).

Part 3: Experimental Protocols (Self-Validating Systems)

Kinase Inhibition Assay (ADP-Glo Platform)

Objective: Determine IC50 values for FLT3 and CDK4. Critical Control: ATP concentration must equal the Km(app) for each specific kinase to ensure competitive inhibition data is relevant.

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (top concentration 10 mM). Create a 3-fold serial dilution series.

  • Enzyme Mix: Prepare 2x kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT). Add purified FLT3 or CDK4/CycD1 (0.2 ng/µL final).

  • Reaction:

    • Add 2 µL Compound solution to 384-well plate.

    • Add 4 µL Enzyme Mix. Incubate 10 min at RT (allows compound to bind active site).

    • Add 4 µL Substrate/ATP Mix (Peptide substrate + Ultra-pure ATP at Km).

    • Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must fall within 2-fold of historical IC50.

Tubulin Polymerization Assay (Fluorescence Based)

Objective: Confirm if the compound acts as a destabilizer (like Colchicine) or stabilizer (like Taxol).

Workflow:

  • Reagent Prep: Use >99% pure tubulin (porcine brain) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 10 µM fluorescent reporter (DAPI or specialized tubulin dye).

  • Baseline: Keep all reagents on ice (4°C). Tubulin will not polymerize at this temperature.

  • Induction:

    • Add Compound (3 µM final) to pre-chilled 96-well plate.

    • Add Tubulin mix.

    • Transfer immediately to plate reader pre-heated to 37°C .

  • Measurement: Read fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes.

  • Interpretation:

    • Destabilizers (Pyrazolo[4,3-b]pyridines): Decrease Vmax and final plateau fluorescence compared to DMSO control.

    • Stabilizers (Taxol): Increase polymerization rate (Vmax) and eliminate the lag phase.

Part 4: Synthesis & Structure-Activity Relationship (SAR)

The synthesis of the [4,3-b] isomer is less trivial than the [3,4-b] isomer. A robust route often involves the cyclization of 4-aminopyrazoles or specific pyridine precursors.

SAR Pre1 5-Bromo-1H-pyrazolo[4,3-b]pyridine Target Novel Antitumor Agent (e.g., Cmpd 60c) Pre1->Target Suzuki Coupling (Pd(dppf)Cl2, K2CO3) R1 N1-Position: Solubility/PK Control Target->R1 SAR Zone 1 R6 C6-Position (Aryl Coupling): Kinase Selectivity/Potency Target->R6 SAR Zone 2

Figure 2: General Synthetic Strategy. The 5-bromo intermediate is a versatile "handle" for introducing aryl groups (via Suzuki coupling) that interact with the hydrophobic pockets of kinases or tubulin.

SAR Insight:

  • C6-Position: Crucial for potency.[1] Introducing a pyrimidin-4-yl group (as in Cmpd 23k) enhances hydrogen bonding with the kinase hinge region [1].

  • N1-Position: Alkylation here often dictates metabolic stability and solubility but can reduce potency if the group is too bulky, clashing with the ATP gatekeeper residue.

References

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry, 2022.[2][3]

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors. Journal of Medicinal Chemistry (Contextualized from NIH/PMC data), 2021/2022.

  • Discovery of indoleninyl-pyrazolo[3,4-b]pyridines (Comparative Isomer Context). Bioorganic Chemistry, 2024.

  • Structure-Based Discovery of FGFR Kinase Inhibitors (1-sulfonyl-pyrazolo[4,3-b]pyridine series). Preprints / Semantic Scholar, 2017.

Sources

Biological Validation of Synthesized Pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Lead Scientists

Executive Summary: The Case for Scaffold Hopping

In the crowded landscape of kinase inhibitors, the pyrazolo[3,4-d]pyrimidine scaffold (e.g., Ibrutinib) has long been the "Gold Standard" due to its adenine-mimetic properties. However, this popularity has led to a saturated patent space and issues with off-target toxicity.

This guide validates the pyrazolo[4,3-b]pyridine scaffold as a superior alternative for next-generation drug discovery. By shifting the nitrogen arrangement, this isomer maintains critical ATP-hinge binding interactions while offering distinct vectors for substitution that can improve solubility and selectivity profiles against targets like CDK2 , GSK-3β , and PIM1 .

This document outlines the critical experimental workflows required to validate this scaffold, comparing its performance directly against established reference standards.

Part 1: The Validation Workflow

To prove the efficacy of a new pyrazolo[4,3-b]pyridine series, a linear progression from biochemical affinity to cellular phenotype is required. The following workflow ensures resources are not wasted on inactive compounds.

ValidationWorkflow Synth Synthesis & Characterization (NMR, MS, HPLC >95%) Enzymatic Biochemical Screening (ADP-Glo™ Kinase Assay) Synth->Enzymatic Select Hits (<1µM) Cellular Cellular Viability (MTT/SRB Assays) Enzymatic->Cellular Select Potent Inhibitors Mechanistic MOA Confirmation (Annexin V/PI Flow Cytometry) Cellular->Mechanistic Confirm Apoptosis ADME ADME/Tox Profiling (In Silico/Microsomal Stability) Cellular->ADME Lead Optimization

Figure 1: The critical path for validating novel kinase inhibitors. Only compounds passing the enzymatic threshold (<1 µM IC50) should proceed to cellular assays.

Part 2: Biochemical Validation (Enzymatic Inhibition)

The first "Go/No-Go" gate is the direct inhibition of the target kinase. We utilize the ADP-Glo™ Kinase Assay because it is less prone to interference from fluorescent compounds (a common issue with pyrazolo-pyridines) compared to FRET-based assays.

Comparative Protocol: ADP-Glo™ Kinase Assay

Objective: Determine IC50 values against CDK2/Cyclin A. Reference Standard: Roscovitine (Purine analog) or Staurosporine (Pan-kinase inhibitor).

  • Reagent Prep: Dilute synthesized derivatives in DMSO. Final assay DMSO concentration must be <1% to avoid enzyme denaturation.

  • Kinase Reaction:

    • Mix 2 µL of CDK2/Cyclin A enzyme (0.2 ng/µL) with 2 µL of substrate (Histone H1).

    • Add 1 µL of compound (variable concentrations: 0.1 nM – 10 µM).

    • Initiate with 2 µL ATP (Ultra-pure, 10 µM).

    • Incubate at RT for 60 minutes.

  • ADP Detection (The Switch):

    • Add 5 µL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP → ATP → Luciferase signal).[1] Incubate 30 min.

  • Readout: Measure luminescence (RLU) on a plate reader (e.g., PHERAstar).

Comparative Data: Pyrazolo[4,3-b]pyridine vs. Alternatives

Hypothetical data based on typical Structure-Activity Relationship (SAR) trends.

Compound IDScaffold TypeR1 SubstituentCDK2 IC50 (nM)Selectivity (vs. GSK-3β)
PP-4b-01 Pyrazolo[4,3-b]pyridine Phenyl 45 ± 3 High (>50x)
PP-4b-02 Pyrazolo[4,3-b]pyridine 4-F-Phenyl 12 ± 1 Moderate (10x)
Ref-1 (Ibrutinib)Pyrazolo[3,4-d]pyrimidine--250 ± 15Low (<5x)
Ref-2 (Roscovitine)Purine--180 ± 10High

Analysis: The [4,3-b] derivative PP-4b-02 demonstrates superior potency (12 nM) compared to the standard [3,4-d] scaffold, likely due to optimized hydrophobic packing in the ATP binding pocket.

Part 3: Cellular Efficacy (Cytotoxicity)

Enzymatic potency does not guarantee cellular activity. Compounds must cross the cell membrane. We use the MTT Assay over CellTiter-Glo for cost-effective, high-throughput screening of multiple cell lines.

Protocol: MTT Cell Viability Assay

Cell Lines: MCF-7 (Breast), HCT-116 (Colon), and HFF-1 (Normal Fibroblasts - Critical for toxicity control).

  • Seeding: Seed cells at 5,000–10,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat with serial dilutions of compounds (0.01 – 100 µM) for 72 hours .

    • Control: 0.1% DMSO (Negative), Doxorubicin (Positive).

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C. Mitochondrial reductase in live cells converts yellow MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read Absorbance at 570 nm.

Comparative Efficacy Table
CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)HFF-1 (Normal) IC50 (µM)Therapeutic Index (TI)
PP-4b-02 0.85 1.10 >50.0 >58.8
Doxorubicin0.450.602.505.5
Staurosporine0.050.040.051.0

Key Insight: While Doxorubicin is more potent, the pyrazolo[4,3-b]pyridine derivative (PP-4b-02) shows a vastly superior Therapeutic Index (TI) . It kills cancer cells but spares normal fibroblasts, a common advantage of targeted kinase inhibitors over cytotoxic intercalation agents.

Part 4: Mechanism of Action (Apoptosis)

To confirm the compounds kill via programmed cell death (apoptosis) rather than uncontrolled necrosis (which causes inflammation), we utilize Annexin V-FITC / Propidium Iodide (PI) flow cytometry.

Pathway Visualization

The pyrazolo[4,3-b]pyridine scaffold typically induces apoptosis by inhibiting survival kinases (Akt/CDK), leading to the destabilization of the mitochondrial membrane.

ApoptosisPathway Drug Pyrazolo[4,3-b]pyridine Target Target Inhibition (CDK2 / Akt) Drug->Target Binding Mito Mitochondrial Depolarization Target->Mito Signal Transduction CytoC Cytochrome c Release Mito->CytoC Caspase Caspase-3/7 Activation CytoC->Caspase Death Apoptosis (PS Externalization) Caspase->Death DNA Fragmentation

Figure 2: Mechanism of Action. Inhibition of CDK/Akt triggers the intrinsic mitochondrial apoptotic pathway, detectable via Annexin V staining.

Protocol: Annexin V-FITC/PI Flow Cytometry[2][3]
  • Induction: Treat HCT-116 cells with Compound PP-4b-02 (at IC50 concentration) for 24h.

  • Harvest: Trypsinize cells (gentle) and wash with cold PBS.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .[2][3][4][5]

  • Incubation: 15 min at RT in the dark.

  • Analysis: Flow Cytometer (Ex: 488 nm).

    • Q1 (Annexin-/PI+): Necrotic (Avoid).

    • Q2 (Annexin+/PI+): Late Apoptotic.[4]

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-):Early Apoptotic (Desired).

Success Criteria: A significant shift (>20%) of the population into Q4 compared to the untreated control confirms the apoptotic mechanism.

References
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Taylor & Francis. (2025). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors. Retrieved from [Link]

  • MDPI. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. Retrieved from [Link]

Sources

Cell Line Screening for Pyrazolo[4,3-b]pyridine Anticancer Activity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Distinction

Target Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists.[1]

The pyrazolo[4,3-b]pyridine scaffold represents a distinct and emerging pharmacophore in oncology, structurally isomeric to the more widely explored pyrazolo[3,4-b]pyridine.[1] While the [3,4-b] isomer is frequently associated with CDK and GSK-3 inhibition, the [4,3-b] system has demonstrated superior utility in targeting c-Met receptor tyrosine kinase , ALK5 (TGFβR1) , and recently, the PD-1/PD-L1 immune checkpoint .[1]

This guide provides a rigorous framework for screening these derivatives, focusing on their specific mechanistic advantages over standard-of-care small molecules like Crizotinib (c-Met/ALK) and emerging PD-1 inhibitors.[1]

Comparative Performance Analysis

Target Class: c-Met Kinase Inhibition

The pyrazolo[4,3-b]pyridine core serves as a bioisostere for the 7-azaindole scaffold, offering improved metabolic stability while maintaining critical hydrogen bonding with the kinase hinge region (e.g., Tyr1230 in c-Met).[1]

Compound IDScaffold ClassTargetIC50 (Enzymatic)IC50 (Cellular: EBC-1/MKN-45)Mechanism Note
Compound 46 (Ref.[1] 1)1-sulfonyl-pyrazolo[4,3-b]pyridinec-Met0.5 nM 2.0 nM Type I inhibitor; optimized

-

stacking with Tyr1230.[1]
Crizotinib (Standard)Aminopyridinec-Met / ALK4.0 nM8.0 nMMulti-kinase inhibitor; higher off-target toxicity risk.[1]
Compound 35 (Ref.[1] 1)Pyrazolo[4,3-b]pyridinec-Met3.2 nM15 nMEarly lead; limited by metabolic clearance.[1]

Key Insight: The sulfonyl group at the N1 position of the pyrazolo[4,3-b]pyridine is critical for selectivity, directing the molecule into the hydrophobic pocket of c-Met, a feature less accessible to the planar [3,4-b] isomers.

Target Class: PD-1/PD-L1 Interaction Inhibition

Small molecule inhibitors of the PD-1/PD-L1 axis are highly sought to replace monoclonal antibodies.[1] The [4,3-b] scaffold provides a rigid core that disrupts this protein-protein interaction.[1]

Compound IDTargetAssay TypeIC50 / EC50Comparative Potency
Compound D38 (Ref.[1] 2)PD-1/PD-L1HTRF Binding9.6 nM High affinity binder.[1]
Compound D38 PD-1/PD-L1Jurkat T-cell Activation1.61 µM Effective functional T-cell restoration.[1]
BMS-202 (Standard)PD-1/PD-L1HTRF Binding18 nMReference small molecule standard.[1]

Experimental Protocols for Screening

In Vitro Cytotoxicity Screening (MTT/SRB Assay)

Objective: Determine antiproliferative potency against c-Met driven lines (EBC-1, MKN-45) and immune-modulatory models (Jurkat).[1]

Protocol:

  • Seeding: Plate cells (EBC-1 for c-Met; A549 for general) at

    
     cells/well in 96-well plates.[1]
    
  • Compound Preparation: Dissolve pyrazolo[4,3-b]pyridine derivatives in DMSO (Stock: 10 mM). Prepare serial dilutions (0.001 µM to 100 µM).

    • Critical Step: Ensure final DMSO concentration < 0.5% to prevent solvent toxicity.[1][2]

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO

    
    .
    
  • Detection:

    • MTT: Add 20 µL MTT (5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.[1] Read Absorbance at 570 nm.[1][3]

    • SRB (Preferred for adherent): Fix with 10% TCA (1h, 4°C). Wash. Stain with 0.4% Sulforhodamine B. Solubilize with 10 mM Tris base.[1] Read at 510 nm.[1]

  • Data Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Homogeneous Time-Resolved Fluorescence (HTRF) for PD-1/PD-L1

Objective: Quantify the ability of the [4,3-b] derivative to block the protein-protein interaction.[1]

Protocol:

  • Reagents: Recombinant human PD-L1 (Europium-labeled) and PD-1 (IgG-Fc tagged + d2-labeled anti-Fc).[1]

  • Reaction: Mix inhibitor (variable conc.) with PD-L1-Eu and PD-1-d2 in assay buffer (PBS + 0.1% BSA).

  • Equilibration: Incubate for 2 hours at room temperature (protected from light).

  • Measurement: Read fluorescence at 665 nm (acceptor) and 620 nm (donor).

  • Calculation:

    
    .[1] Lower ratio indicates inhibition.[1]
    

Mechanistic Visualization

c-Met Signaling Inhibition Pathway

The following diagram illustrates the downstream effects of pyrazolo[4,3-b]pyridine inhibition on the HGF/c-Met axis, leading to apoptosis.[1]

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyr1230) HGF->cMet Activation PI3K PI3K cMet->PI3K Phosphorylation RAS RAS cMet->RAS Inhibitor Pyrazolo[4,3-b]pyridine (Compound 46) Inhibitor->cMet Inhibition (Type I) Apoptosis Apoptosis Induction Inhibitor->Apoptosis Result AKT AKT (PKB) PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: Mechanism of Action: Pyrazolo[4,3-b]pyridine blockade of c-Met prevents downstream PI3K/AKT and MAPK signaling.

Chemical Synthesis Workflow (Povarov Strategy)

A robust synthesis route is essential for generating library diversity for screening.[1]

Synthesis_Workflow Start1 5-Aminopyrazole Reaction Povarov Reaction (Sc(OTf)3 Catalyst) Start1->Reaction Start2 Aryl Aldehyde Start2->Reaction Start3 Enol Ether Start3->Reaction Intermediate Tetrahydro pyrazolo[4,3-b]pyridine Reaction->Intermediate Oxidation Oxidation (DDQ or O2) Intermediate->Oxidation Product 1H-Pyrazolo[4,3-b]pyridine Scaffold Oxidation->Product

Caption: One-pot Povarov multicomponent synthesis for rapid generation of pyrazolo[4,3-b]pyridine libraries.

References

  • Design and optimization of a series of 1-sulfonylpyrazolo[4,3-b]pyridines as selective c-Met inhibitors. Source: PubMed / NIH URL:[1][Link] Context: Describes Compound 46 (IC50 0.5 nM) and its preclinical validation.

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Source: Bioorganic Chemistry (Elsevier) URL:[1][Link] Context: Identifies Compound D38 as a potent inhibitor of the immune checkpoint.[1]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Source: PMC (National Institutes of Health) URL:[1][Link] Context: Provides the detailed chemical methodology (Japp–Klingemann / Povarov) required to synthesize the scaffold.

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Source: Semantic Scholar (citing original medicinal chemistry literature) URL:[1][Link] Context: Discusses the pyrazolo[4,3-b]pyridine scaffold's hydrogen bonding capability with Ala564 in FGFR1, establishing it as a versatile kinase pharmacophore.[1]

Sources

Comparative Guide: Pyrazolo[4,3-b]pyridine vs. Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Nitrogen Shift"

In the realm of ATP-competitive kinase inhibitors, the pyrazolo-pyridine class represents a "privileged scaffold"—a core structure capable of mimicking the adenine ring of ATP to bind effectively to the kinase hinge region.[1]

This guide compares two specific isomers:

  • Pyrazolo[3,4-b]pyridine (often called 7-azaindazole derivatives).

  • Pyrazolo[4,3-b]pyridine (often called 4-azaindazole derivatives).

The Core Distinction: The critical difference lies in the position of the pyridine nitrogen atom relative to the pyrazole ring.

  • [3,4-b] Isomer: The pyridine nitrogen is at position 7 (distal). This creates a binding motif (

    
    ) that highly resembles the Adenine 
    
    
    
    interaction, making it a dominant scaffold for targets like CDK, Aurora, and c-Met .
  • [4,3-b] Isomer: The pyridine nitrogen is at position 4 (proximal). This alters the electronic vector and hydrogen bond acceptor capability, often used to bypass patent space or target kinases with unique hinge geometries (e.g., ITK, GSK-3 ).

Chemical Identity & Structural Analysis[2][3][4][5]

To understand the biological variance, we must first visualize the structural isomerism. The numbering is IUPAC-compliant, highlighting the critical nitrogen positions.

Structural Comparison Diagram

ChemicalStructures cluster_34b Pyrazolo[3,4-b]pyridine (The '7-Aza' Motif) cluster_43b Pyrazolo[4,3-b]pyridine (The '4-Aza' Motif) struct34 Pyridine N at Pos 7 (Distal to Pyrazole NH) prop34 High Hinge Complementarity Mimics Adenine N3 struct34->prop34 struct43 Pyridine N at Pos 4 (Proximal to Pyrazole NH) prop43 Altered H-Bond Vector Used for Selectivity/IP struct43->prop43

Figure 1: Structural comparison highlighting the 'Nitrogen Shift' between the two isomers. The position of the pyridine nitrogen (N7 vs N4) dictates the binding mode.

Physicochemical Properties[3][4][5][6][7][8]
  • Lipophilicity (cLogP): Generally similar, but the [3,4-b] isomer often exhibits slightly better aqueous solubility due to the exposed N7 nitrogen being more accessible for solvation than the sterically crowded N4 in the [4,3-b] system.

  • Acidity (pKa): The pyrazole NH acidity is influenced by the electron-withdrawing pyridine ring. In [4,3-b], the inductive effect is stronger due to proximity (N4), potentially making the NH more acidic than in [3,4-b].

Mechanism of Action: The Hinge Interaction

The primary utility of these scaffolds is ATP-competitiveness . They lodge into the kinase cleft, forming hydrogen bonds with the backbone residues of the "hinge" region.

Binding Mode Schematic

BindingMode cluster_mode34 Pyrazolo[3,4-b]pyridine Binding cluster_mode43 Pyrazolo[4,3-b]pyridine Binding Hinge Kinase Hinge Backbone (Glu - Cys - Leu) Acceptor34 N7 (Acceptor) Hinge->Acceptor34 H-Bond (Strong) NoAcceptor43 N4 (Steric/Weak Acceptor) Hinge->NoAcceptor43 Loss of Contact or Water Mediated Scaffold34 [3,4-b] Core Donor34 NH (Donor) Donor34->Hinge H-Bond (Strong) Scaffold43 [4,3-b] Core Donor43 NH (Donor) Donor43->Hinge H-Bond (Strong)

Figure 2: Hinge interaction logic. The [3,4-b] scaffold typically forms a bidentate interaction (Donor-Acceptor), whereas [4,3-b] often relies on a monodentate interaction or requires side-chain substituents to compensate.

Critical Insight: The [3,4-b] scaffold is often superior for potency because the N7 nitrogen is perfectly positioned to accept a hydrogen bond from the hinge backbone NH (often the "gatekeeper+2" residue). The [4,3-b] N4 nitrogen is often too close to the pyrazole NH, creating electrostatic repulsion or geometric mismatch for standard bidentate binding.

Comparative Performance Data

The following data aggregates findings from recent SAR (Structure-Activity Relationship) studies, specifically highlighting head-to-head or relevant comparisons.

Table 1: Potency & Target Landscape
FeaturePyrazolo[3,4-b]pyridinePyrazolo[4,3-b]pyridine
Primary Targets Aurora A/B , CDK2/4/6 , c-Met , TBK1 , Bcr-Abl c-Met , GSK-3 , ITK , Syk
Hinge Binding Bidentate (Common): N1-H (donor) + N7 (acceptor).Monodentate (Common): N1-H (donor). N4 often buried.
Potency Benchmark High: IC50 < 1.0 nM often achievable (e.g., TBK1, Aurora).Moderate: IC50 often 10-100 nM range unless heavily optimized.
Selectivity Moderate promiscuity (due to Adenine mimicry). Requires "tail" substituents for specificity.Often higher intrinsic selectivity due to non-standard binding mode.
Synthetic Ease High: Friedländer synthesis or cyclization of 5-aminopyrazoles.[2]Medium: Requires 2-chloro-3-nitropyridines or unstable 4-aminopyrazoles.
Case Study: c-Met Inhibition
  • [3,4-b] Performance: Derivatives such as Compound 5a (Liu et al.) demonstrated IC50 = 4.27 nM against c-Met. The N7 nitrogen was crucial for anchoring to the hinge.

  • [4,3-b] Performance: In a parallel study (Shen et al.), 1-sulfonyl-pyrazolo[4,3-b]pyridines achieved IC50 = 68 nM . While potent, the loss of the optimal acceptor geometry resulted in a ~15-fold reduction in intrinsic potency compared to the best [3,4-b] analogs.

Experimental Protocols

To validate these scaffolds in your own research, use the following standardized workflows.

Synthetic Accessibility Workflow

The [3,4-b] isomer is generally preferred in early discovery due to the robustness of its synthesis.

Synthesis Input1 5-Amino-pyrazole Step1 Cyclocondensation (Reflux/Acid) Input1->Step1 Input2 1,3-Dicarbonyl (or equivalent) Input2->Step1 Step2 Regioselective Ring Closure Step1->Step2 Product Pyrazolo[3,4-b]pyridine Core Step2->Product

Figure 3: Standard synthetic route for the [3,4-b] scaffold.

Protocol: ADP-Glo Kinase Assay (Universal Validation)

This protocol is self-validating via an ATP-to-ADP conversion signal, applicable to both scaffolds.

Materials:

  • Kinase (e.g., recombinant c-Met or CDK2).

  • Substrate (Poly E4Y or Histone H1).

  • Test Compounds ([3,4-b] and [4,3-b] analogs).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Step-by-Step Methodology:

  • Preparation: Dilute compounds in 100% DMSO (10 mM stock) to 4x working concentration. Final DMSO in assay should be <1%.

  • Enzyme Reaction:

    • Add 2 µL of Kinase (0.2 ng/µL) to 384-well plate.

    • Add 1 µL of Compound. Incubate 10 min at RT (allows "Type II" binding equilibration if applicable).

    • Add 2 µL of ATP/Substrate mix (ATP at

      
       apparent).
      
    • Incubate for 60 min at 25°C.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP

      
       Luciferase signal). Incubate 30 min.
      
  • Readout: Measure Luminescence (RLU).

  • Data Analysis: Calculate % Inhibition

    
    . Fit to sigmoidal dose-response (Variable Slope) to determine IC50.
    

Self-Validation Check:

  • Z-Factor: Must be > 0.5.[3][4]

  • Reference: Include Staurosporine as a pan-kinase control. If Staurosporine IC50 deviates >3-fold from historical mean, invalidate run.

Conclusion & Recommendation

  • Choose Pyrazolo[3,4-b]pyridine (N7) if: You require maximum potency and are targeting "canonical" kinase active sites (CDK, Aurora, c-Met). The structural mimicry of adenine is superior, providing a robust starting point for lead optimization.

  • Choose Pyrazolo[4,3-b]pyridine (N4) if: You are encountering intellectual property crowding with [3,4-b] scaffolds or need to dial out potency against off-targets that rely on the N7-interaction. It is a valuable "backup" scaffold but often requires more elaborate substitution to achieve nanomolar potency.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Med. Chem., 2021. Link

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Link

  • Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 2017.[5] Link

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances, 2023. Link

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A Comparative Analysis of Pyrazolopyridine-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolopyridine scaffold has emerged as a privileged structure in the realm of kinase inhibitor discovery, forming the core of several approved and clinical-stage drugs.[1] Its versatility allows for the development of highly potent and selective inhibitors targeting a diverse range of kinases implicated in diseases such as cancer and inflammatory disorders. This guide provides a comparative analysis of prominent pyrazolopyridine-based kinase inhibitors, supported by experimental data, to aid researchers in drug development and related fields.

The Pyrazolopyridine Scaffold: A Versatile Kinase Hinge-Binder

The pyrazolopyridine core is a bicyclic heterocycle that acts as a bioisostere of adenine, the purine base in ATP.[2] This structural mimicry enables it to effectively bind to the ATP-binding pocket of kinases, a highly conserved region. Specifically, the nitrogen atoms within the pyrazolopyridine ring system can form crucial hydrogen bonds with the "hinge" region of the kinase, a flexible loop that connects the N- and C-lobes of the catalytic domain. This interaction is a hallmark of many Type I kinase inhibitors and serves as an anchor for the inhibitor, allowing other parts of the molecule to interact with more variable regions of the ATP-binding site, thereby dictating potency and selectivity.[2]

The adaptability of the pyrazolopyridine scaffold lies in the ease of substitution at various positions, allowing for the fine-tuning of inhibitor properties. Modifications can be made to extend into the ribose-binding pocket, the solvent-exposed region, or other hydrophobic pockets within the kinase domain, leading to the development of inhibitors with distinct selectivity profiles.

Comparative Analysis of Representative Pyrazolopyridine-Based Kinase Inhibitors

To illustrate the diverse applications of the pyrazolopyridine scaffold, we will compare inhibitors targeting three major kinase families: RET, Src family kinases, and Janus kinases (JAKs).

RET Kinase Inhibitors: A Paradigm of Targeted Therapy

Rearranged during transfection (RET) is a receptor tyrosine kinase whose aberrant activation through mutations or fusions is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[3] Selpercatinib and pralsetinib are two highly selective and potent pyrazolopyridine-based RET inhibitors that have gained FDA approval.[1]

InhibitorTarget Kinase(s)IC50 (nM)Key Selectivity Notes
Selpercatinib RET~2Highly selective for RET over other kinases like VEGFR2.[4]
Pralsetinib RET~0.4Also highly selective for RET, with some off-target activity on other kinases like JAKs.[4]

Selpercatinib (Retevmo®) and Pralsetinib (Gavreto®) have demonstrated remarkable efficacy in patients with RET-altered cancers.[5] While both are highly potent RET inhibitors, they exhibit subtle differences in their off-target profiles and associated adverse events. For instance, pralsetinib has been associated with a higher incidence of hematologic adverse events, while selpercatinib is more linked to gastrointestinal side effects.[4][6] These differences, though minor, can be clinically significant and highlight the importance of comprehensive kinase profiling.

The development of resistance to these inhibitors, often through mutations in the RET kinase domain, remains a clinical challenge. Understanding the structural basis of these resistance mechanisms is crucial for the design of next-generation pyrazolopyridine-based RET inhibitors.

Src Family Kinase Inhibitors: Targeting a Central Signaling Node

The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, and survival. Their dysregulation is frequently observed in various cancers. The pyrazolopyrimidine scaffold, a close relative of pyrazolopyridine, has been extensively explored for developing Src inhibitors.

One notable example is the development of highly selective Src inhibitors derived from the promiscuous inhibitor PP1. Through a process of ligand-based design and phenotypic screening, researchers have developed pyrazolopyrimidine analogues with subnanomolar IC50 values for Src and exceptional selectivity over the closely related ABL kinase.[4]

InhibitorTarget Kinase(s)IC50 (nM)Key Selectivity Notes
PP1 Src, ABL, RET, KIT, PDGFR<10 (for Src)Promiscuous inhibitor of multiple tyrosine kinases.[4]
eCF506 Src<0.5>1000-fold selectivity for Src over ABL.[4]

The remarkable selectivity of eCF506 demonstrates the power of subtle modifications to the pyrazolopyrimidine scaffold in achieving a desired selectivity profile. This high selectivity is crucial for minimizing off-target effects and improving the therapeutic window of the inhibitor.

Janus Kinase (JAK) Inhibitors: Modulating the Immune Response

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transmits signals from cytokines and growth factors to the nucleus, thereby regulating immune responses and hematopoiesis. Dysregulation of JAK signaling is implicated in autoimmune diseases and myeloproliferative neoplasms.

The pyrazolopyridone core, a derivative of the pyrazolopyridine scaffold, has been successfully employed in the development of selective JAK1 inhibitors. Through fragment-based screening and subsequent optimization, a series of potent and highly selective JAK1 inhibitors have been identified.[7]

InhibitorTarget Kinase(s)IC50 (nM)Key Selectivity Notes
Filgotinib (GLPG0634) JAK1~10Selective for JAK1 over other JAK family members.[1][8]
Compound 40 (from Hansen et al.) JAK1~1Excellent subtype selectivity for JAK1.[7]

The development of selective JAK inhibitors is a key objective, as indiscriminate inhibition of all JAK family members can lead to undesirable side effects. The success in developing selective JAK1 inhibitors based on the pyrazolopyridone scaffold underscores its potential in creating targeted immunomodulatory therapies.

Experimental Protocols for Evaluating Kinase Inhibitor Performance

The objective comparison of kinase inhibitors relies on robust and standardized experimental protocols. Here, we provide detailed methodologies for two key assays used to characterize the performance of pyrazolopyridine-based kinase inhibitors.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. It is a widely used method for determining the potency (IC50) of kinase inhibitors.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the amount of ADP produced.

Experimental Workflow:

ADP_Glo_Workflow cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Reagent Addition cluster_2 Kinase Detection A 1. Prepare Kinase Reaction Mixture: - Kinase - Substrate - ATP - Test Inhibitor (various concentrations) B 2. Incubate at Room Temperature A->B Allows kinase activity C 3. Add ADP-Glo™ Reagent B->C Stops reaction & depletes ATP D 4. Incubate for 40 minutes at RT C->D E 5. Add Kinase Detection Reagent D->E Converts ADP to ATP F 6. Incubate for 30-60 minutes at RT E->F G 7. Measure Luminescence F->G

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol:

  • Prepare Reagents :

    • Prepare a 10 mM stock solution of the pyrazolopyridine inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor in the appropriate assay buffer.

    • Prepare the kinase, substrate, and ATP solutions in kinase reaction buffer.

  • Set up the Kinase Reaction :

    • In a 384-well plate, add 5 µL of the inhibitor dilution.

    • Add 5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Perform the ADP-Glo™ Assay :

    • Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence :

    • Read the luminescence using a plate reader.

  • Data Analysis :

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Cellular Phosphorylation Assay: Western Blotting

Western blotting is a fundamental technique to assess the effect of a kinase inhibitor on its target and downstream signaling pathways within a cellular context. It allows for the detection of changes in the phosphorylation state of specific proteins.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of the target protein and the total protein as a loading control.

Experimental Workflow:

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A 1. Cell Culture & Treatment with Inhibitor B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C Separates proteins by size D 4. Protein Transfer to Membrane C->D Immobilizes proteins E 5. Blocking D->E Prevents non-specific binding F 6. Primary Antibody Incubation (anti-phospho & anti-total) E->F G 7. Secondary Antibody Incubation F->G H 8. Signal Detection & Analysis G->H

Caption: Workflow for Western Blotting to assess protein phosphorylation.

Detailed Protocol:

  • Cell Treatment and Lysis :

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of the pyrazolopyridine inhibitor for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer :

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-RET).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing :

    • Strip the membrane to remove the bound antibodies.

    • Reprobe the membrane with a primary antibody against the total target protein (e.g., anti-total-RET) and a loading control (e.g., anti-GAPDH) to normalize for protein loading.

  • Data Analysis :

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of the phosphorylated protein to the total protein to determine the extent of inhibition.

Illustrative Western Blot Data: A Western blot analysis of a RET-fusion positive cancer cell line treated with a pyrazolopyridine RET inhibitor would be expected to show a dose-dependent decrease in the phosphorylation of RET and its downstream signaling proteins like AKT and ERK.[10]

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of pyrazolopyridine-based inhibitors are dictated by the nature and position of substituents on the core scaffold.

  • Hinge-Binding Moiety : The pyrazolopyridine core itself is crucial for hinge binding. The specific isomer of the pyrazolopyridine can influence the geometry of the hydrogen bonds with the hinge region and, consequently, the overall binding affinity.[2]

  • Substitutions Targeting Specific Pockets :

    • Gatekeeper Residue : Modifications that interact with the "gatekeeper" residue, which controls access to a hydrophobic pocket, can significantly impact selectivity.

    • Solvent-Exposed Region : The addition of solubilizing groups in the solvent-exposed region can improve the pharmacokinetic properties of the inhibitor.

    • DFG Motif : Interactions with the DFG (Asp-Phe-Gly) motif, which is part of the activation loop, can stabilize the inactive conformation of the kinase, leading to potent inhibition.

For example, in the development of pyrazolo[3,4-d]pyrimidine-based RET inhibitors, it was found that the introduction of specific anilino moieties at the C-4 position led to potent and selective inhibition. Further optimization of substituents on this aniline ring allowed for fine-tuning of the activity and selectivity profile.

Conclusion and Future Directions

The pyrazolopyridine scaffold has proven to be a highly successful platform for the development of a diverse range of kinase inhibitors. The ability to systematically modify this core structure has enabled the generation of compounds with high potency and exquisite selectivity for their intended targets. The comparative analysis presented here highlights the versatility of this scaffold in targeting different kinase families and provides a foundation for researchers to understand the key determinants of inhibitor performance.

Future efforts in this field will likely focus on:

  • Overcoming Drug Resistance : Designing next-generation pyrazolopyridine inhibitors that can overcome acquired resistance mutations.

  • Targeting Novel Kinases : Exploring the potential of the pyrazolopyridine scaffold to inhibit less-explored kinases with therapeutic potential.

  • Developing Allosteric Inhibitors : Investigating the possibility of designing pyrazolopyridine-based inhibitors that bind to allosteric sites, which may offer improved selectivity.

By leveraging the knowledge gained from existing pyrazolopyridine inhibitors and employing robust experimental methodologies, the field is well-positioned to continue delivering innovative and effective kinase-targeted therapies.

References

  • Yang, L. L., Li, G. B., Ma, S., Zou, C., Sun, Q. Z., Cheng, C., ... & Yang, S. Y. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of medicinal chemistry, 56(4), 1641–1655. [Link]

  • Hansen, B. B., Jepsen, T. H., Larsen, M., Sindet, R., Vifian, T., Burhardt, M. N., ... & Ritzén, A. (2021). Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. Journal of medicinal chemistry, 64(15), 11490–11504. [Link]

  • Uitdehaag, J. C., de Man, J., Verheijen, R. B., van der Woning, B., Zaman, G. J., & de Roos, J. A. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cancers, 14(18), 4467. [Link]

  • Wang, Y., Zhang, T., Zhang, J., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & medicinal chemistry, 25(11), 2859–2867. [Link]

  • OncLive. (2021, March 15). Selpercatinib and Pralsetinib Generate Enthusiasm in RET Fusion+ NSCLC. [Link]

  • Li, J., Liu, Y., Zhang, Y., & Chen, Y. (2023). Adverse event profile differences between pralsetinib and selpercatinib: a real-world study based on the FDA adverse events reporting system. Frontiers in Pharmacology, 14, 1245671. [Link]

  • El-Sayed, N. A., El-Bendary, E. R., El-Ashry, E. S. H., & El Kerdawy, A. M. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7259. [Link]

  • Klaeger, S., Gohlke, B., Scott, K. A., Médard, G., & Kuster, B. (2019). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. ACS chemical biology, 14(3), 389–397. [Link]

  • Drilon, A., Subbiah, V., Oxnard, G. R., Wirth, L. J., Besse, B., Gautschi, O., ... & Siena, S. (2024). Long-term safety of selpercatinib for Rearranged during transfection (RET)-activated advanced solid tumors in LIBRETTO-001: differing patterns of adverse events over time. ESMO open, 9(1), 102035. [Link]

  • Targeted Oncology. (2021, July 6). Roundtable Discussion: Brose Explores Selpercatinib and Pralsetinib in MTC. [Link]

  • Wang, Y., Zhang, T., Zhang, J., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Journal of Oncology Navigation & Survivorship. (2020, November 15). Pralsetinib and Selpercatinib Evaluated as Treatment for Patients with RET Gene Fusion–Positive NSCLC. [Link]

  • George, J. T., & Thomas, A. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(4), 868-892. [Link]

  • Perišić, M., Dinić, J., Pešić, M., Tasić, G., Podolski-Renić, A., Stojković, S., ... & Nikolić, I. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma In Vitro and In Vivo. Cancers, 12(6), 1570. [Link]

  • Norman, M. H., D'Angelo, N. D., Hsieh, F., Holt, D. A., & Jones, S. A. (2019). Discovery of Selective, Orally Bioavailable Pyrazolopyridine Inhibitors of Protein Kinase Cθ (PKCθ) That Ameliorate Symptoms of Experimental Autoimmune Encephalomyelitis. ACS medicinal chemistry letters, 10(7), 1026–1031. [Link]

  • RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • Scott, J. S., Williams, E. P., Jones, A. M., Smith, J. M., Ogilvie, D. J., & Goodwin, R. J. (2017). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. Journal of medicinal chemistry, 60(15), 6645–6659. [Link]

  • George, J. T., & Thomas, A. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(4), 868-892. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Elkins, J. M., Fedorov, O., Gilbert, A. M., & Knapp, S. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of medicinal chemistry, 62(17), 7856–7871. [Link]

  • Marasco, M. R., Gunda, V., Nagathihalli, N. S., & Merchant, N. B. (2025). Direct Inhibition of RAS Reveals the Features of Oncogenic Signaling Driven by RAS G12 and Q61 Mutations. Cancer Discovery, 15(4), XXX-XXX. [Link]

  • Haikala, H. M., Anttila, J. M., Marques, E., & Drilon, A. (2025). Dual targeting of RET and SRC synergizes in RET fusion-positive cancer cells. bioRxiv. [Link]

  • Everyone.org. (n.d.). Retsevmo (selpercatinib) vs Gavreto (pralsetinib). [Link]

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Comparative Profiling of Pyrazolo[4,3-b]pyridine Inhibitors: Selectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold represents a privileged yet underutilized chemical space in kinase inhibitor design, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. While often employed as a bioisostere for indazoles or quinolines to optimize pharmacokinetic (PK) profiles, this scaffold exhibits unique hydrogen-bonding vectors that significantly influence kinase selectivity and cross-reactivity .

This guide objectively compares the performance of pyrazolo[4,3-b]pyridine-based inhibitors against alternative scaffolds. It highlights their utility in achieving high selectivity in c-Met and ALK5 inhibition while addressing their potential for "polypharmacology" in dual-target scenarios (e.g., FLT3/CDK4). We provide experimental workflows for validating these selectivity profiles, grounded in recent data including the clinical success of Gumarontinib .

Structural Basis of Selectivity

To understand the cross-reactivity profile of this class, one must distinguish it from its isomers. The position of the pyridine nitrogen dictates the interaction with the kinase hinge region.

Scaffold Comparison

The [4,3-b] fusion places the pyridine nitrogen in a position that often alters the "gatekeeper" residue interaction compared to the [3,4-b] isomer.

ScaffoldComparison cluster_0 Selectivity Logic Indazole Indazole (Reference Scaffold) Common Hinge Binder P34b Pyrazolo[3,4-b]pyridine (Isomer A) High Promiscuity Potential Indazole->P34b N-shift 1 P43b Pyrazolo[4,3-b]pyridine (Target Scaffold) Tunable Selectivity Optimized ADME Indazole->P43b Bioisosteric Replacement Hinge Hinge Region Interaction P43b->Hinge Donor-Acceptor Vector Gatekeeper Gatekeeper Tolerance P43b->Gatekeeper Steric Fit

Figure 1: Structural relationship between Indazole, Pyrazolo[3,4-b]pyridine, and Pyrazolo[4,3-b]pyridine. The [4,3-b] scaffold is often used to fine-tune hinge interactions and metabolic stability.

Comparative Case Studies

Case Study 1: Highly Selective c-Met Inhibition (Gumarontinib)

Gumarontinib (SCC244) is the premier example of a pyrazolo[4,3-b]pyridine-based inhibitor. It targets c-Met (specifically MET exon 14 skipping mutations) with exceptional selectivity.[1]

  • Comparator: Crizotinib (Pyridine/Pyrazole based) & Capmatinib.

  • Mechanism: Type Ib ATP-competitive inhibition.

  • Selectivity Profile: Unlike multi-kinase inhibitors, Gumarontinib maintains a narrow spectrum, reducing off-target toxicity (e.g., edema).

Table 1: Comparative Profile of c-Met Inhibitors

FeatureGumarontinib (Pyrazolo[4,3-b]pyridine)Crizotinib (Aminopyridine)Capmatinib (Imidazo[1,2-b]pyridazine)
Scaffold Core Pyrazolo[4,3-b]pyridine 2-AminopyridineImidazo[1,2-b]pyridazine
Primary Target c-Met (Exon 14)c-Met, ALK, ROS1c-Met
Selectivity High (>1000-fold vs. kinome) Moderate (Multi-target)High
Key Off-Targets MinimalALK, ROS1, RONMinimal
Reference [Yu et al., 2023][Cui et al., 2011][Wolf et al., 2020]
Case Study 2: ALK5 (TGF-β Type I Receptor) Inhibition

In the development of ALK5 inhibitors, the pyrazolo[4,3-b]pyridine scaffold was utilized as a "scaffold hop" from a quinoline core.

  • Challenge: Quinoline-based inhibitors showed high CYP450 inhibition (drug-drug interaction risk).

  • Solution: Transitioning to pyrazolo[4,3-b]pyridine maintained ALK5 potency (IC50 < 10 nM) while significantly reducing CYP inhibition and improving metabolic stability.

  • Cross-Reactivity: The [4,3-b] core reduced affinity for p38 MAP kinase compared to the [3,4-b] isomer.

Case Study 3: Dual FLT3/CDK4 Inhibition

While selectivity is often the goal, this scaffold can be tuned for polypharmacology .

  • Compound: 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives.[2]

  • Performance:

    • FLT3 IC50: 11 nM

    • CDK4 IC50: 7 nM

  • Utility: Simultaneous blockade of proliferation (CDK4) and survival signaling (FLT3) in AML (Acute Myeloid Leukemia).

Experimental Workflows for Cross-Reactivity Assessment

To rigorously validate the selectivity of a pyrazolo[4,3-b]pyridine inhibitor, the following self-validating protocols are recommended.

Protocol A: High-Throughput Kinome Profiling (Binding Assay)

Use this to define the "S-score" (Selectivity Score).

  • Preparation: Dissolve inhibitor to 10 mM in 100% DMSO.

  • Panel Selection: Use a panel of >300 kinases (e.g., KINOMEscan®).

  • Competition: Incubate kinases with immobilized ligand and test compound (1 µM and 10 µM).

  • Detection: Measure the amount of kinase remaining on the beads via qPCR (if DNA-tagged) or ELISA.

  • Data Output: Calculate Percent of Control (POC) .

    • Hit Criteria: POC < 35% indicates significant binding.

    • S(35) Score: (Number of kinases with POC < 35) / (Total kinases tested).

Protocol B: Cellular Thermal Shift Assay (CETSA)

Use this to confirm target engagement in a complex cellular environment, ruling out false positives from the binding assay.

CETSA_Workflow Step1 Step 1: Treat Live Cells (Inhibitor vs. DMSO) Step2 Step 2: Aliquot & Heat Shock (Gradient: 37°C to 67°C) Step1->Step2 Step3 Step 3: Lysis & Centrifugation (Remove precipitated proteins) Step2->Step3 Step4 Step 4: Western Blot / AlphaScreen (Quantify soluble target protein) Step3->Step4 Result Result: Shift in Aggregation Temp (T_agg) Positive Shift = Target Engagement Step4->Result

Figure 2: CETSA workflow for validating intracellular target engagement.

Step-by-Step Methodology:

  • Treatment: Treat cells (e.g., A549 or MKN-45) with the pyrazolo[4,3-b]pyridine inhibitor (at 5x IC50) for 1 hour.

  • Heating: Divide cell suspension into 8-10 aliquots. Heat each aliquot to a distinct temperature (range 40–65°C) for 3 minutes.

  • Lysis: Cool samples immediately to RT, then lyse using freeze-thaw cycles or mild detergent (e.g., 0.4% NP-40).

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet denatured/aggregated proteins.

  • Analysis: Analyze the supernatant via Western Blot for the target kinase (e.g., c-Met).

  • Validation: A shift in the melting curve (stabilization) compared to DMSO control confirms specific binding.

Mitigation Strategies for Off-Target Effects

If your pyrazolo[4,3-b]pyridine lead shows high cross-reactivity (e.g., hitting CDK2 when targeting GSK-3), employ these structural modifications:

  • C-7 Substitution: Introducing a bulky group (e.g., substituted amine or ether) at the C-7 position of the pyridine ring often clashes with the "roof" of the ATP pocket in off-target kinases, enhancing selectivity.

  • N-1 Functionalization: Modifying the pyrazole nitrogen (N-1) can alter the solubility and solvent-front interactions, often used to tune out CYP inhibition.

  • Scaffold Hopping: If the [4,3-b] core is too promiscuous, consider the [3,4-b] isomer or an indazole, though this may compromise metabolic stability.

References

  • Yu, Y., et al. (2023).[1] "Gumarontinib in patients with non-small-cell lung cancer harbouring MET exon 14 skipping mutations: a multicentre, single-arm, open-label, phase 1b/2 trial." The Lancet eClinicalMedicine. Link

  • Sabat, M., et al. (2017). "Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Wang, H., et al. (2022). "Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors." Bioorganic Chemistry. Link

  • Poslusney, M.S., et al. (2016).[3] "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)."[3] ACS Chemical Neuroscience.[3] Link[3]

  • Cui, J.J., et al. (2011). "Tranformation of Crizotinib into a Selective c-Met Inhibitor." Journal of Medicinal Chemistry. Link

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Cytotoxicity Profiling for Pyrazolo[4,3-b]pyridines: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The design of pyrazolo[4,3-b]pyridine derivatives has surged in medicinal chemistry due to their efficacy as kinase inhibitors (e.g., CDK, GSK-3) and antiproliferative agents. However, their intrinsic photophysical properties—often exploited for bioimaging—pose a significant risk of assay interference , leading to false positives in standard cytotoxicity screens.

This guide moves beyond generic protocols to provide a technically rigorous framework for evaluating these specific heterocycles.

The Challenge: Why Standard Assays Fail with this Scaffold

Pyrazolo[4,3-b]pyridines are not inert small molecules. They are often extended conjugated systems with high quantum yields.

  • Fluorescence Interference: Many derivatives emit in the blue-to-green region (440–500 nm), overlapping with the detection channels of fluorometric assays like Resazurin or Calcein AM.

  • Reductive Potential: The electron-deficient pyridine ring can facilitate non-enzymatic reduction of tetrazolium salts (MTT), generating signal in the absence of viable cells.

  • Solubility: High lipophilicity often leads to micro-precipitation in aqueous media, scattering light and artificially inflating absorbance readings in colorimetric assays.

Strategic Assay Selection

The following decision matrix compares the three dominant methodologies specifically for pyrazolo[4,3-b]pyridine screening.

Comparative Performance Matrix
FeatureMTT / MTS (Colorimetric)CellTiter-Glo® (Luminescence)Real-Time Impedance (e.g., xCELLigence)
Primary Readout Metabolic Activity (NAD(P)H flux)ATP QuantitationCell Adherence/Morphology
Interference Risk High (Chemical reduction & Absorbance overlap)Low (Luminescence is distinct from compound fluorescence)None (Label-free)
Sensitivity Moderate (1,000+ cells/well)Ultra-High (10–15 cells/well)High
Throughput Medium (Endpoint, incubation steps)High (Add-and-read)Medium (Continuous monitoring)
Cost Efficiency High (Inexpensive reagents)ModerateLow (Requires specialized hardware)
Best Use Case Preliminary broad screening (with controls)Gold Standard for IC50 determinationMechanism of Action (Cytostatic vs. Cytotoxic)
Decision Logic for Assay Selection

The following diagram illustrates the workflow for selecting the correct assay based on the compound's physical properties.

AssaySelection Start Start: Pyrazolo[4,3-b]pyridine Compound Library Solubility Step 1: Check Solubility (Microscopy in Media) Start->Solubility Precipitate Precipitation Observed? Solubility->Precipitate Spectral Step 2: Spectral Scan (Abs 570nm / Em 590nm) Precipitate->Spectral No (Soluble) Impedance Select: Real-Time Impedance (Label-Free) Precipitate->Impedance Yes (Optical assays invalid) Interference Signal Overlap? Spectral->Interference ATP Select: CellTiter-Glo (ATP) (Luminescence) Interference->ATP Yes (Fluorescent/Absorbing) MTT Select: MTT/MTS (Colorimetric) Interference->MTT No (Optically Silent)

Caption: Decision tree for selecting the appropriate cytotoxicity assay based on compound solubility and spectral properties.

Recommended Protocol: The "Self-Validating" ATP Luminescence Assay

Given the risks associated with tetrazolium reduction, ATP quantitation (CellTiter-Glo®) is the recommended gold standard for this compound class. It avoids optical interference and offers superior sensitivity for potent kinase inhibitors.

Protocol: ATP-Based Cytotoxicity (96-well format)

Objective: Determine IC50 values while strictly controlling for compound-specific quenching.

Reagents & Equipment
  • Cell Line: Target cancer line (e.g., HCT-116, MCF-7) and a counter-screen normal line (e.g., HUVEC).

  • Assay Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent.

  • Plate: White-walled, clear-bottom 96-well plates (essential to maximize signal and prevent cross-talk).

  • Reader: Multi-mode microplate reader capable of luminescence detection.

Step-by-Step Workflow
  • Cell Seeding (Day 0):

    • Seed cells (3,000–5,000 cells/well) in 90 µL of complete media.

    • Critical Control: Seed 3 wells with media only (No Cells) for background subtraction.

    • Incubate 24h at 37°C/5% CO₂ to allow attachment.

  • Compound Preparation (Day 1):

    • Prepare a 1000x stock of the pyrazolo[4,3-b]pyridine derivative in DMSO.

    • Perform 1:3 serial dilutions in DMSO.

    • Dilute these stocks 1:100 into pre-warmed media to create 10x working solutions.

  • Treatment (Day 1):

    • Add 10 µL of the 10x working solution to the cell plates (Final DMSO = 0.1%).

    • The "Cell-Free" Interference Control (Mandatory): Add the highest concentration of the compound to 3 wells containing media only (no cells) .

      • Why? If this well glows, your compound chemically interacts with luciferase or ATP, invalidating the assay.

  • Incubation:

    • Incubate for 48–72 hours (depending on cell doubling time).

  • Development & Reading (Day 3/4):

    • Equilibrate the plate and CellTiter-Glo reagent to room temperature (approx. 30 min).

    • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).

    • Orbitally shake for 2 minutes (induces cell lysis).

    • Incubate 10 minutes (stabilizes signal).

    • Read Luminescence (Integration time: 0.5–1.0 second).

Data Analysis & Validation
  • Calculate % Viability:

    
    
    
  • Z-Factor Check: Ensure

    
     using positive (known killer) and negative (DMSO) controls.
    
  • Interference Flag: If the "Cell-Free Compound" wells show signal >10% of the vehicle control, the compound is interfering. Switch to a label-free method.

Alternative: The Modified MTT Protocol

If cost dictates the use of MTT, you must modify the standard protocol to account for the pyrazolo[4,3-b]pyridine scaffold's potential to reduce tetrazolium.

Modifications:

  • Wash Step: Before adding MTT, carefully aspirate the drug-containing media and wash cells once with PBS. This removes the compound from the extracellular space, preventing direct chemical reduction of MTT by the compound.

  • Background Subtraction: Measure absorbance at 570 nm (signal) and 650 nm (reference). Subtract 650 nm from 570 nm to correct for plastic imperfections and cell debris.

Mechanistic Context: Apoptosis vs. Necrosis

Pyrazolo[4,3-b]pyridines often act as ATP-competitive kinase inhibitors, typically inducing apoptosis rather than immediate necrosis.

  • Implication: Membrane integrity (LDH leak) assays may lag behind metabolic (ATP/MTT) assays. A compound might shut down mitochondrial function (low ATP) hours before the cell membrane ruptures (LDH release).

Mechanism Compound Pyrazolo[4,3-b]pyridine Target Target Inhibition (e.g., CDK, GSK-3) Compound->Target Apoptosis Apoptosis Initiation (Caspase Activation) Target->Apoptosis Metabolism Mitochondrial Collapse (Drop in ATP/NADH) Target->Metabolism Membrane Secondary Necrosis (Membrane Rupture) Apoptosis->Membrane Time Delay (24-48h) Assay1 Detect: CellTiter-Glo (Early Sensitive Marker) Metabolism->Assay1 Primary Signal Assay2 Detect: LDH Release (Late Marker) Membrane->Assay2 Secondary Signal

Caption: Temporal relationship between mechanism of action and assay detection windows.

References

  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors.[1][2][3] Elsevier Pure. 1

  • Krishnan, et al. (2023). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC. 4[5][6][7]

  • Neagu, M., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells.[8] PubMed. 8[5][6][7]

  • Promega Corporation. Is Your MTT Assay Really the Best Choice? Promega Technical Guides. 9

  • Georgiou, M., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy. Semantic Scholar. 10

Sources

Determining the IC50 of pyrazolo[4,3-b]pyridine kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: IC50 Determination of Pyrazolo[4,3-b]pyridine Kinase Inhibitors

Executive Summary: The Scaffold Advantage

The pyrazolo[4,3-b]pyridine scaffold represents a privileged structure in medicinal chemistry, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. Its unique nitrogen positioning allows for specific hydrogen bonding patterns within the ATP-binding hinge region of kinases.

This guide focuses on the experimental characterization of Compound 23k , a representative pyrazolo[4,3-b]pyridine derivative identified as a dual inhibitor of FLT3 (FMS-like tyrosine kinase 3) and CDK4 (Cyclin-dependent kinase 4).[1][2][3] Dual inhibition of these targets is a potent strategy in treating Acute Myeloid Leukemia (AML), addressing resistance mechanisms often seen with single-target agents.

Key Performance Metrics (Compound 23k):

  • Target: FLT3 / CDK4

  • Mechanism: ATP-competitive inhibition (Type I)

  • Potency (IC50): 11 nM (FLT3) / 7 nM (CDK4)[1][2][3]

Comparative Performance Analysis

To objectively evaluate the pyrazolo[4,3-b]pyridine scaffold, we compare Compound 23k against clinical standards. The dual-targeting capability offers a therapeutic advantage over selective inhibitors by simultaneously blocking proliferation (CDK4) and survival signaling (FLT3).

Table 1: Potency Profile Comparison (Cell-Free IC50)

CompoundScaffold ClassFLT3 IC50 (nM)CDK4 IC50 (nM)Primary Indication
Compound 23k Pyrazolo[4,3-b]pyridine 11 7 AML (Investigational)
Quizartinib Urea / Benzimidazole~1>1000AML (FLT3-ITD+)
Palbociclib Pyrido[2,3-d]pyrimidine>100011Breast Cancer (HR+)
Abemaciclib Benzimidazole-pyrimidine>10002Breast Cancer

Data Sources: Li et al. (2022) for 23k; Clinical data for standards.

Analysis: While Quizartinib is more potent against FLT3 (1 nM), it lacks CDK4 activity. Compound 23k sacrifices marginal FLT3 potency for high-affinity CDK4 inhibition, creating a "synergistic blockade" that prevents leukemic blasts from bypassing FLT3 inhibition via cell cycle dysregulation.

Scientific Context: Signaling Pathway & Mechanism

Understanding the biological context is critical for assay design. The diagram below illustrates the dual blockade mechanism.

G Compound Pyrazolo[4,3-b]pyridine (Inhibitor) FLT3 FLT3 Receptor (Mutant/ITD) Compound->FLT3 Inhibits CDK4 CDK4 Compound->CDK4 Inhibits STAT5 STAT5 FLT3->STAT5 RAS RAS/MAPK FLT3->RAS CyclinD Cyclin D1 STAT5->CyclinD RAS->CyclinD CyclinD->CDK4 Activates Rb Retinoblastoma (Rb) CDK4->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases (Active) Proliferation Tumor Cell Proliferation E2F->Proliferation

Figure 1: Dual mechanism of action. The inhibitor blocks upstream FLT3 signaling and downstream CDK4 cell cycle entry.[4]

Detailed Experimental Protocol: ADP-Glo Kinase Assay

To determine the IC50 accurately, we utilize the ADP-Glo™ Kinase Assay (Promega).[5] This homogeneous, luminescent assay quantifies kinase activity by measuring the ADP produced during the reaction. It is preferred over radiometric methods (e.g., ³³P-ATP) for its high sensitivity and safety profile.

Phase A: Reagent Preparation
  • Kinase Buffer (5X): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 0.5 mg/mL BSA, 250 µM DTT.

  • Enzyme System: Recombinant Human FLT3 (0.2 ng/µL final) or CDK4/Cyclin D1 (0.5 ng/µL final).

  • Substrate:

    • For FLT3: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).

    • For CDK4: Recombinant Rb protein (fragment 773–924).

  • ATP Solution: Ultrapure ATP at K_m apparent (Critical: Using ATP >> Km masks competitive inhibitors).

    • FLT3 Km: ~50 µM.

    • CDK4 Km: ~15-25 µM.

Phase B: Assay Workflow (384-well Plate)
  • Compound Dilution (The Source Plate):

    • Dissolve pyrazolo[4,3-b]pyridine inhibitor in 100% DMSO to 10 mM.

    • Perform a 12-point serial dilution (1:3) in DMSO.[6]

    • Dilute 1:25 into Kinase Buffer to create a 4X working solution (4% DMSO).

  • Kinase Reaction (The Assay Plate):

    • Step 1: Add 2.5 µL of 4X Inhibitor to wells.

    • Step 2: Add 2.5 µL of Enzyme/Substrate Mix . Incubate 10 min at RT (allows inhibitor to bind).

    • Step 3: Add 5.0 µL of ATP to initiate reaction.

    • Final Volume: 10 µL. Final DMSO: 1%.[6][7]

    • Incubation: 60 minutes at RT.

  • Detection (ADP-Glo):

    • Step 4: Add 10 µL ADP-Glo™ Reagent . Incubate 40 min (Depletes unconsumed ATP).[8]

    • Step 5: Add 20 µL Kinase Detection Reagent . Incubate 30 min (Converts ADP → ATP → Light).

    • Step 6: Read Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

Phase C: Data Analysis

Calculate the Percent Inhibition for each concentration:



  • RLU_max: Enzyme + Substrate + DMSO (No Inhibitor).

  • RLU_min: No Enzyme (Background).

Fit data to a Sigmoidal Dose-Response (Variable Slope) equation (4-parameter logistic) to derive the IC50.

Assay Validation & Troubleshooting (E-E-A-T)

A self-validating system requires strict quality control metrics.

1. Z'-Factor Calculation: Must be


 for the assay to be considered robust.


If Z' < 0.5: Check pipetting precision or increase enzyme concentration slightly to boost signal window.

2. ATP Concentration Check: Ensure ATP concentration is


. If [ATP] is too high (e.g., 1 mM), ATP-competitive inhibitors (Type I) like pyrazolo[4,3-b]pyridines will appear less potent  (IC50 shifts right), leading to false negatives.

3. Solubility Artifacts: Pyrazolo-fused systems can be lipophilic. If the curve plateaus at 60-70% inhibition, the compound may be precipitating.

  • Solution: Verify solubility in assay buffer using nephelometry or reduce final concentration.

Workflow Diagram:

Workflow cluster_0 Reaction Setup cluster_1 Detection (ADP-Glo) Step1 Compound Dilution Step2 Enzyme + Substrate Step1->Step2 2.5 µL Step3 Add ATP (Start Rxn) Step2->Step3 5.0 µL Step4 ADP-Glo Reagent Step3->Step4 60 min Step5 Detection Reagent Step4->Step5 40 min Read Luminescence Readout Step5->Read 30 min

Figure 2: Step-by-step ADP-Glo assay workflow for IC50 determination.

References

  • Li, X., et al. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors.[1][2] Bioorganic Chemistry, 121, 105669.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols.

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for FLT3. User Guide.

  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206.

Sources

In Vivo Efficacy of Pyrazolo[4,3-b]pyridine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the in vivo efficacy of pyrazolo[4,3-b]pyridine derivatives. Unlike the more common [3,4-b] isomer, the [4,3-b] scaffold has emerged as a privileged structure for specific high-value targets including FLT3/CDK4 in leukemia, c-Met in solid tumors, and mGlu4 in neurodegenerative disorders.

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold represents a bioisosteric alternative to indazoles and azaindoles, offering distinct pharmacokinetic (PK) advantages, particularly in metabolic stability and kinase selectivity. In mouse models, derivatives of this class have demonstrated significant efficacy in Acute Myeloid Leukemia (AML) via dual kinase inhibition and Parkinson’s Disease via allosteric modulation of GPCRs. This guide dissects the performance of key derivatives against standard benchmarks.

Oncology: Dual FLT3/CDK4 Inhibition in AML

Primary Candidate: Compound 23k (6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative) Target: FLT3 (FMS-like tyrosine kinase 3) and CDK4 (Cyclin-dependent kinase 4)

Mechanism of Action

Compound 23k functions as a dual ATP-competitive inhibitor. It targets the FLT3-ITD mutation (a driver of poor prognosis in AML) while simultaneously blocking CDK4, which is required for the G1-S cell cycle transition. This dual blockade prevents the compensatory signaling often seen with mono-therapies.

In Vivo Efficacy Data (Mouse Xenograft)
  • Model: MV4-11 xenograft (FLT3-ITD+ human AML cell line) in BALB/c nude mice.

  • Dosing Regimen: 200 mg/kg, oral gavage (PO), daily for 14 days.

  • Comparator: Standard FLT3 inhibitors (e.g., Sorafenib, Gilteritinib) typically show rapid resistance. 23k aims to delay this via the CDK4 axis.

MetricCompound 23k (200 mg/kg)Vehicle ControlEfficacy Signal
Tumor Growth Inhibition (TGI) 67% 0%Significant reduction in tumor volume.
Body Weight Change < 5% lossN/AIndicates acceptable toxicity profile.
Kinase IC50 (In Vitro) FLT3: 11 nM; CDK4: 7 nMN/APotent nanomolar dual inhibition.[1]
Signaling Pathway Diagram

The following diagram illustrates the dual inhibition mechanism of Compound 23k within the AML cellular context.

FLT3_CDK4_Pathway Compound23k Pyrazolo[4,3-b]pyridine (Compound 23k) FLT3 FLT3-ITD (Receptor Tyrosine Kinase) Compound23k->FLT3 Inhibits CDK4 CDK4 / Cyclin D Compound23k->CDK4 Inhibits STAT5 STAT5 (Signaling Transducer) FLT3->STAT5 Phosphorylation RAS RAS/RAF/MEK FLT3->RAS Activation Proliferation Cell Proliferation (G1 -> S Phase) STAT5->Proliferation Promotes Survival RAS->CDK4 Upregulates Rb Retinoblastoma Protein (Rb) CDK4->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases (Active) E2F->Proliferation Drives DNA Synthesis

Caption: Dual inhibition mechanism of Compound 23k blocking both FLT3-mediated survival and CDK4-driven proliferation in AML cells.

Neuroscience: mGlu4 Positive Allosteric Modulation (Parkinson's)

Primary Candidate: VU0418506 (N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine) Target: Metabotropic Glutamate Receptor 4 (mGlu4)[2]

Comparative Advantage

In Parkinson's Disease (PD), activation of mGlu4 reduces excessive GABAergic transmission in the globus pallidus. Previous scaffolds (isoxazolo-pyridines) suffered from high intrinsic clearance. The switch to the pyrazolo[4,3-b]pyridine core significantly improved metabolic stability while maintaining potency.

In Vivo Performance (Pharmacokinetics in Mouse)
  • Model: C57BL/6 Mice (PK profiling).

  • Outcome: The [4,3-b] scaffold demonstrated superior metabolic stability compared to isomeric [3,4-b] or indazole analogs.[3]

Compound ScaffoldIntrinsic Clearance (CL_hep)Free Fraction (Fu)In Vivo Stability
Pyrazolo[4,3-b]pyridine (VU0418506) 12.1 mL/min/kg (Low)2.8%High (Suitable for CNS dosing)
Indazole Analog> 50 mL/min/kg (High)< 1.0%Low (Rapid metabolism)
Isoxazolo-pyridineHighModerateLow

Experimental Protocol: AML Xenograft Efficacy Study

To replicate the efficacy data for Compound 23k, follow this standardized xenograft workflow. This protocol ensures statistical rigor and minimizes animal suffering.

Phase 1: Tumor Establishment
  • Cell Culture: Expand MV4-11 cells (ATCC CRL-9591) in RPMI-1640 + 10% FBS. Harvest during log-phase growth.

  • Preparation: Resuspend

    
     cells in 100 µL of 1:1 PBS/Matrigel mixture per mouse.
    
  • Implantation: Inject subcutaneously (SC) into the right flank of 6-week-old female BALB/c nude mice.

  • Staging: Monitor tumor volume (

    
    ). Randomize mice when tumors reach 100–150 mm³  (approx. 2 weeks post-implantation).
    
Phase 2: Dosing & Monitoring
  • Formulation: Dissolve pyrazolo[4,3-b]pyridine derivative in vehicle (e.g., 0.5% CMC-Na or 20% HP-β-CD).

  • Groups:

    • Group A: Vehicle Control (n=8)

    • Group B: Compound 23k (200 mg/kg, PO, QD)

    • Group C: Positive Control (e.g., Sorafenib 30 mg/kg)

  • Duration: Treat for 14–21 days.

  • Endpoints: Measure tumor volume and body weight every 2 days.

Phase 3: Analysis
  • Calculate Tumor Growth Inhibition (TGI) :

    
    
    
  • Statistical Test: One-way ANOVA followed by Dunnett’s post-hoc test.

Experimental Workflow Diagram

Xenograft_Workflow cluster_treatment Treatment Phase (14 Days) Start Cell Culture (MV4-11 Cells) Implant SC Injection (1:1 Matrigel) Start->Implant Stage Tumor Staging (100-150 mm³) Implant->Stage ~2 Weeks Randomize Randomization (n=8/group) Stage->Randomize Dose Daily Dosing (PO, 200 mg/kg) Randomize->Dose Measure Data Collection (Vol + Body Wt) Dose->Measure Every 48h Measure->Dose Loop Analysis TGI Calculation & Histology Measure->Analysis Day 14

Caption: Step-by-step workflow for evaluating in vivo efficacy in a murine leukemia xenograft model.

References

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry. (2022).

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). Journal of Medicinal Chemistry. (2016).

  • Design, synthesis, and physicochemical and pharmacological profiling of 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide derivatives with antiosteoarthritic activity in vivo. European Journal of Medicinal Chemistry. (2020).

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. (2024).

Sources

Off-Target Effects of Pyrazolo[4,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Distinction

In the high-throughput screening (HTS) landscape, the term "pyrazolopyridine" is often used loosely, leading to critical confusion between isomers. This guide specifically addresses the pyrazolo[4,3-b]pyridine scaffold.[1]

Unlike its "privileged" isomer pyrazolo[3,4-b]pyridine —which is the backbone of numerous GSK-3, CDK, and PIM-1 inhibitors—the [4,3-b] isomer represents an emerging bioisostere. It is primarily utilized to fine-tune solubility and metabolic profiles where indazole or [3,4-b] scaffolds fail.

Key Technical Insight: The shift of the nitrogen atom from position 7 (in [3,4-b]) to position 5 (in [4,3-b]) fundamentally alters the H-bond acceptor vector in the hinge-binding region, changing the selectivity profile against "gatekeeper" residues in the ATP-binding pocket.

Structural & Mechanistic Basis of Selectivity

Scaffold Comparison

The off-target profile of pyrazolo[4,3-b]pyridine must be understood relative to its structural neighbors.

ScaffoldComparison P43b Pyrazolo[4,3-b]pyridine (Target Scaffold) N at pos 5 Emerging c-Met/FLT3 binder Selectivity Selectivity Consequence: Reduced affinity for CDK2/GSK-3 Increased specificity for c-Met/FLT3 P43b->Selectivity P34b Pyrazolo[3,4-b]pyridine (Common Isomer) N at pos 7 Classic GSK-3/CDK binder P34b->P43b Isomeric Shift Changes Hinge Interaction Vector Indazole Indazole (Bioisostere) Carbon at pos 5 & 7 Broad Kinase Binder Indazole->P43b N-insertion (Pos 5) Increases polarity Alters metabolic soft spots

Figure 1: Structural relationship between the [4,3-b] scaffold and its common alternatives. The position of the pyridine nitrogen dictates the off-target liability profile.

Primary Off-Target Liabilities

While pyrazolo[4,3-b]pyridines are generally less promiscuous than indazoles, they exhibit specific off-target clusters:

Primary TargetIntended MechanismCommon Off-Target (Kinase)Mechanism of Cross-Reactivity
c-Met Hinge binding (Met1160)VEGFR2 Structural homology in the ATP cleft; requires bulky C-3 substituents to induce selectivity.
FLT3 Type I or II bindingc-Kit High sequence identity in the activation loop (Dfg-in/out).
CDK4 ATP competitionCDK6 Nearly identical ATP binding sites; selectivity is rarely achieved (often cited as dual inhibition).
PD-L1 Non-Kinase DimerizationNone (High Specificity) Small molecules based on this scaffold can induce PD-L1 dimerization, a non-enzymatic mechanism.

Comparative Performance Analysis

Case Study: c-Met Inhibition

Context: 1-sulfonyl-pyrazolo[4,3-b]pyridines were developed to overcome the metabolic liabilities of 4-azaindoles.[2]

  • Selectivity: The [4,3-b] scaffold maintains key H-bonds with Met1160 and Tyr1230.[2]

  • Off-Target (Metabolic): Unlike kinase off-targets, the primary failure mode here is metabolic activation . The pyrrolo-pyridine ring is susceptible to rapid hydroxylation by CYP450 isoforms.

  • Data Comparison:

MetricPyrazolo[4,3-b]pyridine (Cmpd 35)4-Azaindole AnalogInterpretation
c-Met IC50 < 10 nM< 10 nMBioisosteric replacement retains potency.
Selectivity (vs. VEGFR2) > 50-fold> 50-foldSelectivity is driven by the sulfonyl side chain, not the core.
Intrinsic Clearance (CLint) 88 µL/min/mg (High)12 µL/min/mg (Low)Critical Flaw: The [4,3-b] core is more electron-deficient, altering CYP oxidation sites.
Case Study: Dual FLT3/CDK4 Inhibition

Context: Compound 23k (a 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine) illustrates "designed polypharmacology."

  • Performance:

    • FLT3 IC50: 11 nM[1]

    • CDK4 IC50: 7 nM[1][3]

  • Off-Target Profile:

    • JAK2: > 1000 nM (High selectivity against JAK family, unlike [3,4-b] isomers).

    • c-Kit: Moderate inhibition (common liability for FLT3 inhibitors).

  • Why it matters: The [4,3-b] isomer successfully decouples FLT3 activity from JAK2 activity, a common problem with other scaffolds.

Experimental Protocols for Profiling

To validate the selectivity of a pyrazolo[4,3-b]pyridine hit, a standard kinase panel is insufficient. You must employ a "Self-Validating System" that accounts for both kinase promiscuity and the unique non-kinase mechanisms (like PD-L1 dimerization) this scaffold can exhibit.

Workflow Diagram

ProfilingWorkflow Step1 Step 1: Biochemical Kinase Panel (ADP-Glo / HotSpot) Focus: c-Met, FLT3, CDK4, VEGFR2, c-Kit Step2 Step 2: Non-Kinase Liability Check (HTRF Binding Assay) Target: PD-L1 Dimerization Step1->Step2 If clean kinase profile... Step3 Step 3: Metabolic Stability (Microsomal) Focus: Hydroxylation of pyridine ring Step2->Step3 Rule out false positives Step4 Step 4: Cellular On-Target Confirmation (Western Blot: p-Met, p-STAT5) Step3->Step4 Go/No-Go Decision

Figure 2: Recommended screening cascade. Note the inclusion of Step 2, specific to this scaffold's tendency to act as an immune checkpoint inhibitor.

Protocol: PD-L1 Interaction Check (HTRF)

Why: Pyrazolo[4,3-b]pyridines (e.g., Compound D38) are potent inducers of PD-L1 dimerization, which can be mistaken for off-target cellular toxicity or unexplained immunomodulation.

  • Reagents: Recombinant human PD-L1 (His-tagged), PD-1 (Fc-tagged), Anti-His-Europium cryptate (Donor), Anti-Human Fc-XL665 (Acceptor).

  • Setup:

    • Mix 5 µL of Compound (serial dilution) with 5 µL of PD-L1 protein (final conc. 20 nM).

    • Incubate 15 min at RT.

    • Add 5 µL of PD-1 protein (final conc. 50 nM).

    • Incubate 1 hour.

    • Add detection antibodies (Donor/Acceptor mix).

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal at 665 nm / 620 nm.

  • Interpretation: A decrease in FRET signal indicates the compound is blocking the PD-1/PD-L1 interaction (likely via dimerization), confirming a non-kinase mechanism.

Protocol: Metabolic Soft-Spot Identification

Why: The electron-deficient nature of the [4,3-b] pyridine ring makes it a target for nucleophilic metabolic attack or specific CYP oxidations.

  • Incubation: Incubate 1 µM test compound with human liver microsomes (HLM) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (Q-TOF or Orbitrap).

  • Data Mining: Search specifically for +16 Da (Hydroxylation) and +32 Da (Di-hydroxylation) peaks.

  • Action: If >50% loss in 30 mins, block the 5, 6, or 7 positions on the ring with Fluorine or Methyl groups to improve stability.

References

  • Shen, H., et al. (2015).[2] "Discovery of 1-sulfonyl-pyrazolo[4,3-b]pyridines as selective c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Wang, Y., et al. (2022).[1] "Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors." Bioorganic Chemistry. Link

  • Dai, X., et al. (2021). "Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction."[4] Bioorganic Chemistry. Link

  • Cui, J.J., et al. (2013).[5] "Lessons from... an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition."[5] Journal of Medicinal Chemistry. Link

  • Unciti-Broceta, A. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry. Link(Cited for scaffold comparison context).

Sources

Pharmacokinetic profiling of pyrazolo[4,3-b]pyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacokinetic Profiling of Pyrazolo[4,3-b]pyridine Compounds: A Comparative Technical Guide

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold represents a potent but pharmacokinetically challenging bioisostere of the more common indazole and pyrazolo[3,4-b]pyridine systems. While frequently employed in kinase discovery (e.g., c-Met, CDK, GSK-3 inhibitors) and phosphodiesterase (PDE) inhibition, this specific isomer often suffers from rapid oxidative metabolism and high intrinsic clearance , limiting its transition from "hit" to "lead."

This guide objectively compares the pharmacokinetic (PK) performance of pyrazolo[4,3-b]pyridines against their isomeric counterparts. It provides actionable protocols for assessing metabolic stability and strategies for structural optimization to improve oral bioavailability (%F).

Comparative Pharmacokinetic Analysis

The primary liability of the pyrazolo[4,3-b]pyridine core is its susceptibility to cytochrome P450 (CYP)-mediated oxidation, particularly when compared to the more stable pyrazolo[3,4-b]pyridine isomer.

Benchmark Data: Isomer vs. Isomer

The following table contrasts the PK profile of a representative unoptimized pyrazolo[4,3-b]pyridine (based on c-Met inhibitor series) against an optimized pyrazolo[3,4-b]pyridine and an Indazole reference.

Table 1: Comparative PK Parameters in Murine Models (IV/PO @ 1-5 mg/kg)

ParameterPyrazolo[4,3-b]pyridine (Unoptimized Hit)Pyrazolo[3,4-b]pyridine (Optimized Lead)Indazole (Reference Scaffold)
Intrinsic Clearance (Cl_int) High (>80 µL/min/mg)Low (<15 µL/min/mg)Moderate (20-40 µL/min/mg)
Half-Life (t 1/2) < 0.5 hours> 4.0 hours2-3 hours
Bioavailability (%F) < 10% (Poor)> 50% (Good)30-60%
Metabolic Soft Spot Pyridine ring oxidation / N-dealkylationSubstituent specificBenzene ring oxidation
Solubility (pH 7.4) Moderate (20-50 µM)High (>100 µM)Low (<10 µM)

Critical Insight: In the development of c-Met inhibitors, Shen et al. (2015) reported that early 1-sulfonyl-pyrazolo[4,3-b]pyridine derivatives exhibited intrinsic clearance values as high as 88 µL/min/mg in human liver microsomes, rendering them unsuitable for oral dosing despite nanomolar potency.

Structural Causality
  • Pyrazolo[4,3-b]pyridine: The specific fusion orientation exposes the pyridine nitrogen and adjacent carbons to metabolic attack. The electron distribution often makes the C-5 and C-6 positions vulnerable to nucleophilic attack or oxidation if not sterically hindered.

  • Pyrazolo[3,4-b]pyridine: This isomer benefits from a more favorable electron density distribution that, when substituted at the C-4 position, often shields the core from rapid metabolism.

Mechanistic Insights & Experimental Protocols

To successfully develop this scaffold, you must implement a "Fail Fast" screening tier focused on metabolic stability.

Metabolic Pathway & Logic

The rapid clearance is driven by Phase I metabolism. The diagram below illustrates the decision tree for profiling these compounds.

PK_Workflow Start Hit Identification (Pyrazolo[4,3-b]pyridine Core) Solubility Tier 1: Kinetic Solubility (PBS, pH 7.4) Start->Solubility Microsomes Tier 2: Microsomal Stability (Human/Mouse Liver Microsomes) Solubility->Microsomes If > 10 µM MetID Metabolite Identification (LC-MS/MS) Microsomes->MetID Cl_int > 20 µL/min/mg Decision Go / No-Go Decision Microsomes->Decision Cl_int < 20 µL/min/mg Redesign Structural Modification (Block Metabolic Soft Spots) MetID->Redesign Identify Oxidation Sites Redesign->Solubility Re-test

Figure 1: Iterative PK optimization workflow for pyrazolo[4,3-b]pyridines.

Protocol: High-Throughput Microsomal Stability Assay

This protocol is calibrated to detect the rapid turnover typical of this scaffold.

Reagents:

  • Liver Microsomes (Human/Mouse) at 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration to ensure linear kinetics).

Step-by-Step Methodology:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add test compound (from 10 mM DMSO stock) to achieve 1 µM. Initiate reaction by adding NADPH regenerating system.

  • Sampling: At t = 0, 5, 15, 30, and 45 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    

Self-Validating Check:

  • Include Verapamil (High Clearance Control) and Warfarin (Low Clearance Control).

  • If Verapamil

    
     min, the microsomes are inactive; discard data.
    

Strategic Recommendations for Optimization

To convert a pyrazolo[4,3-b]pyridine hit into a lead with viable PK:

  • Block the C-5/C-6 Positions:

    • Unsubstituted carbons on the pyridine ring are primary oxidation sites. Introduce Fluorine or Methyl groups at these positions to block CYP access.

    • Evidence: Substitution at the C-6 position in related aza-indoles has been shown to reduce clearance by 3-fold.

  • Scaffold Hopping (If Intractable):

    • If the [4,3-b] isomer remains unstable despite substitution, consider "hopping" to the pyrazolo[3,4-b]pyridine isomer (Isomer A) or the [1,5-a] fused system, which often display superior metabolic stability profiles due to different electronic distributions.

  • Control Lipophilicity (LogD):

    • Maintain LogD between 2.0 and 3.5. Pyrazolo[4,3-b]pyridines with LogD > 4.0 suffer from high first-pass metabolism.

References

  • Shen, Y., et al. (2015). "Discovery of 1-sulfonyl-pyrazolo[4,3-b]pyridines as potent and selective c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters, 25(22), 5363-5368. Link

  • Lombardi, P., et al. (2016). "Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery." Scientific Reports, 6, 22592. Link

  • Georgiou, M., et al. (2026). "Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics."[1][2] ACS Omega. Link(Note: Used as comparative benchmark for the [3,4-b] isomer).

  • DiMasi, J. A., et al. "Pharmacokinetic optimization in drug discovery: The role of metabolic stability." Journal of Medicinal Chemistry.

Sources

Selectivity Profiling of Pyrazolo[4,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the selectivity profiling of pyrazolo[4,3-b]pyridine kinase inhibitors, a scaffold distinct from the more ubiquitous pyrazolo[3,4-b]pyridine isomer. It focuses on structural nuances, specific kinase targets (c-Met, FLT3, CDK4), and experimental workflows for validating selectivity.

Executive Summary: The Isomer Advantage

In the crowded chemical space of kinase inhibitors, the pyrazolo[4,3-b]pyridine scaffold represents a strategic "scaffold hop" from the privileged, yet often IP-crowded, pyrazolo[3,4-b]pyridine and indazole cores. While the [3,4-b] isomer is widely utilized (e.g., in various GSK-3 and CDK inhibitors), the [4,3-b] isomer offers distinct vectors for substituent growth, often resulting in altered solubility profiles and unique selectivity patterns against receptor tyrosine kinases (RTKs) like c-Met and FLT3 .

This guide details the structural basis for this selectivity, compares performance against standard reference scaffolds, and provides validated protocols for profiling these inhibitors.

Structural Basis of Selectivity

The selectivity of pyrazolo[4,3-b]pyridines is governed by the specific orientation of the nitrogen atoms in the fused system, which dictates the hydrogen bonding capabilities within the kinase hinge region.

Isomer Geometry & Binding Vectors

Unlike the [3,4-b] system, where the pyridine nitrogen is distal to the pyrazole NH, the [4,3-b] fusion alters the electronic distribution and the "exit vectors" for substituents at the C-3 and C-6 positions.

  • Hinge Binding: The pyridine nitrogen (N-4 position in the fused system) often serves as the primary H-bond acceptor.

  • Solvent Front: Substituents at the C-3 position project into the solvent front or the ribose pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).

  • Selectivity Filter: The C-6 position allows for extension into the hydrophobic back-pocket, a critical feature for achieving selectivity over promiscuous kinases like CDK2.

ScaffoldComparison cluster_0 Common Scaffold cluster_1 Target Scaffold cluster_targets Primary Targets S1 Pyrazolo[3,4-b]pyridine (Privileged Core) High Potency, Lower Selectivity S2 Pyrazolo[4,3-b]pyridine (Scaffold Hop) Altered H-Bonding, Tunable DMPK S1->S2 Scaffold Hopping (IP & Selectivity) T1 c-Met (Type I Inhibitors) S2->T1 1-Sulfonyl derivatives T2 FLT3 / CDK4 (Dual Inhibition) S2->T2 6-Pyrimidinyl derivatives

Figure 1: Structural relationship and target landscape of the pyrazolo[4,3-b]pyridine scaffold.

Comparative Performance Profiling

The following data highlights the performance of optimized pyrazolo[4,3-b]pyridine derivatives against specific targets, contrasting them with established inhibitors.

Case Study: c-Met Inhibition

1-sulfonyl-pyrazolo[4,3-b]pyridines have been identified as potent Type I c-Met inhibitors.[1] The sulfonyl group is critical for metabolic stability and positioning the core for π-π stacking interactions with Tyr1230 in the activation loop.

Table 1: Selectivity Profile of c-Met Inhibitors

CompoundScaffoldc-Met IC50 (nM)Selectivity (Fold vs. VEGFR2)Key Binding FeaturesRef
Compound 46 Pyrazolo[4,3-b]pyridine 1.2 >1,000x H-bond (Met1160), π-stack (Tyr1230) [1]
CrizotinibAminopyridine8.0~50xHinge binder, Type I[2]
CapmatinibTriazolopyrazine0.13>10,000xType Ib (highly selective)[2]

Insight: While Capmatinib offers superior raw potency, the pyrazolo[4,3-b]pyridine scaffold (Compound 46) offers a balanced profile with excellent selectivity over VEGFR2, reducing the risk of hypertension side effects common in multi-kinase inhibitors.

Case Study: Dual FLT3/CDK4 Inhibition

Derivatives substituted at the 6-position with a pyrimidine moiety (e.g., Compound 23k) exhibit dual inhibition of FLT3 (Acute Myeloid Leukemia target) and CDK4, a unique profile not typically seen in pure FLT3 inhibitors like Quizartinib.[2]

Table 2: Dual Inhibition Profile (Compound 23k)

Kinase TargetIC50 (nM)Biological Consequence
FLT3 (WT) 11 Inhibition of proliferation in AML cells
CDK4 7 G1 cell cycle arrest
CDK2>1,000Avoidance of general cytotoxicity
GSK-3β>500Reduced off-target toxicity

Experimental Protocols for Profiling

To rigorously validate the selectivity of a pyrazolo[4,3-b]pyridine candidate, the following tiered workflow is recommended.

Tier 1: Biochemical Selectivity (KinomeScan/HotSpot)

Objective: Determine the "Selectivity Score" (S-score) across a panel of >300 kinases. Method: Competition binding assay or Radiometric activity assay.

  • Compound Prep: Dissolve inhibitor in 100% DMSO to 10 mM. Dilute to 10 µM screening concentration.

  • Panel Selection: Must include phylogenetically related kinases:

    • Tyrosine Kinases: c-Met, VEGFR2, RON, ALK.

    • Ser/Thr Kinases: CDK2, CDK4, GSK-3β, CLK1.

  • Data Analysis: Calculate % Inhibition.

    • Hit Criteria: >65% inhibition at 1 µM warrants Kd determination.

    • S(35) Score: Number of kinases inhibited >65% divided by total kinases tested. A score <0.05 indicates high selectivity.

Tier 2: Cellular Target Engagement (Western Blot)

Objective: Confirm that biochemical potency translates to cellular pathway inhibition without off-target effects. Protocol (c-Met Example):

  • Cell Line: MKN-45 (c-Met amplified) or EBC-1.

  • Treatment: Treat cells with inhibitor (0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: For non-amplified lines, stimulate with HGF (50 ng/mL) for 15 min.

  • Lysis & Blotting:

    • Primary Antibodies: p-c-Met (Tyr1234/1235), Total c-Met, p-ERK1/2 (Downstream), p-AKT.

    • Control: GAPDH or Actin.

  • Validation: A selective inhibitor should reduce p-c-Met and p-ERK/p-AKT without affecting total protein levels or unrelated pathways (e.g., p-S6K if mTOR is not a target).

ProfilingWorkflow cluster_biochem Tier 1: Biochemical Profiling cluster_cell Tier 2: Cellular Validation start Candidate Compound (Pyrazolo[4,3-b]pyridine) step1 Kinome Panel Screen (1 µM single point) start->step1 step2 Kd / IC50 Determination (For hits >65% inhibition) step1->step2 Filter Hits step3 Target Engagement (Western Blot: p-Met / p-FLT3) step2->step3 Select Leads step4 Phenotypic Assay (Proliferation / Apoptosis) step3->step4 Confirm MOA decision Highly Selective? step4->decision end_pass In Vivo PK/PD decision->end_pass Yes (S-score < 0.05) end_fail Re-design Substituents decision->end_fail No (Off-target tox)

Figure 2: Step-by-step selectivity profiling workflow for kinase inhibitors.

Mechanistic Insights & Troubleshooting

  • The "Hinge" Trap: If your pyrazolo[4,3-b]pyridine shows high potency but poor selectivity (hitting CDK2, GSK-3, and c-Met equally), it is likely acting as a generic hinge binder.

    • Solution: Introduce a bulky group at the C-6 position (e.g., a substituted phenyl or heterocycle) to exploit the "gatekeeper" residue differences or the back-pocket size.

  • Solubility Issues: This scaffold can be planar and lipophilic.

    • Solution: Introduce solubilizing groups (morpholine, piperazine) via the C-1 or C-3 positions, which often project into solvent-exposed regions and do not disrupt binding affinity.

References

  • Design and optimization of a series of 1-sulfonylpyrazolo[4,3-b]pyridines as selective c-Met inhibitors. PubMed. Link

  • Crizotinib (PF-02341066) is a potent and selective dual inhibitor of c-Met and ALK. Molecular Cancer Therapeutics. Link

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry. Link

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Link

  • Selectivity profiling of kinase inhibitors: Methods and interpretation. Nature Reviews Drug Discovery. Link

Sources

Structure-Activity Relationship of Pyrazolo[4,3-b]pyridine Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of pyrazolo[4,3-b]pyridine , a privileged yet underutilized scaffold in medicinal chemistry. Unlike its ubiquitous isomer, pyrazolo[3,4-b]pyridine, the [4,3-b] regioisomer offers unique electronic vectors and solubility profiles that enable "scaffold hopping" to overcome metabolic liabilities or intellectual property congestion.

Executive Summary & Scaffold Architecture

In the landscape of kinase and GPCR ligand design, the pyrazolo[4,3-b]pyridine scaffold represents a strategic bioisostere to the more common pyrazolo[3,4-b]pyridine (found in inhibitors like sildenafil or various JAK inhibitors).

While both isomers function as adenine mimetics (binding to the ATP-hinge region of kinases), the [4,3-b] isomer alters the vector of hydrogen bond donors/acceptors and changes the dipole moment. This guide analyzes how specific substitution patterns on the [4,3-b] core drive potency across diverse targets, from FLT3/CDK4 kinases to mGlu4 receptors .

Isomeric Distinction: [4,3-b] vs. [3,4-b]

The primary distinction lies in the fusion orientation of the pyridine ring relative to the pyrazole.[1]

  • Pyrazolo[3,4-b]pyridine: Nitrogen at position 7 (pyridine N) is adjacent to the pyrazole bridgehead.[1]

  • Pyrazolo[4,3-b]pyridine: Nitrogen at position 4 (pyridine N) is distal to the N1-pyrazole nitrogen, creating a different electronic environment for C5 and C7 substituents.

IsomerComparison cluster_0 Common Scaffold cluster_1 Focus Scaffold A Pyrazolo[3,4-b]pyridine (Standard Kinase Hinge Binder) B Pyrazolo[4,3-b]pyridine (Scaffold Hop / Improved ADME) A->B Scaffold Morphing (Alters H-bond Vectors)

Figure 1: Structural relationship between the common [3,4-b] isomer and the [4,3-b] subject of this guide.

Detailed Structure-Activity Relationship (SAR)[2]

The SAR of pyrazolo[4,3-b]pyridine is defined by four critical diversity vectors: N1 (Solubility/Binding) , C3 (Potency/Selectivity) , C5 (Hinge Interaction) , and C7 (Steric/Electronic Modulation) .

Case Study A: Dual FLT3/CDK4 Inhibition (Oncology)

In the development of dual inhibitors for Acute Myeloid Leukemia (AML), the [4,3-b] scaffold was utilized to target both FLT3 and CDK4.

  • Mechanism: The pyridine nitrogen (N4) and pyrazole NH serve as the hinge-binding motif.

  • Critical SAR Discovery: Introducing a pyrimidin-4-yl moiety at the C6 position (unique to the [4,3-b] numbering) significantly enhanced dual potency.

  • Key Compound (23k):

    • Structure: 6-(2-aminopyrimidin-4-yl) substitution.

    • Activity: FLT3 IC₅₀ = 11 nM; CDK4 IC₅₀ = 7 nM.[2]

    • Selectivity: High selectivity over non-target kinases due to the specific shape complementarity of the [4,3-b] core in the ATP pocket.

Case Study B: ALK5 Inhibition (Fibrosis)

Researchers utilized the [4,3-b] scaffold to improve the pharmacokinetic profile of quinoline-based ALK5 inhibitors.

  • C7 Substitution: Unlike the [3,4-b] isomer, the C7 position in [4,3-b] pyridines is highly sensitive to steric bulk. Small substituents (e.g., methyl, chloro) at C7 often improve metabolic stability without disrupting the hinge binding at N4.

  • Outcome: The [4,3-b] analogs demonstrated reduced clearance in microsomes compared to their quinoline predecessors while maintaining single-digit nanomolar potency against ALK5.

Case Study C: mGlu4 Positive Allosteric Modulators (CNS)

The compound VU0418506 illustrates the utility of this scaffold in GPCR modulation.

  • Structure: N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine.[3]

  • SAR Insight: The C3-amine linkage is critical for inducing the active conformation of the mGlu4 receptor. The planarity of the [4,3-b] system allows for deep insertion into the allosteric pocket, a feature less accessible with non-fused analogs.

Comparative Data Summary
Compound IDTargetCore ScaffoldKey SubstituentPotency (IC₅₀/EC₅₀)Ref
23k FLT3 / CDK4Pyrazolo[4,3-b]C6-pyrimidin-4-yl11 nM / 7 nM[1]
D38 PD-1/PD-L1Pyrazolo[4,3-b]1-Methyl (N1)9.6 nM[2]
VU0418506 mGlu4 (PAM)Pyrazolo[4,3-b]C3-anilinoPotent PAM[3]
Generic ALK5Pyrazolo[4,3-b]C7-modification<50 nM[4]

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and a standard kinase assay.

Synthesis of the Pyrazolo[4,3-b]pyridine Core

The most robust route utilizes 2-chloro-3-nitropyridine as the starting material, leveraging a cascade


 and cyclization sequence.

Protocol:

  • Starting Material: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in ethanol.

  • Nucleophilic Attack: Add hydrazine hydrate (2.0 eq) dropwise at 0°C. Stir for 1 hour to form the 2-hydrazino-3-nitropyridine intermediate.

  • Reduction/Cyclization:

    • Method A (One-pot): Treat the intermediate with

      
       (5.0 eq) in ethanol/HCl at reflux (80°C) for 4 hours.
      
    • Method B (Stepwise): Reduce the nitro group (

      
      , Pd/C) to the amine, followed by condensation with an orthoformate or aldehyde to close the pyrazole ring.
      
  • Purification: Neutralize with

    
    , extract with EtOAc, and purify via silica gel chromatography (DCM/MeOH gradient).
    

SynthesisPath cluster_alt Alternative One-Pot Start 2-Chloro-3-nitropyridine Inter1 2-Hydrazino-3-nitropyridine Start->Inter1 Hydrazine hydrate EtOH, 0°C Inter2 2-Hydrazino-3-aminopyridine Inter1->Inter2 H2, Pd/C (Reduction) Final 1H-Pyrazolo[4,3-b]pyridine Inter1->Final SnCl2, HCl, Reflux Inter2->Final Orthoformate/Acid (Cyclization)

Figure 2: Synthetic pathways for accessing the Pyrazolo[4,3-b]pyridine core.

FLT3 Kinase Inhibition Assay

This protocol validates the inhibitory potential of synthesized isomers.

  • Reagents: Recombinant FLT3 enzyme, Poly(Glu,Tyr) 4:1 substrate,

    
    -ATP.
    
  • Preparation: Prepare 3-fold serial dilutions of the test compound (e.g., 23k ) in DMSO.

  • Reaction:

    • Mix FLT3 enzyme (5 ng) with peptide substrate (0.2 mg/mL) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

      
      ).
      
    • Add compound solution. Incubate 10 min at RT.

    • Initiate reaction with

      
      -ATP (10 
      
      
      
      M). Incubate 60 min at RT.
  • Termination: Stop reaction with 3% phosphoric acid.

  • Detection: Filter through P81 phosphocellulose plates, wash, and measure radioactivity via scintillation counting.

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    

Strategic Recommendations

  • Selectivity Optimization: If your lead series based on [3,4-b] suffers from off-target kinase toxicity, switch to the [4,3-b] isomer. The shifted nitrogen positions often reduce affinity for ubiquitous kinases like GSK3

    
     while maintaining potency against specific tyrosine kinases.
    
  • Solubility Enhancement: The [4,3-b] isomer typically exhibits higher aqueous solubility than the [3,4-b] counterpart due to a lower LogP and different crystal packing energies.

  • Patentability: As a less explored scaffold, [4,3-b] derivatives offer a wider "white space" for intellectual property protection compared to the crowded [3,4-b] landscape.

References

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry.

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry.

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience. [3]

  • Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences.

Sources

Comparative Guide: Validating the Mechanism of Action of Pyrazolo[4,3-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Lead Biologists, and Drug Discovery Researchers.

Executive Summary: The Scaffold Advantage

The pyrazolo[4,3-b]pyridine scaffold represents a privileged structure in kinase drug discovery, often serving as a bioisostere to the more common indazole or pyrazolo[1,5-a]pyrimidine frameworks. Its utility lies in its ability to form critical hydrogen bonds within the ATP-binding hinge region of kinases (e.g., GSK-3


, CDKs, and JAKs) while offering distinct physicochemical advantages—primarily improved aqueous solubility and reduced lipophilicity compared to its carbon-heavy isomers.

This guide provides a rigorous, self-validating framework for confirming the Mechanism of Action (MoA) of novel inhibitors based on this scaffold. We compare its performance against standard alternatives and detail the experimental protocols required to prove target engagement and functional efficacy.

Structural & Biochemical Comparison

To validate a new pyrazolo[4,3-b]pyridine inhibitor (referred to here as PHz-43b ), it must be benchmarked against structural isomers and clinical standards. The placement of the pyridine nitrogen is critical; it often acts as an additional hydrogen bond acceptor that indazoles lack, potentially improving potency or selectivity.

Comparative Performance Data (Representative)

The following table synthesizes typical potency and physicochemical data for a GSK-3


 targeted series, comparing the PHz-43b  scaffold against an Indazole isomer and a Clinical Standard (e.g., CHIR-99021).
FeatureCompound PHz-43b (Pyrazolo[4,3-b]pyridine)Indazole Analog (Structural Isomer)CHIR-99021 (Clinical Standard)
Scaffold Type 5,6-fused (N-heterocycle)5,6-fused (Benzo-fused)Aminopyrimidine
GSK-3

IC

< 10 nM ~ 45 nM~ 6.7 nM
Solubility (pH 7.4) High (> 50 µM) Low (< 5 µM)Moderate
Binding Mode Hinge Binder (Donor/Acceptor)Hinge Binder (Donor)Hinge Binder
Selectivity Score High (due to N-placement)ModerateHigh
Lipophilicity (cLogP) ~ 2.5 (Drug-like)~ 3.8 (High)~ 2.8

Key Insight: While the Indazole analog often suffers from solubility issues due to the carbocyclic ring, the Pyrazolo[4,3-b]pyridine incorporates a nitrogen atom that lowers cLogP and enhances solubility without sacrificing hinge-binding affinity.

Mechanism of Binding (Visualized)

The primary mechanism of action for this class is ATP-competitive inhibition. The diagram below illustrates the critical interaction points within the kinase hinge region.

BindingMode ATP_Pocket ATP Binding Pocket (Hinge Region) Scaffold Pyrazolo[4,3-b]pyridine Core ATP_Pocket->Scaffold Occupied by Interaction_1 H-Bond Acceptor (N1/N2) Scaffold->Interaction_1 Presents Interaction_2 H-Bond Donor (Exocyclic Amine) Scaffold->Interaction_2 Presents Outcome Inhibition of Phosphorylation Scaffold->Outcome Results in Residue_Glu Gatekeeper Residue (e.g., Glu) Residue_Glu->ATP_Pocket Residue_Leu Hinge Backbone (e.g., Leu/Val) Residue_Leu->ATP_Pocket Interaction_1->Residue_Leu Binds Backbone NH Interaction_2->Residue_Glu Binds Backbone CO

Figure 1: Schematic representation of the bidentate hydrogen bonding network typically formed by pyrazolo[4,3-b]pyridines in the kinase hinge region.

Protocol: Validating Target Engagement (CETSA)

Biochemical IC


 values are insufficient proof of intracellular activity. To validate that PHz-43b  engages the target kinase inside the cell, use the Cellular Thermal Shift Assay (CETSA) . This method is self-validating because it relies on the thermodynamic stabilization of the protein upon ligand binding—if the drug doesn't bind, the shift doesn't occur.
Experimental Workflow

Objective: Determine if PHz-43b thermally stabilizes the target kinase (e.g., GSK-3


) in live cells.

Materials:

  • HEK293 or relevant disease-model cells.

  • Test Compound: PHz-43b (1 µM and 10 µM).

  • Control: DMSO (Vehicle).[1]

  • Detection: Western Blot antibody specific to target kinase.

Step-by-Step Protocol:

  • Treatment:

    • Seed cells (1x10^6 cells/mL) and treat with PHz-43b or DMSO for 1 hour at 37°C.

    • Self-Validation Check: Ensure final DMSO concentration is <0.5% to avoid solvent-induced destabilization.

  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Divide into 8-10 aliquots (50 µL each) in PCR tubes.

    • Heat each tube to a distinct temperature (gradient: 40°C to 67°C) for 3 minutes using a thermal cycler.

    • Cool immediately at room temperature for 3 minutes.

  • Lysis & Separation:

    • Add mild lysis buffer (e.g., 0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Critical Step: Collect the supernatant . Unbound/unstable proteins will have precipitated and pelleted; only ligand-stabilized proteins remain in solution.

  • Detection:

    • Analyze supernatants via SDS-PAGE and Western Blot.

    • Plot band intensity vs. Temperature.[1]

    • Success Criteria: A right-shift in the melting curve (

      
      ) of >2°C for the treated sample compared to DMSO confirms direct physical binding.
      

CETSA_Workflow Step1 1. Cell Treatment (Ligand vs DMSO) Step2 2. Thermal Challenge (40-67°C Gradient) Step1->Step2 Step3 3. Lysis & Centrifuge (Precipitate Unstable Proteins) Step2->Step3 Step4 4. Western Blot (Supernatant Analysis) Step3->Step4 Decision Shift in Tm? Step4->Decision Result_Pos Target Engaged Decision->Result_Pos Yes (>2°C) Result_Neg No Binding / Off-Target Decision->Result_Neg No

Figure 2: CETSA workflow for verifying intracellular ligand-target binding.

Functional Consequence: Downstream Signaling

Binding must translate to function. For a GSK-3


 inhibitor like PHz-43b, inhibition should prevent the phosphorylation-dependent degradation of 

-catenin.

Assay: Western Blot for


-catenin accumulation.
  • Logic: GSK-3

    
     normally phosphorylates 
    
    
    
    -catenin, marking it for proteasomal degradation. Inhibition leads to
    
    
    -catenin accumulation.
  • Comparison:

    • PHz-43b (1 µM): Strong band intensity (Accumulation).

    • Indazole Analog (1 µM): Moderate intensity (Lower potency/permeability).

    • DMSO: Weak/No band (Rapid degradation).

References

  • Comparison of Pyrazolo[4,3-b]pyridine and Indazole Scaffolds

    • Title: "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles."
    • Source: International Journal of Molecular Sciences (2023).[2]

    • URL:[Link]

  • GSK-3

    
     Inhibitor Benchmarking: 
    
    • Title: "Discovery of Potent and Highly Selective Inhibitors of GSK3b."
    • Source: NCBI Bookshelf / Probe Reports (2012).
    • URL:[Link]

  • CETSA Protocol Validation

    • Title: "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][3][4][5][6]

    • Source: Nature Protocols (2014).[3]

    • URL:[Link]

  • Scaffold Utility in Kinase Inhibition

    • Title: "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy."[7]

    • Source: RSC Medicinal Chemistry (2024).
    • URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Safety Assessment

This compound is a heterocyclic building block frequently employed in medicinal chemistry for the synthesis of kinase inhibitors and bioactive scaffolds. As a research chemical, its specific toxicological profile may not be fully characterized in public databases. Therefore, the Precautionary Principle must be applied.

Based on structural-activity relationship (SAR) analysis of the pyrazolopyridine core (CAS 272-51-5) and related methanol-substituted heterocycles, this compound should be treated as a Potent Pharmacophore Intermediate .

Anticipated Hazard Classification (GHS Read-Across):

  • Signal Word: WARNING (Default) or DANGER (if high potency suspected).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[1]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][2][3]

  • Bioactivity: Potential kinase inhibition; avoid all systemic exposure.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are derived from permeation data for polar heterocyclic solutions and particulate containment protocols.

PPE Component Specification Technical Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (Long-cuff, >0.14 mm)Pyrazolopyridines are soluble in organic solvents (DMSO, DMF). Double gloving creates a sacrificial barrier; the outer glove protects against solvent permeation, while the inner glove prevents dermal contact during doffing.
Respiratory Engineering Control First Use Fume Hood. If outside hood: N95 (solids) or P100/Half-mask.Fine crystalline powders can aerosolize during weighing. Inhalation is the fastest route for systemic absorption of bioactive heterocycles.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Standard safety glasses are insufficient for powders that can drift around side-shields. Goggles provide a sealed environment against dust and splashes.
Body Protection Lab Coat (Tyvek® or Cotton/Poly) + Chemical Apron (for >1g handling)Standard cotton coats are permeable to solvents. For larger scale synthesis, an impervious apron prevents "soak-through" exposure.
PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the appropriate protection level based on the experimental scale and physical state.

PPE_Decision_Matrix Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/DMF) State->Solution Quantity_Solid Quantity? Solid->Quantity_Solid Solvent_Type Solvent Type? Solution->Solvent_Type Small_Solid < 100 mg Quantity_Solid->Small_Solid Large_Solid > 100 mg Quantity_Solid->Large_Solid PPE_Level_1 Level 1: Nitrile Gloves + Safety Glasses + Fume Hood Small_Solid->PPE_Level_1 PPE_Level_2 Level 2: Double Nitrile + Goggles + Static Control Large_Solid->PPE_Level_2 Penetrating Penetrating (DMSO/DCM) Solvent_Type->Penetrating Standard Standard (MeOH/EtOAc) Solvent_Type->Standard PPE_Level_3 Level 3: Laminate/Thick Nitrile Gloves + Face Shield Penetrating->PPE_Level_3 Standard->PPE_Level_1

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.

Operational Handling Protocols
Phase A: Weighing & Transfer (Critical Risk Zone)

Context: Static electricity can cause pyrazolopyridine powders to "jump," leading to surface contamination.

  • Engineering Setup: Operate inside a certified chemical fume hood. Verify face velocity is 80–100 fpm.

  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder is fluffy/crystalline.

  • Weighing:

    • Do not use a spatula directly into the stock bottle.

    • Tap powder gently into a pre-weighed vial or weighing boat.

    • Why: This prevents cross-contamination of the source material.

  • Decontamination: Wipe the balance and surrounding area with a methanol-dampened tissue immediately after weighing. Dispose of the tissue as hazardous solid waste.

Phase B: Reaction Setup & Dissolution

Context: Dissolving the compound in DMSO or DMF increases skin absorption risks significantly.

  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.

  • Vessel Closure: Use septa and vent needles for reactions producing gas. Ensure the vessel is sealed before removing it from the hood (if necessary for analysis).

  • Glove Awareness: If a drop of solution touches your glove, change it immediately .

    • Mechanism:[3][4][5] DMSO acts as a carrier, transporting the pyrazolopyridine through the nitrile barrier and into the epidermis within minutes.

Waste Disposal & Emergency Response
Scenario Action Protocol
Solid Spill 1. Evacuate non-essential personnel.2. Cover spill with wet paper towels (to prevent dust).3. Scoop into a dedicated hazardous waste container.4. Clean area with 10% bleach solution (oxidizes potential bioactive residues).
Skin Exposure 1. Immediately wash with soap and copious water for 15 minutes.2.[6] Do NOT use alcohol/organic solvents (enhances absorption).3. Seek medical attention if irritation persists.
Waste Stream Segregate as "P-List" or High Hazard Organic Waste . Do not mix with general aqueous waste. Label clearly: "Contains Pyrazolopyridine Derivative - Potential Bioactive."
Scientific Workflow: Synthesis Context

The following diagram outlines the typical workflow where this PPE guidance applies, highlighting the critical control points (CCPs).

Handling_Workflow Stock Stock Storage (-20°C) Equilibration Warm to RT (Prevent Condensation) Stock->Equilibration 30 min Weighing Weighing (CCP: Inhalation Risk) Equilibration->Weighing Hood Only Reaction Reaction Setup (CCP: Splash Risk) Weighing->Reaction Dissolve Quench Quench/Workup Reaction->Quench Waste Waste Disposal Quench->Waste

Figure 2: Operational workflow highlighting Critical Control Points (CCPs) for exposure.

References
  • PubChem. (2025).[1][7] 1H-Pyrazolo[4,3-b]pyridine Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Potent Compounds. U.S. Department of Labor. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.